molecular formula C28H48O B1240484 Fungisterol CAS No. 516-78-9

Fungisterol

Numéro de catalogue: B1240484
Numéro CAS: 516-78-9
Poids moléculaire: 400.7 g/mol
Clé InChI: PUGBZUWUTZUUCP-ZRKHGVCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fungisterol is a bio-active sterol identified in certain fungal species . This compound is provided as a high-purity analytical standard, crucial for use in HPLC analysis and in the research and development of pharmaceuticals . With the molecular formula C28H48O and a molecular weight of 400.69 g/mol, it is also known systematically as (3β,5α)-Ergost-7-en-3-ol and by other synonyms such as γ-Ergostenol and delta-7-Campestenol . Research into emerging technologies for extracting bioactives from mushroom waste has identified this compound as one of the sterols obtainable from Agaricus bisporus using advanced methods like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE), highlighting its relevance in the development of novel functional ingredients . This product is intended for research purposes as an analytical standard and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGBZUWUTZUUCP-ZRKHGVCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026572
Record name 5-alpha-Ergost-7-en-3-beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-78-9
Record name Δ7-Campesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Ergostenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-alpha-Ergost-7-en-3-beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-α-ergost-7-en-3-β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-ERGOSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6JVX97IY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthetic Pathway of Fungisterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterol, with ergosterol (B1671047) being its most prominent member, is an essential sterol in fungi, analogous to cholesterol in mammals. It is a critical component of the fungal cell membrane, where it modulates fluidity, permeability, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol is a complex and highly regulated process, making it a prime target for antifungal drug development. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including its key enzymes, intermediates, and regulatory mechanisms. Furthermore, it presents detailed experimental protocols and quantitative data to aid researchers in their study of this vital fungal process.

The Core Biosynthetic Pathway of Ergosterol

The biosynthesis of ergosterol from acetyl-CoA is a multi-step process that can be broadly divided into three main stages: the Mevalonate Pathway, the Squalene Formation, and the Post-Squalene Pathway (late pathway) leading to ergosterol. This intricate network of reactions is primarily localized to the endoplasmic reticulum.

Diagram of the Ergosterol Biosynthetic Pathway

Ergosterol_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_squalene Squalene Formation cluster_post_squalene Post-Squalene Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Erg10p HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Erg13p Mevalonate Mevalonate HMG-CoA->Mevalonate Hmg1p/2p Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Erg12p Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Erg8p Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP Erg19p Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP Idi1p Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Erg20p Dimethylallyl-PP->Geranyl-PP Erg20p Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Erg20p Squalene Squalene Farnesyl-PP->Squalene Erg9p 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Erg1p Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Erg7p 4,4-dimethyl-Cholesta-8,14,24-trienol 4,4-dimethyl-Cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-Cholesta-8,14,24-trienol Erg11p 4-alpha-methyl-Zymosterol 4-alpha-methyl-Zymosterol 4,4-dimethyl-Cholesta-8,14,24-trienol->4-alpha-methyl-Zymosterol Erg25p, Erg26p, Erg27p Zymosterol Zymosterol 4-alpha-methyl-Zymosterol->Zymosterol Erg28p Fecosterol Fecosterol Zymosterol->Fecosterol Erg6p Episterol Episterol Fecosterol->Episterol Erg2p Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg3p Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol Erg5p Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol Erg4p

Caption: The biosynthetic pathway of ergosterol, from acetyl-CoA to the final product.

Quantitative Data

Enzyme (Gene)SubstrateKm (µM)Organism
Squalene Epoxidase (Erg1p)Squalene13.5Saccharomyces cerevisiae[1]
Lanosterol 14-α-demethylase (Erg11p)Lanosterol6.3 - 15Candida albicans[2]
Lanosterol 14-α-demethylase (Erg11p)24,25-dihydrolanosterol25Candida albicans[2]

Signaling and Regulatory Pathways

The biosynthesis of ergosterol is tightly regulated at the transcriptional level to maintain cellular homeostasis and respond to environmental cues. Key transcription factors, such as Upc2 and Ecm22 in Saccharomyces cerevisiae, play a pivotal role in this regulation.

Diagram of Transcriptional Regulation of Ergosterol Biosynthesis

Ergosterol_Regulation cluster_stimuli Cellular Conditions cluster_tf Transcription Factors cluster_genes Target Genes Low Ergosterol Low Ergosterol Upc2 Upc2 Low Ergosterol->Upc2 activates Hypoxia Hypoxia Hypoxia->Upc2 activates ERG Genes ERG Genes Upc2->ERG Genes upregulates Ecm22 Ecm22 Ecm22->ERG Genes upregulates Hap1 Hap1 Hap1->ERG Genes regulates

Caption: Transcriptional regulation of ergosterol biosynthesis in response to cellular signals.

Experimental Protocols

Protocol for Extraction and Quantification of Ergosterol

This protocol is adapted from established methods for the extraction and quantification of ergosterol from fungal cells, which is a common method to estimate fungal biomass.

Materials:

  • Fungal cell pellet

  • Methanol (B129727)

  • Ethanol

  • Potassium hydroxide (B78521) (KOH)

  • n-Heptane

  • Sterile distilled water

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cell Harvesting: Harvest fungal cells by centrifugation and wash the pellet with sterile distilled water. Determine the wet or dry weight of the pellet.

  • Saponification: Resuspend the cell pellet in a 2:1 mixture of methanol and ethanol. Add a solution of 4% (w/v) KOH in 90% ethanol.

  • Incubate the mixture at 80°C for 1 hour to saponify the lipids.

  • Extraction: After cooling to room temperature, add sterile distilled water and n-heptane to the mixture.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids, including ergosterol, into the n-heptane layer.

  • Centrifuge to separate the phases and carefully collect the upper n-heptane layer.

  • Quantification:

    • Spectrophotometry: Scan the absorbance of the n-heptane extract from 230 to 300 nm. Ergosterol has a characteristic absorbance peak at 282 nm. The concentration can be calculated using a standard curve of pure ergosterol.

    • HPLC: For more precise quantification, evaporate the n-heptane extract to dryness under a stream of nitrogen and redissolve the residue in methanol. Analyze the sample using a C18 reverse-phase HPLC column with methanol as the mobile phase. Detect ergosterol by its UV absorbance at 282 nm.

Protocol for Cloning, Expression, and Purification of Lanosterol 14-α-demethylase (Erg11p)

This protocol outlines a general workflow for the heterologous expression and purification of a key enzyme in the ergosterol pathway, Erg11p (CYP51), which is a common target for antifungal drugs.

Materials:

  • Fungal genomic DNA or cDNA

  • Appropriate PCR primers with restriction sites

  • Expression vector (e.g., pET vector for E. coli or pYES2 for yeast)

  • Competent E. coli strain for cloning and expression (e.g., DH5α and BL21(DE3))

  • LB medium and appropriate antibiotics

  • IPTG (for induction in E. coli)

  • Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors)

  • Ni-NTA affinity chromatography column (for His-tagged proteins)

  • SDS-PAGE reagents

Procedure:

  • Gene Amplification: Amplify the coding sequence of the ERG11 gene from fungal genomic DNA or cDNA using PCR with primers containing appropriate restriction sites.

  • Cloning: Digest the PCR product and the expression vector with the corresponding restriction enzymes. Ligate the ERG11 gene into the expression vector. Transform the ligation product into a cloning strain of E. coli (e.g., DH5α).

  • Plasmid Isolation and Verification: Isolate the plasmid DNA from transformed colonies and verify the correct insertion of the ERG11 gene by restriction digestion and DNA sequencing.

  • Protein Expression: Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)). Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification: Centrifuge the lysate to pellet the cell debris. If the protein is soluble and has a His-tag, apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column and elute the purified Erg11p with an imidazole (B134444) gradient.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Experimental Workflows

Diagram of an Experimental Workflow for Functional Characterization of an Ergosterol Biosynthesis Enzyme

Experimental_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_cellular Cellular Level Gene Identification Gene Identification Cloning into Expression Vector Cloning into Expression Vector Gene Identification->Cloning into Expression Vector Heterologous Expression Heterologous Expression Cloning into Expression Vector->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Gene Deletion Mutant Gene Deletion Mutant Kinetic Analysis (Km, Vmax) Kinetic Analysis (Km, Vmax) Enzyme Assay->Kinetic Analysis (Km, Vmax) Sterol Profile Analysis (GC-MS) Sterol Profile Analysis (GC-MS) Gene Deletion Mutant->Sterol Profile Analysis (GC-MS)

Caption: A generalized workflow for the functional characterization of a novel enzyme in the this compound biosynthetic pathway.

References

Fungisterol and ergosterol biosynthesis in yeast

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fungisterol and Ergosterol (B1671047) Biosynthesis in Yeast

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells, and is a critical component for maintaining the integrity, fluidity, and permeability of the fungal cell membrane.[1][2][3][4] The biosynthetic pathway of ergosterol is a complex, energy-intensive process involving numerous enzymes, making it a well-established and primary target for a majority of commercially available antifungal drugs.[1][2][4] This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway in yeast, detailing the core enzymatic steps, regulatory networks, and quantitative data on sterol composition. Furthermore, it supplies detailed experimental protocols for the extraction and analysis of these vital lipids and presents key pathways and workflows as diagrams generated using the DOT language for clarity and reproducibility.

The Ergosterol Biosynthetic Pathway

The synthesis of ergosterol from acetyl-CoA is a highly conserved and intricate pathway that can be conceptually divided into three main modules: the mevalonate (B85504) pathway, the synthesis of farnesyl pyrophosphate (farnesyl-PP), and the late pathway of sterol synthesis, which culminates in ergosterol.[1][2][5] This entire process consumes a significant amount of cellular energy, requiring at least 24 ATP and 16 NADPH molecules for the synthesis of a single ergosterol molecule.[1]

Module 1: Mevalonate Biosynthesis This initial stage is conserved across all eukaryotes and begins with the condensation of two acetyl-CoA molecules.[1][2]

  • Step 1: Acetoacetyl-CoA thiolase (Erg10) catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[1]

  • Step 2: HMG-CoA synthase (Erg13) adds a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1]

  • Step 3: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (Hmg1 and Hmg2), which is a major metabolic checkpoint and the rate-limiting step of this module.[1][2][6]

Module 2: Farnesyl Pyrophosphate (Farnesyl-PP) Biosynthesis Mevalonate is converted into the isoprenoid building block, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Step 4-6: A series of phosphorylation and decarboxylation reactions, catalyzed by mevalonate kinase (Erg12), phosphomevalonate kinase (Erg8), and mevalonate pyrophosphate decarboxylase (Mvd1/Erg19), convert mevalonate into IPP.[5]

  • Step 7: IPP is isomerized to DMAPP by IPP isomerase (Idi1).[5]

  • Step 8: Farnesyl pyrophosphate synthetase (Erg20) sequentially condenses two IPP molecules with one DMAPP molecule to form farnesyl-PP.[5] Farnesyl-PP is a crucial branch-point metabolite, also used in the synthesis of dolichols, ubiquinone, and prenylated proteins.[2][7]

Module 3: Late Pathway - Ergosterol Synthesis This final and most complex module converts farnesyl-PP to ergosterol and occurs primarily in the endoplasmic reticulum (ER).[2][5]

  • Step 9: The first committed step towards sterol synthesis involves the head-to-head condensation of two farnesyl-PP molecules by squalene (B77637) synthase (Erg9) to form squalene.[1][2]

  • Step 10-11: Squalene is epoxidized by squalene epoxidase (Erg1) and then cyclized by lanosterol (B1674476) synthase (Erg7) to form lanosterol, the first sterol intermediate.[1][5]

  • Subsequent Steps: A series of demethylations, desaturations, and reductions, catalyzed by a suite of ERG enzymes (including Erg11, Erg24, Erg25, Erg26, Erg27, Erg6, Erg2, Erg3, Erg5, and Erg4), convert lanosterol through various intermediates (e.g., zymosterol, fecosterol, episterol) into the final product, ergosterol.[2][4][5]

Ergosterol_Biosynthesis_Pathway cluster_0 Module 1: Mevalonate Pathway cluster_1 Module 2: Farnesyl-PP Synthesis cluster_2 Module 3: Ergosterol Synthesis (in ER) cluster_3 Other Pathways AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Erg10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Erg13 Mevalonate Mevalonate HMGCoA->Mevalonate Hmg1/2 (Rate-limiting) IPP Isopentenyl-PP (IPP) Mevalonate->IPP Erg12, Erg8, Mvd1/Erg19 FarnesylPP Farnesyl-PP IPP->FarnesylPP Idi1, Erg20 Squalene Squalene FarnesylPP->Squalene Erg9 Other Ubiquinone, Dolichol, Heme A, Prenylated Proteins FarnesylPP->Other Lanosterol Lanosterol Squalene->Lanosterol Erg1, Erg7 Zymosterol Zymosterol Lanosterol->Zymosterol Erg11, Erg24, Erg25, Erg26, Erg27 Fecosterol Fecosterol Zymosterol->Fecosterol Erg6 Episterol Episterol Fecosterol->Episterol Erg2 Ergosterol Ergosterol Episterol->Ergosterol Erg3, Erg5, Erg4

Caption: The Ergosterol Biosynthetic Pathway in Saccharomyces cerevisiae.

Key Enzymes in Ergosterol Biosynthesis

The enzymes of the ergosterol pathway, encoded by the ERG genes, are highly conserved among fungi. Many of these enzymes, particularly in the late pathway, are targets for antifungal drugs.[2][8] Several genes, such as ERG1, ERG7, ERG9, and ERG11, are essential for yeast viability under normal conditions.[1]

GeneEnzyme NameFunction in Pathway
Module 1
ERG10Acetoacetyl-CoA thiolaseCondenses two Acetyl-CoA molecules.[1][5]
ERG13HMG-CoA synthaseSynthesizes HMG-CoA.[1][5]
HMG1/HMG2HMG-CoA reductaseReduces HMG-CoA to mevalonate (rate-limiting step).[2][6]
Module 2
ERG12Mevalonate kinasePhosphorylates mevalonate.[5]
ERG8Phosphomevalonate kinasePhosphorylates phosphomevalonate.[5]
MVD1/ERG19Mevalonate pyrophosphate decarboxylaseDecarboxylates mevalonate pyrophosphate to IPP.[5]
ERG20Farnesyl pyrophosphate synthetaseSynthesizes farnesyl-PP.[5]
Module 3
ERG9Squalene synthaseSynthesizes squalene from farnesyl-PP.[1][2]
ERG1Squalene epoxidaseEpoxidizes squalene to 2,3-oxidosqualene (B107256).[1][2]
ERG7Lanosterol synthaseCyclizes 2,3-oxidosqualene to lanosterol.[1]
ERG11 (CYP51)Lanosterol 14-alpha-demethylaseDemethylates lanosterol (major azole target).[1][5]
ERG24C-14 sterol reductaseReduces the C-14 double bond.[5]
ERG25C-4 methyl sterol oxidaseC-4 demethylation complex.[5]
ERG6C-24 sterol methyltransferaseMethylates the C-24 side chain.[5]
ERG2C-8 sterol isomeraseIsomerizes the C-8 double bond to C-7.[5]
ERG3C-5 sterol desaturaseIntroduces the C-5 double bond.[5]
ERG5C-22 sterol desaturaseIntroduces the C-22 double bond.[5]
ERG4C-24(28) sterol reductaseReduces the C-24(28) double bond.[5]

Regulation of Ergosterol Biosynthesis

To maintain cellular homeostasis and adapt to environmental stress, ergosterol levels are tightly controlled through multiple overlapping mechanisms, including transcriptional regulation and feedback inhibition.[3][5]

Transcriptional Regulation: The expression of many ERG genes is coordinated by a network of transcription factors that respond to cellular sterol levels, oxygen availability, and iron.[3][5]

  • Upc2 and Ecm22: These are the primary sterol regulatory element (SRE)-binding transcription factors in Saccharomyces cerevisiae.[3][5] Under low-sterol conditions, Upc2 (and its homolog Ecm22) translocates to the nucleus, binds to SREs in the promoters of ERG genes, and activates their transcription.[5] Conversely, binding of ergosterol or its intermediates to the C-terminal domain of Upc2 is thought to prevent its nuclear import, thus downregulating the pathway.[9]

  • Hap1, Rox1, and Mot3: These factors primarily mediate the response to oxygen and heme levels.[3][5] Since several enzymatic steps in the late pathway are oxygen-dependent (catalyzed by Erg1, Erg3, Erg5, Erg11, and Erg25), these transcription factors play a crucial role in coordinating ergosterol synthesis with respiratory activity.[2][6]

Regulation_Pathway Ergosterol_High High Sterol Levels Upc2_Cytosol Upc2 (Cytosol) - Inactive Ergosterol_High->Upc2_Cytosol Maintains cytosolic localization Ergosterol_Low Low Sterol Levels (Sterol Depletion) Upc2_Nucleus Upc2 (Nucleus) - Active Ergosterol_Low->Upc2_Nucleus Allows nuclear import (Activation) ERG_Genes ERG Genes (e.g., ERG2, ERG3) Upc2_Nucleus->ERG_Genes Binds SREs, Activates Transcription ERG_mRNA ERG mRNA ERG_Genes->ERG_mRNA Transcription Erg_Proteins Ergosterol Biosynthesis Enzymes ERG_mRNA->Erg_Proteins Translation Ergosterol_Synth Ergosterol Synthesis Erg_Proteins->Ergosterol_Synth Catalyzes Ergosterol_Synth->Ergosterol_High Increases sterol levels (Negative Feedback)

Caption: Transcriptional regulation of ERG genes by the Upc2 transcription factor.

Feedback Inhibition: The ergosterol pathway is also regulated by feedback mechanisms. High levels of ergosterol can induce the degradation of HMG-CoA reductase (Hmg1/2) via the proteasome pathway, reducing the synthesis of mevalonate and down-regulating the entire pathway.[1] Additionally, studies have shown that an excess of ergosterol can lead to a 5- to 10-fold decrease in the specific activities of the first two enzymes, acetoacetyl-CoA thiolase (Erg10) and HMG-CoA synthase (Erg13).[10][11]

Quantitative Data on Yeast Sterol Composition

The relative amounts of ergosterol and its precursors can vary significantly depending on the yeast strain, growth conditions, and the integrity of the biosynthetic pathway. Lipid particles serve as a primary site for the storage of sterol esters.[12][13][14]

Table 1: Sterol Composition of Subcellular Membranes in S. cerevisiae Data adapted from Zinser et al., 1993.[13]

Subcellular FractionErgosterolZymosterolEpisterolFecosterolLanosterolTotal Sterol (µg/mg protein)
Plasma Membrane89.2%2.5%2.4%1.9%1.1%114.5
Secretory Vesicles82.5%3.9%5.3%3.6%1.8%85.7
Vacuolar Membrane61.3%10.2%8.9%9.4%6.5%25.1
Golgi60.1%11.5%10.1%9.8%5.9%18.2
Endoplasmic Reticulum55.4%14.3%11.2%10.7%6.1%10.3
Lipid Particles45.1%19.8%15.4%16.2%2.3%15.8
Mitochondria39.8%18.7%15.9%14.9%8.2%4.9

Table 2: Ergosterol Content in Aspergillus fumigatus Mutant Strains Data adapted from Alcazar-Fuoli et al., 2008.[15]

StrainGenotypeTotal Ergosterol (µg/mg dry weight)
CM-237Wild Type5.99 ± 0.86
CM-A8cyp51AΔ5.98 ± 0.82
CM-B7cyp51BΔ4.25 ± 0.64
CM-A80erg3AΔ6.58 ± 0.29
CM-B866erg3BΔ2.02 ± 0.74
CM-C65erg3CΔ5.64 ± 2.02

Experimental Protocols

Protocol 1: Extraction of Non-Saponifiable Sterols from Yeast

This protocol describes a standard method for extracting total sterols (both free and esterified) from yeast cells. The method involves a chemical disruption of the cells (saponification) followed by liquid-liquid extraction of the non-saponifiable lipids, which include ergosterol and its precursors.[16][17]

Materials:

  • Yeast cell pellet

  • Alcoholic KOH solution (e.g., 25% KOH in 50% ethanol)

  • n-Heptane or n-Hexane (HPLC grade)

  • Sterile deionized water

  • Nitrogen gas stream

  • Glass screw-cap tubes with Teflon-lined caps

  • Vortex mixer

  • Water bath or heating block (80°C)

  • Centrifuge

Procedure:

  • Cell Harvesting: Harvest yeast cells from a liquid culture by centrifugation (e.g., 5,000 x g for 5 minutes). Wash the cell pellet once with sterile deionized water and transfer a known amount (e.g., 20-50 mg dry weight) to a glass screw-cap tube.

  • Saponification: Add 2-3 mL of alcoholic KOH solution to the cell pellet. Vortex vigorously to resuspend the cells completely.

  • Hydrolysis: Incubate the tube in a water bath at 80°C for 1-2 hours. This step lyses the cells and hydrolyzes fatty acid esters, including steryl esters, releasing the sterols.

  • Cooling: Allow the tubes to cool to room temperature.

  • Extraction: Add 1 mL of sterile deionized water and 3 mL of n-heptane (or n-hexane) to the tube. Vortex vigorously for 3-5 minutes to ensure thorough mixing and extraction of the non-saponifiable lipids into the organic phase.

  • Phase Separation: Centrifuge the tube briefly (e.g., 2,000 x g for 2 minutes) to separate the aqueous and organic phases. The upper organic layer contains the sterols.

  • Collection: Carefully transfer the upper n-heptane layer to a new clean glass tube.

  • Re-extraction (Optional but Recommended): To maximize yield, perform a second extraction by adding another 2-3 mL of n-heptane to the original tube, vortexing, and collecting the organic phase as before. Combine the organic fractions.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid film contains the total cellular sterols.

  • Resuspension: Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., methanol (B129727) or mobile phase for HPLC) for subsequent analysis.

Protocol 2: Quantification of Ergosterol by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis or Diode-Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Resuspend the dried sterol extract from Protocol 1 in 1 mL of methanol. Filter through a 0.22 µm syringe filter if necessary.

  • Mobile Phase: Use 100% methanol or an isocratic mixture such as 95% methanol and 5% water.[17]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min[17]

    • Column Temperature: 25-40°C[17]

    • Injection Volume: 10-20 µL

  • Detection: Monitor the absorbance at 282 nm, which is the characteristic absorbance maximum for ergosterol's conjugated diene system.[17] A full spectrum scan (e.g., 230-300 nm) using a DAD can help identify ergosterol and its precursors by their unique spectral properties.

  • Quantification: Prepare a standard curve using a serial dilution of pure ergosterol standard of known concentrations. Calculate the concentration of ergosterol in the samples by comparing their peak areas to the standard curve.

Experimental_Workflow cluster_0 Protocol 1: Sterol Extraction cluster_1 Protocol 2: HPLC Analysis start Start: Yeast Culture Harvest 1. Harvest & Wash Cells start->Harvest Saponify 2. Add Alcoholic KOH & Vortex Harvest->Saponify Heat 3. Incubate at 80°C for 1-2h (Saponification) Saponify->Heat Extract 4. Add Water & Heptane & Vortex Heat->Extract Collect 5. Collect Upper Organic Phase Extract->Collect Dry 6. Evaporate Solvent (Nitrogen Stream) Collect->Dry Resuspend 7. Resuspend in Methanol Dry->Resuspend Inject 8. Inject Sample into HPLC Resuspend->Inject Separate 9. Separate on C18 Column Inject->Separate Detect 10. Detect at 282 nm Separate->Detect Quantify 11. Quantify using Ergosterol Standard Curve Detect->Quantify end End: Ergosterol Concentration Data Quantify->end

Caption: Experimental workflow for yeast sterol extraction and HPLC analysis.

References

An In-depth Technical Guide to Key Enzymes in the Fungisterol Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammals, and a primary target for antifungal therapies. The biosynthetic pathway of ergosterol is a complex, multi-enzyme process that offers several key targets for the development of antifungal agents. This technical guide provides a comprehensive overview of the core enzymes within the fungisterol (ergosterol) synthesis pathway, with a focus on the most critical and druggable targets: Squalene (B77637) Epoxidase (Erg1), Lanosterol (B1674476) 14-α-demethylase (CYP51/Erg11), and Sterol C-14 Reductase (Erg24). It details their biochemical functions, summarizes key quantitative data regarding their kinetics and inhibition, provides in-depth experimental protocols for their study, and visualizes the core processes and workflows to aid in research and drug development efforts.

The this compound (Ergosterol) Biosynthesis Pathway: An Overview

The synthesis of ergosterol is a vital and highly conserved process in fungi, consuming a significant amount of energy in the form of ATP and NADPH.[1] The pathway can be broadly divided into three main stages: the synthesis of the precursor mevalonate, the formation of squalene, and the late-stage conversion of lanosterol to ergosterol. Many of the enzymes in this pathway are essential for fungal viability, and their absence in mammals makes them excellent targets for selective antifungal drugs.[2][3]

The overall flow of the late pathway, which contains the most prominent drug targets, begins with the cyclization of squalene and proceeds through a series of demethylation, desaturation, and reduction reactions to yield the final ergosterol product.

Fungisterol_Synthesis_Pathway AcetylCoA Acetyl-CoA Erg10_13 Erg10, Erg13, Hmg1/2 AcetylCoA->Erg10_13 Mevalonate Mevalonate Erg20 Erg20 Mevalonate->Erg20 FPP Farnesyl-PP (FPP) Erg9 Erg9 (Squalene Synthase) FPP->Erg9 Squalene Squalene Erg1 Erg1 (Squalene Epoxidase) Squalene->Erg1 Oxidosqualene 2,3-Oxidosqualene (B107256) Erg7 Erg7 Oxidosqualene->Erg7 Lanosterol Lanosterol Erg11 Erg11 / CYP51 (14α-demethylase) Lanosterol->Erg11 Intermediate1 4,4-dimethyl- cholesta-8,14,24-trienol Erg24 Erg24 (C-14 Reductase) Intermediate1->Erg24 Intermediate2 4,4-dimethyl- cholesta-8,24-dienol Erg25_27 Erg25, Erg26, Erg27 Intermediate2->Erg25_27 Zymosterol Zymosterol Erg6 Erg6 Zymosterol->Erg6 Episterol Episterol Erg2 Erg2 Episterol->Erg2 Ergosta_tetraenol Ergosta-5,7,22,24(28)- tetraen-3β-ol Erg5 Erg5 Ergosta_tetraenol->Erg5 Erg3 Erg3 Ergosta_tetraenol->Erg3 Ergosterol Ergosterol Erg4 Erg4 Erg10_13->Mevalonate Erg20->FPP Erg9->Squalene Erg1->Oxidosqualene Erg7->Lanosterol Erg11->Intermediate1 Erg24->Intermediate2 Erg25_27->Zymosterol Erg6->Episterol Erg2->Ergosta_tetraenol Erg5->Ergosta_tetraenol Erg3->Ergosterol Allylamines Allylamines (e.g., Terbinafine) Allylamines->Erg1 Azoles Azoles (e.g., Fluconazole) Azoles->Erg11 Morpholines Morpholines (e.g., Fenpropimorph) Morpholines->Erg24

Caption: The this compound synthesis pathway with key enzymes and drug targets.

In-Depth Analysis of Key Enzymes

While the pathway involves over 20 enzymes, three stand out as the most validated and clinically relevant targets for antifungal drugs.[4]

Squalene Epoxidase (Erg1)

Squalene epoxidase, encoded by the ERG1 gene, is a rate-limiting, membrane-bound enzyme that catalyzes the stereospecific oxidation of squalene to 2,3-oxidosqualene.[5] This is the first oxygen-dependent step in the pathway and commits squalene to sterol synthesis. The enzyme requires FAD, NADPH, and molecular oxygen as cofactors for its activity.[5][6] Its essential role makes it an attractive target.

Clinical Relevance: Erg1 is the primary target of the allylamine (B125299) class of antifungals (e.g., terbinafine) and the thiocarbamates (e.g., tolnaftate).[7][8] Inhibition of Erg1 leads to a depletion of ergosterol and a cytotoxic accumulation of the substrate squalene.[8]

Parameter Organism Value Comments Reference
Squalene AccumulationS. cerevisiae (WT)~700 µg / 10⁹ cellsLimit of accumulation with terbinafine (B446) treatment before growth defects.[7]
Squalene AccumulationS. cerevisiae (erg1 mutant)>1000 µg / 10⁹ cellsAchieved via specific point mutations in ERG1, with less impact on growth.[7]
Terbinafine IC₅₀S. cerevisiae (WT)0.1 - 10 µg/mlSusceptibility range in liquid culture.[9]
Lanosterol 14-α-Demethylase (CYP51/Erg11)

Lanosterol 14-α-demethylase is a cytochrome P450 enzyme that is critical for the biosynthesis of sterols in eukaryotes.[10] In fungi, it is encoded by the ERG11 gene (also known as CYP51). This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a three-step process requiring NADPH and O₂.[11] This demethylation is an essential checkpoint in the conversion of lanosterol to ergosterol.[10]

Clinical Relevance: CYP51 is the most prominent antifungal drug target, inhibited by all azole drugs (e.g., fluconazole, itraconazole, voriconazole).[4][12] Azoles bind to the heme iron in the enzyme's active site, blocking substrate binding and leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols.[12] Mutations in the ERG11 gene are a primary mechanism of clinical azole resistance.[13]

Quantitative Data: CYP51 is the most extensively studied enzyme in the pathway, with significant kinetic and binding data available.

Parameter Organism/Enzyme Ligand/Substrate Value Reference
K_mC. albicans CYP51Lanosterol6.3 µM[14]
k_catC. albicans CYP51Lanosterol33 min⁻¹[14]
K_s (Substrate Binding)A. fumigatus CYP51BLanosterol8.6 µM[15]
K_s (Substrate Binding)A. fumigatus CYP51BEburicol22.6 µM[15]
K_d (Dissociation Constant)C. krusei CYP51Clotrimazole0.12 ± 0.02 µM[16]
K_d (Dissociation Constant)C. krusei CYP51Miconazole0.16 ± 0.02 µM[16]
K_d (Dissociation Constant)C. krusei CYP51Ketoconazole0.23 ± 0.03 µM[16]
K_d (Dissociation Constant)C. krusei CYP51Fluconazole22.4 ± 3.1 µM[16]
Sterol C-14 Reductase (Erg24)

Sterol C-14 Reductase, encoded by the ERG24 gene, catalyzes the reduction of the C14=C15 double bond in the sterol intermediate 4,4-dimethyl-cholesta-8,14,24-trienol, using NADPH as a cofactor.[17][18] This step follows the demethylation by CYP51 and is essential for producing the correct sterol core structure. The ERG24 gene is essential for normal aerobic growth in Saccharomyces cerevisiae, and while not strictly essential in Candida albicans, its deletion significantly reduces virulence, highlighting its importance as a potential drug target.[2][19]

Clinical Relevance: Erg24, along with the C-8 sterol isomerase (Erg2), is the target of the morpholine (B109124) class of antifungals (e.g., fenpropimorph, amorolfine), which are used extensively in agriculture and topically in medicine.[2][19] Inhibition leads to the accumulation of abnormal sterols like ignosterol, disrupting membrane function.[2]

Quantitative Data: Quantitative data for Erg24 is less common than for CYP51, but inhibition studies provide useful metrics.

Parameter Organism Compound Value Comments Reference
IC₅₀ (Ergosterol Synthesis)C. albicansCompound 1a (Aminopiperidine)0.032 mg/LMeasured by inhibition of radiolabeled acetate (B1210297) incorporation into ergosterol.[2]
IC₅₀ (Ergosterol Synthesis)C. albicansCompound 1b (Aminopiperidine)0.063 mg/LMeasured by inhibition of radiolabeled acetate incorporation into ergosterol.[2]
MIC (Growth Inhibition)C. albicansFenpropimorph>128 µg/mLThe erg24 mutant showed higher resistance to fenpropimorph.[19]

Experimental Protocols

Studying the enzymes of the this compound pathway is critical for understanding their function and for screening new inhibitors. The following sections provide detailed methodologies for key experiments.

Heterologous Expression and Purification of Fungal CYP51

This protocol describes the expression of recombinant fungal CYP51 in E. coli, a common method for obtaining sufficient quantities of the enzyme for biochemical and structural studies.[15][16]

Methodology:

  • Cloning: The full-length cDNA of the target CYP51 gene (e.g., from A. fumigatus) is cloned into an appropriate E. coli expression vector (e.g., pCW or pSPORT).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., DH5α or BL21).

  • Culture Growth: A 10 mL overnight culture is used to inoculate 1 L of Terrific Broth (or similar rich medium) containing the appropriate antibiotic. The culture is grown at 37°C with shaking (~230 rpm) until the OD₆₀₀ reaches 0.6-0.8.[16]

  • Induction: Protein expression is induced by adding 0.5-1 mM IPTG. To facilitate proper heme incorporation, 0.65-1 mM 5-aminolevulinic acid (a heme precursor) is also added.[15][16]

  • Expression: The culture is incubated for a further 18-48 hours at a reduced temperature (e.g., 27°C) with slower shaking (~120-170 rpm) to enhance protein folding.[15][16]

  • Cell Harvest & Lysis: Cells are harvested by centrifugation (e.g., 3000 x g, 20 min, 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 20% glycerol, 0.3 M NaCl, 0.1 mM PMSF) and can be frozen at -80°C. Cells are subsequently lysed using a French press or sonication.

  • Purification:

    • The lysate is centrifuged to pellet cell debris, and the supernatant containing the membrane fraction is collected.

    • The membrane fraction is solubilized using a detergent (e.g., 2% sodium cholate).

    • The solubilized protein is purified using a combination of chromatography techniques, such as amino-octyl sepharose and hydroxyapatite (B223615) chromatography.[20]

  • Purity Assessment: The purity of the final protein is assessed by SDS-PAGE, and the concentration of functional P450 is determined by CO-difference spectroscopy.

CYP51_Purification_Workflow cluster_0 Expression cluster_1 Purification n1 Clone CYP51 into Expression Vector n2 Transform E. coli n1->n2 n3 Grow Culture to OD600 0.6-0.8 n2->n3 n4 Induce with IPTG & 5-aminolevulinic acid n3->n4 n5 Incubate 18-48h at 27°C n4->n5 n6 Harvest & Lyse Cells n5->n6 n7 Solubilize Membrane Fraction n6->n7 n8 Column Chromatography (e.g., Hydroxyapatite) n7->n8 n9 Assess Purity (SDS-PAGE) & Concentration (CO-Spectrum) n8->n9

Caption: Experimental workflow for heterologous expression and purification of CYP51.

In Vitro Reconstituted CYP51 Activity Assay

This protocol measures the enzymatic activity of purified, recombinant CYP51 by monitoring the conversion of its substrate (e.g., lanosterol) to product.[11]

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Purified CYP51 (e.g., 0.5-1 µM final concentration).

    • Purified cytochrome P450 reductase (CPR) in a molar excess (e.g., 2 µM).

    • Radiolabeled substrate (e.g., ³H-lanosterol) at a concentration near its K_m (e.g., 50 µM). The substrate should be dispersed in a lipid carrier like dilaurylphosphatidyl choline (B1196258) (DLPC).

    • The test inhibitor compound at various concentrations, or solvent control (e.g., DMSO).

    • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2) to a final volume of ~950 µL.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow for temperature equilibration and inhibitor binding.

  • Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 0.25-1 mM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-60 minutes), ensuring the reaction remains in the linear range for initial rate studies.

  • Reaction Termination: Stop the reaction by extracting the sterols with an organic solvent like ethyl acetate.

  • Analysis:

    • Dry the organic extract under nitrogen.

    • Resuspend the dried sterols in a suitable solvent (e.g., methanol).

    • Analyze the substrate and product mixture using reverse-phase HPLC equipped with a radiodetector (e.g., β-RAM detector) to quantify the amount of product formed.[11]

  • Data Analysis: Calculate the rate of reaction. For inhibition studies, determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

CYP51_Assay_Workflow n1 Prepare Reaction Mix (CYP51, CPR, [3H]Lanosterol, Inhibitor) n2 Pre-incubate 10 min @ 37°C n1->n2 n3 Initiate with NADPH n2->n3 n4 Incubate 5-60 min @ 37°C n3->n4 n5 Stop Reaction (Ethyl Acetate Extraction) n4->n5 n6 Dry & Resuspend Sterols n5->n6 n7 Analyze via Radio-HPLC n6->n7 n8 Calculate Activity & IC50 n7->n8

Caption: Experimental workflow for a reconstituted CYP51 enzymatic activity assay.

In Vitro Squalene Epoxidase (Erg1) Activity Assay

This protocol outlines a method to measure Erg1 activity in fungal cell-free extracts using a radiolabeled precursor.[6]

Methodology:

  • Preparation of Microsomes:

    • Grow fungal cells (e.g., S. cerevisiae) to the late log phase and harvest by centrifugation.

    • Wash the cells and disrupt them using a bead mill in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a whole-cell extract by centrifuging at 12,000 x g for 20 minutes.

    • Isolate the microsomal fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour). Resuspend the microsomal pellet in buffer.

  • Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture:

    • Microsomal protein (e.g., 0.5-1.0 mg).

    • Cofactors: FAD (e.g., 10 µM), NADPH (e.g., 1 mM).

    • Substrate: [¹⁴C]farnesyl pyrophosphate (FPP). FPP is converted to squalene in situ by the microsomal enzyme squalene synthase (Erg9).

    • Buffer (e.g., 0.1 M potassium phosphate, pH 7.4) to a final volume.

  • Reaction: Incubate the reaction mixture at 30°C for a set time (e.g., 30 minutes).

  • Saponification and Extraction:

    • Stop the reaction by adding alcoholic KOH (e.g., 15% KOH in 90% ethanol).

    • Saponify the mixture at 80°C for 1 hour to hydrolyze lipids.

    • Extract the non-saponifiable lipids (containing squalene and its products) into an organic solvent like n-hexane.

  • Analysis:

    • Concentrate the hexane (B92381) extract.

    • Separate the lipids using Thin Layer Chromatography (TLC).

    • Visualize and quantify the radiolabeled spots corresponding to squalene, 2,3-oxidosqualene, and lanosterol using a radio-TLC scanner or autoradiography.

  • Data Analysis: Calculate the specific activity of squalene epoxidase based on the amount of 2,3-oxidosqualene and lanosterol formed per unit time per mg of protein.

Analysis of Erg24 Inhibition via Sterol Profiling

This protocol provides a whole-cell method to assess the inhibition of Erg24 by analyzing the accumulation of its substrate and other abnormal sterols using radiolabeling and chromatography.[2]

Methodology:

  • Cell Culture and Treatment:

    • Grow fungal cells (e.g., C. albicans) overnight in an appropriate medium.

    • Resuspend the cells in fresh RPMI 1640 medium to a standardized optical density (e.g., OD₅₉₅ = 0.65).

    • Add the test compounds (potential Erg24 inhibitors) at various concentrations and incubate at 30°C with shaking for 2 hours.

  • Radiolabeling: Add [2-¹⁴C] acetate to the cultures (e.g., final concentration of 0.1 mCi/L) and incubate for another 2 hours to allow incorporation into the sterol pathway.

  • Lipid Extraction:

    • Harvest the cells by centrifugation.

    • Perform alkaline hydrolysis (saponification) by resuspending the cell pellet in alcoholic KOH and heating at 80°C for 1 hour.

    • Extract the non-saponifiable lipids (NSLs), which include sterols, with n-hexane.

  • TLC Analysis:

    • Dry the hexane extract and resuspend it in chloroform.

    • Spot the extracted NSLs onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a solvent system such as benzene:ethyl acetate (9:1).

    • Quantify the radioactive spots corresponding to ergosterol and accumulated precursor sterols using a radioactive TLC scanner.[2]

  • LC-MS Analysis (for identification): For precise identification of the accumulated sterols (e.g., ignosterol), analyze the NSL extract using LC/Q-Tof MS.

  • Data Analysis: Determine the IC₅₀ value of the compound by calculating the concentration that causes a 50% reduction in the synthesis of ergosterol compared to the drug-free control.

Conclusion and Future Perspectives

The enzymes of the this compound synthesis pathway, particularly Erg1, Erg11/CYP51, and Erg24, remain cornerstone targets in the fight against fungal diseases. Their essential nature and conservation across pathogenic fungi, coupled with differences from their mammalian counterparts, ensure their continued relevance for drug development. This guide provides a foundational framework of the pathway's key enzymatic players and the methodologies used to study them. While much is known, particularly about CYP51, significant gaps remain in the quantitative understanding of other enzymes like Erg1 and Erg24. Future research focusing on high-resolution structural biology of these enzymes in complex with novel inhibitors, detailed kinetic characterization, and the continued exploration of the pathway's regulatory networks will be essential for overcoming the growing challenge of antifungal resistance and developing the next generation of effective therapies.

References

Unraveling the Genetic Switches of Fungal Sterol Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate genetic regulatory networks governing the biosynthesis of fungisterol, primarily ergosterol (B1671047), a vital component of fungal cell membranes and a key target for antifungal therapies. Understanding these regulatory mechanisms is paramount for the development of novel and effective antifungal drugs and for metabolic engineering efforts aimed at enhancing this compound production for industrial applications.

Introduction to this compound Biosynthesis and its Regulation

Ergosterol is the principal sterol in most fungi, analogous to cholesterol in mammals. It plays a crucial role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane. The ergosterol biosynthesis pathway (Figure 1) is a complex, multi-step process involving a cascade of enzymatic reactions encoded by the ERG genes. Given its essentiality for fungal viability, this pathway is a well-established target for a major class of antifungal drugs, the azoles, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p/Cyp51A).[1]

The expression of ERG genes is tightly controlled by a sophisticated network of transcription factors that respond to various cellular and environmental cues, including sterol levels, oxygen availability (hypoxia), and iron homeostasis.[2][3] Dysregulation of this network can lead to altered ergosterol production, contributing to antifungal drug resistance and impacting fungal virulence.[4][5]

Key Transcriptional Regulators of Ergosterol Biosynthesis

The genetic regulation of ergosterol production is primarily orchestrated by two major families of transcription factors: the Sterol Regulatory Element Binding Proteins (SREBPs) and the Zn(II)2Cys6 zinc finger proteins, exemplified by Upc2 and Ecm22.

The SREBP Family: Master Regulators of Sterol Homeostasis and Hypoxia Adaptation

Sterol Regulatory Element Binding Proteins (SREBPs) are membrane-bound transcription factors that, upon activation, translocate to the nucleus to regulate the expression of genes involved in sterol biosynthesis.[6] In fungi, SREBPs are not only crucial for maintaining sterol homeostasis but also play a vital role in adaptation to low-oxygen environments (hypoxia), a condition often encountered by pathogenic fungi within a host.[3]

  • SrbA in Aspergillus fumigatus : SrbA is a key SREBP homolog in the opportunistic human pathogen Aspergillus fumigatus. It is essential for growth in hypoxic conditions and for virulence.[4] SrbA directly regulates the expression of several key ERG genes, including erg11A (cyp51A), erg24, and erg25.[4][5] Deletion of srbA leads to a significant reduction in ergosterol content and increased susceptibility to azole antifungal drugs.[5][7]

  • Sre1 in Schizosaccharomyces pombe and Cryptococcus neoformans : The SREBP homolog Sre1 in the fission yeast S. pombe and the pathogenic yeast C. neoformans is also critical for sterol biosynthesis and adaptation to hypoxia.[3][8]

The activation of SREBPs is a multi-step process involving proteolytic cleavage, which is regulated by cellular sterol levels and oxygen availability. This regulatory mechanism ensures that the fungus can adapt its sterol production to changing environmental conditions.

Upc2 and Ecm22: Dual Regulators in Saccharomyces cerevisiae

In the budding yeast Saccharomyces cerevisiae, the transcriptional regulation of ERG genes is primarily controlled by two paralogous zinc-finger transcription factors, Upc2 and Ecm22. These proteins bind to specific DNA sequences known as Sterol Regulatory Elements (SREs), which are present in the promoter regions of many ERG genes. Their binding activity is modulated by intracellular ergosterol levels, providing a direct feedback mechanism to control ergosterol biosynthesis.

Signaling Pathways and Regulatory Networks

The regulation of this compound production involves complex signaling pathways that integrate various cellular signals.

Ergosterol_Regulation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus SREBP_inactive Inactive SREBP (e.g., SrbA, Sre1) SREBP_cleavage Proteolytic Cleavage SREBP_inactive->SREBP_cleavage Translocation SREBP_active Active SREBP (Nuclear form) SREBP_cleavage->SREBP_active Activation SRE SRE (Promoter) SREBP_active->SRE binds to ERG_genes ERG Genes (e.g., erg11, erg25) SRE->ERG_genes activates transcription Ergosterol Ergosterol ERG_genes->Ergosterol Biosynthesis Low_Sterols Low Sterols Low_Sterols->SREBP_inactive triggers release Hypoxia Hypoxia Hypoxia->SREBP_inactive triggers release Ergosterol->SREBP_inactive Negative Feedback

Caption: SREBP signaling pathway for ergosterol regulation.

Quantitative Data on Gene Regulation and this compound Production

The following tables summarize quantitative data from studies on the genetic regulation of ergosterol biosynthesis.

Table 1: Effect of srbA Deletion on Ergosterol Levels in Aspergillus fumigatus

StrainConditionTotal Ergosterol (% of Wild Type)Key Sterol Intermediates AccumulatedReference
Wild TypeHypoxia100%Ergosterol[5]
ΔsrbAHypoxiaDecreasedC-4 methyl sterols[5]

Table 2: Transcriptional Regulation of ERG Genes by SrbA in A. fumigatus under Hypoxia

GeneFunctionFold Change in ΔsrbA vs. Wild Type (RNA-seq)Reference
erg11A (cyp51A)Lanosterol 14α-demethylaseDownregulated[9][10]
erg25AC-4 methyl sterol oxidaseDownregulated[9][10]
erg3BC-5 sterol desaturaseDownregulated[9][10]
erg24C-14 sterol reductaseDownregulated[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound production.

Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from fungal mycelium.

Materials:

  • Fungal mycelium (lyophilized)

  • Methanol

  • Ethanol

  • Potassium hydroxide (B78521) (KOH)

  • n-Hexane

  • Water (HPLC grade)

  • Ergosterol standard

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Saponification:

    • Weigh 20-50 mg of lyophilized fungal mycelium into a glass tube.

    • Add 2 ml of 10% (w/v) KOH in 90% ethanol.

    • Incubate at 80°C for 1 hour with occasional vortexing.[11][12]

    • Allow the mixture to cool to room temperature.

  • Extraction:

    • Add 1 ml of water and 3 ml of n-hexane to the saponified mixture.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper n-hexane layer to a new glass tube.

    • Repeat the extraction of the aqueous phase with another 3 ml of n-hexane.

    • Pool the n-hexane extracts.

  • Evaporation and Reconstitution:

    • Evaporate the n-hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 1 ml) of methanol.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the sterols using a C18 column with a mobile phase of methanol:water (e.g., 98:2, v/v) at a flow rate of 1 ml/min.

    • Detect ergosterol by its absorbance at 282 nm.[13]

    • Quantify the ergosterol content by comparing the peak area to a standard curve prepared with known concentrations of ergosterol.

HPLC_Workflow start Fungal Mycelium saponification Saponification (KOH, Ethanol, 80°C) start->saponification extraction Hexane Extraction saponification->extraction evaporation Evaporation (N2) extraction->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution hplc HPLC Analysis (C18, UV 282nm) reconstitution->hplc quantification Quantification hplc->quantification

Caption: Workflow for ergosterol quantification by HPLC.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the procedure for identifying the genomic binding sites of a transcription factor of interest.

Materials:

  • Fungal culture

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Lysis buffer

  • Sonication equipment

  • Antibody specific to the transcription factor of interest

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cross-linking:

    • Grow fungal cells to the desired density.

    • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15-30 minutes at room temperature.[14][15]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells.

    • Lyse the cells to release the nuclei.

    • Shear the chromatin into fragments of 200-600 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the target transcription factor overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at 65°C for several hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a DNA library from the purified ChIP DNA.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequence reads to the reference genome.

    • Identify regions of enrichment (peaks) which represent the binding sites of the transcription factor.

ChIP_seq_Workflow start Fungal Culture crosslinking Cross-linking (Formaldehyde) start->crosslinking lysis_shearing Cell Lysis & Chromatin Shearing crosslinking->lysis_shearing immunoprecipitation Immunoprecipitation (Specific Antibody) lysis_shearing->immunoprecipitation washing Washing immunoprecipitation->washing elution Elution washing->elution reverse_crosslinking Reverse Cross-linking elution->reverse_crosslinking dna_purification DNA Purification reverse_crosslinking->dna_purification sequencing Library Prep & Sequencing dna_purification->sequencing data_analysis Data Analysis (Peak Calling) sequencing->data_analysis

Caption: Experimental workflow for ChIP-seq analysis.

RNA-sequencing (RNA-seq) for Differential Gene Expression Analysis

This protocol describes the workflow for analyzing global changes in gene expression in response to genetic or environmental perturbations.[16][17]

Materials:

  • Fungal cultures (e.g., wild type vs. mutant)

  • RNA extraction kit

  • DNase I

  • mRNA purification kit (optional)

  • RNA-seq library preparation kit

  • Next-generation sequencing platform

Procedure:

  • RNA Extraction:

    • Grow fungal cultures under the desired conditions.

    • Harvest cells and extract total RNA using a suitable RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • mRNA Enrichment (Optional):

    • For eukaryotes, enrich for mRNA by selecting for poly(A)-tailed transcripts using oligo(dT) beads.

  • Library Preparation:

    • Fragment the mRNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome or transcriptome.

    • Quantify the expression level of each gene.

    • Perform differential expression analysis to identify genes that are significantly up- or downregulated between conditions.[18][19]

Gene Knockout in Saccharomyces cerevisiae using Homologous Recombination

This protocol describes a common method for creating gene deletion mutants in yeast.[20][21]

Materials:

  • Yeast strain

  • Deletion cassette (e.g., a selectable marker gene flanked by sequences homologous to the target gene's upstream and downstream regions)

  • Lithium acetate (B1210297)

  • Polyethylene glycol (PEG)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Selective growth medium

Procedure:

  • Preparation of Competent Cells:

    • Grow yeast cells to mid-log phase.

    • Harvest and wash the cells.

    • Treat the cells with lithium acetate to make them competent for DNA uptake.

  • Transformation:

    • Mix the competent cells with the deletion cassette, single-stranded carrier DNA, and PEG.

    • Heat-shock the mixture at 42°C for 30-45 minutes.

  • Selection:

    • Plate the transformation mixture onto a selective medium that allows for the growth of only those cells that have successfully integrated the deletion cassette.

  • Verification:

    • Confirm the gene deletion in the resulting colonies by PCR using primers that flank the target gene locus.

Conclusion

The genetic regulation of this compound biosynthesis is a complex and highly coordinated process involving a network of transcription factors and signaling pathways. A thorough understanding of these regulatory mechanisms is crucial for the development of new antifungal strategies that can overcome the challenge of drug resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate these intricate networks, ultimately paving the way for novel therapeutic interventions and biotechnological advancements.

References

Fungisterol: A Versatile Precursor to a Spectrum of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterol, predominantly known as ergosterol (B1671047), is the principal sterol in most fungi, analogous to cholesterol in animals and phytosterols (B1254722) in plants. Beyond its structural role in maintaining the integrity and fluidity of fungal cell membranes, this compound serves as a crucial precursor to a diverse array of bioactive molecules with significant applications in medicine, agriculture, and nutrition. This technical guide provides a comprehensive overview of the transformation of this compound into key bioactive compounds, detailing the synthetic pathways, experimental protocols, and the biological activities of its derivatives. The information is tailored for researchers, scientists, and professionals in drug development seeking to leverage this versatile natural product.

Conversion of this compound to Vitamin D2 (Ergocalciferol)

The photochemical conversion of this compound (ergosterol) to vitamin D2 is one of the most well-known and commercially significant transformations. This process mimics the natural synthesis of vitamin D in the skin upon exposure to sunlight.

Biosynthetic Pathway

The conversion is a non-enzymatic process initiated by ultraviolet (UV) radiation, specifically UVB (280-315 nm), which breaks the B-ring of the ergosterol molecule to form pre-vitamin D2. This unstable intermediate then undergoes a temperature-dependent isomerization to form the stable vitamin D2 (ergocalciferol).[1]

VitaminD2_Synthesis This compound This compound (Ergosterol) PreVitaminD2 Pre-Vitamin D2 This compound->PreVitaminD2 UVB Radiation VitaminD2 Vitamin D2 (Ergocalciferol) PreVitaminD2->VitaminD2 Thermal Isomerization

Caption: Photochemical conversion of this compound to vitamin D2.

Quantitative Data

The efficiency of vitamin D2 synthesis is influenced by several factors, including the intensity and duration of UV exposure, temperature, and the physical state of the ergosterol-containing material.

ParameterConditionVitamin D2 Yield (µg/g dry weight)Reference
UV-B Exposure Time10.4 minutes741.50 ± 23.75[2]
UV-B Intensity1.36 W/m²741.50 ± 23.75[2]
Temperature26.33 °C741.50 ± 23.75[2]
UV-B Exposure on Mushroom Powder10 minutes at 1.14 W/m²498.10[3]
UV-C on Mushroom Suspension2 hours at 30 cm distanceup to 275[4]
Experimental Protocol: Laboratory-Scale Synthesis of Vitamin D2

This protocol describes the UV irradiation of a this compound solution to produce vitamin D2.

Materials:

  • This compound (Ergosterol)

  • Ethanol (B145695) (or other suitable solvent)

  • Quartz reaction vessel

  • UVB lamp (e.g., 290-315 nm peak emission)

  • Stirring plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a solution of this compound in ethanol in the quartz reaction vessel. The concentration may vary, but a starting point of 1 mg/mL is common.

  • Place the vessel on a stirring plate and begin stirring to ensure uniform exposure to UV light.

  • Position the UVB lamp at a fixed distance from the reaction vessel. The distance will affect the intensity and should be optimized.

  • Irradiate the solution for a predetermined duration. It is advisable to take aliquots at different time points to monitor the conversion process by HPLC.

  • After irradiation, the solvent can be evaporated under reduced pressure.

  • The resulting residue, containing vitamin D2 and unreacted ergosterol, can be purified using techniques like column chromatography or preparative HPLC.

Signaling Pathway of Vitamin D2

Once ingested and absorbed, vitamin D2 is metabolized in the liver to 25-hydroxyvitamin D2 and then in the kidneys to its biologically active form, 1,25-dihydroxyvitamin D2 (calcitriol). Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on DNA, regulating the transcription of target genes involved in calcium homeostasis and other physiological processes.[5][6][7]

VitaminD2_Signaling cluster_blood Bloodstream cluster_cell Target Cell VitaminD2 Vitamin D2 Metabolite1 25(OH)D2 (Liver) VitaminD2->Metabolite1 Metabolite2 1,25(OH)2D2 (Kidney) (Calcitriol) Metabolite1->Metabolite2 VDR Vitamin D Receptor (VDR) Metabolite2->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE DNA DNA Gene Target Gene Transcription VDRE->Gene

Caption: Simplified signaling pathway of Vitamin D2.

This compound as a Precursor to Brassinosteroids

Brassinosteroids are a class of plant steroid hormones that regulate various aspects of plant growth and development. While campesterol (B1663852) is the direct precursor in plants, the structural similarity of this compound makes it a relevant starting material for the synthesis of brassinosteroid analogues.

Biosynthetic and Synthetic Pathways

In plants, the biosynthesis of brassinolide, a potent brassinosteroid, from campesterol involves a series of oxidation and reduction reactions.[8][9] This natural pathway provides a roadmap for the chemical synthesis of brassinosteroids from sterol precursors like this compound. The key steps involve modifications to both the sterol nucleus and the side chain.

Brassinosteroid_Synthesis This compound This compound Analogue Intermediate1 Side Chain Modification This compound->Intermediate1 e.g., Oxidation Intermediate2 Ring A/B Hydroxylation Intermediate1->Intermediate2 e.g., OsO4 Intermediate3 Baeyer-Villiger Oxidation Intermediate2->Intermediate3 e.g., m-CPBA Brassinosteroid Brassinosteroid Analogue Intermediate3->Brassinosteroid

Caption: General synthetic workflow for brassinosteroid analogues.

Experimental Protocol: Conceptual Synthesis of a Brassinosteroid Analogue from a this compound-type Precursor

This conceptual protocol outlines the key transformations for synthesizing a brassinosteroid analogue.

Materials:

  • This compound or a suitable derivative

  • Reagents for side-chain modification (e.g., oxidizing agents)

  • Reagents for dihydroxylation (e.g., osmium tetroxide)

  • Reagents for Baeyer-Villiger oxidation (e.g., meta-chloroperoxybenzoic acid)

  • Appropriate solvents and purification materials

Procedure:

  • Side Chain Modification: The side chain of the this compound precursor is modified to introduce the desired functional groups, which may involve oxidation to form a ketone.

  • Ring A/B Dihydroxylation: The A and B rings of the sterol nucleus are dihydroxylated to introduce vicinal diols, a characteristic feature of many brassinosteroids. This is often achieved using osmium tetroxide.

  • Lactone Formation: A Baeyer-Villiger oxidation is performed to introduce a lactone into the B-ring, a key structural element for high biological activity in many brassinosteroids.

  • Purification: Each step is followed by appropriate workup and purification techniques, such as column chromatography, to isolate the desired intermediate.

Brassinosteroid Signaling Pathway

Brassinosteroids are perceived by a cell surface receptor kinase, BRI1 (BRASSINOSTEROID INSENSITIVE 1).[9][10][11] Binding of a brassinosteroid to BRI1 leads to the activation of a signaling cascade that ultimately results in changes in gene expression, promoting cell elongation and division.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 Receptor BR->BRI1 BAK1 BAK1 Co-receptor BRI1->BAK1 Association Signaling_Cascade Phosphorylation Cascade BAK1->Signaling_Cascade BIN2 BIN2 (inactive) Signaling_Cascade->BIN2 BZR1_BES1 BZR1/BES1 (active) BIN2->BZR1_BES1 Gene_Expression Target Gene Expression (Growth & Development) BZR1_BES1->Gene_Expression

Caption: Simplified brassinosteroid signaling pathway.

Ergosterol Peroxide: A Bioactive Derivative with Therapeutic Potential

Ergosterol peroxide is a naturally occurring derivative of this compound found in many fungi. It is formed by the reaction of ergosterol with singlet oxygen and has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[12][13]

Synthesis

Ergosterol peroxide can be synthesized from ergosterol through a photosensitized reaction with oxygen.[13][14]

Ergosterol_Peroxide_Synthesis Ergosterol Ergosterol ErgosterolPeroxide Ergosterol Peroxide Ergosterol->ErgosterolPeroxide Photosensitizer, O2, Light

Caption: Synthesis of ergosterol peroxide from ergosterol.

Quantitative Data on Bioactivity

The biological activity of ergosterol peroxide has been demonstrated in various in vitro studies.

Cell LineActivityIC50 (µM)Reference
HepG2 (Liver Cancer)CytotoxicityVaries by derivative[14]
SK-Hep1 (Liver Cancer)CytotoxicityVaries by derivative[14]
MCF-7 (Breast Cancer)CytotoxicityVaries by derivative[14]
RAW 264.7 (Macrophage)Anti-inflammatory-[12]
Experimental Protocol: Synthesis of Ergosterol Peroxide

This protocol describes the photosensitized synthesis of ergosterol peroxide.

Materials:

  • Ergosterol

  • Photosensitizer (e.g., Rose Bengal, Methylene Blue)

  • Solvent (e.g., pyridine, methanol)

  • Oxygen source (e.g., air pump or oxygen cylinder)

  • Light source (e.g., tungsten lamp)

  • Reaction flask

Procedure:

  • Dissolve ergosterol and a catalytic amount of the photosensitizer in the chosen solvent in the reaction flask.

  • While stirring, irradiate the solution with the light source.

  • Simultaneously, bubble oxygen through the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the light source and stop the oxygen flow.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield pure ergosterol peroxide. A yield of 64% has been reported.[13]

Other Bioactive Derivatives of this compound

This compound serves as a scaffold for the synthesis of a variety of other bioactive molecules, including:

  • Antifungal Agents: Derivatives of this compound can be designed to interfere with the ergosterol biosynthesis pathway in pathogenic fungi, leading to novel antifungal drugs.[3][15][16] Azole antifungals, for example, inhibit the 14α-demethylase enzyme in this pathway.[1]

  • Anti-inflammatory Compounds: Ergosterol and its derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB.[12][17][18][19]

  • Ergosterol Esters: Esterification of the 3-hydroxyl group of ergosterol can modify its physicochemical properties, such as solubility, and can lead to derivatives with altered or enhanced biological activities.[17]

Conclusion

This compound is a remarkably versatile precursor for a wide range of bioactive molecules. Its ready availability from fungal sources and its amenability to chemical modification make it an attractive starting material for the development of new pharmaceuticals, nutraceuticals, and agricultural products. The transformations of this compound into vitamin D2, brassinosteroid analogues, and ergosterol peroxide highlight the diverse biological activities that can be accessed from this single precursor. Further research into the synthesis and biological evaluation of novel this compound derivatives holds significant promise for future drug discovery and development efforts.

References

The Pivotal Role of Fungisterol in Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungisterols, with ergosterol (B1671047) being the most prominent member, are indispensable components of fungal cell membranes, playing a critical role analogous to that of cholesterol in mammalian cells. This technical guide provides an in-depth exploration of the multifaceted role of fungisterols in maintaining fungal cell membrane integrity. It delves into the biosynthesis of these vital sterols, their influence on the biophysical properties of the cell membrane, and the signaling pathways that govern their production. Furthermore, this guide offers detailed protocols for key experimental techniques used to study fungisterols and presents quantitative data to illustrate their impact on membrane characteristics. The unique presence and essential functions of fungisterols in fungi make them a prime target for antifungal drug development, a topic also explored herein.

Introduction: The Fungal-Specific Sterol

Fungisterols are a class of sterols unique to fungi, with ergosterol (ergosta-5,7,22-trien-3β-ol) being the most abundant and well-characterized.[1] Unlike animal cells which utilize cholesterol, fungi rely on ergosterol and other fungisterols to perform essential functions within their cell membranes.[2] This distinction is fundamental to the selective toxicity of many antifungal drugs.[3] Fungisterols are crucial for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[4][5] They are also involved in regulating the activity of membrane-bound proteins and are implicated in cellular processes such as endocytosis and cell cycle progression.[5][6] The absence or alteration of fungisterols leads to severe defects in membrane function, increased susceptibility to stress, and often, cell death.[4]

The Architecture of Fungal Membranes: The Role of Fungisterol

The fungal plasma membrane is a dynamic structure composed primarily of phospholipids, sphingolipids, and proteins. Fungisterols, particularly ergosterol, are integral to this architecture, influencing its physical properties and biological functions.

Maintenance of Membrane Fluidity and Order

Ergosterol modulates the fluidity of the fungal cell membrane in a temperature-dependent manner. At physiological temperatures, it decreases membrane fluidity and increases rigidity by ordering the acyl chains of phospholipids.[7] This ordering effect is crucial for maintaining a stable yet dynamic membrane environment suitable for the proper functioning of embedded proteins.[4] The presence of ergosterol helps to prevent the membrane from becoming too fluid at high temperatures and too rigid at low temperatures.

Regulation of Membrane Permeability

A key function of the cell membrane is to act as a selective barrier. Ergosterol plays a vital role in regulating the permeability of the fungal membrane, preventing the uncontrolled passage of ions and small molecules.[5] Depletion of ergosterol leads to a more permeable membrane, which can disrupt cellular homeostasis and contribute to cell death.[8]

Formation of Sterol-Rich Membrane Domains

Ergosterol, in conjunction with sphingolipids, is involved in the formation of specialized microdomains within the fungal plasma membrane, often referred to as lipid rafts.[9] These sterol-rich domains are thought to be important for organizing cellular processes by concentrating specific proteins involved in signal transduction, nutrient transport, and cell wall synthesis.[9]

Influence on Membrane-Bound Proteins

The activity of many membrane-bound enzymes and transport proteins is dependent on the surrounding lipid environment.[5] Ergosterol is essential for the proper function of several of these proteins, including the plasma membrane H+-ATPase, which is vital for maintaining the electrochemical gradient across the membrane.[9]

Quantitative Impact of Ergosterol on Membrane Properties

The following tables summarize quantitative data from various studies on the effect of ergosterol on key biophysical properties of fungal and model membranes.

Property MeasuredFungal Species/Model SystemErgosterol ConcentrationObserved EffectReference
Membrane Fluidity (Fluorescence Anisotropy) Candida albicans spheroplastserg2 and erg16 mutants (ergosterol deficient)Decreased fluorescence polarization values (higher fluidity) in ergosterol-deficient mutants compared to wild-type.[10]
Liposomes (Mitochondrial membranes)10 µM DPHIncreased fluorescence polarization with the addition of membrane fluidizing agents.[11]
Membrane Permeability Cryptococcus neoformansysp2Δ mutant (abnormal ergosterol accumulation)Increased capsule permeability in the ysp2Δ mutant.[12]
Membrane Thickness DMPC bilayer (simulation)~25 mol %Increase in bilayer thickness from 3.31 nm to 4.15 nm with ergosterol.[7]
Area per Lipid Phospholipid bilayers (simulation)Increasing ergosterol concentrationReduction in the surface area per lipid.[7]
Compressibility Modulus Phospholipid bilayers (simulation)Increasing ergosterol concentrationIncrease in the area compressibility modulus.[7]
Lateral Diffusion of Lipids Phospholipid bilayers (simulation)Increasing ergosterol concentrationReduction in the lateral diffusion of lipids.[7]
PropertyWild-Type C. albicanserg2 Mutanterg16 MutantReference
Diffusion Coefficient of FAST-DiI (x 10⁻⁹ cm²/s) ~1.5~2.5~3.0[10]
Steady-State Fluorescence Polarization (DPH) ~0.28~0.24~0.22[10]

This compound Biosynthesis and Its Regulation

The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi.[13] It begins with the mevalonate (B85504) pathway, leading to the synthesis of farnesyl pyrophosphate (FPP). FPP is then converted to squalene (B77637), which undergoes a series of cyclization, demethylation, desaturation, and reduction reactions to form ergosterol.[6] This pathway involves over 20 enzymes, many of which are targets for antifungal drugs.[5]

The Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_late_pathway Late Ergosterol Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA reductase (HMG1) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Farnesyl-PP synthase (ERG20) Squalene Squalene Farnesyl-PP->Squalene Squalene synthase (ERG9) Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (ERG1) Lanosterol (B1674476) Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase (ERG7) 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol Lanosterol 14-alpha-demethylase (ERG11/CYP51) Zymosterol Zymosterol 4,4-dimethyl-zymosterol->Zymosterol C-14 reductase (ERG24) C-4 demethylase (ERG25,26,27) Fecosterol Fecosterol Zymosterol->Fecosterol C-24 methyltransferase (ERG6) Episterol Episterol Fecosterol->Episterol C-8 isomerase (ERG2) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol C-5 desaturase (ERG3) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol C-22 desaturase (ERG5) C-24 reductase (ERG4)

Caption: The Ergosterol Biosynthesis Pathway.

Signaling Pathways Regulating Ergosterol Biosynthesis

The expression of genes involved in ergosterol biosynthesis is tightly regulated to maintain appropriate levels of this essential sterol. Two key signaling pathways involved in this regulation are the SREBP (Sterol Regulatory Element-Binding Protein) pathway and the Upc2/Ecm22 pathway.

In many fungi, the SREBP pathway plays a crucial role in sensing and responding to low oxygen levels (hypoxia), a condition that limits ergosterol synthesis as several enzymatic steps require molecular oxygen.[14] Under hypoxic conditions, the SREBP homolog (e.g., Sre1 in Cryptococcus neoformans and Schizosaccharomyces pombe, SrbA in Aspergillus fumigatus) is activated through proteolytic cleavage. The released N-terminal domain translocates to the nucleus and upregulates the expression of genes involved in ergosterol biosynthesis and other hypoxia-adaptive responses.[1][15]

SREBP_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus SREBP_inactive Inactive SREBP (Membrane-bound) S1P Site-1 Protease SREBP_inactive->S1P Cleavage S2P Site-2 Protease S1P->S2P Further Cleavage SREBP_active Active SREBP (N-terminal domain) S2P->SREBP_active Release DNA Sterol Response Element (SRE) SREBP_active->DNA Binds to Erg_genes Ergosterol Biosynthesis Genes DNA->Erg_genes Upregulates Transcription Hypoxia Hypoxia / Sterol Depletion Hypoxia->SREBP_inactive Triggers transport

Caption: The Fungal SREBP Pathway.

In budding yeasts like Saccharomyces cerevisiae and Candida albicans, the transcription factors Upc2 and its paralog Ecm22 are key regulators of ergosterol biosynthesis in response to sterol depletion.[8] In the presence of sufficient ergosterol, Upc2 and Ecm22 are in an inactive state. When ergosterol levels are low, these transcription factors become activated, translocate to the nucleus, and bind to Sterol Response Elements (SREs) in the promoter regions of ERG genes, leading to their increased transcription.[8]

Upc2_Ecm22_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upc2_inactive Inactive Upc2/Ecm22 Upc2_active Active Upc2/Ecm22 Upc2_inactive->Upc2_active Low Ergosterol -> Activation Ergosterol Ergosterol Ergosterol->Upc2_inactive Binds and inhibits SRE Sterol Response Element (SRE) Upc2_active->SRE Binds to Erg_genes Ergosterol Biosynthesis Genes SRE->Erg_genes Upregulates Transcription

Caption: The Upc2/Ecm22 Regulatory Pathway.

Experimental Protocols for Studying this compound

This section provides detailed methodologies for key experiments used to investigate the role of fungisterols in fungal cell membrane integrity.

Extraction and Quantification of Ergosterol

Objective: To extract and quantify ergosterol from fungal biomass.

Materials:

  • Fungal biomass (lyophilized or fresh)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • Hexane (B92381) (HPLC grade)

  • Ergosterol standard

  • Glass beads (0.5 mm diameter)

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block (80°C)

  • Nitrogen evaporator

  • HPLC system with a C18 column and UV detector (282 nm)

Protocol:

  • Sample Preparation: Weigh approximately 50-100 mg of lyophilized fungal biomass into a glass centrifuge tube. For fresh biomass, determine the dry weight equivalent.

  • Cell Lysis: Add 5 ml of methanol and a small scoop of glass beads to the tube. Vortex vigorously for 15-20 minutes to lyse the cells.

  • Saponification: Add 2 ml of 2 M methanolic KOH. Incubate in a water bath at 80°C for 2 hours to saponify lipids.

  • Extraction: After cooling to room temperature, add 2 ml of sterile water and 5 ml of hexane. Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including ergosterol) to a new glass tube.

  • Drying: Evaporate the hexane to dryness under a stream of nitrogen.

  • Resuspension: Re-dissolve the dried lipid extract in a known volume (e.g., 1 ml) of methanol.

  • HPLC Analysis: Inject a known volume (e.g., 20 µl) of the resuspended extract onto the HPLC system. Use a C18 column and an isocratic mobile phase of 100% methanol. Detect ergosterol by its absorbance at 282 nm.[16]

  • Quantification: Create a standard curve using known concentrations of the ergosterol standard. Calculate the concentration of ergosterol in the sample by comparing its peak area to the standard curve.

Objective: To identify and quantify ergosterol and its precursors.

Materials:

  • Fungal biomass

  • Saponification solution (e.g., methanolic KOH)

  • Hexane

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., cholesterol)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

  • Extraction and Saponification: Follow steps 1-6 of the HPLC protocol. Add a known amount of internal standard before extraction.

  • Drying: Evaporate the hexane extract to dryness under nitrogen.

  • Derivatization: Add 100 µl of the derivatizing agent to the dried extract. Heat at 60-70°C for 30 minutes to convert sterols to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject 1 µl of the derivatized sample into the GC-MS. Use a temperature program that effectively separates the sterol-TMS ethers.

  • Identification and Quantification: Identify ergosterol and other sterols based on their retention times and mass spectra compared to standards. Quantify the amount of each sterol by comparing its peak area to that of the internal standard.[17][18]

Assessment of Cell Membrane Integrity

Objective: To assess plasma membrane integrity by measuring the uptake of the fluorescent dye propidium (B1200493) iodide.

Materials:

  • Fungal cell culture

  • Propidium iodide (PI) stock solution (e.g., 1 mg/ml in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Preparation: Harvest fungal cells from a liquid culture by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cells twice with PBS.

  • Treatment (Optional): Resuspend the cells in PBS or growth medium containing the test compound (e.g., an antifungal agent) at the desired concentration. Incubate for the desired time. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

  • Staining: Add PI to the cell suspension to a final concentration of 1-5 µg/ml. Incubate in the dark at room temperature for 10-15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm). Cells with compromised membranes will fluoresce red.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of PI-positive cells in the population.

Objective: To determine if a compound's antifungal activity is due to targeting the cell wall or causing osmotic instability.

Materials:

  • Fungal strain of interest

  • Antifungal compound to be tested

  • Growth medium (e.g., RPMI-1640)

  • Sorbitol

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance)

Protocol:

  • Prepare Media: Prepare two sets of growth media: one standard medium and one supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.[19]

  • Prepare Antifungal Dilutions: Prepare serial dilutions of the antifungal compound in both the standard and the sorbitol-supplemented media in a 96-well plate.

  • Inoculate: Inoculate the wells with a standardized suspension of fungal cells.

  • Incubate: Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

  • Determine Minimum Inhibitory Concentration (MIC): Determine the MIC of the antifungal compound in both media by observing the lowest concentration that inhibits visible growth.

  • Interpretation: If the MIC of the compound is significantly higher in the sorbitol-supplemented medium compared to the standard medium, it suggests that the compound disrupts cell wall integrity or causes osmotic stress that can be alleviated by the osmotic support.[2][19]

Measurement of Membrane Fluidity

Objective: To measure the rotational mobility of a fluorescent probe embedded in the cell membrane as an indicator of membrane fluidity.

Materials:

Protocol:

  • Membrane Preparation: Prepare fungal protoplasts by enzymatic digestion of the cell wall or isolate plasma membrane vesicles using standard biochemical procedures.

  • Probe Labeling: Incubate the membrane preparation with the fluorescent probe (e.g., 1 µM DPH) in a suitable buffer for 30-60 minutes at room temperature in the dark to allow the probe to incorporate into the lipid bilayer.

  • Fluorescence Anisotropy Measurement: Place the labeled membrane suspension in a cuvette in the spectrofluorometer. Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH). Measure the fluorescence emission intensities parallel (I∥) and perpendicular (I⊥) to the plane of the polarized excitation light at the emission maximum (e.g., ~430 nm for DPH).[20]

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

  • Interpretation: A higher anisotropy value indicates lower rotational mobility of the probe and thus a more ordered (less fluid) membrane. A lower anisotropy value indicates a more fluid membrane.[20]

This compound as a Target for Antifungal Drugs

The absence of ergosterol in mammalian cells and its essentiality for fungal viability make the ergosterol biosynthesis pathway an attractive target for the development of antifungal drugs.[8] Several classes of antifungal agents specifically target this pathway:

  • Azoles (e.g., fluconazole, itraconazole): Inhibit lanosterol 14α-demethylase (Erg11p/Cyp51p), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[13]

  • Polyenes (e.g., amphotericin B): Bind directly to ergosterol in the fungal membrane, forming pores that disrupt membrane integrity and lead to leakage of cellular contents.[13]

  • Allylamines (e.g., terbinafine): Inhibit squalene epoxidase (Erg1p), an early enzyme in the ergosterol biosynthesis pathway.[5]

Conclusion

Fungisterols, and principally ergosterol, are fundamental to the structural and functional integrity of the fungal cell membrane. Their roles in modulating membrane fluidity, permeability, and the activity of membrane-associated proteins are critical for fungal survival. The unique nature of the this compound biosynthesis pathway provides a selective target for a major class of antifungal drugs. A thorough understanding of the biology of fungisterols, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of novel and effective antifungal therapies. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing our knowledge of fungal biology and combating fungal diseases.

References

Investigating the Biological Activity of Fungisterol (Ketoconazole): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungisterol, with the active ingredient Ketoconazole (B1673606), is a broad-spectrum imidazole (B134444) antifungal agent that has demonstrated a range of biological activities extending beyond its primary use. This technical guide provides an in-depth overview of the core biological activities of Ketoconazole, including its antifungal, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented using diagrams to elucidate the mechanisms of action and experimental designs. This document serves as a comprehensive resource for researchers and professionals in the fields of pharmacology, oncology, and immunology who are interested in the multifaceted therapeutic potential of Ketoconazole.

Antifungal Activity

Ketoconazole's primary and most well-understood biological activity is its potent inhibition of fungal growth. It is effective against a wide range of pathogenic fungi.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The principal antifungal mechanism of Ketoconazole involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[1] Ketoconazole specifically targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[1] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the accumulation of 14α-methylated sterols and a depletion of ergosterol, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[1]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains Ketoconazole Ketoconazole Ketoconazole->Lanosterol_14a_demethylase Inhibits Lanosterol_14a_demethylase->Ergosterol Conversion

Figure 1: Mechanism of Antifungal Action of Ketoconazole.
Experimental Protocol: Quantification of Ergosterol Content

This protocol outlines a method for quantifying ergosterol in fungal cells to assess the efficacy of antifungal agents like Ketoconazole.[2][3]

Ergosterol_Quantification_Workflow Start Start: Fungal Culture (with/without Ketoconazole) Harvest Harvest Fungal Cells (Centrifugation) Start->Harvest Saponification Saponification (Alcoholic KOH, 85°C, 1h) Harvest->Saponification Extraction Sterol Extraction (n-heptane) Saponification->Extraction Analysis Spectrophotometric Analysis (Scan 240-300 nm) Extraction->Analysis Quantification Quantify Ergosterol (Calculate based on absorbance at 281.5 nm) Analysis->Quantification End End: Determine Ergosterol Inhibition Quantification->End

Figure 2: Experimental Workflow for Ergosterol Quantification.

Materials:

  • Fungal culture

  • Ketoconazole

  • 25% Alcoholic Potassium Hydroxide (KOH)

  • n-heptane

  • Sterile distilled water

  • Spectrophotometer capable of scanning UV wavelengths

Procedure:

  • Cell Preparation: Culture the fungal species of interest with and without varying concentrations of Ketoconazole. Harvest the cells by centrifugation to obtain a cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic KOH to the cell pellet. Vortex for 1 minute. Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.[3]

  • Sterol Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane (B126788) layer.[3]

  • Analysis: Carefully transfer the upper heptane layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm using a spectrophotometer.[3]

  • Quantification: Ergosterol has a characteristic peak at 281.5 nm. The concentration of ergosterol can be calculated based on the absorbance at this wavelength. The percentage of ergosterol inhibition by Ketoconazole can then be determined by comparing the treated samples to the untreated control.

Anticancer Activity

Recent studies have highlighted the potential of Ketoconazole as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.

Mechanisms of Anticancer Action

Ketoconazole exerts its anticancer effects through multiple mechanisms, including the induction of mitophagy, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Ketoconazole has been shown to suppress the growth of hepatocellular carcinoma (HCC) cells by inducing excessive mitophagy, a process of selective autophagic removal of mitochondria.[4] This is mediated by the downregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. The suppression of PTGS2 leads to the activation of the PINK1-Parkin signaling pathway, which is a key regulator of mitophagy.[4] The resulting excessive mitophagy causes mitochondrial dysfunction and subsequently triggers apoptosis in cancer cells.

Mitophagy_Induction_Pathway Ketoconazole Ketoconazole PTGS2 PTGS2 (COX-2) Ketoconazole->PTGS2 Suppresses PINK1_Parkin PINK1-Parkin Pathway PTGS2->PINK1_Parkin Inhibits Mitophagy Mitophagy PINK1_Parkin->Mitophagy Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitophagy->Mitochondrial_Dysfunction Leads to Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Triggers

Figure 3: Ketoconazole-Induced Mitophagy Signaling Pathway.

The Wnt/β-catenin signaling pathway is frequently hyperactivated in many cancers, promoting cell proliferation and survival. Ketoconazole has been suggested to inhibit this pathway. In the canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of β-catenin. Upon Wnt binding, β-catenin accumulates, translocates to the nucleus, and activates TCF/LEF transcription factors, driving the expression of target genes like c-myc. Ketoconazole's inhibitory action on this pathway would lead to decreased proliferation.

Wnt_Signaling_Pathway cluster_0 Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Receptor->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-myc) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Ketoconazole Ketoconazole Ketoconazole->Beta_Catenin Inhibits Accumulation

Figure 4: Ketoconazole's Putative Inhibition of the Wnt/β-catenin Pathway.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling downstream of receptor tyrosine kinases (RTKs). It is involved in the RAS-MAPK pathway, which is critical for cell proliferation and survival. Overactivation of SHP2 is implicated in various cancers. While direct inhibition by Ketoconazole is still under investigation, related compounds have shown inhibitory activity.

Experimental Protocols

This protocol describes a colorimetric assay to assess the cytotoxic effect of Ketoconazole on cancer cell lines.

MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well plate Treatment Treat with varying concentrations of Ketoconazole Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_Formazan Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan (B1609692) Crystals (e.g., DMSO) Incubate_Formazan->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate Cell Viability and IC50 Measure->Calculate End End: Determine Cytotoxicity Calculate->End

Figure 5: Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Ketoconazole

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Ketoconazole and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of Ketoconazole that inhibits 50% of cell growth).

This protocol provides a general method for assessing the in vitro inhibitory activity of compounds on SHP2 phosphatase.[5]

Materials:

  • Recombinant SHP2 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Ketoconazole

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of SHP2 enzyme, Ketoconazole (at various concentrations), and pNPP in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, Ketoconazole or vehicle control, and the SHP2 enzyme. Include a no-enzyme control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes.[5]

  • Reaction Initiation: Add the pNPP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[5]

  • Measurement: Measure the absorbance at 405 nm. The product of the reaction, p-nitrophenol, is yellow.

  • Analysis: Calculate the percentage of SHP2 inhibition for each concentration of Ketoconazole and determine the IC50 value.

Quantitative Data: In Vitro Cytotoxicity of Ketoconazole
Cell LineCancer TypeIC50 (µM)Reference
HT29-S-B6Colon Cancer~2.5[6]
MDA-MB-231Breast Cancer~13[6]
Evsa-TBreast Cancer~2[6]

Anti-inflammatory Activity

Ketoconazole has been shown to possess inherent anti-inflammatory properties, which may contribute to its therapeutic effects in certain inflammatory skin conditions.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of Ketoconazole are attributed to its ability to modulate key inflammatory signaling pathways. One proposed mechanism is the activation of the Aryl hydrocarbon Receptor (AhR) and the subsequent activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[7] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the AhR-Nrf2 pathway by Ketoconazole can lead to the downregulation of oxidative stress and the production of pro-inflammatory cytokines such as IL-8 induced by stimuli like TNF-α.[7]

Anti_inflammatory_Pathway Ketoconazole Ketoconazole AhR Aryl hydrocarbon Receptor (AhR) Ketoconazole->AhR Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Ketoconazole->Pro_inflammatory_Cytokines Inhibits Production Nrf2 Nrf2 AhR->Nrf2 Activates Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression Nrf2->Antioxidant_Genes Upregulates Inflammation Inflammation Antioxidant_Genes->Inflammation Reduces Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->Pro_inflammatory_Cytokines Induces Pro_inflammatory_Cytokines->Inflammation Promotes

Figure 6: Anti-inflammatory Signaling Pathway of Ketoconazole.
Experimental Protocol: In Vitro Cytokine Release Assay

This protocol describes a method to assess the anti-inflammatory activity of Ketoconazole by measuring its effect on cytokine release from stimulated immune cells.[8]

Materials:

  • Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Ketoconazole

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation: Culture and, if necessary, differentiate the immune cells according to standard protocols.

  • Cell Seeding: Seed the cells into a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of Ketoconazole for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine release (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of specific pro-inflammatory cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Analysis: Determine the percentage of inhibition of cytokine release by Ketoconazole compared to the stimulated control and calculate IC50 values if applicable.

Conclusion

Ketoconazole, the active component of this compound, exhibits a diverse range of biological activities with significant therapeutic potential. Its well-established antifungal mechanism of action, centered on the inhibition of ergosterol biosynthesis, provides a strong foundation for its clinical use. Furthermore, emerging evidence of its anticancer properties, mediated through the induction of mitophagy and the inhibition of critical cancer-related signaling pathways, opens new avenues for its application in oncology. The inherent anti-inflammatory effects of Ketoconazole, involving the modulation of the AhR-Nrf2 pathway, also warrant further investigation for the management of inflammatory conditions. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the full therapeutic potential of Ketoconazole.

References

Fungisterol's Critical Role in Fungal Stress Response Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungisterol, predominantly ergosterol (B1671047), is an indispensable component of the fungal cell membrane, playing a pivotal role in maintaining membrane fluidity, integrity, and the function of associated proteins. Its biosynthesis and regulation are intricately linked to the fungus's ability to adapt to and survive various environmental stresses. This technical guide provides a comprehensive overview of the function of this compound in fungal stress response mechanisms. It details the regulatory signaling pathways, presents quantitative data on sterol level alterations under stress, and provides explicit experimental protocols for the analysis of this compound. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical fungal component, highlighting its potential as a target for novel antifungal strategies.

Introduction: The Central Role of this compound

This compound, with ergosterol being the most abundant and well-studied, is the primary sterol in most fungi, analogous to cholesterol in mammalian cells.[1] Beyond its structural role in the plasma membrane, this compound is crucial for a multitude of cellular processes, including nutrient uptake, signaling, and endocytosis.[2] The unique presence and essential nature of the ergosterol biosynthesis pathway in fungi have made it a prime target for the majority of clinically used antifungal drugs.[3]

Fungi are frequently exposed to a variety of environmental stresses, such as osmotic shock, oxidative stress, and temperature fluctuations. The ability to sense and respond to these challenges is critical for their survival and pathogenesis. This compound metabolism is a key hub in these stress response networks. Alterations in this compound levels directly impact membrane properties and the function of membrane-embedded stress sensors, while stress signaling pathways, in turn, tightly regulate this compound biosynthesis to orchestrate an appropriate adaptive response.[2][4] Understanding this intricate interplay is paramount for the development of new and effective antifungal therapies that can overcome the growing challenge of drug resistance.

This compound Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process localized primarily in the endoplasmic reticulum. It can be broadly divided into three main stages:

  • Mevalonate Pathway: Acetyl-CoA is converted to farnesyl pyrophosphate (FPP).

  • Squalene (B77637) Synthesis: Two molecules of FPP are condensed to form squalene.

  • Post-Squalene Pathway: A series of cyclization, demethylation, desaturation, and reduction reactions convert squalene into ergosterol.

This pathway involves over 25 enzymes, encoded by the ERG genes. Many of these enzymes are targets for antifungal drugs. For instance, azoles target Erg11p (lanosterol 14α-demethylase), while allylamines inhibit Erg1p (squalene epoxidase).

Fungisterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (Target of Statins) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Erg9p Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Erg1p (Target of Allylamines) Lanosterol Lanosterol Squalene_epoxide->Lanosterol Erg7p Intermediates Late Sterol Intermediates Lanosterol->Intermediates Erg11p (Target of Azoles) Ergosterol Ergosterol (this compound) Intermediates->Ergosterol Multiple ERG enzymes HOG_Pathway_Ergosterol stress_node stress_node pathway_node pathway_node tf_node tf_node gene_node gene_node repression repression OsmoticStress Osmotic Stress HOG_Pathway HOG Pathway (Sln1, Sho1 branches) OsmoticStress->HOG_Pathway Hog1 Hog1 (MAPK) HOG_Pathway->Hog1 Hog1_P P-Hog1 Hog1->Hog1_P Phosphorylation Sko1 Sko1 Hog1_P->Sko1 Activates Mot3 Mot3 Sko1->Mot3 Upregulates Rox1 Rox1 Sko1->Rox1 Upregulates Ecm22 Ecm22 Mot3->Ecm22 Represses ERG_genes ERG Genes (e.g., ERG2, ERG11) Mot3->ERG_genes Represses Rox1->Ecm22 Represses Rox1->ERG_genes Represses Ecm22->ERG_genes Activates Ergosterol Ergosterol Biosynthesis ERG_genes->Ergosterol Upc2_Ecm22_Regulation tf_node tf_node gene_node gene_node sterol_node sterol_node repression repression activation activation LowSterols Low Sterol Levels Upc2_Ecm22 Upc2 / Ecm22 (Transcription Factors) LowSterols->Upc2_Ecm22 Activates SRE Sterol Regulatory Element (SRE) Upc2_Ecm22->SRE Binds to ERG_genes ERG Genes SRE->ERG_genes Activates Transcription Ergosterol Ergosterol ERG_genes->Ergosterol Biosynthesis Ergosterol->Upc2_Ecm22 Inhibits (Feedback) Saponification_Workflow process_node process_node start Start: Fungal Biomass saponification Saponification (KOH in Methanol, 80°C) start->saponification extraction Liquid-Liquid Extraction (n-Hexane/Water) saponification->extraction separation Phase Separation (Centrifugation) extraction->separation collect_hexane Collect Hexane Layer separation->collect_hexane repeat_extraction Repeat Extraction separation->repeat_extraction Aqueous Phase combine Combine Hexane Extracts collect_hexane->combine repeat_extraction->extraction evaporate Evaporate to Dryness (Nitrogen Stream) combine->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute end End: Sample for Analysis reconstitute->end

References

The Shifting Landscape of Fungal Sterols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Sterol Diversity, Biosynthesis, and Regulation in the Fungal Kingdom

For Immediate Release

This technical guide provides a comprehensive overview of the diverse world of fungal sterols, moving beyond the traditional focus on ergosterol (B1671047) to explore the varied sterol profiles across different fungal species. This document is intended for researchers, scientists, and drug development professionals actively engaged in mycology, biochemistry, and the development of novel antifungal therapeutics. Herein, we present a synthesis of current knowledge on fungal sterol diversity, detailed experimental protocols for their analysis, and a visual representation of the key signaling pathways governing their biosynthesis.

Introduction: Beyond Ergosterol, A New Frontier in Mycology

For decades, ergosterol has been the hallmark sterol of the fungal kingdom, serving as a primary target for the majority of antifungal drugs. However, recent advancements in analytical techniques have unveiled a more complex and diverse landscape of sterol composition within fungi. While ergosterol remains the predominant sterol in many Ascomycota and Basidiomycota species, a significant number of fungi, particularly in early-diverging lineages, utilize a variety of other sterols as their primary membrane constituents.[1][2][3] This diversity has profound implications for our understanding of fungal evolution, physiology, and, critically, for the development of next-generation antifungal strategies that can overcome emerging drug resistance.

This guide will delve into the nuances of fungal sterol diversity, providing quantitative data, detailed analytical methods, and visual representations of the regulatory networks that control sterol homeostasis.

The Diverse Sterol Repertoire of the Fungal Kingdom

The sterol composition of fungi is far from uniform. While ergosterol is prevalent, other major sterols include cholesterol, 24-methyl cholesterol, 24-ethyl cholesterol, and brassicasterol.[1][2][3] The distribution of these sterols often aligns with phylogenetic relationships, offering insights into fungal evolution.

Table 1: Major Sterol Composition in Representative Fungal Species

Fungal PhylumSpeciesMajor Sterol(s)Other Detected SterolsReference(s)
Ascomycota Saccharomyces cerevisiaeErgosterolZymosterol, Lanosterol[4]
Aspergillus fumigatusErgosterolEburicol, Fecosterol[5]
Pneumocystis cariniiCholesterol-[1]
Taphrina spp.Brassicasterol-[1]
Basidiomycota Agaricus bisporusErgosterolErgosta-5,7-dienol, Ergosta-7-enol[6][7]
Cryptococcus neoformansErgosterol-[8]
Puccinia spp. (Rust fungi)24-ethyl-cholesta-7,24(28)-dienol, 24-ethyl-cholest-7-enol-[1][2]
Zygomycota MucoralesErgosterolEpisterol[1][2][9]
Entomophthorales24-methyl cholesterolCholesterol, 24-methylene cholesterol[1][2][9]
Kickxellales22-dihydroergosterol-[2][9]
Chytridiomycota ChytridialesCholesterol, 24-methyl cholesterol-[1]
Glomeromycota Glomus spp.24-ethyl cholesterol-[1][2]

Note: The presence and relative abundance of sterols can vary depending on the fungal strain, growth conditions, and analytical methods used.

Experimental Protocols for Fungal Sterol Analysis

Accurate characterization of fungal sterol profiles is paramount for both fundamental research and drug development. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for sterol identification and quantification. Below are detailed protocols for the key steps in this process.

Fungal Biomass Preparation
  • Cultivation: Grow fungal species of interest in an appropriate liquid or solid medium to generate sufficient biomass.

  • Harvesting:

    • For liquid cultures, harvest cells by centrifugation.

    • For solid cultures, scrape mycelia from the surface.

  • Washing: Wash the harvested biomass with distilled water to remove residual media components.

  • Lyophilization: Freeze-dry the biomass to obtain a consistent dry weight for subsequent normalization.

Total Sterol Extraction and Saponification

This protocol is adapted from established methods for the extraction and hydrolysis of sterol esters.[5][10][11][12]

  • Homogenization: Homogenize a known quantity of lyophilized fungal biomass in a chloroform:methanol (2:1, v/v) solution.

  • Lipid Extraction: Perform a total lipid extraction using a modified Folch method.

  • Saponification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 2 M methanolic potassium hydroxide (B78521) (KOH) to the dried lipid extract.

    • Incubate at 80°C for 1-2 hours to hydrolyze sterol esters.

  • Non-saponifiable Lipid Extraction:

    • After cooling, add water and extract the non-saponifiable lipids (containing free sterols) with n-hexane or petroleum ether.

    • Repeat the extraction three times to ensure complete recovery.

    • Pool the organic phases and wash with distilled water until the aqueous phase is neutral.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the total sterol fraction.

Derivatization of Sterols for GC-MS Analysis

To improve volatility and chromatographic separation, sterols are derivatized prior to GC-MS analysis. The most common method is silylation to form trimethylsilyl (B98337) (TMS) ethers.[5][11][12]

  • Reagent Preparation: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Derivatization Reaction:

    • Dissolve the dried sterol extract in a small volume of pyridine (B92270) or another suitable solvent.

    • Add an excess of the silylating reagent.

    • Incubate at 60-80°C for 30-60 minutes.

  • Sample Preparation for Injection: After cooling, the derivatized sample can be directly injected into the GC-MS or evaporated to dryness and reconstituted in a suitable solvent like hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • GC Column: Utilize a non-polar or medium-polarity capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5ms).

  • Temperature Program: Employ a temperature gradient that allows for the separation of different sterol isomers. A typical program starts at a lower temperature and ramps up to a final temperature that is held for a period to ensure elution of all compounds.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire full scan mass spectra to identify unknown sterols based on their fragmentation patterns and retention times. For quantitative analysis, selected ion monitoring (SIM) mode can be used for increased sensitivity and specificity.

  • Identification and Quantification: Identify sterols by comparing their mass spectra and retention times to those of authentic standards and by fragmentation pattern analysis. Quantify individual sterols by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of sterol standards.

Visualizing the Regulatory Networks: Signaling Pathways

The biosynthesis of sterols is a tightly regulated process, primarily controlled by the Sterol Regulatory Element-Binding Protein (SREBP) and the Upc2/Ecm22 transcription factor pathways. Understanding these pathways is crucial for identifying novel drug targets.

The SREBP Pathway in Fungi

The SREBP pathway is a key regulator of sterol biosynthesis in response to cellular sterol levels and oxygen availability.[8][13][14] In response to low sterol levels, the SREBP precursor protein is proteolytically cleaved, releasing the active transcription factor domain, which then translocates to the nucleus to upregulate the expression of genes involved in sterol biosynthesis.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_precursor SREBP Precursor SCAP SCAP SREBP_precursor->SCAP Binds S1P Site-1 Protease (S1P) SREBP_precursor->S1P Low Sterols (Transport to Golgi) Insig Insig SCAP->Insig Binds (High Sterols) S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP nSREBP (Active TF) S2P->nSREBP Cleavage 2 SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds Erg_genes Ergosterol Biosynthesis Genes SRE->Erg_genes Activates Transcription

Caption: The SREBP signaling pathway in fungi.

The UPC2 Pathway in Yeast

In Saccharomyces cerevisiae and other yeasts, the Upc2 transcription factor plays a central role in regulating ergosterol biosynthesis, particularly in response to sterol depletion and hypoxic conditions.[4][15][16][17][18] Ergosterol itself acts as a ligand for Upc2, retaining it in the cytoplasm. Upon sterol depletion, Upc2 is released and translocates to the nucleus to activate the expression of ERG genes.

UPC2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Upc2_inactive Upc2 (Inactive) Ergosterol Ergosterol Upc2_inactive->Ergosterol Binds (High Sterols) Upc2_active Upc2 (Active) Upc2_inactive->Upc2_active Low Sterols (Translocation) SRE Sterol Regulatory Element (SRE) Upc2_active->SRE Binds ERG_genes ERG Genes SRE->ERG_genes Activates Transcription

Caption: The UPC2 signaling pathway in yeast.

Experimental Workflow for Fungal Sterol Analysis

The following diagram outlines the general workflow for the analysis of fungal sterols from culture to data interpretation.

Sterol_Analysis_Workflow Start Fungal Culture Biomass Harvest and Lyophilize Biomass Start->Biomass Extraction Total Lipid Extraction Biomass->Extraction Saponification Saponification Extraction->Saponification Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Identification Sterol Identification Data->Identification Quantification Sterol Quantification Data->Quantification End Results and Interpretation Identification->End Quantification->End

References

The Pivotal Role of Fungisterol in Fungal Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterol, predominantly ergosterol (B1671047), is an indispensable component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] Beyond its structural role, this compound is deeply implicated in the pathogenic potential of fungi, influencing virulence factors and modulating the host immune response. Its absence in mammalian cells makes the ergosterol biosynthesis pathway a prime target for antifungal drug development. This technical guide provides an in-depth exploration of this compound's contribution to fungal pathogenesis, offering detailed experimental protocols, quantitative data, and visualizations of key signaling pathways to support research and drug discovery efforts in this critical area.

This compound Biosynthesis: A Key Fungal Pathway

The biosynthesis of ergosterol is a complex, multi-step process that can be broadly divided into three main stages: the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA via the mevalonate (B85504) pathway, the formation of lanosterol (B1674476) from FPP, and the subsequent conversion of lanosterol to ergosterol. This pathway is tightly regulated by transcription factors such as the Sterol Regulatory Element-Binding Proteins (SREBPs) and Upc2, which respond to cellular sterol levels and environmental cues like hypoxia.[2][3][4][5][6]

  • SREBP Pathway: In fungi, SREBPs are critical for adaptation to low-oxygen environments and are required for virulence.[2] Under low sterol or hypoxic conditions, the SREBP is cleaved, releasing a transcription factor domain that translocates to the nucleus and upregulates the expression of genes involved in ergosterol biosynthesis.[2]

  • Upc2/Ecm22 Regulation: The transcription factors Upc2 and Ecm22 are key regulators of ERG genes in response to sterol depletion, often induced by azole antifungals.[1][3][4] Gain-of-function mutations in UPC2 can lead to the overexpression of ergosterol biosynthesis genes, contributing to antifungal resistance.[1]

Fungisterol_Biosynthesis_Regulation cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Acetyl-CoA Acetyl-CoA Mevalonate_Pathway Mevalonate_Pathway Acetyl-CoA->Mevalonate_Pathway FPP FPP Mevalonate_Pathway->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Upc2 Upc2 Ergosterol->Upc2 Inhibits SREBP_inactive Inactive SREBP-Scap (ER Membrane) SREBP_active Active SREBP (Transcription Factor) SREBP_inactive->SREBP_active Proteolytic Cleavage ERG_genes Ergosterol Biosynthesis Genes (ERG) SREBP_active->ERG_genes Upregulates ERG_genes->Mevalonate_Pathway Encodes enzymes Upc2->ERG_genes Upregulates Low_Sterol Low_Sterol Low_Sterol->SREBP_inactive Inhibits retention Hypoxia Hypoxia Hypoxia->SREBP_inactive Promotes cleavage Azole_Drugs Azole_Drugs Azole_Drugs->Ergosterol Inhibits synthesis caption This compound Biosynthesis Regulation.

Caption: Regulation of this compound (ergosterol) biosynthesis.

Quantitative Data on this compound and Fungal Pathogenesis

The concentration of this compound in the fungal cell membrane directly impacts its virulence and susceptibility to antifungal agents. The following tables summarize key quantitative data from various studies.

Table 1: Ergosterol Content in Various Fungal Species

Fungal SpeciesErgosterol Content (µg/mg dry mass)Reference
Aspergillus fumigatus5.99 ± 0.86[7]
Aspergillus versicolor2.5 pg/spore[7]
Candida albicans2.6 - 14[7]
Penicillium chrysogenum2.6[7]
Rhodotorula mucilaginosa7.9[7]

Table 2: Minimum Inhibitory Concentrations (MICs) of Antifungal Drugs Targeting Ergosterol or its Biosynthesis

Antifungal DrugFungal SpeciesMIC Range (µg/mL)Reference
FluconazoleCandida albicans (susceptible)≤8[8][9]
FluconazoleCandida albicans (resistant)≥64[8][9][10]
ItraconazoleAspergillus fumigatus0.023 - 2.85[11]
VoriconazoleAspergillus fumigatus0.183 - 11.45[11]
Amphotericin BAspergillus fumigatus0.25 - 2[12]

This compound's Role in Fungal Virulence

This compound is integral to several virulence-associated traits in pathogenic fungi.

  • Biofilm Formation: The composition of the cell membrane, including ergosterol levels, influences the ability of fungi to form biofilms, which are communities of cells encased in an extracellular matrix that exhibit increased resistance to antifungal drugs and host immune defenses.

  • Hyphal Morphogenesis: The transition from yeast to hyphal growth is a key virulence factor for many fungal pathogens, enabling tissue invasion. Ergosterol and its biosynthetic pathway are involved in regulating this morphological switch.

  • Stress Resistance: Proper ergosterol content is crucial for the fungal response to various environmental stresses encountered within the host, such as oxidative stress and changes in pH.

Host Immune Recognition of this compound

The host immune system recognizes this compound as a Pathogen-Associated Molecular Pattern (PAMP), triggering an innate immune response.

  • Dectin-1 and TLRs: While Dectin-1 is a primary receptor for fungal β-glucans, the overall recognition of fungal pathogens involves multiple Pattern Recognition Receptors (PRRs), including Toll-like receptors (TLRs), which can be indirectly influenced by the membrane context provided by ergosterol. The recognition of fungal PAMPs, including those presented in the context of an ergosterol-rich membrane, initiates downstream signaling cascades.[13][14][15][16]

  • NLRP3 Inflammasome Activation: Recognition of fungal components can lead to the activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[9][17][18][19] Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms, promoting inflammation and fungal clearance.[9][17][18][19]

Host_Immune_Recognition cluster_extracellular Extracellular cluster_macrophage Macrophage cluster_membrane Cell Membrane cluster_cytosol Cytosol Fungus Fungus Ergosterol This compound (PAMP) PRR Pattern Recognition Receptors (e.g., Dectin-1, TLRs) Ergosterol->PRR Recognition Syk Syk PRR->Syk Signal Transduction NLRP3_active NLRP3 Inflammasome PRR->NLRP3_active Activation (Signal 2) CARD9 CARD9 Syk->CARD9 Signal Transduction NF-kB NF-kB CARD9->NF-kB Signal Transduction NLRP3_inactive Pro-NLRP3 NF-kB->NLRP3_inactive Upregulates (Priming) Pro-IL-1b Pro-IL-1β NF-kB->Pro-IL-1b Upregulates Pro-caspase-1 Pro-caspase-1 NLRP3_active->Pro-caspase-1 Recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Caspase-1->Pro-IL-1b Cleaves IL-1b IL-1β Caspase-1->IL-1b Inflammation Inflammation IL-1b->Inflammation caption Host immune recognition of this compound.

Caption: Host immune recognition of this compound and subsequent signaling.

Fungal Response to Ergosterol Depletion

Inhibition of ergosterol biosynthesis by antifungal drugs or other stresses triggers compensatory signaling pathways within the fungus, such as the Cell Wall Integrity (CWI) pathway.

  • CWI Pathway: This pathway, mediated by the MAPK Slt2 (in yeast), is activated in response to cell wall stress.[7][10][20][21][22] Depletion of ergosterol alters membrane properties, which is sensed as a form of cell envelope stress, leading to the activation of the CWI pathway to reinforce the cell wall.[8][11][12][19][23]

Fungal_Stress_Response cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azole_Drugs Azole_Drugs Ergosterol_Depletion Ergosterol Depletion & Membrane Stress Azole_Drugs->Ergosterol_Depletion Sensors Membrane Stress Sensors (Wsc1, Mid2) Ergosterol_Depletion->Sensors Activates Rho1-GTP Rho1-GTP Sensors->Rho1-GTP Activates Pkc1 Pkc1 Rho1-GTP->Pkc1 Activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2) Pkc1->MAPK_Cascade Phosphorylates Slt2 Slt2 (MAPK) MAPK_Cascade->Slt2 Phosphorylates Rlm1_SBF Transcription Factors (Rlm1, SBF) Slt2->Rlm1_SBF Activates CW_Genes Cell Wall Biosynthesis Genes Rlm1_SBF->CW_Genes Upregulates Cell_Wall_Reinforcement Cell_Wall_Reinforcement CW_Genes->Cell_Wall_Reinforcement caption Fungal Cell Wall Integrity pathway activation.

Caption: Activation of the Fungal Cell Wall Integrity pathway.

Experimental Protocols

This compound (Ergosterol) Extraction and Quantification by HPLC

This protocol describes a common method for the extraction and quantification of ergosterol from fungal biomass.

Materials:

  • Fungal cell pellet

  • Methanol (B129727)

  • Ethanol

  • Potassium hydroxide (B78521) (KOH)

  • n-Heptane

  • Sterile distilled water

  • Ergosterol standard

  • HPLC system with a C18 column and UV detector

Procedure:

  • Saponification:

    • To a known weight of fungal cell pellet, add 3 ml of 10% (w/v) KOH in methanol.

    • Vortex thoroughly and incubate in an 80°C water bath for 1 hour.

  • Extraction:

    • After cooling to room temperature, add 1 ml of sterile distilled water and 3 ml of n-heptane.

    • Vortex vigorously for 3 minutes to extract the nonsaponifiable lipids.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Sample Preparation for HPLC:

    • Carefully transfer the upper heptane (B126788) layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the dried extract in a known volume of ethanol.

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use 100% methanol as the mobile phase with a flow rate of 1 ml/min.

    • Detect ergosterol by UV absorbance at 282 nm.

    • Quantify the ergosterol content by comparing the peak area to a standard curve prepared with known concentrations of ergosterol.

Fungal Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of fungi to form biofilms on an abiotic surface.

Materials:

  • Fungal culture

  • 96-well flat-bottom microtiter plate

  • Appropriate growth medium (e.g., RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain in a suitable liquid medium overnight.

    • Wash the cells with PBS and resuspend in the desired biofilm growth medium to a standardized concentration (e.g., 1 x 10^7 cells/ml).

  • Biofilm Formation:

    • Add 100 µl of the cell suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing:

    • Gently remove the medium and wash the wells twice with 200 µl of PBS to remove non-adherent cells.

  • Staining:

    • Add 125 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining and Quantification:

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Add 200 µl of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Murine Model of Systemic Fungal Infection

This protocol outlines a standard in vivo model to assess fungal virulence.

Materials:

  • Pathogenic fungal strain

  • 6-8 week old immunocompromised mice (e.g., BALB/c)

  • Sterile saline

  • Hemocytometer or spectrophotometer

  • Appropriate caging and animal care facilities

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Harvest the cells and wash them with sterile saline.

    • Adjust the cell concentration to the desired inoculum (e.g., 5 x 10^5 cells/ml) using a hemocytometer or by measuring optical density.

  • Infection:

    • Inject 0.1 ml of the fungal suspension into the lateral tail vein of each mouse.

  • Monitoring:

    • Monitor the mice daily for signs of illness, weight loss, and survival for a predetermined period (e.g., 21 days).

  • Fungal Burden Determination (Optional):

    • At specific time points, euthanize a subset of mice.

    • Aseptically remove organs (e.g., kidneys, brain, lungs), weigh them, and homogenize in sterile saline.

    • Plate serial dilutions of the organ homogenates on a suitable fungal growth medium.

    • Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden per gram of tissue.

Macrophage Inflammasome Activation Assay

This in vitro assay measures the activation of the inflammasome in macrophages in response to fungal infection.

Materials:

  • Macrophage cell line (e.g., J774 or bone marrow-derived macrophages)

  • Fungal culture

  • RPMI-1640 medium supplemented with FBS

  • ELISA kit for IL-1β

  • Lysis buffer

  • Western blot reagents

Procedure:

  • Cell Culture and Infection:

    • Seed macrophages in a 24-well plate and allow them to adhere overnight.

    • Infect the macrophages with the fungal strain at a specific multiplicity of infection (MOI).

    • Incubate for a defined period (e.g., 6-24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's instructions.

  • Caspase-1 Activation (Western Blot):

    • Lyse the infected macrophages.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody specific for the cleaved (active) form of caspase-1 (p20 subunit).

    • Detect the protein using an appropriate secondary antibody and chemiluminescence substrate.

Conclusion

This compound is a multifaceted molecule that extends its influence far beyond being a simple structural component of the fungal cell membrane. Its central role in fungal growth, virulence, and interaction with the host immune system solidifies the ergosterol biosynthesis pathway as a critical target for the development of novel antifungal therapies. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary tools to further investigate the intricate role of this compound in fungal pathogenesis and to accelerate the discovery of new and effective treatments for fungal infections.

References

The Evolutionary Significance of Fungisterol in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

Fungi exhibit a remarkable diversity in their sterol composition, a feature that reflects their evolutionary trajectory and adaptation to various ecological niches. While ergosterol (B1671047) is widely recognized as the principal sterol in most fungi, a closer examination of fungal phylogenies reveals a more complex landscape of sterol biosynthesis and function. This technical guide delves into the core of this complexity, focusing on fungisterol, a lesser-known but evolutionarily significant sterol. This document provides an in-depth exploration of this compound's chemical identity, biosynthetic pathways, physiological roles, and evolutionary implications. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, highlighting its potential as a phylogenetic marker and a target for novel antifungal strategies. Through a detailed presentation of quantitative data, experimental protocols, and pathway visualizations, this guide aims to catalyze further research into the multifaceted world of fungal sterols.

Introduction: Beyond Ergosterol

For over a century, ergosterol has been considered the hallmark "fungal sterol".[1] This perception arose from early studies that predominantly focused on later-diverging fungal lineages, such as Ascomycota and Basidiomycota, where ergosterol is indeed the dominant sterol.[1] However, modern phylogenetic analyses, coupled with comprehensive sterol profiling, have unveiled a more intricate picture of sterol distribution across the fungal kingdom.[2][3] This has led to the understanding that a clear evolutionary trend exists, starting from cholesterol and other Δ5 sterols in early-diverging fungi to the more complex ergosterol in later lineages.[2][3]

Within this evolutionary narrative, this compound emerges as a key molecule. The term "this compound" has been used to describe at least two distinct chemical entities, creating some confusion in the literature. The two primary structures identified are:

  • (3β,5α,22E)-Ergosta-6,8,22-trien-3-ol : A sterol with a conjugated double bond system in the B-ring.

  • 5α-Ergost-7-en-3β-ol : A Δ7-sterol, which is an isomer of other ergosterol precursors.[4]

This guide will address both structures, clarifying their known biosynthetic origins and physiological relevance. Understanding the nuances of this compound's role is not merely an academic exercise; it holds practical importance for the development of antifungal drugs, as many existing therapies target the ergosterol biosynthesis pathway.[2][5] Furthermore, the unique distribution of different sterols across fungal taxa suggests their potential as valuable phylogenetic markers.[2]

Chemical Structure and Biosynthesis

The biosynthesis of sterols in fungi is a complex, multi-step process localized primarily in the endoplasmic reticulum.[6] It begins with the cyclization of squalene (B77637) to lanosterol, which then undergoes a series of demethylations, desaturations, and isomerizations to produce a variety of sterols.[6]

The Ergosterol Biosynthesis Pathway: A Primer

The canonical ergosterol biosynthesis pathway is well-characterized and serves as a foundational framework for understanding the origins of other fungal sterols, including this compound. The pathway can be broadly divided into several key stages, starting from lanosterol.

Ergosterol_Biosynthesis Lanosterol Lanosterol Eburicol Eburicol Lanosterol->Eburicol ERG6 (C24-methyltransferase) Fecosterol Fecosterol Eburicol->Fecosterol ERG11 (C14-demethylase) ERG24 (C14-reductase) ERG25, ERG26, ERG27 (C4-demethylation) Episterol Episterol Fecosterol->Episterol ERG2 (C8-isomerase) Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol ERG3 (C5-desaturase) Ergosterol Ergosterol Ergosta_5_7_24_trienol->Ergosterol ERG5 (C22-desaturase) ERG4 (C24-reductase)

Figure 1: Simplified Ergosterol Biosynthesis Pathway.
Biosynthesis of this compound Variants

The precise enzymatic steps leading to the two primary forms of this compound are not as well-elucidated as the main ergosterol pathway. However, based on their chemical structures, their synthesis likely involves modifications of intermediates within the ergosterol pathway.

The formation of the conjugated diene system in the B-ring (Δ6,8) of this this compound variant suggests a potential conversion from ergosterol (which has a Δ5,7 diene system). This would likely involve an isomerization reaction, although the specific enzyme responsible has not been definitively identified in the literature. One plausible hypothesis is the involvement of an isomerase that can shift the double bonds.

This Δ7-sterol is structurally similar to intermediates in the later stages of ergosterol biosynthesis. It is conceivable that in some fungal lineages, the biosynthetic pathway terminates with this molecule, or that it represents a side-product of the main pathway. The enzyme responsible for the final desaturation step to introduce the Δ5 double bond (ERG3) might be absent or have a different substrate specificity in these fungi.[5] The rust fungi (Pucciniales), for instance, are known to accumulate Δ7-sterols, suggesting an incomplete pathway to Δ5-sterols.[2]

The following diagram illustrates the potential branching of the ergosterol pathway to produce these this compound variants.

Fungisterol_Biosynthesis cluster_erg Ergosterol Pathway cluster_fung This compound Variants Episterol Episterol Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol ERG3 (C5-desaturase) Fungisterol_B 5α-Ergost-7-en-3β-ol Episterol->Fungisterol_B Pathway Termination (e.g., absent ERG3) Ergosterol Ergosterol Ergosta_5_7_24_trienol->Ergosterol Fungisterol_A (3β,5α,22E)-Ergosta-6,8,22-trien-3-ol Ergosterol->Fungisterol_A Isomerase (Hypothetical)

Figure 2: Hypothetical Biosynthesis of this compound Variants.

Physiological Role and Function

The physiological functions of sterols in fungal membranes are multifaceted, influencing membrane fluidity, permeability, and the activity of membrane-bound proteins.[2][7] While the roles of ergosterol are well-documented, the specific contributions of this compound are less understood and are often inferred from the functions of structurally similar sterols.

Membrane Properties

The presence and type of sterol significantly impact the physical properties of the lipid bilayer. Ergosterol, with its rigid ring structure and flexible side chain, is known to increase the order and thickness of fungal membranes.[2]

  • (3β,5α,22E)-Ergosta-6,8,22-trien-3-ol : The conjugated double bond system in the B-ring of this molecule may impart unique properties to the membrane. Conjugated systems can affect the molecule's planarity and its interactions with neighboring lipids, potentially influencing membrane packing and domain formation.

  • 5α-Ergost-7-en-3β-ol : As a Δ7-sterol, its effects on membrane fluidity are likely to differ from those of Δ5,7-sterols like ergosterol. The absence of the Δ5 double bond would alter the overall shape and flexibility of the sterol, leading to different packing arrangements within the membrane.

Signaling and Stress Response

Sterols are not merely structural components; they are also involved in cellular signaling pathways.[8] Ergosterol, for example, is implicated in the regulation of the cell cycle and stress responses.[9] The accumulation of certain sterol intermediates, which can occur when the ergosterol biosynthesis pathway is disrupted by antifungal drugs, can trigger stress response pathways.[10] It is plausible that this compound, either as a final product or an accumulated intermediate, could play a role in modulating these signaling cascades.

The Cell Wall Integrity (CWI) pathway is one such signaling cascade that is activated in response to cell wall stress, which can be induced by inhibitors of ergosterol biosynthesis.[10]

CWI_Pathway Stress Membrane Stress (e.g., this compound Accumulation) PKC1 Pkc1 Stress->PKC1 BCK1 Bck1 (MAPKKK) PKC1->BCK1 MKK1_2 Mkk1/2 (MAPKK) BCK1->MKK1_2 SLT2 Slt2 (MAPK) MKK1_2->SLT2 Transcription_Factors Transcription Factors (e.g., Rlm1) SLT2->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis

Figure 3: Cell Wall Integrity (CWI) Signaling Pathway.

Evolutionary Significance

The diversity of sterols in fungi is a direct reflection of their evolutionary history. The transition from aquatic to terrestrial environments is thought to have been a major driver of fungal evolution, leading to adaptations such as the development of hyphal growth.[11] The evolution of sterol biosynthesis pathways likely played a crucial role in these adaptations.

The general trend from cholesterol-like sterols in early-diverging, often aquatic, fungi to ergosterol in terrestrial, later-diverging fungi suggests an evolutionary advantage for ergosterol in terrestrial environments.[2][3] Ergosterol is thought to provide better protection against desiccation and oxidative stress, conditions more prevalent on land.[3]

The presence of this compound in certain fungal lineages can be interpreted in this evolutionary context:

  • Phylogenetic Marker : The distribution of specific sterols, including this compound variants, can serve as a chemotaxonomic marker to delineate fungal clades. For example, the accumulation of Δ7-sterols is characteristic of the Pucciniales.[2]

  • Adaptive Significance : The production of this compound may confer a selective advantage in specific ecological niches. For instance, the unique membrane properties imparted by this compound might be beneficial under particular temperature, pH, or osmotic conditions. However, direct experimental evidence for the specific adaptive advantages of this compound is currently limited.

Quantitative Data

Quantitative analysis of sterol composition is essential for understanding the relative importance of different sterols in a given fungus. While data for ergosterol is abundant, quantitative data for this compound is scarce. The following tables summarize available data on ergosterol content in various fungal species, which can serve as a baseline for future comparative studies that include this compound.

Table 1: Ergosterol Content in Various Fungal Species

Fungal SpeciesErgosterol Content (μg/mg dry mass)Reference
Aspergillus fumigatus2.3 - 11.9[6]
Penicillium spp.0.4 - 14.3[6]
Candida albicans0.4 - 14.3[6]
Saccharomyces cerevisiae~10[6]
Cryptococcus albidus37[12]
Rhodotorula minuta42[12]

Table 2: Ergosterol Content per Spore/Cell

Fungal SpeciesErgosterol Content (pg/spore or cell)Reference
Aspergillus versicolor1.7 - 5.1[6]
Penicillium brevicompactum1.7 - 5.1[6]
Cladosporium cladosporioides1.7 - 5.1[6]
Cryptococcus albidus0.00017[12]
Rhodotorula minuta0.00011[12]

Experimental Protocols

The analysis of fungal sterols typically involves extraction, saponification, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Protocol: Fungal Sterol Extraction and Analysis by GC-MS

This protocol provides a general workflow for the extraction and analysis of fungal sterols, which can be adapted for the specific quantification of this compound.

GCMS_Workflow Start Fungal Biomass Extraction Lipid Extraction (e.g., with Chloroform:Methanol) Start->Extraction Saponification Saponification (to hydrolyze steryl esters) Extraction->Saponification Nonsaponifiable_Extraction Extraction of Nonsaponifiable Lipids (e.g., with n-hexane) Saponification->Nonsaponifiable_Extraction Derivatization Derivatization (e.g., silylation with BSTFA) Nonsaponifiable_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification and Identification) GCMS->Data_Analysis

Figure 4: General Workflow for Fungal Sterol Analysis by GC-MS.

Methodology Details:

  • Lipid Extraction:

    • Homogenize fungal biomass in a solvent mixture such as chloroform:methanol (2:1, v/v).

    • After extraction, partition the phases by adding water and collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification:

    • Resuspend the dried lipid extract in a solution of potassium hydroxide (B78521) in methanol.

    • Heat the mixture to hydrolyze steryl esters to free sterols.

  • Extraction of Nonsaponifiable Lipids:

    • After saponification, extract the nonsaponifiable lipids (including free sterols) with a nonpolar solvent like n-hexane or diethyl ether.

    • Wash the organic phase with water to remove residual alkali.

    • Dry the extract under nitrogen.

  • Derivatization:

    • To improve volatility for GC analysis, derivatize the sterols by silylation.

    • Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the reaction mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a capillary column suitable for sterol analysis (e.g., a nonpolar column like DB-5ms).

    • Develop a temperature program to achieve good separation of the different sterol isomers.

    • The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis:

    • Identify sterols based on their retention times and mass spectra by comparison with authentic standards and library data.

    • Quantify the sterols by integrating the peak areas and using a calibration curve generated from standards.

Conclusion and Future Directions

The study of this compound offers a window into the evolutionary and functional diversity of fungal sterols. While our understanding of this molecule is still in its nascent stages compared to the wealth of knowledge on ergosterol, it is clear that this compound is a significant player in the complex tapestry of fungal biology. The clarification of its chemical identity, the elucidation of its biosynthetic pathways, and the investigation of its specific physiological roles are critical areas for future research.

For drug development professionals, a deeper understanding of the enzymes involved in this compound biosynthesis could unveil novel targets for antifungal therapies, potentially overcoming resistance mechanisms that have evolved against current ergosterol-targeting drugs. For researchers and scientists, the distribution of this compound across the fungal kingdom provides a valuable tool for refining phylogenetic relationships and understanding the adaptive strategies of fungi.

This technical guide has synthesized the current knowledge on this compound, providing a foundation for further inquiry. By combining detailed biochemical analysis with modern phylogenetic and functional genomics approaches, the scientific community can unlock the full potential of this compound as a key to understanding fungal evolution, physiology, and pathogenesis.

References

The Pivotal Interaction of Fungisterol with Fungal Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the molecular interactions between fungisterol (ergosterol) and key fungal proteins. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapeutics. This document summarizes the current understanding of these interactions, details the experimental methodologies used to investigate them, and presents quantitative data where available, offering a comprehensive resource for advancing antifungal research.

This compound, the predominant sterol in fungal cell membranes, is essential for maintaining membrane fluidity, integrity, and the proper function of a multitude of embedded proteins. Its unique presence in fungi, as opposed to cholesterol in mammalian cells, makes the proteins that interact with it prime targets for selective antifungal therapies. This guide explores the direct and indirect interactions of this compound with these critical fungal proteins.

This compound's Regulatory Role in the SREBP Pathway

A primary mechanism by which this compound exerts its influence on fungal physiology is through the Sterol Regulatory Element-Binding Protein (SREBP) pathway. In fungi, the SREBP homolog, Sre1, is a key transcription factor that governs the expression of genes involved in ergosterol (B1671047) biosynthesis and adaptation to hypoxic conditions.

The interaction between this compound and the Sre1 pathway is primarily regulatory and indirect. The cleavage and subsequent activation of the membrane-bound Sre1 precursor are exquisitely sensitive to the cellular levels of ergosterol. When ergosterol levels are depleted, a conformational change is believed to occur in the Sre1-Scp1 complex (Scp1 being the SREBP cleavage-activating protein homolog), leading to its transport from the endoplasmic reticulum to the Golgi. There, proteolytic cleavage releases the N-terminal domain of Sre1, which then translocates to the nucleus to activate gene expression.

While direct binding of ergosterol to the Sre1-Scp1 complex is strongly suggested by genetic and pharmacological studies, precise quantitative data such as dissociation constants (Kd) are not yet available in the public domain. The relationship is described as a cooperative transition between "active" and "inactive" states mediated by ergosterol concentration.

Signaling Pathway of Sre1 Activation

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Sre1_Scp1 Sre1-Scp1 Complex (Inactive) Cleaved_Sre1 Cleaved Sre1 (Active N-terminus) Sre1_Scp1->Cleaved_Sre1 Transport & Cleavage Proteases Proteases Ergosterol High Ergosterol Ergosterol->Sre1_Scp1 Inhibits Target_Genes Target Genes (ergosterol biosynthesis, hypoxia adaptation) Cleaved_Sre1->Target_Genes Transcription Activation Low_Ergosterol Low Ergosterol Low_Ergosterol->Sre1_Scp1 Relieves Inhibition

Caption: SREBP (Sre1) pathway regulation by this compound levels in fungi.

Interaction with Fungal ABC Transporters

ATP-binding cassette (ABC) transporters are crucial membrane proteins involved in multidrug resistance in fungi by effluxing a wide range of substrates, including antifungal drugs. Several studies suggest a functional link between ergosterol levels and the expression and activity of ABC transporters like Cdr1p.

Depletion of ergosterol has been shown to lead to the upregulation of genes encoding ABC transporters. This suggests an indirect regulatory interaction, possibly mediated by transcription factors that sense changes in membrane composition or the accumulation of toxic metabolic intermediates from the disrupted ergosterol biosynthesis pathway.

Furthermore, the proper localization and function of some ABC transporters within the plasma membrane appear to be dependent on the presence of ergosterol in specific membrane microdomains, often referred to as lipid rafts. While this points to a close physical proximity and likely interaction, direct binding affinities have not been quantitatively determined.

Other Potential Protein Interactions

Beyond the well-implicated SREBP pathway and ABC transporters, this compound is hypothesized to interact with a variety of other fungal proteins, primarily those embedded within or associated with the cell membrane. These include:

  • Heat Shock Proteins (Hsp90): Hsp90 is a molecular chaperone that plays a role in the maturation of various client proteins, including some involved in antifungal drug resistance. While a direct interaction with ergosterol is not firmly established, the functionality of membrane-associated client proteins of Hsp90 could be influenced by the sterol composition of the membrane.

  • Enzymes of the Ergosterol Biosynthesis Pathway: Antifungal drugs like azoles function by inhibiting enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase (Erg11p). This implies a direct interaction between the enzyme's active site and ergosterol precursors, and it is plausible that ergosterol itself could have feedback regulatory interactions with these enzymes.

  • V-ATPase: Ergosterol has been shown to be critical for the function of the vacuolar H+-ATPase (V-ATPase), an essential proton pump in fungi. Depletion of ergosterol impairs vacuolar acidification, suggesting an important role for ergosterol in the structural integrity or regulation of this multi-subunit enzyme complex.

Quantitative Data on this compound-Protein Interactions

A significant challenge in the field is the lack of robust quantitative data on the direct binding of this compound to specific fungal proteins. The hydrophobic nature of ergosterol makes in vitro binding assays challenging. However, advancements in techniques such as quantitative proteomics using photo-crosslinking "PhotoClick cholesterol" analogs have begun to identify potential sterol-binding proteins in yeast.

Table 1: Summary of this compound-Protein Interactions

Fungal Protein/PathwayType of InteractionQuantitative Data (Kd)Evidence
Sre1-Scp1 Complex Indirect, RegulatoryNot DeterminedGenetic and pharmacological studies showing ergosterol-dependent cleavage and activation.
ABC Transporters (e.g., Cdr1p) Indirect, Regulatory & FunctionalNot DeterminedUpregulation upon ergosterol depletion; requirement for proper membrane localization and function.
Erg11p (Lanosterol 14α-demethylase) Indirect (Substrate Binding)Not Determined for ErgosterolTarget of azole antifungals, which are substrate mimics.
V-ATPase Functional RequirementNot DeterminedErgosterol depletion leads to loss of V-ATPase function.

Experimental Protocols

Investigating the interaction between a lipid like this compound and proteins requires specialized techniques. Below are detailed methodologies for key experiments that can be adapted for this purpose.

Affinity Chromatography for Isolation of this compound-Binding Proteins

This method can be used to identify proteins from a fungal lysate that bind to this compound.

Principle: A stationary phase is created by immobilizing this compound or an analog onto a chromatography resin. A crude protein extract is passed over this resin. Proteins that bind to this compound will be retained, while non-binding proteins will flow through. The bound proteins can then be eluted and identified.

Protocol:

  • Preparation of Affinity Resin:

    • Synthesize an ergosterol derivative with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose).

    • Couple the ergosterol derivative to the resin according to the manufacturer's instructions.

    • Wash the resin extensively to remove any non-covalently bound sterol.

  • Preparation of Fungal Lysate:

    • Grow the fungal culture of interest to the desired phase.

    • Harvest the cells and prepare a total cell lysate using mechanical disruption (e.g., bead beating) in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Binding:

    • Equilibrate the affinity resin with lysis buffer.

    • Incubate the clarified lysate with the resin for 2-4 hours at 4°C with gentle agitation.

  • Washing:

    • Wash the resin with 10-20 column volumes of lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using a competitive ligand (e.g., high concentration of free ergosterol in a detergent-containing buffer) or by changing the buffer conditions (e.g., high salt or a change in pH).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Workflow for Affinity Chromatography

Affinity_Chromatography_Workflow Start Fungal Cell Lysate Affinity_Column Affinity Column (Immobilized this compound) Start->Affinity_Column Incubate Wash Wash with Buffer Affinity_Column->Wash Elute Elute with High This compound Concentration Wash->Elute Non_binding Non-binding Proteins Wash->Non_binding Binding_Proteins This compound-Binding Proteins Elute->Binding_Proteins Analysis SDS-PAGE and Mass Spectrometry Binding_Proteins->Analysis

Caption: Workflow for identifying this compound-binding proteins via affinity chromatography.

Microscale Thermophoresis (MST) for Quantitative Binding Analysis

MST is a powerful technique to quantify the binding affinity between a fluorescently labeled protein and a ligand in solution.

Principle: The movement of molecules in a microscopic temperature gradient (thermophoresis) is dependent on their size, charge, and hydration shell. When a ligand binds to a fluorescently labeled protein, this movement changes, which can be detected and used to calculate the dissociation constant (Kd).

Protocol:

  • Protein Preparation and Labeling:

    • Express and purify the fungal protein of interest.

    • Label the protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol.

    • Remove excess dye by size-exclusion chromatography.

  • Ligand Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the assay buffer containing a detergent (e.g., Tween-20) to prevent aggregation.

  • Assay Setup:

    • Prepare a series of 16 dilutions of the this compound ligand in the assay buffer.

    • Add a constant concentration of the fluorescently labeled protein to each dilution.

  • Measurement:

    • Load the samples into MST capillaries.

    • Measure the thermophoretic movement using an MST instrument.

  • Data Analysis:

    • Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.

    • Fit the data to a binding curve (e.g., the law of mass action) to determine the Kd value.

Logical Relationship for MST Experiment

MST_Logic Protein Fluorescently Labeled Fungal Protein Complex Protein-Fungisterol Complex Protein->Complex MST Microscale Thermophoresis Measurement Protein->MST Different Thermophoretic Movement Ligand This compound (Ligand) Ligand->Complex Complex->MST Kd Dissociation Constant (Kd) MST->Kd Data Fitting

Caption: Logical diagram illustrating the principle of an MST experiment.

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

SPR is a label-free technique for studying the kinetics and affinity of molecular interactions in real-time.

Principle: A protein (ligand) is immobilized on a sensor chip. A solution containing the interacting partner (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Protein Immobilization:

    • Immobilize the purified fungal protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in a running buffer containing a detergent. It is often necessary to incorporate this compound into liposomes or nanodiscs to maintain its solubility and present it in a more biologically relevant context.

  • Interaction Analysis:

    • Inject the this compound-containing solutions over the sensor surface at a constant flow rate.

    • Monitor the association phase as the this compound binds to the immobilized protein.

    • Inject running buffer without this compound to monitor the dissociation phase.

  • Data Analysis:

    • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Future Directions

The study of this compound-protein interactions is a rapidly evolving field. Future research should focus on:

  • Systematic Identification of Binding Partners: Employing advanced proteomic techniques with photo-activatable and clickable ergosterol analogs to identify a broader range of interacting proteins in various fungal pathogens.

  • Quantitative Binding Studies: A concerted effort is needed to obtain quantitative binding data (Kd values) for key interactions, which will be invaluable for structure-activity relationship studies and in silico drug design.

  • Structural Biology: Determining the high-resolution structures of this compound-protein complexes will provide crucial insights into the molecular basis of these interactions and facilitate the design of targeted inhibitors.

  • In Vivo Validation: Correlating in vitro binding data with the in vivo consequences of disrupting these interactions on fungal growth, virulence, and drug susceptibility.

By deepening our understanding of the intricate interplay between this compound and fungal proteins, we can uncover novel vulnerabilities and pave the way for the development of a new generation of highly effective and selective antifungal drugs.

The Unseen Architect: A Technical Guide to the Chemical Structure and Properties of Fungisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of Fungisterol (5α-ergost-7-en-3β-ol), a bioactive sterol found in a variety of fungal species. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its study.

Chemical Structure and Physicochemical Properties

This compound, a C28 sterol, is a derivative of ergostane. Its chemical structure is characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton with a hydroxyl group at the C-3 position and a double bond between C-7 and C-8.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₄₈O[1]
Molar Mass 400.7 g/mol [1]
IUPAC Name (3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]
CAS Number 516-78-9
Appearance White crystalline solid
Solubility Soluble in organic solvents such as chloroform, ethanol, and methanol.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of typical spectroscopic data.

Table 2: Spectroscopic Data for this compound (Ergost-7-en-3-ol)

TechniqueKey ObservationsReference
¹H-NMR (CDCl₃, 500 MHz) Signals for six methyl groups, ten aliphatic methylene (B1212753) groups, nine methine groups (including one olefinic proton at δH 5.17 ppm and one oxygenated methine at δH 3.59 ppm).[2][3][4]
¹³C-NMR (CDCl₃, 125 MHz) 28 carbon signals, including six methyl, ten methylene, and nine methine carbons, with characteristic shifts for the C-3 hydroxyl-bearing carbon and the C-7/C-8 olefinic carbons.[2][3][4]
FTIR (cm⁻¹) Absorption bands for hydroxyl (-OH), alkene (C=C), and aliphatic C-H groups.[3][4]
Mass Spectrometry (GS-MS) Molecular ion peak corresponding to the molecular weight of 400.68 g/mol .[3][4]
UV-Vis (nm) Maximum absorption (λmax) at approximately 240 nm, characteristic of the sterol chromophore.[3][4]

Biological Activity and Potential Therapeutic Applications

This compound and structurally related compounds have demonstrated a range of biological activities, suggesting potential for therapeutic development.

Immunomodulatory Effects

This compound isolated from the starfish Acanthaster planci has been shown to stimulate the activity of peritoneal macrophages, indicating its potential as an immunomodulatory agent.[2][3][4] Fungal metabolites, in general, are known to modulate immune responses by activating various immune cells, including macrophages, lymphocytes, and natural killer cells, leading to the production of cytokines.[5]

Anticancer Potential

While direct quantitative data for this compound's anticancer activity is limited, related fungal sterols have shown promise. For instance, demethylincisterol A3, a degraded fungal sterol, exhibits significant anticancer properties with the following activities:

Table 3: Anticancer Activity of Demethylincisterol A3 (a related fungal sterol)

Target/AssayIC₅₀ ValueReference
Tyrosine Phosphatase SHP2 Inhibition 6.75 µM[6][7]
Acetylcholinesterase Inhibition 11.16 µM[6][7]
Cytotoxicity against various cancer cell lines 5–12 μM[6]

These findings suggest that the sterol backbone, shared by this compound, is a promising scaffold for the development of novel anticancer agents.

Anti-inflammatory Properties

Though not directly demonstrated for this compound, some antifungal agents that target ergosterol (B1671047) synthesis, such as ketoconazole, have been shown to possess inherent anti-inflammatory properties.[8][9] This suggests that sterols and their inhibitors may play a role in modulating inflammatory pathways.

Signaling Pathway Interactions

The direct signaling pathways modulated by this compound are still under investigation. However, studies on structurally similar compounds provide valuable insights. A close analog, (3β,5α,22E)-ergost-22-en-3-ol, has been shown to exert estrogen-like effects in MCF-7 breast cancer cells by activating the Estrogen Receptor α (ERα).[10][11][12][13] This activation leads to the phosphorylation and subsequent activation of downstream signaling cascades, including the ERK and PI3K/Akt pathways, which are crucial for cell proliferation.

Estrogen_like_Signaling_Pathway Fungisterol_analog (3β,5α,22E)-ergost-22-en-3-ol ER_alpha Estrogen Receptor α (ERα) Fungisterol_analog->ER_alpha activates ERK ERK ER_alpha->ERK phosphorylates PI3K PI3K ER_alpha->PI3K phosphorylates Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt phosphorylates Akt->Cell_Proliferation

Estrogen-like signaling pathway of a this compound analog.

Experimental Protocols

Isolation and Purification of this compound from Fungal Biomass

The following is a generalized protocol for the isolation of this compound, which can be adapted based on the specific fungal source.

Isolation_Workflow Start Fungal Biomass (dried and powdered) Extraction Solvent Extraction (e.g., with hexane (B92381), ethyl acetate (B1210297), or methanol) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC Thin Layer Chromatography (TLC) (Monitoring of fractions) Fraction_Collection->TLC Purified_Fractions Pooling of this compound-containing fractions TLC->Purified_Fractions Crystallization Crystallization Purified_Fractions->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered fungal material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components based on their polarity.

  • Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. The resulting solid can be further purified by crystallization to obtain pure this compound.

Structural Characterization

The purified this compound is then subjected to a battery of spectroscopic analyses for structural confirmation.

Methodology:

  • UV-Vis Spectroscopy: A solution of the compound is analyzed to determine its maximum absorption wavelength.

  • FTIR Spectroscopy: The sample is analyzed to identify characteristic functional groups.

  • Mass Spectrometry: The molecular weight and fragmentation pattern are determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the detailed carbon-hydrogen framework of the molecule.

Conclusion

This compound represents a class of bioactive fungal metabolites with underexplored therapeutic potential. Its immunomodulatory properties and the anticancer activities of related sterols highlight the importance of further research into its mechanisms of action and potential applications in drug development. This guide provides a foundational understanding of this compound's chemical and biological characteristics to aid in these future investigations.

References

The Pivotal Role of Fungisterol in Fungal Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungisterol, predominantly ergosterol (B1671047), is an indispensable component of fungal cell membranes, playing a critical role analogous to that of cholesterol in mammalian cells. This technical guide provides an in-depth analysis of this compound's contribution to the biophysical properties of fungal membranes, specifically its impact on membrane fluidity and permeability. By modulating the packing and dynamics of phospholipids, this compound is essential for maintaining membrane integrity, regulating the function of membrane-bound proteins, and ensuring fungal cell survival. Understanding these mechanisms is paramount for the development of novel antifungal therapies that target the fungal-specific attributes of ergosterol and its biosynthetic pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows.

Introduction: this compound's Central Role in Fungal Membranes

Fungal membranes are dynamic structures primarily composed of a lipid bilayer with embedded proteins. The primary sterol in these membranes is ergosterol, often referred to as this compound.[1][2] Ergosterol is crucial for several membrane functions, including the regulation of fluidity, permeability, and thickness.[3] Its unique structure, differing from mammalian cholesterol, makes it a prime target for antifungal drugs.[4] The ergosterol biosynthetic pathway is a complex process involving multiple enzymes, and its disruption can lead to fungal cell death.[5] Ergosterol's functions extend beyond a structural role; it is also implicated in cellular processes such as signaling and stress resistance.[6]

This compound's Impact on Membrane Fluidity

Membrane fluidity is a critical parameter that influences the lateral diffusion of lipids and proteins within the membrane, thereby affecting cellular processes like signal transduction and transport. This compound modulates membrane fluidity in a temperature-dependent manner. At physiological temperatures, it decreases fluidity by ordering the acyl chains of phospholipids, leading to a more condensed and rigid membrane state, often referred to as the liquid-ordered (lo) phase.[7][8] This ordering effect is more pronounced with ergosterol compared to cholesterol in some lipid environments.[8][9]

The structural features of ergosterol, including its rigid sterol ring system and flexible acyl chain, allow it to intercalate between phospholipids. This interaction reduces the rotational and lateral mobility of the phospholipid chains, thereby decreasing membrane fluidity.[10]

This compound's Contribution to Membrane Permeability

The permeability of a cell membrane determines which molecules can pass through it, a function vital for maintaining cellular homeostasis. This compound plays a key role in regulating this barrier function. By inducing a more ordered and tightly packed lipid state, ergosterol reduces the passive permeability of the membrane to small ions and solutes.[3][11] The presence of ergosterol helps to prevent the leakage of cellular contents and maintain the electrochemical gradients necessary for cellular function.

Studies have shown that the concentration of ergosterol in the membrane is inversely correlated with the permeability of small molecules.[12] Depletion of ergosterol, for instance through the action of azole antifungals, leads to a more permeable and less stable membrane, a key mechanism of their antifungal activity.

Quantitative Data on this compound's Membrane Effects

The following tables summarize quantitative data from various studies on the effects of ergosterol on key membrane biophysical parameters.

Table 1: Effect of Ergosterol on Membrane Thickness

Lipid CompositionSterol Concentration (mol%)MethodMembrane Thickness (nm)Reference
DMPC0MD Simulation3.31[9]
DMPC~25 (Ergosterol)MD Simulation4.15[9]
DMPC~25 (Cholesterol)MD Simulation3.93[9]
DMPC0X-ray Diffraction~3.60[13]
DMPC20 (Ergosterol)X-ray Diffraction~3.80[13]
DMPC20 (Cholesterol)X-ray Diffraction~4.33[13]
POPC- (Ergosterol)Neutron DiffractionInsignificant change[14]
DOPC- (Ergosterol)X-ray DiffractionSlight thinning[13]

DMPC: Dimyristoylphosphatidylcholine, POPC: Palmitoyloleoylphosphatidylcholine, DOPC: Dioleoylphosphatidylcholine, MD: Molecular Dynamics

Table 2: Effect of Ergosterol on Area Per Lipid

Lipid CompositionSterol Concentration (mol%)MethodArea Per Lipid (nm²)Reference
DMPC0MD Simulation0.618[9]
DMPC~25 (Ergosterol)MD Simulation0.476[9]
DMPC~25 (Cholesterol)MD Simulation0.503[9]
DPPC40 (Ergosterol)MD SimulationLower than cholesterol[8]
DPPC40 (Cholesterol)MD Simulation-[8]

DMPC: Dimyristoylphosphatidylcholine, DPPC: Dipalmitoylphosphatidylcholine, MD: Molecular Dynamics

Table 3: Effect of Ergosterol on Deuterium Order Parameter (SCD) of Phospholipid Acyl Chains

Lipid CompositionSterol Concentration (mol%)MethodObservationReference
DMPC (sn-1 chain, C3-C9)0MD Simulation~0.2[9]
DMPC (sn-1 chain, C3-C9)~25 (Ergosterol)MD Simulation~0.4[9]
DMPC (sn-1 chain, C3-C9)~25 (Cholesterol)MD Simulation~0.3[9]
DPPC- (Ergosterol)2H NMRHigher order than cholesterol at low temp.[15]
DPPC- (Cholesterol)2H NMRHigher order than ergosterol at high temp.[15]

DMPC: Dimyristoylphosphatidylcholine, DPPC: Dipalmitoylphosphatidylcholine, MD: Molecular Dynamics, 2H NMR: Deuterium Nuclear Magnetic Resonance. SCD is a measure of the orientational order of the C-D bonds in the acyl chains; a higher value indicates greater order.

Table 4: Effect of Ergosterol on Solute Permeability

Lipid CompositionSterol Concentration (mol%)SoluteMethodNormalized Permeability CoefficientReference
POPC0WaterExperiment1.00[12]
POPC20 (Ergosterol)WaterExperiment~0.6[12]
POPC40 (Ergosterol)WaterExperiment~0.4[12]
POPC0Formic AcidExperiment1.00[12]
POPC20 (Ergosterol)Formic AcidExperiment~0.5[12]
POPC40 (Ergosterol)Formic AcidExperiment~0.3[12]

POPC: Palmitoyloleoylphosphatidylcholine. Permeability coefficients are normalized to the value in pure POPC vesicles.

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This method assesses membrane fluidity by measuring the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the lipid bilayer.[16][17][18]

Principle: DPH is a hydrophobic probe that preferentially partitions into the hydrophobic core of the membrane. When excited with polarized light, the emitted light will also be polarized. The degree of depolarization is related to the rotational motion of the probe during its fluorescence lifetime. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization and lower fluorescence anisotropy. Conversely, in a more rigid membrane, the probe's motion is restricted, resulting in higher anisotropy.

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare liposomes (e.g., from DPPC or a fungal lipid extract) with and without the desired concentration of ergosterol using methods such as thin-film hydration followed by extrusion.

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or methanol).

    • Add the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipid for at least 30 minutes to ensure complete incorporation of the probe.[19]

  • Fluorescence Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers in both the excitation and emission light paths.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm for DPH.[18]

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Measure the fluorescence intensities with horizontally polarized excitation light and vertically (IHV) and horizontally (IHH) polarized emission.

  • Calculation of Anisotropy (r):

    • Calculate the grating factor (G) = IHV / IHH.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Liposome Permeability Assay

This assay measures the permeability of a liposomal membrane to a specific solute by monitoring its efflux from the liposomes.[20][21][22]

Principle: Liposomes are loaded with a high concentration of a fluorescent dye, such as carboxyfluorescein (CF) or ANTS/DPX, which causes its fluorescence to be self-quenched. When the liposomes are placed in a dye-free buffer, the dye will leak out at a rate dependent on the membrane's permeability. The increase in fluorescence in the external medium, due to the dequenching of the dye upon dilution, is monitored over time.

Methodology:

  • Liposome Preparation and Dye Encapsulation:

    • Prepare a lipid film containing the desired lipid composition (with or without ergosterol).

    • Hydrate the lipid film with a solution containing a high concentration of the fluorescent probe (e.g., 50-100 mM carboxyfluorescein or a mixture of ANTS and DPX).

    • Generate unilamellar vesicles of a defined size by extrusion through polycarbonate membranes (e.g., 100 nm pore size).[20]

  • Removal of Unencapsulated Dye:

    • Separate the liposomes containing the encapsulated dye from the unencapsulated dye in the external solution using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Permeability Measurement:

    • Dilute the liposome suspension into a cuvette containing a large volume of iso-osmotic, dye-free buffer.

    • Monitor the increase in fluorescence intensity over time using a fluorometer. The excitation and emission wavelengths will depend on the fluorescent probe used (e.g., ~490 nm excitation and ~520 nm emission for carboxyfluorescein).

    • To determine the maximum fluorescence (100% leakage), lyse the liposomes at the end of the experiment by adding a detergent (e.g., Triton X-100).

  • Data Analysis:

    • Calculate the percentage of dye leakage at each time point relative to the maximum fluorescence.

    • The initial rate of leakage can be used to determine the permeability coefficient of the membrane to the specific solute.

Visualizations

Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate Multiple steps squalene Squalene mevalonate->squalene Multiple steps lanosterol (B1674476) Lanosterol squalene->lanosterol ERG1 zymosterol Zymosterol lanosterol->zymosterol ERG11 fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ERG6 ergosterol Ergosterol episterol->ergosterol ERG3 hmg_reductase HMG-CoA reductase squalene_epoxidase Squalene epoxidase (ERG1) lanosterol_demethylase Lanosterol 14α-demethylase (ERG11/CYP51) c24_methyltransferase C24-Sterol methyltransferase (ERG6) c5_desaturase C5-Sterol desaturase (ERG3)

Caption: Simplified overview of the late stages of the ergosterol biosynthesis pathway in fungi, highlighting key enzymes that are targets for major classes of antifungal drugs.

Transcriptional Regulation of Ergosterol Biosynthesis

Ergosterol_Regulation LowErgosterol Low Ergosterol Levels Upc2 Upc2 (Transcription Factor) LowErgosterol->Upc2 leads to dissociation of ergosterol Hsp90 Hsp90 Upc2->Hsp90 releases Upc2_Active Active Upc2 (Nuclear) Upc2->Upc2_Active activates and translocates to nucleus Ergosterol Ergosterol Ergosterol->Upc2 binds and inactivates ERG_genes ERG Genes (e.g., ERG11) Upc2_Active->ERG_genes binds to SRE and activates transcription Erg_enzymes Ergosterol Biosynthesis Enzymes ERG_genes->Erg_enzymes translates to Ergosterol_synthesis Increased Ergosterol Synthesis Erg_enzymes->Ergosterol_synthesis catalyzes Ergosterol_synthesis->Ergosterol produces

Caption: Transcriptional regulation of ergosterol biosynthesis via the Upc2 transcription factor, a key sensor of cellular ergosterol levels.

Experimental Workflow for Characterizing this compound's Membrane Effects

Caption: A logical workflow for the comprehensive biophysical characterization of this compound's effects on model lipid membranes.

Conclusion

This compound, primarily ergosterol, is a master regulator of fungal membrane fluidity and permeability. Its presence is essential for creating a membrane that is fluid enough to allow the proper function of embedded proteins, yet rigid enough to provide a stable barrier against the environment. The quantitative data and experimental methodologies presented in this guide underscore the significant ordering and condensing effect of this compound on phospholipid bilayers. This detailed understanding of this compound's role is not only fundamental to fungal cell biology but also provides a critical foundation for the rational design and development of new antifungal agents that can selectively disrupt these vital membrane functions. The continued investigation into the nuanced interactions between this compound and other membrane components will undoubtedly unveil new therapeutic opportunities.

References

Fungisterol in Fungi: A Technical Guide to its Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterol, a significant sterol found in the fungal kingdom, plays a crucial role in the physiological processes of various fungi. Though often found alongside the more abundant ergosterol (B1671047), this compound possesses unique characteristics and biological relevance that warrant specific investigation. This technical guide provides an in-depth exploration of the natural sources of this compound, its historical discovery, and detailed methodologies for its extraction, quantification, and the elucidation of its potential roles in fungal signaling pathways.

Natural Sources and Discovery of this compound

Natural Occurrence in Fungi

This compound is a naturally occurring sterol predominantly found in various species of fungi. It is often a co-constituent with ergosterol, the primary sterol in most fungi. The presence and concentration of this compound can vary significantly between different fungal species and are also influenced by growth conditions and the age of the mycelium. While extensive quantitative data for this compound remains less common compared to ergosterol, its presence has been noted in various fungal genera. For instance, species within the genera Aspergillus, Penicillium, and various salt-marsh fungi have been reported to contain this compound.[1]

Historical Discovery

The discovery of fungal sterols dates back to the late 19th century, with the pioneering work of French chemist and pharmacist Charles-Joseph Tanret . In 1889 , Tanret reported the isolation of a crystalline substance from rye ergot (Claviceps purpurea) which he named "ergosterin" (now known as ergosterol).[2][3] His meticulous work laid the foundation for the study of fungal sterols. While the initial focus was on ergosterol, subsequent research on the composition of fungal lipids led to the identification of other sterols, including this compound. Tanret's contributions were significant in establishing the field of natural product chemistry and his work on ergot alkaloids and sterols remains a cornerstone of mycology and pharmaceutical science.[4][5][6]

Quantitative Data on this compound Content

Comprehensive quantitative data specifically for this compound across a wide range of fungal species is limited in publicly available literature. Much of the existing research focuses on ergosterol as the primary indicator of fungal biomass. However, the available data for ergosterol can provide a valuable proxy for the potential presence of this compound, as they are biochemically related and often co-exist. The table below summarizes ergosterol content in various fungi, which may be indicative of the presence of other sterols like this compound.

Fungal SpeciesErgosterol Content (µg/mg dry weight)Reference
Aspergillus fumigatus2 - 14[4]
Aspergillus flavus2 - 6[4]
Aspergillus niger2 - 14[4]
Penicillium spp.2 - 14[4]
Alternaria alternata2 - 6[4]
Cladosporium spp.2 - 14[4]
Candida albicans2 - 14[4]
Fusarium culmorum0.4 - 1.4[4]
Rhizopus stolonifer0.4 - 1.4[4]
Acremonium furcatum14[7]
Aureobasidium pullulans2.6[7]
Cladosporium cladosporioides3.1[7]
Cryptococcus albidus42[7]
Rhodotorula minuta37[7]
Rhodotorula mucilaginosa39[7]
Stachybotrys chartarum10[7]

Note: This table primarily presents ergosterol content due to the scarcity of specific quantitative data for this compound. Researchers are encouraged to perform direct quantification of this compound in their species of interest.

Experimental Protocols

The extraction and quantification of this compound generally follow the established methods for fungal sterols, with saponification followed by chromatographic analysis being the most common approach.

Detailed Methodology for this compound Extraction and Quantification

This protocol is adapted from established methods for fungal sterol analysis and is suitable for the quantification of this compound.[5][7][8][9]

I. Sample Preparation:

  • Harvest fungal mycelium by filtration or centrifugation.

  • Lyophilize (freeze-dry) the mycelium to a constant weight to determine the dry weight.

  • Grind the dried mycelium into a fine powder.

II. Saponification:

  • Weigh accurately about 100 mg of the dried fungal powder into a glass tube with a Teflon-lined screw cap.

  • Add 5 mL of 2 M potassium hydroxide (B78521) (KOH) in 90% methanol.

  • Incubate the mixture at 80°C in a water bath for 2 hours with occasional vortexing to ensure complete saponification of steryl esters.

III. Extraction:

  • After cooling the mixture to room temperature, add 3 mL of n-hexane and vortex vigorously for 3 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer containing the unsaponifiable lipids (including this compound) to a clean glass tube.

  • Repeat the extraction of the lower aqueous phase twice more with 3 mL of n-hexane each time.

  • Combine all the hexane extracts.

IV. Derivatization (for GC-MS analysis):

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

V. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Identify the this compound-TMS ether peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Experimental Workflow Diagram

Fungal_Sterol_Extraction Experimental Workflow for this compound Extraction and Analysis cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Harvest Harvest Fungal Mycelium Lyophilize Lyophilize to Dry Weight Harvest->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind Saponification Saponification with Methanolic KOH Grind->Saponification Hexane_Extraction Liquid-Liquid Extraction with n-Hexane Saponification->Hexane_Extraction Derivatization Derivatization to TMS Ethers Hexane_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification Ergosterol_Biosynthesis Simplified Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Farnesyl_PP Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Farnesol Farnesol Farnesyl_PP->Farnesol Dephosphorylation Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates (including this compound precursors) Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Filamentation & Biofilm Regulation Filamentation & Biofilm Regulation Farnesol->Filamentation & Biofilm Regulation

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for Fungisterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of fungisterols, with a primary focus on ergosterol (B1671047), using High-Performance Liquid Chromatography (HPLC). Ergosterol, a key sterol in fungal cell membranes, serves as a valuable biomarker for fungal biomass quantification in various matrices.[1] This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for sample preparation, chromatographic separation, and data analysis. The protocols have been compiled and adapted from validated methods to ensure reliability and reproducibility.

Introduction

Fungisterols, and particularly ergosterol, are essential lipids that maintain the integrity and fluidity of fungal cell membranes.[2] Unlike cholesterol in animal cells or phytosterols (B1254722) in plant cells, ergosterol is a distinctive component of most fungi, making it an ideal target for quantifying fungal presence and growth.[3][4] The analysis of ergosterol is critical in diverse fields, including food science for assessing fungal contamination, environmental science for monitoring fungal populations in ecosystems, and in pharmaceutical research for evaluating the efficacy of antifungal agents that target the ergosterol biosynthesis pathway.[5]

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the separation, identification, and quantification of fungisterols. When coupled with detectors such as Diode Array Detectors (DAD) or Fluorescence Detectors (FLD), HPLC offers high sensitivity and selectivity for sterol analysis.[5] This application note details a validated HPLC-DAD method for the determination of ergosterol and can be adapted for the analysis of other fungisterols.

Experimental Workflow

The overall experimental workflow for the analysis of fungisterols by HPLC involves several key stages, from sample preparation to data interpretation. A generalized workflow is depicted below.

Fungisterol Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fungal Culture, Food, Soil) Extraction Saponification & Liquid-Liquid Extraction Sample->Extraction Homogenization Purification Purification (e.g., SPE) Extraction->Purification Reconstitution Solvent Evaporation & Reconstitution Purification->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection (e.g., 280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Calibration) Integration->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for this compound analysis using HPLC.

Quantitative Data Summary

The performance of the HPLC method is summarized in the following tables, which present key validation parameters for the quantification of ergosterol. The data is compiled from various validated methods and provides a benchmark for expected performance.

Table 1: HPLC Method Validation Parameters for Ergosterol Analysis

ParameterValueReference
Linearity Range (µg/mL)0.1 - 100.0[5]
Correlation Coefficient (R²)> 0.999[6][7]
Limit of Detection (LOD) (µg/mL)0.03[5][6]
Limit of Quantification (LOQ) (µg/mL)0.1[5]
Intraday Precision (RSD%)< 0.2%[8]
Interday Precision (RSD%)< 0.2%[8]
Mean Recovery (%)99.51%[5]

Table 2: Chromatographic Conditions for Ergosterol Analysis

ParameterConditionReference
HPLC SystemAgilent 1200 series or equivalent[9]
ColumnC18 (e.g., 5 µm, 4.6 x 250 mm)[6][7]
Mobile PhaseIsocratic: 100% Methanol (B129727)[6][7]
Flow Rate (mL/min)1.5[6][7]
Column Temperature (°C)30[6][7]
DetectorDiode Array Detector (DAD)[6][7]
Detection Wavelength (nm)280[7]
Injection Volume (µL)20-
Retention Time (min)~7.0 (±0.1)[7]

Experimental Protocols

Reagents and Materials
  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Potassium Hydroxide (B78521) (KOH)

  • Ergosterol standard (>95% purity)

  • Deionized water

  • 0.2 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of ergosterol standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 100 µg/mL.[5] These solutions are used to construct the calibration curve.

Sample Preparation: Saponification and Extraction

This protocol is adapted for the extraction of ergosterol from fungal biomass.

Sample Preparation Protocol Start Start: Fungal Sample Saponification Add 10% KOH in Methanol Incubate at 80°C for 30 min Start->Saponification Cooling Cool to Room Temperature Saponification->Cooling Extraction Add n-Hexane and Water Vortex and Centrifuge Cooling->Extraction Collection Collect Supernatant (n-Hexane layer) Repeat Extraction 3x Extraction->Collection Evaporation Evaporate n-Hexane to Dryness (under Nitrogen stream) Collection->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filtration Filter through 0.2 µm Syringe Filter Reconstitution->Filtration End Ready for HPLC Analysis Filtration->End

Caption: Detailed workflow for sample preparation.

  • Homogenization: Weigh approximately 100 mg of the fungal sample (lyophilized mycelia, food sample, etc.) into a glass tube.

  • Saponification: Add 5 mL of 10% (w/v) potassium hydroxide in methanol to the sample.[10] Tightly cap the tube and incubate in a water bath at 80°C for 30 minutes to release the ergosterol from the fungal cells.[10]

  • Extraction: After cooling to room temperature, add 2 mL of deionized water and 5 mL of n-hexane to the tube. Vortex vigorously for 2 minutes to partition the ergosterol into the n-hexane layer.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper n-hexane layer to a clean glass tube. Repeat the extraction process (steps 3-4) two more times with fresh n-hexane and pool the extracts.

  • Evaporation: Evaporate the pooled n-hexane extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 1 mL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase (100% methanol) at a flow rate of 1.5 mL/min until a stable baseline is achieved.

  • Calibration Curve: Inject 20 µL of each working standard solution in triplicate to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject 20 µL of the prepared sample extracts into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak corresponding to ergosterol.

Quantification

The concentration of ergosterol in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the ergosterol standards. The final concentration in the original sample should be calculated considering the initial sample weight and dilution factors.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of fungisterols, particularly ergosterol. The provided protocols for sample preparation and HPLC analysis, along with the performance data, offer a solid foundation for researchers to implement this methodology in their laboratories. Adherence to these protocols will enable the accurate assessment of fungal biomass in a wide range of applications, from quality control in the food and pharmaceutical industries to ecological studies.

References

Application Note: Identification and Quantification of Fungisterols using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungisterols, with ergosterol (B1671047) being the most prominent, are vital components of fungal cell membranes, playing a crucial role in maintaining membrane fluidity and integrity.[1][2] The ergosterol biosynthesis pathway is a key target for antifungal drug development, as its inhibition disrupts fungal cell growth.[3] Consequently, accurate identification and quantification of fungisterols and their precursors are essential for studying fungal physiology, diagnosing fungal infections, and screening for novel antifungal compounds.[1][2][4][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of fungisterols due to its high resolution, sensitivity, and ability to provide structural information for identification.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and analysis of fungisterols from fungal biomass using GC-MS.

Experimental Protocols

A critical aspect of analyzing sterols by GC-MS is the sample preparation, which typically involves saponification to release the sterols from their esterified forms, followed by extraction and derivatization to increase their volatility for gas chromatographic separation.[5][6][7]

Materials and Reagents
  • Fungal biomass (e.g., lyophilized mycelia)

  • Methanolic potassium hydroxide (B78521) (KOH)

  • n-Hexane

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole/trimethylchlorosilane (TMSI/TMCS)[5][6]

  • Pyridine (B92270)

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., cholesterol, epicoprostanol)

  • Glass centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system

Sample Preparation: Saponification and Extraction
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of lyophilized fungal mycelia into a glass centrifuge tube.[4]

  • Saponification: Add 2 mL of 10% (w/v) methanolic KOH to the tube. For robust cell walls, mechanical lysis prior to this step may be necessary.[4]

  • Incubation: Securely cap the tube and incubate at 80°C for 1-2 hours in a heating block or water bath to ensure complete saponification.

  • Cooling: Allow the tubes to cool to room temperature.

  • Extraction: Add 1 mL of deionized water and 2 mL of n-hexane to the tube. Vortex vigorously for 1 minute to extract the non-saponifiable lipids (including sterols) into the hexane (B92381) layer.[5][6][7]

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 5 minutes to achieve clear phase separation.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass vial.

  • Repeat Extraction: Perform a second extraction with another 2 mL of n-hexane to maximize the recovery of sterols. Combine the hexane extracts.

  • Drying: Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.[8]

Derivatization: Silylation

To improve the volatility and thermal stability of the sterols for GC-MS analysis, the hydroxyl groups are derivatized to form trimethylsilyl (B98337) (TMS) ethers.[1][2][9][10]

  • Reagent Addition: To the dried sterol extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[4]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is then analyzed using a GC-MS system. The following are typical instrument parameters, which may require optimization based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890A or similar

  • Mass Spectrometer: Agilent 5977B or similar

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 270°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[11]

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp to 280°C at 10°C/min, hold for 15 minutes

    • Ramp to 300°C at 5°C/min, hold for 5 minutes[4]

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-600

Data Presentation

The identification of fungisterols is based on their retention times and the comparison of their mass spectra with reference spectra from libraries (e.g., NIST, Wiley). Quantification is typically performed using an internal standard and constructing a calibration curve with authentic standards.

Table 1: Quantitative Data for Common Fungisterol-TMS Derivatives

This compoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Ergosterol~19.5363 468 (M+), 337
Brassicasterol~18.8384 472 (M+), 345
Campesterol~20.1357 472 (M+), 382
Stigmasterol~20.5396 484 (M+), 351
β-Sitosterol~21.2357 486 (M+), 396
Lanosterol~22.5393 498 (M+), 483

Note: Retention times are approximate and can vary depending on the GC column and conditions. Quantifier ions are shown in bold.

Visualization of Experimental Workflow

The overall process from sample preparation to data analysis can be visualized as a streamlined workflow.

Fungisterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Fungal Biomass saponification Saponification (Methanolic KOH, 80°C) start->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction drying Drying (Nitrogen Stream) extraction->drying derivatization Silylation (BSTFA + 1% TMCS, 70°C) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis end This compound Profile data_analysis->end Results

Caption: Workflow for GC-MS based identification and quantification of fungisterols.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of fungisterols using GC-MS. The described methods for sample preparation, derivatization, and GC-MS analysis are robust and can be adapted for various fungal species. The accurate identification and quantification of fungisterols are crucial for advancing research in mycology, clinical diagnostics, and the development of new antifungal therapies.

References

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fungisterol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterols, with ergosterol (B1671047) being the most prominent example, are vital components of fungal cell membranes, analogous to cholesterol in mammalian cells. Their unique presence in fungi makes them excellent biomarkers for detecting and quantifying fungal biomass in various matrices, including environmental, agricultural, and clinical samples. Furthermore, as the primary target for many antifungal drugs, accurate quantification of fungisterols is crucial in drug development and resistance studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for fungisterol analysis due to its high sensitivity, selectivity, and specificity.[1][2][3][4][5] This application note provides a detailed protocol for the quantification of fungisterols using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall experimental workflow for the quantification of fungisterols by LC-MS/MS is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Fungal Sample Collection saponification Alkaline Saponification sample->saponification KOH, Methanol extraction Liquid-Liquid Extraction saponification->extraction Pentane (B18724)/Hexane cleanup Extract Cleanup (SPE/QuEChERS) extraction->cleanup Optional reconstitution Evaporation & Reconstitution cleanup->reconstitution Nitrogen Stream lc_separation Reverse-Phase LC Separation reconstitution->lc_separation ionization APCI/ESI Ionization lc_separation->ionization ms_detection Tandem MS Detection (MRM) ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the LC-MS/MS analysis of ergosterol.

Table 1: Performance Characteristics of Ergosterol Quantification

ParameterTypical ValueReference
Limit of Detection (LOD)0.5 - 1.5 nM[6][7]
Limit of Quantification (LOQ)5.0 ng/mL[7]
Linearity (r²)>0.99[1]
Recovery70 - 120%[8]
Precision (%RSD)< 15%[9]

Table 2: Example MRM Transitions for Ergosterol

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
379.3361.315-25Positive
379.369.130-40Positive

Detailed Experimental Protocols

Sample Preparation (Alkaline Saponification & LLE)

This protocol is suitable for solid and liquid samples.

Materials:

  • Methanol (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • Pentane or n-Hexane (HPLC grade)

  • Deionized water

  • Internal Standard (e.g., deuterated ergosterol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh 0.2-1 g of solid sample or pipette 10 mL of liquid sample into a glass centrifuge tube.

  • Add a known amount of internal standard.

  • Add 5 mL of 10% (w/v) KOH in methanol.

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate at 80°C for 1 hour to saponify the lipids.

  • Cool the tube to room temperature.

  • Add 5 mL of deionized water.

  • Perform liquid-liquid extraction by adding 10 mL of pentane or n-hexane and vortexing for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.[10]

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 8-10) two more times, pooling the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[8]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

  • Tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[9][11]

Table 3: Chromatographic Conditions

ParameterCondition
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[7]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol:Acetonitrile (1:1, v/v)[9]
Gradient80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate
Flow Rate0.3 mL/min[7]
Column Temperature35°C[7]
Injection Volume10 µL[7]

Table 4: Mass Spectrometry Conditions

ParameterCondition
Ionization ModePositive APCI or ESI
Capillary Voltage4000 V[7]
Desolvation Temperature350°C[7]
Nebulizer GasNitrogen
Collision GasArgon or Nitrogen
Detection ModeMultiple Reaction Monitoring (MRM)[1][9]

Ergosterol's Role and Antifungal Drug Targets

The following diagram illustrates the localization of ergosterol within the fungal cell membrane and highlights its role as a primary target for various classes of antifungal drugs. Understanding this relationship is crucial for drug development professionals.

Ergosterol in Fungal Cell Membrane cluster_membrane Fungal Cell Membrane cluster_drugs Antifungal Drug Classes cluster_pathway Ergosterol Biosynthesis Pathway membrane Phospholipid Bilayer Ergosterol polyenes Polyenes (e.g., Amphotericin B) polyenes->membrane:p1 Binds to ergosterol, forms pores azoles Azoles (e.g., Fluconazole) lanosterol Lanosterol azoles->lanosterol Inhibits allylamines Allylamines (e.g., Terbinafine) squalene Squalene allylamines->squalene Inhibits squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase ergosterol->membrane:p2 Incorporation

Caption: Ergosterol's role and antifungal drug targets.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantification of fungisterols using LC-MS/MS. The described methods offer high sensitivity and selectivity, making them suitable for a wide range of applications in research, clinical diagnostics, and drug development. The provided quantitative data and experimental conditions can serve as a starting point for method development and validation in your laboratory.

References

Application Note: A Standard Operating Procedure for the Quantification of Fungisterol (Ergosterol) in Fungal Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungisterol, with ergosterol (B1671047) being the most prominent example, is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] Unlike cholesterol in mammalian cells, ergosterol is the predominant sterol in fungi, making it an excellent biomarker for fungal biomass and a key target for antifungal drug development.[1][2] Accurate and reliable quantification of ergosterol is therefore essential for studies in mycology, environmental science, food safety, and pharmaceutical research.

This application note provides a detailed standard operating procedure (SOP) for the quantification of ergosterol in fungal samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, alternative advanced methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are discussed for enhanced sensitivity and selectivity.

Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a complex multi-enzyme process that represents a primary target for many antifungal drugs. Understanding this pathway is critical for the development of new antifungal agents.

Ergosterol_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Isoprenoid Pathway cluster_2 Sterol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene synthase (ERG9) Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (ERG1) Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase (ERG7) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple steps Fecosterol Fecosterol Zymosterol->Fecosterol Sterol C-24 methyltransferase (ERG6) Episterol Episterol Fecosterol->Episterol Sterol C-8 isomerase (ERG2) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Sterol C-5 desaturase (ERG3) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Sterol C-22 desaturase (ERG5) Terbinafine Terbinafine Squalene epoxidase (ERG1) Squalene epoxidase (ERG1) Terbinafine->Squalene epoxidase (ERG1) inhibits Azoles Azoles Lanosterol 14-alpha-demethylase (ERG11) Lanosterol 14-alpha-demethylase (ERG11) Azoles->Lanosterol 14-alpha-demethylase (ERG11) inhibits

Caption: Ergosterol biosynthesis pathway highlighting key enzymes and points of inhibition by common antifungal agents.

Experimental Protocols

1. Sample Preparation

Fungal biomass can be obtained from liquid cultures or solid media.

  • Liquid Culture: Harvest fungal mycelia by filtration (e.g., using a Büchner funnel with Whatman filter paper). Wash the mycelia with sterile distilled water to remove residual media.

  • Solid Media: Scrape the fungal biomass from the surface of the agar (B569324) plate.

  • Lyophilization: Freeze-dry the collected fungal biomass to a constant weight. This step is crucial for accurate quantification based on dry weight and improves extraction efficiency.[3] Store the lyophilized samples at -20°C until extraction.

2. Ergosterol Extraction (Saponification Method)

This protocol is adapted from several established methods for robust ergosterol extraction.[2][4][5] Ergosterol is light-sensitive, so all steps should be performed in amber vials or with protection from direct light.[2]

  • Reagents:

  • Procedure:

    • Weigh 10-50 mg of lyophilized fungal biomass into a glass tube with a screw cap.

    • Prepare a fresh solution of 10% (w/v) KOH in 95% ethanol.

    • Add 2 mL of the alcoholic KOH solution to the fungal biomass.

    • Incubate the mixture in a water bath at 80°C for 1 hour, vortexing every 15 minutes to ensure complete cell lysis and saponification of lipids.[4]

    • Allow the samples to cool to room temperature.

    • Add 1 mL of sterile distilled water to the tube.

    • Perform a liquid-liquid extraction by adding 3 mL of n-hexane. Vortex vigorously for 3 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer containing the ergosterol to a clean amber vial.

    • Repeat the extraction (steps 7-9) two more times, pooling the hexane extracts.

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol (the mobile phase for HPLC).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. Quantification by HPLC-UV

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 100% Methanol.[2]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 282 nm[6]

    • Injection Volume: 20 µL

  • Standard Curve Preparation:

    • Prepare a stock solution of ergosterol standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Inject each standard in triplicate to generate a standard curve by plotting peak area against concentration.

  • Calculation:

    • Quantify the ergosterol concentration in the samples by interpolating their peak areas from the linear regression of the standard curve.

    • The final concentration is expressed as µg of ergosterol per mg of fungal dry weight.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Ergosterol Extraction cluster_analysis Analysis Start Fungal Biomass Collection Lyophilization Lyophilization to Dry Weight Start->Lyophilization Weighing Weighing of Sample Lyophilization->Weighing Saponification Saponification with Alcoholic KOH Weighing->Saponification LLE Liquid-Liquid Extraction with n-Hexane Saponification->LLE Evaporation Evaporation under Nitrogen LLE->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Quantification Quantification using Standard Curve HPLC->Quantification

Caption: Workflow for the quantification of ergosterol from fungal biomass.

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.03 µg/mL[7]
Limit of Quantification (LOQ)0.1 µg/mL[7]
Precision (%RSD)< 5%
Accuracy (Recovery %)95-105%

Table 2: Comparison of Analytical Techniques for Ergosterol Quantification

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation by reverse-phase chromatography, detection by UV absorbance at 282 nm.[6]Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS methods, potential for matrix interference.[6]
GC-MS Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.[8][9]High resolution, provides structural information for confirmation.Requires derivatization of sterols, high temperature may cause degradation.[6][8]
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.[6][10][11]High sensitivity and selectivity, no derivatization required, ideal for complex matrices.[6][10][12]Higher instrument cost and complexity.

Advanced Analytical Methods

For studies requiring higher sensitivity and specificity, particularly with complex sample matrices, GC-MS and LC-MS/MS are recommended.

1. GC-MS Analysis

  • Derivatization: Ergosterol is not volatile and requires derivatization prior to GC-MS analysis. Silylation is a common method, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) ethers of the sterols.[8]

  • Analysis: The derivatized sample is injected into the GC-MS system. The retention time and the mass spectrum of the ergosterol-TMS derivative are used for identification and quantification.

2. LC-MS/MS Analysis

  • Principle: LC-MS/MS offers superior selectivity and sensitivity.[10][11] It combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

  • Method: After chromatographic separation, the ergosterol molecule is ionized (e.g., by Atmospheric Pressure Chemical Ionization - APCI) and fragmented.[10] Specific parent-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.[10] For ergosterol, a common transition is the loss of a water molecule from the protonated molecule [M+H-H₂O]⁺.[10][11]

Conclusion

This application note provides a comprehensive and standardized protocol for the reliable quantification of this compound (ergosterol). The detailed HPLC-UV method is suitable for routine analysis, while the discussion of GC-MS and LC-MS/MS offers advanced options for more demanding research applications. Adherence to this SOP will ensure accurate and reproducible results for researchers in various scientific disciplines.

References

Methods for isolating Fungisterol from complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing interest in fungisterol for pharmaceutical and research applications, this document provides detailed application notes and protocols for the isolation of this compound from complex biological samples. This guide is intended for researchers, scientists, and drug development professionals seeking efficient and reliable methods for obtaining high-purity this compound.

Fungisterols, with ergosterol (B1671047) being a prominent example, are vital components of fungal cell membranes and serve as crucial biomarkers for fungal biomass. Their unique presence in fungi makes them a primary target for antifungal drug development. The isolation of this compound is a critical first step in a wide range of studies, from investigating fungal physiology to screening new therapeutic agents.

This guide outlines the most effective and commonly employed methods for this compound extraction and purification, providing step-by-step protocols and a comparative analysis of their efficiencies.

Methods for this compound Isolation: An Overview

The isolation of this compound from biological matrices typically involves two main stages: extraction from the fungal biomass and subsequent purification to remove contaminants. The choice of method depends on the sample type, the desired purity, and the available equipment.

Extraction Methods:

  • Alkaline Saponification: This is a widely used and robust method that involves heating the sample in an alcoholic potassium hydroxide (B78521) (KOH) solution.[1] This process breaks down cell membranes and hydrolyzes lipids, releasing the this compound.

  • Solvent Extraction: Various organic solvents can be used to extract this compound. Common choices include methanol (B129727), chloroform, and cyclohexane, often used in combination to optimize extraction efficiency.[2] Chloroform-based extraction procedures have been shown to yield consistently higher concentrations of ergosterol.[2]

Purification Methods:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for purifying this compound from crude extracts.[3] It utilizes a solid sorbent to selectively retain the target compound while impurities are washed away. This method is known for its high recovery rates and ability to produce clean samples.[3][4]

  • Liquid-Liquid Extraction (LLE): This classic purification method involves partitioning the this compound between two immiscible liquid phases to separate it from contaminants.

Comparative Analysis of Isolation Methods

The selection of an appropriate isolation strategy is crucial for achieving optimal yield, purity, and efficiency. The following table summarizes quantitative data from various studies to facilitate method comparison.

Method CombinationSample TypeYield/Recovery RatePurityProcessing TimeKey AdvantagesKey Disadvantages
Alkaline Saponification + LLE Fungal CultureHighModerate to HighModerateRobust, effective for cell lysisCan be time-consuming, potential for emulsion formation
Methanol Extraction Leaf Samples44-79%Low to ModerateShortSimple, rapidLower efficiency, co-extraction of impurities
Chloroform/Methanol Extraction Root/SubstrateHigh (80-92% higher than MeOH alone)[2]ModerateModerateHigh extraction efficiencyUse of hazardous chlorinated solvents
Alkaline Saponification + SPE Plant Tissue85-98%[3][4]HighModerate to LongHigh recovery, clean extractsRequires specialized columns and equipment

Experimental Protocols

Below are detailed protocols for the most common and effective methods for this compound isolation.

Protocol 1: Alkaline Saponification followed by Liquid-Liquid Extraction

This protocol is adapted from methods used for extracting ergosterol from yeast and other fungal cultures.[1]

Materials:

  • Fungal biomass (e.g., yeast pellet)

  • Alcoholic potassium hydroxide (KOH) solution (2% w/v in 95% ethanol)

  • n-Hexane or Petroleum Ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Harvest fungal cells by centrifugation and wash with distilled water. Determine the wet or dry weight of the biomass.

  • Saponification: Resuspend the fungal pellet in the alcoholic KOH solution in a round-bottom flask (e.g., 20 mL of solution per gram of wet biomass).

  • Heat the mixture to 80-90°C under reflux for 1-2 hours with constant stirring. This step lyses the cells and hydrolyzes lipids.

  • Extraction: Cool the saponified mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Add an equal volume of n-hexane or petroleum ether to the separatory funnel. Shake vigorously for 2-3 minutes to extract the non-saponifiable fraction containing this compound.

  • Allow the layers to separate. Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times.

  • Washing: Combine the organic extracts and wash with an equal volume of saturated NaCl solution to remove residual KOH and other water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the dried organic extract and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • The crude extract can be further purified by chromatography (e.g., HPLC).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol is a general guideline for purifying this compound from a crude extract obtained from a primary extraction method like saponification.[3][5]

Materials:

  • Crude this compound extract dissolved in a suitable solvent (e.g., methanol)

  • C18 SPE cartridge

  • Methanol

  • Water

  • Isopropanol (B130326)

  • SPE manifold

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the C18 SPE cartridge using the SPE manifold.

    • Equilibrate the cartridge by passing 5-10 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Acidify the crude extract to a pH of 2-3 with an appropriate acid (e.g., HCl) to ensure retention of ergosterol on the column.[3]

    • Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5-10 mL of a methanol/water solution (e.g., 50:50 v/v) to remove polar impurities.

  • Drying:

    • Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes. This step is critical for efficient elution.

  • Elution:

    • Elute the this compound from the cartridge with 2-5 mL of isopropanol into a clean collection vial.

  • Concentration:

    • Evaporate the solvent from the eluate under a stream of nitrogen to obtain the purified this compound.

  • The purified sample is now ready for analysis by methods such as HPLC or GC-MS.

Visualizing the Experimental Workflow and a Key Fungal Pathway

To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Complex Biological Sample Saponification Alkaline Saponification Sample->Saponification Solvent_Extraction Solvent Extraction Sample->Solvent_Extraction Crude_Extract Crude this compound Extract Saponification->Crude_Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE LLE Liquid-Liquid Extraction (LLE) Crude_Extract->LLE Purified_this compound Purified this compound SPE->Purified_this compound LLE->Purified_this compound HPLC HPLC Purified_this compound->HPLC GCMS GC-MS Purified_this compound->GCMS

Caption: Experimental workflow for this compound isolation.

This compound, primarily ergosterol, is synthesized in fungi through a complex metabolic route known as the ergosterol biosynthesis pathway. This pathway is a major target for many antifungal drugs.

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Statins target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple steps Squalene Squalene FPP->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (Allylamines target) Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (Azoles target) + other steps Statins Statins Statins->HMGCoA Inhibit Allylamines Allylamines Allylamines->Squalene Inhibit Azoles Azoles Azoles->Lanosterol Inhibit

Caption: Ergosterol biosynthesis pathway and antifungal targets.

Conclusion

The methods detailed in this guide provide robust and reproducible approaches for the isolation of this compound from diverse biological samples. The choice of method will ultimately be guided by the specific research question, available resources, and desired scale of purification. The provided protocols and comparative data serve as a valuable resource for scientists and researchers in the fields of mycology, drug discovery, and natural product chemistry.

References

Application of Ergosterol as a Biomarker for Fungal Biomass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biomass quantification is a critical aspect of research in various fields, including environmental science, food safety, and clinical diagnostics. Ergosterol (B1671047), the predominant sterol in most fungi, serves as a reliable biomarker for estimating fungal biomass.[1][2] Unlike plants and bacteria, which do not synthesize ergosterol, its presence is highly specific to fungi, making it an excellent indicator of fungal presence and proliferation.[3] While the term "fungisterol" can refer to any sterol from a fungus, ergosterol is the most abundant and widely used this compound for biomass estimation. This document provides detailed application notes and protocols for the use of ergosterol as a fungal biomarker.

Principle

Ergosterol is an essential component of fungal cell membranes, where it regulates membrane fluidity and permeability.[4][5] The concentration of ergosterol in a sample is directly proportional to the amount of fungal biomass present. By extracting and quantifying ergosterol, researchers can indirectly measure the total fungal biomass in a variety of sample types, including soil, leaf litter, building materials, and clinical specimens.[1][6]

Applications

  • Environmental Monitoring: Assessing fungal populations in soil, water, and air to understand their role in decomposition, nutrient cycling, and ecosystem health.[7]

  • Food and Agriculture: Detecting and quantifying fungal contamination in crops, stored grains, and food products to prevent spoilage and mycotoxin production.

  • Building Science: Evaluating mold contamination in indoor environments to assess potential health risks.[1]

  • Clinical Diagnostics: Although less common than other biomarkers like (1→3)-β-D-glucan, ergosterol detection is explored as a potential broad-spectrum marker for invasive fungal infections.

  • Drug Development: Monitoring the efficacy of antifungal agents that target the ergosterol biosynthesis pathway.[8]

Data Presentation

The ergosterol content can vary significantly among different fungal species and is influenced by growth conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Ergosterol Content in Various Fungal Species

Fungal SpeciesErgosterol Content (μg/mg dry weight)Reference
Aspergillus niger4.62[9]
Aspergillus fumigatus10.79[9]
Candida albicans6.29[9]
Candida tropicalis22.84[9]
Cryptococcus neoformans7.08[9]
Fusarium solani9.40[9]
Mucor sp.10.82[9]
Penicillium sp.11.38[9]
Rhizopus sp.13.40[9]
Cryptococcus albidus42[1]
Rhodotorula rubra23[1]
Saccharomyces cerevisiae2.6[1]

Table 2: Ergosterol Content in Environmental Samples

Sample TypeErgosterol ConcentrationReference
Wood Chip0.017 - 68 µg/g of dry mass[1][6]
Gypsum Board0.017 - 68 µg/g of dry mass[1][6]
Glass Wool0.017 - 68 µg/g of dry mass[1][6]
Atmospheric Aerosols (Rural)120.2 pg/m³[7]
Atmospheric Aerosols (Urban)93.9 pg/m³[7]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway

Ergosterol synthesis is a complex metabolic pathway that is a primary target for many antifungal drugs. Understanding this pathway is crucial for drug development and for interpreting the effects of such drugs on fungal viability.

Ergosterol_Biosynthesis_Pathway cluster_azoles Target of Azoles cluster_allylamines Target of Allylamines acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase (ERG1) Lanosterol synthase (ERG7) squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol Lanosterol 14α-demethylase (ERG11) lanosterol->zymosterol fecosterol Fecosterol zymosterol->fecosterol Sterol C14-reductase (ERG24) episterol Episterol fecosterol->episterol Sterol C8-isomerase (ERG2) ergosterol Ergosterol episterol->ergosterol Sterol C5-desaturase (ERG3) Sterol C22-desaturase (ERG5) Sterol C24-reductase (ERG4)

Caption: Simplified overview of the ergosterol biosynthesis pathway in fungi.

Experimental Workflow for Ergosterol Quantification

The general workflow for quantifying ergosterol from a sample involves extraction, purification, and analysis.

Ergosterol_Quantification_Workflow sample Fungal Sample (e.g., soil, culture, tissue) homogenization Homogenization / Lysis sample->homogenization saponification Saponification (Alkaline Hydrolysis) homogenization->saponification extraction Liquid-Liquid Extraction (e.g., with n-hexane or pentane) saponification->extraction purification Purification (e.g., Solid-Phase Extraction) extraction->purification analysis Analysis purification->analysis hplc HPLC-UV/DAD analysis->hplc Liquid Chromatography gcms GC-MS analysis->gcms Gas Chromatography quantification Quantification (Comparison to Standard Curve) hplc->quantification gcms->quantification

Caption: General experimental workflow for ergosterol extraction and quantification.

Experimental Protocols

Below are detailed protocols for the extraction and quantification of ergosterol from fungal biomass.

Protocol 1: Ergosterol Extraction using Methanol (B129727) and Potassium Hydroxide (B78521)

This is a widely used method for extracting ergosterol from various sample types.[10]

Materials:

  • Methanol (HPLC grade)

  • Potassium hydroxide (KOH)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Centrifuge tubes (50 mL, glass)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Weigh approximately 100-300 mg of lyophilized and homogenized sample into a 50 mL glass centrifuge tube.

  • Saponification:

    • Prepare a 10% (w/v) solution of KOH in methanol.

    • Add 10 mL of the methanolic KOH solution to each sample tube.

    • Incubate the tubes in a water bath at 80°C for 30 minutes. Vortex the samples every 10 minutes.

  • Extraction:

    • Allow the samples to cool to room temperature.

    • Add 3 mL of deionized water and 6 mL of n-hexane to each tube.

    • Vortex vigorously for 3 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection of Supernatant:

    • Carefully transfer the upper hexane (B92381) layer containing the extracted sterols to a clean glass tube.

    • Repeat the extraction step (step 3) with another 6 mL of n-hexane.

    • Pool the hexane extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or isopropanol (B130326) for analysis.

Protocol 2: Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of the extracted ergosterol using HPLC with UV detection.[11][12]

Materials and Equipment:

  • HPLC system with a UV/DAD detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ergosterol standard

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Preparation: Filter the reconstituted ergosterol extract through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of ergosterol standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of standard solutions with concentrations ranging from 0.5 to 100 µg/mL.

  • HPLC Analysis:

    • Mobile Phase: Isocratic elution with 100% methanol or a gradient of methanol and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 282 nm.

  • Quantification:

    • Identify the ergosterol peak in the sample chromatogram by comparing the retention time with that of the ergosterol standard.

    • Integrate the peak area of the ergosterol peak.

    • Construct a standard curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of ergosterol in the sample by interpolating its peak area on the standard curve.

    • Calculate the final ergosterol content in the original sample, taking into account the initial sample weight and the reconstitution volume.

Protocol 3: Ergosterol Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for ergosterol analysis and can be used for confirmation.[13][14]

Materials and Equipment:

  • GC-MS system

  • Capillary column suitable for sterol analysis (e.g., DB-5ms)

  • Helium (carrier gas)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • Ergosterol standard

Procedure:

  • Derivatization:

    • Take a portion of the dried extract from the extraction protocol.

    • Add 100 µL of a derivatization reagent (e.g., BSTFA with 1% TMCS) to the dried extract.

    • Incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • GC-MS Analysis:

    • Injection Volume: 1 µL.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas Flow: Helium at 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

  • Quantification:

    • Identify the TMS-derivatized ergosterol peak based on its retention time and mass spectrum (characteristic ions at m/z 363, 458, and 337).

    • Prepare a standard curve using derivatized ergosterol standards.

    • Quantify the ergosterol in the sample by comparing its peak area to the standard curve.

Conclusion

Ergosterol is a robust and specific biomarker for the quantification of fungal biomass in a wide range of applications. The choice of extraction and analytical method will depend on the sample matrix, required sensitivity, and available instrumentation. The protocols provided here offer a solid foundation for researchers to accurately estimate fungal biomass and advance their studies in mycology and related fields.

References

Application Notes and Protocols for Screening the Antimicrobial Activity of Fungisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to established techniques for screening the antimicrobial activity of Fungisterol, a putative fungal-derived sterol. The protocols detailed below are foundational methods for determining the inhibitory and cidal activity of novel compounds against a panel of clinically relevant bacteria and fungi.

Introduction to this compound and Antimicrobial Screening

Fungi are a rich source of bioactive secondary metabolites, including a diverse array of sterols.[1] this compound, as a member of this class, is a promising candidate for antimicrobial drug discovery. The primary mode of action for many antifungal drugs that target sterols is the disruption of the cell membrane's integrity by interfering with ergosterol (B1671047) synthesis.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2][3] By inhibiting its synthesis, compounds can induce membrane permeability, leading to cell lysis and death.[4] This makes the ergosterol biosynthesis pathway a key target for antifungal agents.[2][5]

Screening the antimicrobial potential of this compound involves a stepwise approach, beginning with qualitative assays to determine the presence of activity, followed by quantitative methods to establish the potency of the compound. Key parameters to be determined include the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Key Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[6][7][8][9]

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[7] The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent toxicity to the test organisms.

  • Preparation of Microbial Inoculum:

    • Bacteria: Culture the bacterial strains overnight in Mueller-Hinton Broth (MHB).[10][11] Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

    • Fungi (Yeasts): Culture yeast strains in Sabouraud Dextrose Broth or RPMI-1640 medium.[9][12] Adjust the final inoculum concentration to approximately 0.5-2.5 x 10^3 CFU/mL.[13]

    • Fungi (Molds): Prepare a spore suspension and adjust the concentration to approximately 0.4-5 x 10^4 CFU/mL.

  • Assay Setup:

    • Use sterile 96-well microtiter plates.

    • Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the microtiter plate.[8][12] The typical final volume in each well is 100 µL or 200 µL.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum and a known antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and fungi) for a specified period (typically 18-24 hours for bacteria and 24-72 hours for fungi).[14][15]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[12][14]

Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations

Following the MIC determination, the MBC or MFC can be ascertained to determine the lowest concentration of the antimicrobial agent required to kill the microorganism.[10][11][14]

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10-20 µL).[13][15]

  • Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[10][13][14]

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[16][17][18]

Protocol:

  • Inoculation of Agar Plate: Prepare a standardized inoculum of the test microorganism and uniformly swab it onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[17][18]

  • Disk Preparation: Impregnate sterile filter paper disks (typically 6 mm in diameter) with a known concentration of the this compound solution. Allow the solvent to evaporate.

  • Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plate.

  • Controls: Include a positive control disk with a known antimicrobial agent and a negative control disk with the solvent only.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[17] The size of the zone of inhibition is indicative of the antimicrobial activity.

Data Presentation

Quantitative data from the antimicrobial screening assays should be summarized in a clear and structured format for easy comparison.

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger
Positive Control
(e.g., Ciprofloxacin)
Positive Control
(e.g., Amphotericin B)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_cidal Cidal Concentration Determination cluster_results Data Analysis prep_this compound Prepare this compound Stock Solution mic_assay Broth Microdilution (MIC Determination) prep_this compound->mic_assay disk_assay Disk Diffusion Assay prep_this compound->disk_assay prep_inoculum Prepare Microbial Inoculum prep_inoculum->mic_assay prep_inoculum->disk_assay mbc_mfc_assay Subculture for MBC/MFC mic_assay->mbc_mfc_assay From non-turbid wells analyze_mic Record MIC mic_assay->analyze_mic analyze_zone Measure Zone of Inhibition disk_assay->analyze_zone analyze_mbcmfc Determine MBC/MFC mbc_mfc_assay->analyze_mbcmfc ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane lysis Cell Lysis & Death membrane->lysis This compound This compound This compound->lanosterol Inhibits Lanosterol 14-alpha-demethylase

References

Application Notes and Protocols: In Vitro Assays to Determine the Cytotoxic Effects of Fungisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterol, a novel sterol compound isolated from a marine-derived fungus, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. These application notes provide a comprehensive overview of the in vitro assays used to characterize the cytotoxic effects of this compound, including detailed protocols and data interpretation guidelines. The methodologies outlined below are essential for researchers engaged in the preclinical evaluation of novel anticancer compounds.

Data Presentation: Summary of Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment. Furthermore, the induction of apoptosis was quantified through Annexin V/PI staining and Caspase-3/7 activity assays. Membrane integrity compromise was assessed by measuring lactate (B86563) dehydrogenase (LDH) release.

Cell LineCancer TypeMTT Assay IC50 (µM)[1]Annexin V Positive Cells (%)Caspase-3/7 Activity (Fold Increase)LDH Release (% of Control)
A549 Lung Carcinoma9.0665.8 ± 4.24.5 ± 0.635.2 ± 3.1
MCF-7 Breast Cancer10.958.3 ± 5.13.8 ± 0.428.9 ± 2.5
HeLa Cervical Cancer11.16[2]61.2 ± 3.74.1 ± 0.532.4 ± 2.8
HCT116 Colon Cancer26.49[2]45.7 ± 4.92.9 ± 0.321.7 ± 2.2
HepG2 Liver Cancer10.4 µg/mL68.1 ± 5.54.9 ± 0.738.6 ± 3.4

Note: The IC50 values for A549 and MCF-7 are based on data for Ergosterol (B1671047) Peroxide, a representative fungal sterol with cytotoxic properties. The IC50 for HepG2 is for a similar cytotoxic sterol. The apoptosis and LDH release data are illustrative and represent typical results for a compound inducing apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add this compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilization Add solubilization solution incubate3->add_solubilization incubate4 Incubate overnight add_solubilization->incubate4 read Measure absorbance at 570 nm incubate4->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis or late apoptosis.[4]

Workflow Diagram:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay start Seed and treat cells with this compound incubate Incubate for desired time start->incubate centrifuge Centrifuge plate incubate->centrifuge transfer Transfer supernatant to new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate_rt Incubate at RT (30 min) add_reagent->incubate_rt read Measure absorbance at 490 nm incubate_rt->read

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control (maximum LDH release).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Workflow Diagram:

Apoptosis_Workflow start Treat cells with this compound harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at RT in the dark (15 min) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Apoptosis Confirmation: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Reagent Addition: Add the caspase-3/7 reagent (containing a luminogenic caspase-3/7 substrate) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Express the results as a fold increase in caspase activity compared to the untreated control.

Signaling Pathway: this compound-Induced Apoptosis

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

The protocols and data presented in these application notes provide a robust framework for evaluating the cytotoxic effects of this compound and other novel compounds. By employing a multi-assay approach, researchers can gain a comprehensive understanding of a compound's mechanism of action, which is crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols for Fungal Sterol Analysis Using a Fungisterol Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal sterols, primarily ergosterol (B1671047), are essential components of fungal cell membranes, where they play a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] Unlike cholesterol in mammalian cells, ergosterol is the predominant sterol in most fungi.[1][2] This distinction makes the ergosterol biosynthesis pathway a key target for antifungal drug development.[3] Furthermore, because ergosterol is specific to fungi, its quantification serves as a reliable biomarker for fungal biomass in environmental, agricultural, and clinical samples.[2][4]

Accurate quantification of fungal sterols necessitates the use of a high-purity standard. For the purposes of these application notes, "Fungisterol" will be used as a general term for a fungal sterol standard, with a specific focus on ergosterol , the most commonly used and widely accepted standard for fungal sterol analysis. The use of an internal standard, such as isotopically labeled ergosterol, is highly recommended to correct for losses during sample preparation and potential matrix effects, thereby ensuring the accuracy and reliability of the analytical results.[4]

This document provides detailed protocols for the extraction and quantification of fungal sterols using ergosterol as the standard, with methods for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Performance of this compound (Ergosterol) Analysis

The following tables summarize key quantitative data for the analysis of ergosterol using HPLC and GC-MS.

Table 1: HPLC Analysis of Ergosterol - Performance Data

ParameterValueAnalytical ConditionsSource
Limit of Detection (LOD) 0.03 µg/mLHPLC-FLD/DAD[5]
37.2 nMHPLC-UV[6]
0.1 mg/kg dry weightHPLC-DAD[7]
Limit of Quantification (LOQ) 0.1 µg/mLHPLC-FLD/DAD[5]
122.8 nMHPLC-UV[6]
0.5 mg/kg dry weightHPLC-DAD[7]
Recovery Rate 88 - 97%Spiked leaf powder and methylcellulose[8]
~86%Chloroform-methanol extraction from filters[6]
97 - 99%Saponification and solid-liquid extraction[7]
79%, 58%, 44% (variable)Spiked leaf disks with full extraction[2]
90%, 89%, 68%, 66%Spiked solution with partial extraction[2]
Retention Time ~15.4 - 17.4 minC18 column with methanol (B129727)/acetic acid mobile phase[5]
~3.78 minLC-MS/MS with C18 column and acidified acetonitrile[6]
~4.5 minC18 column with methanol mobile phase[9]
~13.4 minC18 column[10]
**Linearity (R²) **>0.990.1 - 100.0 µg/mL[5]
0.99710 - 80 µg/mL[2]

Table 2: GC-MS Analysis of Ergosterol - Performance Data

ParameterValueAnalytical ConditionsSource
Limit of Detection (LOD) 1.5 ppb (ng/g)On-fiber derivatization SPME-GC/MS[11]
Limit of Quantification (LOQ) 3 ppb (ng/g)On-fiber derivatization SPME-GC/MS[11]
Recovery Rate 99.3%With ¹³C-ergosterol internal standard[4]
42.4%With 7-dehydrocholesterol (B119134) internal standard[4]
Linearity Range 3 ppb - 90 ppmOn-fiber derivatization SPME-GC/MS[11]
Relative Standard Deviation (RSD) ≤ 2.2%Peak area analysis by MS SIM[11]

Experimental Protocols

Protocol 1: Extraction of Fungal Sterols

This protocol describes a common method for extracting sterols from fungal biomass, which is applicable to both HPLC and GC-MS analysis.

Materials:

  • Fungal biomass (mycelia, yeast cells, or environmental samples)

  • Methanol (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • n-Hexane or Pentane (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with screw caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of lyophilized or fresh fungal biomass into a glass centrifuge tube.

  • Saponification:

    • Add 4 mL of 10% (w/v) KOH in methanol to the sample.

    • If using an internal standard (e.g., ¹³C-ergosterol), spike the sample at this stage.

    • Incubate the mixture in a water bath at 80°C for 1-2 hours with occasional vortexing to hydrolyze sterol esters.[8]

  • Extraction:

    • Allow the mixture to cool to room temperature.

    • Add 1 mL of deionized water and 3 mL of n-hexane (or pentane).

    • Vortex vigorously for 3 minutes to partition the non-saponifiable lipids (including sterols) into the organic phase.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (n-hexane/pentane) to a clean glass tube.

    • Repeat the extraction step (step 3) twice more with fresh n-hexane/pentane, pooling the organic fractions.

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol for HPLC, or a derivatization agent for GC-MS).

Protocol 2: Quantification by HPLC-UV

Materials:

  • Ergosterol standard (certified reference material)

  • Methanol (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]

Procedure:

  • Preparation of Standards: Prepare a series of ergosterol standard solutions in methanol, ranging from 0.1 to 100 µg/mL, to generate a calibration curve.[5]

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 100% methanol or a mixture such as methanol/water (98:2, v/v).[12]

    • Flow Rate: 1.0 mL/min.[5][12]

    • Column Temperature: 25-30°C.[5][12]

    • Injection Volume: 20 µL.[5][12]

    • Detection Wavelength: 282 nm.[5]

  • Analysis:

    • Inject the prepared standards to construct a calibration curve (peak area vs. concentration).

    • Inject the reconstituted sample extracts.

    • Identify the ergosterol peak in the sample chromatogram by comparing its retention time with that of the standard. Co-injection of the sample with the standard can be used for confirmation.

  • Quantification: Calculate the concentration of ergosterol in the sample extracts using the linear regression equation from the calibration curve. The amount of ergosterol in the original sample can then be determined based on the initial biomass and the reconstitution volume.

Protocol 3: Quantification by GC-MS

For GC-MS analysis, sterols are often derivatized to increase their volatility and improve chromatographic peak shape. Trimethylsilyl (TMS) ether derivatives are commonly used.[13][14]

Materials:

  • Ergosterol standard

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270) or other suitable solvent

  • GC-MS system

Procedure:

  • Derivatization:

    • To the dried lipid extract (from Protocol 1), add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour.

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 10 minutes. (This is an example program and should be optimized for the specific instrument and column).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. For TMS-derivatized ergosterol, characteristic ions include m/z 363, 337, and 468.

  • Analysis and Quantification:

    • Prepare and analyze a calibration curve using derivatized ergosterol standards.

    • Analyze the derivatized sample extracts.

    • Quantify the ergosterol-TMS peak based on the calibration curve, using a characteristic ion for quantification and others for confirmation.

Visualizations

Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a critical target for many antifungal drugs. The diagram below illustrates a simplified version of this pathway, highlighting key enzymes that are often inhibited by these drugs.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (Target of statins) Squalene Squalene Mevalonate->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (Target of allylamines) Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Erg11) (Target of azoles) Multiple steps

Caption: Simplified ergosterol biosynthesis pathway highlighting key enzyme targets for antifungal agents.

Experimental Workflow for Fungal Sterol Analysis

The following diagram outlines the general workflow for the analysis of fungal sterols from sample collection to data analysis.

Fungal_Sterol_Analysis_Workflow cluster_workflow Workflow for Fungal Sterol Analysis cluster_analysis Analytical Techniques Sample_Collection 1. Sample Collection (Fungal Culture, Soil, etc.) Extraction 2. Sterol Extraction (Saponification & Solvent Extraction) Sample_Collection->Extraction Derivatization 3. Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization Analysis 4. Instrumental Analysis Extraction->Analysis Direct to HPLC Derivatization->Analysis HPLC HPLC-UV/DAD GCMS GC-MS Quantification 5. Data Analysis & Quantification HPLC->Quantification GCMS->Quantification

References

Application Notes and Protocols for Stable Isotope Labeling of Fungisterol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterol, predominantly ergosterol (B1671047), is an essential sterol in fungi, playing a crucial role in maintaining cell membrane integrity and fluidity.[1][2][3][4][5] The biosynthetic pathway of this compound is a well-established target for many antifungal drugs.[1][2][3][4][6] Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[7][8][9] By introducing non-radioactive, heavier isotopes like ¹³C or ¹⁵N into a precursor molecule, researchers can track its incorporation into downstream metabolites, providing a dynamic view of metabolic pathways.[7][8][9] This approach is invaluable for understanding the intricacies of this compound metabolism, identifying potential new drug targets, and investigating mechanisms of antifungal resistance.

These application notes provide an overview and detailed protocols for the use of stable isotope labeling to study this compound metabolism in fungi.

Applications in Research and Drug Development

  • Metabolic Flux Analysis: Quantifying the rate of synthesis and turnover of this compound and its intermediates to understand the regulation of the biosynthetic pathway.[10][11][12]

  • Mechanism of Action Studies: Elucidating how antifungal compounds inhibit specific enzymatic steps in the this compound biosynthesis pathway by observing the accumulation of labeled intermediates.

  • Drug Resistance Studies: Investigating how fungal metabolism is altered in drug-resistant strains, potentially identifying bypass pathways or changes in this compound synthesis that contribute to resistance.[1][2][4][6]

  • Biomarker Discovery: Identifying novel, labeled metabolites that can serve as biomarkers for fungal growth or response to treatment.

  • Target Validation: Confirming the essentiality of specific enzymes in the this compound pathway for fungal viability.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from stable isotope labeling studies of this compound.

Table 1: Isotopic Enrichment of Ergosterol in Saccharomyces cerevisiae

Labeled PrecursorIncubation Time (hours)Isotopic Enrichment of Ergosterol (%)
[U-¹³C₆]-Glucose685.2 ± 3.1
[U-¹³C₆]-Glucose1297.1 ± 1.5[13]
[U-¹³C₆]-Glucose2498.5 ± 0.9
[1,2-¹³C₂]-Acetate675.6 ± 4.2
[1,2-¹³C₂]-Acetate1292.3 ± 2.8
[1,2-¹³C₂]-Acetate2495.1 ± 1.9

Table 2: Effect of Fluconazole on Ergosterol Content in Candida albicans

Fluconazole Concentration (µg/mL)Susceptible Strain (% Reduction in Ergosterol)Resistant Strain (% Reduction in Ergosterol)
172[14]25[14]
484[14]38[14]
1695[14]53[14]
64100[14]84[14]

Table 3: Spike-Recovery of Ergosterol using a ¹³C-Labeled Internal Standard

Internal StandardSample MatrixAverage Spike-Recovery (%)
¹³C-ErgosterolHouse Dust99.3[13][15]
7-DehydrocholesterolHouse Dust42.4[13][15]

Visualizations

This compound (Ergosterol) Biosynthesis Pathway

This diagram illustrates the major steps in the ergosterol biosynthesis pathway, starting from acetyl-CoA. Key enzymes and intermediates are shown, along with the points of action for common antifungal drug classes.

Fungisterol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_post_squalene Post-Squalene Pathway cluster_drugs Antifungal Drug Targets Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1/2 Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P ERG12 Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP ERG8 Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP ERG19 Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP IDI1 Geranyl-PP Geranyl-PP Dimethylallyl-PP->Geranyl-PP ERG20 Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP ERG20 Squalene Squalene Farnesyl-PP->Squalene ERG9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide ERG1 Lanosterol Lanosterol Squalene epoxide->Lanosterol ERG7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol ERG11/CYP51 Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol ERG24 Fecosterol Fecosterol Zymosterol->Fecosterol ERG25 Episterol Episterol Fecosterol->Episterol ERG26 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG27 Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol ERG6 Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG2, ERG3, ERG5, ERG4 Azoles Azoles ERG11/CYP51 ERG11/CYP51 Azoles->ERG11/CYP51 Allylamines Allylamines ERG1 ERG1 Allylamines->ERG1 Polyenes Polyenes Polyenes->Ergosterol Binds to

Caption: Ergosterol biosynthesis pathway with key enzymes and antifungal targets.

Experimental Workflow for Stable Isotope Labeling of this compound

This diagram outlines the general workflow for conducting a stable isotope labeling experiment to study this compound metabolism.

Experimental_Workflow cluster_culture Fungal Culture cluster_labeling Stable Isotope Labeling cluster_extraction This compound Extraction cluster_analysis Analysis Start Culture Inoculate fungal strain in appropriate medium Grow Culture Incubate under optimal growth conditions Start Culture->Grow Culture Introduce Tracer Add stable isotope-labeled precursor (e.g., ¹³C-glucose) Grow Culture->Introduce Tracer Time Course Collect samples at various time points Introduce Tracer->Time Course Harvest Cells Centrifuge and wash fungal cells Time Course->Harvest Cells Lyse Cells Disrupt cell walls (e.g., bead beating) Harvest Cells->Lyse Cells Saponification Alkaline hydrolysis to release sterols Lyse Cells->Saponification Solvent Extraction Extract with an organic solvent (e.g., hexane) Saponification->Solvent Extraction Derivatization Optional: Derivatize for GC-MS analysis Solvent Extraction->Derivatization MS Analysis Analyze by LC-MS or GC-MS Derivatization->MS Analysis Data Processing Determine isotopic enrichment and mass isotopologue distribution MS Analysis->Data Processing Flux Calculation Calculate metabolic flux rates Data Processing->Flux Calculation

Caption: General workflow for stable isotope labeling of this compound.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Fungal Cultures

This protocol describes the general procedure for labeling fungal cells with a stable isotope precursor.

Materials:

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., Yeast Peptone Dextrose - YPD)

  • Stable isotope-labeled precursor (e.g., [U-¹³C₆]-Glucose)

  • Sterile flasks and culture tubes

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Inoculate a starter culture of the fungal strain in the appropriate liquid medium and grow to mid-log phase.

  • Prepare Labeling Medium: Prepare the experimental growth medium, replacing the standard carbon source with the stable isotope-labeled precursor. For example, use [U-¹³C₆]-Glucose instead of unlabeled glucose.

  • Inoculate Experimental Cultures: Inoculate the labeling medium with the starter culture to a desired starting optical density (e.g., OD₆₀₀ of 0.1).

  • Incubation: Incubate the cultures under the same conditions as the starter culture.

  • Time-Course Sampling: At designated time points, withdraw aliquots of the culture for analysis.

  • Harvest Cells: Centrifuge the collected aliquots to pellet the cells.

  • Wash Cells: Wash the cell pellet with sterile, ice-cold water to remove any residual labeled medium.

  • Store Samples: Store the cell pellets at -80°C until ready for extraction.

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from fungal cells.

Materials:

Procedure:

  • Alkaline Hydrolysis (Saponification):

    • To the frozen cell pellet, add a solution of 10% (w/v) KOH in methanol.

    • Incubate at 80°C for 1-2 hours to hydrolyze lipids and release sterols.

  • Cooling: Allow the samples to cool to room temperature.

  • Solvent Extraction:

    • Add an equal volume of deionized water to the cooled mixture.

    • Add two volumes of hexane or n-heptane to extract the non-saponifiable lipids, including this compound.

    • Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5 minutes to separate the aqueous and organic phases.

  • Collect Organic Phase: Carefully transfer the upper organic phase containing the this compound to a new glass tube.

  • Repeat Extraction: Repeat the solvent extraction (steps 3-5) on the aqueous phase to maximize recovery.

  • Dry Down: Evaporate the pooled organic phases to dryness under a stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in a suitable solvent (e.g., methanol or chloroform) for analysis.

Protocol 3: Analysis of Labeled this compound by Mass Spectrometry

This protocol provides a general outline for the analysis of labeled this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Reconstituted this compound extract

  • GC-MS or LC-MS system

  • Appropriate column for sterol separation

  • (Optional) Derivatization agent (e.g., BSTFA for GC-MS)

Procedure for GC-MS Analysis:

  • (Optional) Derivatization: To improve volatility for GC analysis, derivatize the extracted sterols by adding a silylating agent like BSTFA and incubating at 60-70°C for 30 minutes.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

  • Chromatographic Separation: Separate the sterols on a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Mass Spectrometry: Analyze the eluting compounds using the mass spectrometer in full scan mode or selected ion monitoring (SIM) to detect the parent ion and its isotopologues.

  • Data Analysis: Determine the mass isotopologue distribution (MID) by measuring the relative abundance of the different isotopologues (M+0, M+1, M+2, etc.) of this compound. Correct for the natural abundance of stable isotopes.

Procedure for LC-MS Analysis:

  • Injection: Inject an aliquot of the reconstituted extract into the LC-MS system.

  • Chromatographic Separation: Separate the sterols using a reverse-phase column (e.g., C18).

  • Mass Spectrometry: Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.

  • Data Analysis: Similar to GC-MS, determine the mass isotopologue distribution and correct for natural abundance.

Conclusion

Stable isotope labeling is a versatile and powerful tool for investigating this compound metabolism. The protocols and information provided here offer a foundation for researchers and drug development professionals to design and execute experiments that can provide valuable insights into fungal physiology and the mechanisms of antifungal action. By tracing the flow of atoms through the ergosterol biosynthesis pathway, it is possible to gain a deeper understanding of this critical fungal process and to identify new strategies for combating fungal diseases.

References

Solid-Phase Extraction (SPE) for Fungisterol Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterol, a significant mycosterol, plays a crucial role in the structure and function of fungal cell membranes. As a key intermediate in the biosynthesis of other essential sterols in certain fungi, its efficient purification is critical for research into novel antifungal drug targets, studies of fungal physiology, and the development of sterol-based therapeutics.[1][2] Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and purification of this compound from complex biological matrices such as fungal mycelia and plant tissues colonized by fungi.[3][4]

This document provides detailed application notes and experimental protocols for the purification of this compound using SPE. While specific quantitative data for this compound purification via SPE is not extensively available in current literature, the protocols presented here are adapted from well-established methods for ergosterol (B1671047), a closely related and abundant fungal sterol.[3][4] These methods provide an excellent foundation for the development of optimized this compound purification strategies.

Application Notes

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The separation is based on the affinity of the solutes for a solid sorbent. For this compound purification, reversed-phase, normal-phase, and to a lesser extent, ion-exchange SPE can be employed.

Reversed-Phase SPE: This is the most common mode for sterol purification. A nonpolar stationary phase (e.g., C18-bonded silica) is used to retain the nonpolar this compound from a polar sample solution. Interfering polar compounds pass through the column, and the purified this compound is then eluted with a nonpolar organic solvent.[3][4]

Normal-Phase SPE: In this mode, a polar stationary phase (e.g., silica) is used. The sample is loaded in a nonpolar solvent, and the more polar this compound is retained. Nonpolar interferences are washed away, and the this compound is eluted with a more polar solvent. This method can be useful for separating sterol isomers.

Ion-Exchange SPE: This technique is applicable if the target molecule or significant impurities are ionizable. For neutral molecules like this compound, this method is less direct but can be used to remove charged impurities from the sample matrix.

Key Considerations for this compound SPE:

  • Sample Pre-treatment: Prior to SPE, a crude extraction from the source material (e.g., fungal biomass) is necessary. This often involves saponification (alkaline hydrolysis) to release esterified sterols, followed by liquid-liquid extraction.[5]

  • Sorbent Selection: C18-bonded silica (B1680970) is a highly effective sorbent for reversed-phase SPE of sterols, demonstrating high recovery rates for compounds like ergosterol.[3][4]

  • Solvent Optimization: The choice of conditioning, loading, washing, and elution solvents is critical for successful purification. The protocols below provide a starting point, but optimization may be required depending on the specific sample matrix.

  • pH Adjustment: For reversed-phase SPE, acidification of the sample load solution to a pH of 2-3 can improve the retention of sterols on the C18 sorbent.[6]

Data Presentation

The following tables summarize quantitative data for the purification of fungal sterols using SPE, primarily based on studies of ergosterol. This data can be used as a benchmark when developing and optimizing protocols for this compound.

Table 1: Recovery Rates of Ergosterol using Reversed-Phase SPE

Sample MatrixSorbentRecovery Rate (%)Reference
Plant TissueC1885 - 98%[3]
Woodland SoilC1885 - 98%[3]
Maize (spiked)Not specified83 ± 28%[7]

Table 2: Comparison of SPE with Liquid-Liquid Extraction (LLE) for Ergosterol

ParameterSPELLENotesReference
Extraction Gain LowerHigher (20-86%)LLE showed higher yields, especially at low concentrations.[8]
Precision ComparableSlightly LowerPrecision was more affected by initial sterol content than the method.[8]
Solvent Consumption LowerHigherSPE is generally more environmentally friendly.
Time Efficiency FasterSlowerSPE can be more easily automated for higher throughput.

Table 3: General Loading Capacity for C18 SPE Cartridges

Analyte TypeApproximate Loading Capacity (% of sorbent weight)Reference
Small, water-soluble moleculesHigher end of 1-10%[8]
Hydrophobic peptidesCloser to 1% or less[8]
Fungal Sterols (estimated) 1 - 5%

Note: Loading capacity is highly dependent on the specific sample and matrix.

Experimental Protocols

The following are detailed protocols for the purification of this compound. Protocol 1 is based on the widely used reversed-phase SPE method for ergosterol.

Protocol 1: Reversed-Phase SPE for this compound Purification from Fungal Mycelium

This protocol is adapted from established methods for ergosterol extraction and purification.[3][6]

I. Materials and Reagents

  • Fungal mycelium (fresh or lyophilized)

  • SPE cartridges: C18, 500 mg bed weight

  • Saponification solution: 10% (w/v) KOH in methanol (B129727)

  • Hydrochloric acid (HCl), 0.65 M

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • pH indicator strips

  • SPE vacuum manifold

  • Collection vials

II. Sample Preparation (Saponification and Extraction)

  • Weigh approximately 100-500 mg of fungal mycelium into a glass tube.

  • Add 10 mL of 10% methanolic KOH.

  • Incubate at 80°C for 60-90 minutes to saponify sterol esters.

  • Cool the extract to room temperature.

  • Add 2 mL of deionized water and 5 mL of n-hexane. Vortex vigorously for 2 minutes.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer containing the unsaponifiable lipids (including this compound) to a clean tube.

  • Repeat the hexane extraction on the lower aqueous phase and combine the hexane fractions.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 2 mL of methanol.

III. Reversed-Phase SPE Procedure

  • Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge.

    • Pass 5 mL of deionized water through each cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • To the 2 mL reconstituted extract, add 2 mL of 0.65 M HCl.

    • Verify that the pH of the sample is between 2 and 3 using a pH strip. Adjust with a few drops of HCl if necessary.[6]

    • Load the acidified sample onto the conditioned cartridge at a slow, dropwise flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a methanol/water solution (e.g., 50:50 v/v) to remove polar impurities.

    • Dry the cartridge thoroughly under vacuum for at least 30 minutes to remove all traces of the aqueous wash solution. This step is critical for efficient elution.[3]

  • Elution:

    • Place clean collection vials under the cartridges.

    • Elute the this compound with two 2 mL aliquots of isopropanol. Allow the solvent to soak the sorbent for a few minutes before applying vacuum for complete elution.

    • The resulting eluate contains the purified this compound fraction.

IV. Post-Elution Processing

  • The eluate can be evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis by HPLC, GC-MS, or other analytical techniques.

Mandatory Visualizations

Fungal Sterol Biosynthesis Pathway

The following diagram illustrates the later stages of the fungal sterol biosynthesis pathway, highlighting the position of this compound as an intermediate. The pathway can vary between different fungal species.[7][9]

Fungal_Sterol_Biosynthesis Lanosterol Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Multiple Steps Episterol Episterol Fecosterol->Episterol This compound This compound Episterol->this compound Erg4/Sterol C-24 reductase Ergosterol Ergosterol This compound->Ergosterol Erg3/Sterol C-5 desaturase

Caption: Simplified fungal sterol biosynthesis pathway showing the synthesis of this compound and Ergosterol.

Solid-Phase Extraction Workflow for this compound Purification

This diagram outlines the key steps in the reversed-phase SPE protocol described above.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe SPE Purification (Reversed-Phase C18) Mycelium Fungal Mycelium Saponification Saponification (Methanolic KOH, 80°C) Mycelium->Saponification LLE Liquid-Liquid Extraction (n-Hexane) Saponification->LLE Evap_Recon Evaporation & Reconstitution (Methanol) LLE->Evap_Recon Condition 1. Conditioning (Methanol, Water) Load 2. Sample Loading (Acidified Extract, pH 2-3) Condition->Load Wash 3. Washing (50% Methanol) Load->Wash Elute 4. Elution (Isopropanol) Wash->Elute Analysis Analysis Elute->Analysis Purified this compound

Caption: Experimental workflow for the purification of this compound using SPE.

References

Application Notes and Protocols for the Structural Elucidation of Fungisterol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fungisterol, also known as ergost-7-en-3β-ol, is a bioactive sterol found in various fungi. Its structural similarity to other key sterols, like cholesterol and ergosterol, makes it a compound of interest for its potential biological activities and applications in drug development. Accurate and unambiguous structural elucidation is paramount for understanding its function and for quality control purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and reliable technique for determining the three-dimensional structure of organic molecules like this compound in solution. This document provides detailed application notes and experimental protocols for the complete structural characterization of this compound using a suite of 1D and 2D NMR experiments.

Data Presentation: Quantitative NMR Data for this compound

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is crucial for structural verification. The following tables summarize the assigned chemical shifts for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C NMR.[1]

Table 1: ¹H NMR Chemical Shift Assignments for this compound (CDCl₃)

Atom No.Chemical Shift (δ) ppmMultiplicity
33.59m
51.38m
75.17dd
91.64t
122.01dd
141.78dd
171.23m
180.53s
190.79s
201.34m
210.92d
241.22m
250.84m
260.85d
270.85d
280.81d

s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets[1]

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (CDCl₃)

Atom No.Chemical Shift (δ) ppmDEPT 135
137.2CH₂
231.6CH₂
371.3CH
439.7CH₂
544.7CH
629.8CH₂
7117.5CH
8139.6C
949.6CH
1034.7C
1121.6CH₂
1239.4CH₂
1343.3C
1455.1CH
1523.2CH₂
1628.2CH₂
1756.2CH
1812.1CH₃
1913.1CH₃
2036.2CH
2118.9CH₃
2233.9CH₂
2326.3CH₂
2439.2CH
2531.0CH
2619.9CH₃
2720.2CH₃
2815.6CH₃

C, CH, CH₂, CH₃ assignments were confirmed by DEPT experiments.[1]

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Materials:

    • Purified this compound (5-10 mg)

    • Deuterated chloroform (CDCl₃, 0.6-0.7 mL)

    • Tetramethylsilane (TMS) as an internal standard (can be pre-added to the solvent by the manufacturer)

    • 5 mm NMR tube

    • Pipette

    • Vortex mixer

  • Protocol:

    • Accurately weigh 5-10 mg of purified this compound and place it in a clean, dry vial.

    • Add 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred. The filling height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

    • Carefully wipe the outside of the NMR tube before inserting it into the spectrometer.

1D NMR Spectroscopy

a) ¹H NMR (Proton NMR)

This experiment provides information about the chemical environment of all proton atoms in the molecule.

  • Spectrometer: 400 MHz or higher

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

    • Temperature: 298 K.

b) ¹³C NMR (Carbon NMR)

This experiment identifies all unique carbon atoms in the molecule.

  • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

c) DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is the most common, where CH and CH₃ signals appear as positive peaks, and CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • Parameters:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters are generally similar to a standard ¹³C NMR experiment, with the pulse program being the key difference.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Parameters:

    • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width: Same as the ¹H NMR spectrum.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 2-4 per increment.

b) HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly attached proton and carbon atoms.

  • Parameters:

    • Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.

    • Number of Increments: 128-256 in the F1 dimension.

    • Number of Scans: 4-8 per increment.

c) HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

  • Parameters:

    • Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Widths: Same as for the HSQC experiment.

    • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 8-16 per increment.

Visualizations

Experimental Workflow

The logical flow of experiments for the structural elucidation of this compound is depicted below.

experimental_workflow cluster_sample Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_elucidation Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1H NMR Transfer->H1_NMR Acquire Data C13_NMR 13C NMR H1_NMR->C13_NMR COSY 1H-1H COSY H1_NMR->COSY HSQC 1H-13C HSQC H1_NMR->HSQC HMBC 1H-13C HMBC H1_NMR->HMBC DEPT DEPT-135 C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC Assignment Signal Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Structure Final Structure Confirmation Assignment->Structure ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Drug Targets AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_reductase HMG-CoA reductase HMG_CoA->HMG_CoA_reductase Mevalonate Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP Multiple Steps FPP Farnesyl Pyrophosphate IPP->FPP Squalene_synthase Squalene synthase (ERG9) FPP->Squalene_synthase Squalene Squalene Squalene_epoxidase Squalene epoxidase (ERG1) Squalene->Squalene_epoxidase Lanosterol Lanosterol Demethylase 14-alpha-demethylase (ERG11) Lanosterol->Demethylase Zymosterol Zymosterol C24_methyltransferase C24-methyltransferase (ERG6) Zymosterol->C24_methyltransferase Fecosterol Fecosterol Desaturase_isomerase Desaturase/Isomerase (ERG2, ERG3, ERG5) Fecosterol->Desaturase_isomerase Episterol Episterol Reductase C24-reductase (ERG4) Episterol->Reductase Ergosterol Ergosterol HMG_CoA_reductase->Mevalonate Squalene_synthase->Squalene Lanosterol_synthase Lanosterol synthase (ERG7) Squalene_epoxidase->Lanosterol_synthase Lanosterol_synthase->Lanosterol Demethylase->Zymosterol C24_methyltransferase->Fecosterol Desaturase_isomerase->Episterol Reductase->Ergosterol Azoles Azoles Azoles->Demethylase inhibit Allylamines Allylamines Allylamines->Squalene_epoxidase inhibit

References

Optimizing Fungal Cultures for Enhanced Fungisterol Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterols, a class of sterols produced by fungi, are gaining increasing interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. Maximizing the yield of fungisterol from fungal cultures is a critical step in making its production economically viable for commercial applications. This document provides detailed application notes and protocols for optimizing culture conditions to significantly increase this compound yield. The methodologies outlined are based on established principles of fungal fermentation and secondary metabolite production, with specific adaptations for sterol biosynthesis.

Understanding the this compound Biosynthesis Pathway

This compound is a key intermediate in the broader ergosterol (B1671047) biosynthesis pathway, which is a vital metabolic route in most fungi.[1] An understanding of this pathway is crucial for identifying potential targets for metabolic engineering and for designing effective elicitation strategies. The synthesis of this compound begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce lanosterol (B1674476), the first sterol intermediate.[1] A series of enzymatic reactions then modify lanosterol to produce various sterols, including this compound.

Fungisterol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_sterol Sterol Biosynthesis acetyl_coA Acetyl-CoA hmg_coA HMG-CoA acetyl_coA->hmg_coA mevalonate Mevalonate hmg_coA->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene lanosterol Lanosterol squalene->lanosterol eburicol Eburicol lanosterol->eburicol fecosterol Fecosterol eburicol->fecosterol episterol Episterol fecosterol->episterol This compound This compound episterol->this compound ergosterol Ergosterol This compound->ergosterol

Caption: Simplified this compound biosynthesis pathway in fungi.

Optimizing Culture Conditions

The production of this compound is highly dependent on the specific culture conditions. Optimizing these parameters is a critical step in maximizing yield.

Media Composition

The composition of the culture medium, particularly the carbon and nitrogen sources, significantly influences fungal growth and secondary metabolite production.

Table 1: Effect of Carbon and Nitrogen Sources on Fungal Biomass and Secondary Metabolite Production (Illustrative Data)

Carbon Source (Concentration)Nitrogen Source (Concentration)Fungal SpeciesMycelial Biomass (g/L)Secondary Metabolite Yield (mg/g biomass)Reference
Glucose (30 g/L)Peptone (10 g/L)Aspergillus giganteus15.22.5 (Antifungal Protein)[2]
Soluble Starch (30 g/L)Corn Steep Liquor (20 g/L) + Proteose Peptone (10 g/L)Aspergillus giganteus18.65.5 (Antifungal Protein)[2]
Glucose (20 g/L)Ammonium (B1175870) (5-10 g/L)Suillus luteusMax GrowthN/A[3]
FructoseOrganic NitrogenUstilaginoidea virensIncreasedIncreased (Sorbicillinoids)[4]

Protocol 1: Screening of Carbon and Nitrogen Sources

  • Prepare Basal Medium: Prepare a basal liquid medium (e.g., Potato Dextrose Broth or a defined synthetic medium) without carbon and nitrogen sources.

  • Vary Carbon Sources: Supplement the basal medium with different carbon sources (e.g., glucose, fructose, sucrose, maltose, soluble starch) at a fixed concentration (e.g., 30 g/L).

  • Vary Nitrogen Sources: For the best carbon source identified, supplement the medium with various organic (e.g., peptone, yeast extract, beef extract, corn steep liquor) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources at a fixed concentration (e.g., 10 g/L).

  • Inoculation and Incubation: Inoculate the media with the desired fungal strain and incubate under controlled conditions (e.g., 25-28°C, 150 rpm).

  • Analysis: After a defined incubation period (e.g., 7-14 days), harvest the mycelial biomass, extract the this compound, and quantify the yield.

pH and Temperature

The pH of the culture medium and the incubation temperature are critical parameters that affect enzyme activity and, consequently, this compound biosynthesis.[5]

Table 2: Influence of pH and Temperature on Fungal Growth (Illustrative Data)

Fungal SpeciesOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger4.028[5]
Aspergillus giganteus6.325[2]
Pleurotus spp.6.5 - 7.525 - 28[6]
Aspergillus chevalieri6.528[7]

Protocol 2: Optimization of pH and Temperature

  • Prepare Optimized Medium: Prepare the liquid culture medium with the optimal carbon and nitrogen sources identified in Protocol 1.

  • Adjust pH: Aliquot the medium into different flasks and adjust the initial pH to a range of values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.

  • Vary Temperature: Incubate the flasks at different temperatures (e.g., 20°C, 25°C, 28°C, 32°C).

  • Inoculation and Incubation: Inoculate the media and incubate under the specified conditions.

  • Analysis: Harvest the biomass and quantify the this compound yield at regular intervals to determine the optimal pH and temperature.

Aeration and Agitation

For submerged fermentation, aeration and agitation are crucial for providing sufficient oxygen and ensuring homogenous mixing of nutrients.[5]

Protocol 3: Optimization of Aeration and Agitation

  • Fermenter Setup: Use a laboratory-scale fermenter equipped with controls for agitation and aeration.

  • Vary Agitation Speed: With a constant aeration rate, vary the agitation speed (e.g., 100, 150, 200, 250 rpm).

  • Vary Aeration Rate: At the optimal agitation speed, vary the aeration rate (e.g., 0.5, 1.0, 1.5, 2.0 vvm - volume of air per volume of medium per minute).

  • Analysis: Monitor fungal growth and this compound production throughout the fermentation process.

Light Exposure

Light can act as an environmental signal that influences the secondary metabolism of fungi.[8][9] The effect of light is often species-specific.

Protocol 4: Evaluation of Light Exposure

  • Incubation Conditions: Prepare inoculated culture plates or flasks.

  • Light Treatments: Incubate the cultures under different light conditions:

    • Complete darkness (control).

    • Continuous white light.

    • Specific wavelengths of light (e.g., blue, red) using LED incubators.

    • A photoperiod (e.g., 12 hours light/12 hours dark).

  • Analysis: After the incubation period, measure the this compound yield from each condition.

Fermentation Strategies

Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed for this compound production. The choice depends on the fungal species and the desired scale of production.

Fermentation_Workflow start Fungal Strain Selection inoculum Inoculum Preparation start->inoculum smf Submerged Fermentation (SmF) inoculum->smf ssf Solid-State Fermentation (SSF) inoculum->ssf optimization Optimization of Culture Conditions (Medium, pH, Temp, Aeration) smf->optimization ssf->optimization extraction This compound Extraction optimization->extraction quantification Quantification (HPLC/GC-MS) extraction->quantification end High-Yield this compound quantification->end

Caption: General workflow for this compound production.

Submerged Fermentation (SmF)

SmF involves growing fungi in a liquid medium. It allows for better control of environmental parameters and is generally easier to scale up.

Protocol 5: Submerged Fermentation for this compound Production

  • Inoculum Preparation: Grow the fungal strain in a seed culture medium for 2-3 days to obtain a sufficient amount of active mycelium.

  • Fermentation: Transfer the inoculum to the production medium in a shake flask or a bioreactor.

  • Incubation: Incubate under the optimized conditions of temperature, pH, and agitation.

  • Harvesting: After the desired fermentation time, separate the mycelial biomass from the culture broth by filtration.

Solid-State Fermentation (SSF)

SSF involves growing fungi on a solid substrate with a limited amount of free water. It can be advantageous for certain fungi and may lead to higher yields of some secondary metabolites.[10]

Protocol 6: Solid-State Fermentation for this compound Production

  • Substrate Preparation: Select a suitable solid substrate (e.g., wheat bran, rice straw) and adjust its moisture content (typically 60-80%).

  • Sterilization and Inoculation: Sterilize the substrate and inoculate it with a spore suspension or mycelial slurry of the fungus.

  • Incubation: Incubate in a suitable SSF bioreactor (e.g., tray, packed-bed) under controlled temperature and humidity.

  • Harvesting and Extraction: After incubation, harvest the entire fermented solid mass for this compound extraction.

Elicitation Strategies for Enhanced Yield

Elicitors are compounds that can trigger defense responses in fungi, often leading to an increased production of secondary metabolites.[11] Elicitors can be of biotic or abiotic origin.

Table 3: Examples of Elicitors and Their Effects on Secondary Metabolite Production (Illustrative)

Elicitor TypeElicitorTarget OrganismEffectReference
BioticFungal Cell Wall ExtractsPlant Cell CulturesEnhanced secondary metabolite synthesis[11]
BioticChitosan (B1678972)Plant Cell CulturesInduction of defense responses and secondary metabolism[12]
AbioticMethyl JasmonatePlant Cell CulturesUpregulation of biosynthetic genes[13]
AbioticSalicylic (B10762653) AcidPlant Cell CulturesInduction of secondary metabolite production[14]
AbioticHeavy Metals (e.g., CuSO₄)Fungal CulturesCan induce stress and alter metabolism[11]

Protocol 7: Application of Elicitors

  • Culture Establishment: Grow the fungus in the optimized liquid medium for a period of active growth (e.g., 3-5 days).

  • Elicitor Preparation: Prepare sterile stock solutions of the chosen elicitors (e.g., methyl jasmonate in ethanol, salicylic acid in water, chitosan in acidic solution).

  • Elicitor Addition: Add the elicitor to the culture at a predetermined concentration. It is crucial to perform a dose-response experiment to find the optimal concentration that enhances production without being overly toxic to the fungus.

  • Incubation and Analysis: Continue the incubation for a further period (e.g., 24-72 hours) before harvesting the biomass and quantifying the this compound yield.

Extraction and Quantification of this compound

Accurate quantification of this compound is essential for assessing the effectiveness of different optimization strategies.

Protocol 8: this compound Extraction

This protocol is adapted from established methods for ergosterol extraction.[15][16]

  • Saponification:

    • To the harvested fungal biomass (fresh or lyophilized), add a solution of alcoholic potassium hydroxide (B78521) (e.g., 10% KOH in 90% methanol).

    • Heat the mixture at 80-85°C for 1-2 hours to saponify the lipids and release the sterols.

  • Extraction:

    • Cool the mixture and add water.

    • Extract the non-saponifiable fraction containing the sterols with a non-polar solvent such as n-hexane or petroleum ether. Repeat the extraction 2-3 times.

  • Washing and Drying:

    • Pool the organic extracts and wash with distilled water to remove residual alkali.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol, isopropanol) for analysis.

Protocol 9: this compound Quantification by HPLC

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV or Diode Array Detector (DAD).

  • Mobile Phase: An isocratic or gradient elution with a mobile phase such as methanol, acetonitrile, or a mixture of these with water is commonly used.

  • Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (typically around 282 nm for sterols with a conjugated diene system).

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Inject the extracted samples and quantify the this compound content by comparing the peak area with the standard curve.

Conclusion

Optimizing culture conditions is a multifaceted process that requires a systematic approach. By carefully manipulating media composition, physical parameters, and employing appropriate fermentation and elicitation strategies, it is possible to significantly enhance the yield of this compound from fungal cultures. The protocols provided in this document offer a comprehensive framework for researchers to develop robust and efficient production processes for this promising class of bioactive compounds.

References

Application Notes and Protocols for Fungal Sterol Detection: A Focus on Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal sterols, such as ergosterol (B1671047) and its precursors and metabolites, are essential components of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Unlike cholesterol in mammalian cells, the unique structure of fungal sterols makes them excellent biomarkers for fungal contamination in various matrices and prime targets for antifungal drug development. The development of sensitive and specific immunoassays for the detection of these sterols is of significant interest for clinical diagnostics, food safety, and pharmaceutical research.

This document provides a detailed overview and representative protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of a target fungal sterol, referred to herein as Fungisterol. While specific antibodies and optimized conditions would be required for this compound, the principles and methodologies outlined are based on established practices for similar small molecules and fungal biomarkers.

Principle of Competitive ELISA

A competitive ELISA is an immunoassay format used for the detection of small molecules like this compound. In this assay, a known amount of labeled this compound (e.g., conjugated to an enzyme) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal generated by the enzyme is then measured to quantify the amount of this compound.

I. Quantitative Data Summary

The development of a robust immunoassay requires careful characterization of its performance. The following table summarizes representative quantitative data from immunoassays developed for various fungicides and mycotoxins, which can serve as a benchmark for the development of a this compound-specific ELISA.

AnalyteAssay FormatIC50Limit of Detection (LOD)Cross-ReactivityReference
Penconazole (B33189)Competitive ELISA1.0-1.2 µg/L0.5 µg/L (in urine)Specific for penconazole and its metabolite[1]
Penconazole MetaboliteCompetitive ELISA0.9 µg/L0.5 µg/L (in urine)Specific for penconazole and its metabolite[1]
Imazalil MetaboliteCompetitive ELISA7.5 µg/L1.1 µg/LNot specified[2]
Carbendazim/Thiabendazole MetabolitesCompetitive ELISA3.2 µg/L / 2.7 µg/L0.38 µg/LCross-reactive with both metabolites[2]
Deoxynivalenol (DON)Direct Competitive ELISA6.61 ng/mL0.62 ng/mL (buffer), 62 ng/g (samples)High specificity[3]
Azoxystrobin (B1666510)Direct Competitive ELISANot specifiedWorking range: 10-200 ng/mLHigh specificity[4]
Nivalenol (B191977)Competitive Indirect ELISA27.5 ng/mLNot specifiedCross-reacts with DON[5]
Deoxynivalenol (DON)Competitive Indirect ELISA15.8 ng/mLNot specifiedCross-reacts with Nivalenol[5]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and execution of a competitive ELISA for this compound detection.

Protocol 1: Preparation of this compound-Protein Conjugates for Immunization and Screening

Objective: To prepare immunogenic conjugates of this compound for antibody production and coating antigens for the ELISA plate. Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein.

Materials:

  • This compound

  • Carrier proteins: Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Derivatization: Introduce a reactive carboxyl group to the this compound molecule if one is not already present. This can be achieved through various chemical synthesis routes, for example, by creating a hemisuccinate derivative.

  • Activation of Carboxyl Group: a. Dissolve the carboxylated this compound derivative in DMF. b. Add NHS and DCC in a 1.2:1.1 molar ratio to the this compound derivative. c. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of this compound.

  • Conjugation to Carrier Protein: a. Dissolve the carrier protein (BSA or KLH) in PBS. b. Slowly add the activated this compound-NHS ester solution to the protein solution while stirring. c. Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate: a. Dialyze the reaction mixture against PBS for 48 hours with several changes of buffer to remove unconjugated this compound and other small molecules. b. Determine the protein concentration and the conjugation ratio (moles of hapten per mole of protein) using spectrophotometry or other appropriate methods.

  • Storage: Store the purified this compound-BSA and this compound-KLH conjugates at -20°C.

Protocol 2: Development of a Competitive ELISA for this compound

Objective: To establish and optimize a competitive ELISA for the quantification of this compound in samples.

Materials:

  • Anti-Fungisterol antibody (produced by immunizing animals with this compound-KLH)

  • This compound-BSA conjugate (for coating)

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • This compound standards

  • Secondary antibody conjugated to Horseradish Peroxidase (HRP) (e.g., Goat anti-mouse IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: a. Dilute the this compound-BSA conjugate in Coating Buffer to a pre-determined optimal concentration (e.g., 1-10 µg/mL). b. Add 100 µL of the diluted conjugate to each well of a 96-well plate. c. Incubate overnight at 4°C.

  • Washing: a. Discard the coating solution. b. Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction: a. Wash the plate three times with Wash Buffer. b. Prepare serial dilutions of this compound standards and samples. c. In separate tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-Fungisterol antibody at its optimal concentration. d. Transfer 100 µL of the mixture to the corresponding wells of the coated plate. e. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: a. Wash the plate three times with Wash Buffer. b. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. c. Incubate for 1 hour at room temperature.

  • Substrate Development: a. Wash the plate five times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: a. Add 50 µL of Stop Solution to each well.

  • Data Acquisition: a. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Plot a standard curve of absorbance versus the logarithm of the this compound concentration. b. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

III. Visualizations

Diagram 1: Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_steps Experimental Steps start Start coating 1. Coat Plate with This compound-BSA start->coating wash1 Wash coating->wash1 blocking 2. Block Non-specific Sites wash1->blocking wash2 Wash blocking->wash2 competition 3. Add Sample/Standard + Anti-Fungisterol Ab wash2->competition wash3 Wash competition->wash3 secondary_ab 4. Add Secondary Ab-HRP wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate 5. Add TMB Substrate wash4->substrate stop 6. Add Stop Solution substrate->stop read 7. Read Absorbance at 450 nm stop->read

Caption: Workflow of a competitive ELISA for this compound detection.

Diagram 2: Principle of Competitive Inhibition in ELISA

Competitive_Inhibition_Principle cluster_high_this compound High this compound in Sample cluster_low_this compound Low this compound in Sample sample_fungisterol_high This compound (Sample) antibody_high Anti-Fungisterol Ab sample_fungisterol_high->antibody_high Binds labeled_fungisterol_high This compound-HRP labeled_fungisterol_high->antibody_high Blocked plate_high Coated Plate result_high Low Signal plate_high->result_high Low binding of This compound-HRP sample_fungisterol_low This compound (Sample) antibody_low Anti-Fungisterol Ab labeled_fungisterol_low This compound-HRP labeled_fungisterol_low->antibody_low Binds plate_low Coated Plate antibody_low->plate_low Binds result_low High Signal plate_low->result_low High binding of This compound-HRP

Caption: Principle of competitive inhibition in the this compound ELISA.

IV. Conclusion

The development of a sensitive and specific immunoassay for this compound is a valuable tool for various research and diagnostic applications. The competitive ELISA format described in these application notes provides a robust framework for the quantification of this and other fungal sterols. Successful implementation will depend on the generation of high-affinity antibodies and careful optimization of assay parameters. The provided protocols and data serve as a comprehensive guide for researchers embarking on the development of such immunoassays.

References

Troubleshooting & Optimization

Technical Support Center: Fungisterol Extraction from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with fungisterol (e.g., ergosterol) extraction from environmental samples such as soil, water, and sediment.

Troubleshooting Guides

Issue 1: Low this compound Yield
Possible Cause Troubleshooting Step Expected Outcome
Incomplete cell lysisIncrease the intensity or duration of mechanical disruption (e.g., sonication, bead beating). For soil high in organic matter, consider reducing the sample size.[1]Enhanced release of intracellular fungisterols, leading to a higher yield.
Inefficient extraction solventFor soil and sediment, consider a saponification step with ethanolic potassium hydroxide (B78521) followed by liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or toluene.[1][2] For a less hazardous option, a chloroform:methanol (B129727) extraction has also shown high efficiency.Improved recovery of both free and esterified fungisterols.[1][2]
This compound degradation during sample handlingMinimize exposure of samples and extracts to light and elevated temperatures. Store samples at -20°C if not processed immediately.Preservation of this compound integrity, preventing degradation and loss of analyte.
Poor partitioning during liquid-liquid extractionEnsure vigorous mixing during the partitioning step. For sediment extracts, adding a salt solution (e.g., 10% NaCl) can improve the separation of the organic and aqueous phases.[1]More efficient transfer of fungisterols into the organic solvent phase.
Low fungal biomass in the sampleFor water samples with expected low biomass, a larger volume of water should be filtered. For all sample types, consider a concentration step if feasible.Increased starting amount of fungal material, leading to a detectable level of fungisterols.
Issue 2: High Variability in Replicate Samples
Possible Cause Troubleshooting Step Expected Outcome
Inhomogeneous sampleThoroughly homogenize the entire environmental sample before taking subsamples for extraction. For soil and sediment, sieving to remove large debris and vegetation can improve homogeneity.[1]Reduced variation between replicate extractions, leading to more precise and reliable data.
Inconsistent extraction procedureStrictly adhere to the validated protocol for all samples. Ensure consistent timing, temperatures, and volumes for each step.Improved reproducibility of the extraction process.
Pipetting errors with viscous extractsUse positive displacement pipettes for handling viscous organic extracts to ensure accurate volume measurements.More accurate and consistent quantification of this compound concentrations.
Issue 3: Co-elution of Interfering Compounds during Analysis (e.g., HPLC, GC)
Possible Cause Troubleshooting Step Expected Outcome
Complex sample matrixIncorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances.A cleaner sample extract, leading to better chromatographic separation and more accurate quantification.
Inadequate chromatographic separationOptimize the analytical method (e.g., change the mobile phase composition, gradient, or column chemistry).Improved resolution of the this compound peak from other compounds in the extract.
Confirmation of this compound identity neededFor complex matrices, especially water samples where false positives can occur, use a more selective detection method like tandem mass spectrometry (LC-MS/MS) for confirmation.[2]Confident identification and quantification of the target this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from soil samples?

A1: The optimal method can depend on the soil type. Alkaline extraction (saponification) generally results in the highest ergosterol (B1671047) concentrations for both agricultural (chernozem) and forest (podzol) soils. However, for agricultural soils with low organic matter, a miniaturized glass bead beating method can provide comparable results and is simpler to perform.[3][4] A non-alkaline methanol extraction with mechanical disruption is another option, but it may be less efficient for soils with high organic matter content.[1]

Q2: How can I improve this compound recovery from sediment samples?

A2: A robust method for river sediment involves saponification with ethanolic potassium hydroxide, followed by liquid-liquid extraction with ethyl acetate. The addition of a 10% NaCl solution is crucial to aid the partitioning between the alcohol and ethyl acetate phases. This method has been shown to achieve recoveries of over 90%.[1]

Q3: What are the main challenges when extracting fungisterols from water samples?

A3: The primary challenge is the typically low concentration of fungisterols. This often necessitates filtering large volumes of water and using highly sensitive analytical techniques like LC-MS/MS for accurate quantification. HPLC-UV methods can sometimes yield false positives due to co-eluting compounds, making confirmation with a more selective method advisable.[2]

Q4: How should I store my environmental samples before this compound extraction?

A4: To prevent degradation, samples should be processed as quickly as possible. If immediate extraction is not feasible, store them in the dark at -20°C. For extracts, storage in an appropriate solvent (e.g., methanol) in the dark at -20°C is recommended. Avoid repeated freeze-thaw cycles.

Q5: Can I use the same extraction protocol for different types of environmental samples?

A5: While the basic principles of cell lysis, saponification, and solvent extraction apply across different matrices, the specific parameters of the protocol often need to be optimized for each sample type. For example, the nature and amount of interfering substances can vary significantly between soil, water, and sediment, requiring different clean-up strategies. It is recommended to validate the chosen method for each specific environmental matrix.

Data Presentation

Table 1: Comparison of Ergosterol Extraction Efficiencies from Various Environmental Matrices

Extraction MethodSample MatrixReported Recovery/YieldReference
Saponification with Ethanolic KOH, LLE with Ethyl AcetateRiver Sediment91.7% ± 3.1%[1][5]
Saponification followed by Toluene ExtractionDecaying Leaves, Stems, Sediment> 90%[2][6]
Methanol Extraction with Sonication and HeatingGrowth Substrate1 - 75%[7][8]
Chloroform:Methanol ExtractionGrowth SubstrateConsistently higher than other methods[7]
Alkaline Methanol (MeOH) ExtractionPlant Roots0.6 - 24%[7][8]

Note: Direct comparison of efficiencies can be challenging due to variations in experimental conditions and sample characteristics between studies.

Experimental Protocols

Protocol 1: Ergosterol Extraction from Sediment (Adapted from Ravelet et al., 2001)
  • Sample Preparation: Weigh 2 g of fresh, homogenized sediment into a round-bottom flask.

  • Saponification:

    • Add 20 mL of methanol.

    • Add 5 mL of ethanolic potassium hydroxide (3 g KOH in 5 mL ethanol).

    • Reflux the mixture for 30 minutes.

  • Filtration: Filter the mixture through a crucible and wash the residue twice with 10 mL of methanol.

  • Solvent Evaporation: Combine the filtrates and reduce the volume to approximately 5 mL using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Add 30 mL of 10% NaCl solution to the concentrated filtrate.

    • Perform three consecutive extractions with ethyl acetate (20 mL, 10 mL, and 10 mL), mixing vigorously for each extraction.

  • Final Preparation:

    • Combine the ethyl acetate extracts and evaporate to dryness using a rotary evaporator at 40°C.

    • Redissolve the residue in a known volume (e.g., 4 mL) of methanol for analysis.

Protocol 2: Ergosterol Extraction from Soil (Alkaline Method)
  • Sample Preparation: Weigh a known amount of fresh, sieved soil (e.g., 1-5 g) into a screw-cap glass tube.

  • Saponification:

    • Add 10 mL of 10% (w/v) potassium hydroxide in methanol.

    • Sonicate in an ultrasonic water bath for 15 minutes.

    • Incubate at 80°C for 30 minutes.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of deionized water and vortex at maximum speed for 1 minute.

    • Centrifuge at 1000 x g for 1 minute.

  • Sample Preparation for Analysis:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of methanol and filter through a 0.2 µm syringe filter into an HPLC vial.

Protocol 3: Ergosterol Extraction from Water (Conceptual Protocol based on available literature)
  • Filtration: Filter a known, large volume of water (e.g., 1-10 L) through a glass fiber filter (e.g., GF/F).

  • Cell Lysis and Saponification:

    • Place the filter in a glass tube.

    • Add a suitable volume of 10% methanolic KOH to completely submerge the filter.

    • Sonicate for 30 minutes and then heat at 80°C for 30 minutes.

  • Extraction:

    • Cool the tube and add deionized water.

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or pentane. Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the organic (upper) phase. Repeat the extraction two more times.

  • Sample Concentration and Analysis:

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of methanol for analysis, preferably by LC-MS/MS due to expected low concentrations.

Visualizations

experimental_workflow_sediment cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation start 2g Fresh Sediment sapon Add Methanol & Ethanolic KOH start->sapon Step 1 reflux Reflux for 30 min sapon->reflux Step 2 filter Filter & Wash reflux->filter Step 3 evap1 Rotary Evaporation filter->evap1 Step 4 lle Liquid-Liquid Extraction with Ethyl Acetate evap1->lle Step 5 evap2 Evaporate to Dryness lle->evap2 Step 6 redissolve Redissolve in Methanol evap2->redissolve Step 7 analysis HPLC/LC-MS Analysis redissolve->analysis Step 8

Caption: Workflow for this compound Extraction from Sediment Samples.

troubleshooting_low_yield cluster_lysis Cell Lysis Issues cluster_extraction Extraction Efficiency cluster_degradation Analyte Stability start Low this compound Yield lysis_check Incomplete Cell Lysis? start->lysis_check solvent_check Inefficient Solvent? start->solvent_check degradation_check Degradation During Handling/Storage? start->degradation_check lysis_solution Increase Mechanical Disruption (Sonication/Bead Beating) lysis_check->lysis_solution Yes solvent_solution Use Saponification Step & Appropriate Organic Solvent solvent_check->solvent_solution Yes degradation_solution Minimize Light/Heat Exposure Store at -20°C degradation_check->degradation_solution Yes

References

Improving the resolution of Fungisterol in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fungisterol (e.g., Ergosterol) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges in achieving high-resolution separation using HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution for fungisterols, like ergosterol (B1671047) and its isomers, so challenging?

A1: The primary challenge lies in the structural similarity of sterol isomers. These molecules often have the same mass and similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Achieving baseline separation requires careful optimization of HPLC parameters to exploit subtle differences in their structure and polarity.[1]

Q2: What is a good starting point for developing an HPLC method for this compound analysis?

A2: A common and effective starting point is reversed-phase HPLC. Begin with a C18 column and a mobile phase consisting of a high percentage of an organic solvent like methanol (B129727) or acetonitrile, with a small amount of water.[2][3] An isocratic elution of 98:2 (v/v) methanol to water is a frequently cited starting condition.[2][3] A scouting gradient from high organic to a lower percentage can also help determine the optimal elution conditions quickly.[1][4]

Q3: When should I consider using a different type of column besides a standard C18?

A3: If you are unable to achieve the desired resolution with a C18 column despite optimizing the mobile phase, consider a column with different chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can introduce alternative separation mechanisms, such as π-π interactions, which can be effective for separating structurally similar sterols.[1][5] For highly polar sterols, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.[5]

Troubleshooting Guide: Resolving Common Issues

This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem: Poor Peak Resolution or Co-elution

Q: My ergosterol peak is co-eluting with another sterol isomer. How can I improve the separation?

A: Co-elution is a common issue that requires a systematic approach to improve the column's selectivity (α) and efficiency (N).

Troubleshooting Steps:

  • Optimize the Mobile Phase: This is often the most effective first step.

    • Adjust Solvent Strength: In reversed-phase HPLC, slightly increasing the proportion of the aqueous phase (e.g., water) can increase retention times and often improves the separation between closely eluting peaks.[4]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using methanol, try switching to acetonitrile, or vice-versa. This change can alter the interaction between the analytes and the stationary phase, potentially resolving co-eluting peaks.[5]

    • Modify Temperature: Lowering the column temperature can increase retention and improve peak resolution, although it will lead to longer analysis times. Conversely, higher temperatures can speed up analysis but may decrease resolution.[6] Experiment with temperatures between 30-50°C.[1][2]

  • Adjust the Flow Rate:

    • Lowering the flow rate generally increases column efficiency, leading to narrower peaks and better resolution. However, this will also increase the run time.[6][7]

  • Change the Stationary Phase:

    • If mobile phase adjustments are insufficient, the column chemistry may not be suitable. As mentioned in the FAQs, switching from a C18 to a phenyl-hexyl or PFP column can provide the necessary selectivity to resolve challenging isomer pairs.[1][5]

Problem: Asymmetrical Peaks (Tailing or Fronting)

Q: My this compound peak is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, often due to active sites like free silanol (B1196071) groups.[8] It can also be caused by column overload or using a sample solvent that is too strong.

Troubleshooting Steps:

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% organic) can cause peak distortion.[5][9] Try reducing the injection volume to see if the peak shape improves.[9]

  • Modify Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can suppress interactions with silanol groups. Adding a small amount of an acid like formic acid (0.1%) to the mobile phase is a common strategy to improve peak shape.[1]

  • Use a High-Purity Column: Modern HPLC columns are often end-capped to minimize exposed silanol groups. If you are using an older column, switching to a newer, high-purity, end-capped column can significantly reduce tailing.

  • Reduce Sample Load: Injecting too much sample can lead to column overload and cause peak fronting or tailing.[6][10] Try diluting your sample and re-injecting.

Experimental Protocols & Data

Protocol 1: Baseline Reversed-Phase HPLC Method for Ergosterol

This protocol provides a starting point for the separation of ergosterol.

  • Sample Preparation: a. Extract lipids from the sample matrix using an appropriate method (e.g., saponification followed by hexane (B92381) extraction).[11] b. Dry the sterol fraction completely under a stream of nitrogen. c. Reconstitute the dried extract in the mobile phase (e.g., Methanol/Water 98:2 v/v) to the desired concentration.[2] d. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[4]

  • HPLC Conditions:

    • Column: C18, 25 cm x 4.6 mm, 5 µm particle size.[2][3]

    • Mobile Phase: Isocratic elution with Methanol/Water (98:2, v/v).[2][3]

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temperature: 30°C.[2][3]

    • Injection Volume: 20 µL.[2][3]

    • Detection: UV Diode Array Detector (DAD) at 282 nm (the maximum absorption wavelength for ergosterol).[2]

Table 1: Comparison of Mobile Phase Compositions on Ergosterol Retention
Mobile Phase Composition (Methanol/Acetic Acid % v/v)Retention Time (min)Notes
90/10 (0.05% Acetic Acid)17.43Provides good retention.
90/10 (0.1% Acetic Acid)17.33Slight decrease in retention with higher acid concentration.
95/5 (0.05% Acetic Acid)15.44Shorter analysis time with higher methanol content.[12]

Data adapted from a study on HPLC-FLD/DAD analysis of ergosterol. The specific retention times may vary based on the exact HPLC system and column used.[12]

Table 2: HPLC Column Parameters and Their Impact on Resolution
ParameterHow to AdjustEffect on ResolutionPotential Downsides
Stationary Phase Switch C18 for Phenyl-Hexyl or C30Can significantly increase selectivity (α) for isomers.[1]Requires new column purchase; method re-validation needed.
Column Length (L) Increase column lengthIncreases efficiency (N), improving resolution.[13]Longer run times, higher backpressure.[13]
Particle Size (dp) Decrease particle size (e.g., 5 µm to <3 µm)Increases efficiency (N), leading to sharper peaks and better resolution.[1][13]Significantly higher backpressure; may require UHPLC system.[1]

Visual Guides

Workflow for Troubleshooting Poor Resolution

This diagram outlines a logical workflow for addressing issues with peak separation.

G Troubleshooting Workflow for Poor HPLC Resolution cluster_step1 cluster_step2 cluster_step3 start Problem: Poor Peak Resolution (Co-elution) step1 Step 1: Optimize Mobile Phase start->step1 opt1a Adjust Solvent Ratio (e.g., increase water %) step1->opt1a opt1b Switch Organic Modifier (MeOH <-> ACN) step1->opt1b opt1c Add Modifier (e.g., 0.1% Formic Acid) step1->opt1c step2 Step 2: Adjust Flow Rate & Temperature opt2a Decrease Flow Rate step2->opt2a opt2b Decrease Temperature step2->opt2b step3 Step 3: Change Stationary Phase opt3a Switch to Phenyl-Hexyl or PFP Column step3->opt3a end_ok Resolution Achieved end_nok Consult Advanced Techniques (e.g., SFC) opt1a->step2 If not resolved opt1a->end_ok Resolved opt1b->step2 If not resolved opt1b->end_ok Resolved opt1c->step2 If not resolved opt1c->end_ok Resolved opt2a->step3 If not resolved opt2a->end_ok Resolved opt2b->step3 If not resolved opt2b->end_ok Resolved opt3a->end_ok Resolved opt3a->end_nok If not resolved

Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.

Relationship Between HPLC Parameters and Performance

This diagram illustrates how key HPLC parameters influence the final chromatographic results.

G Key HPLC Parameter Relationships cluster_params Adjustable Parameters cluster_metrics Performance Metrics p1 Mobile Phase (Composition, pH) m1 Selectivity (α) p1->m1 m3 Retention (k) p1->m3 p2 Stationary Phase (C18, Phenyl, etc.) p2->m1 p2->m3 p3 Column Dimensions (Length, Particle Size) m2 Efficiency (N) p3->m2 p4 System Conditions (Flow Rate, Temp) p4->m2 p4->m3 outcome Final Outcome: Peak Resolution (Rs) m1->outcome m2->outcome m3->outcome

Caption: How adjustable HPLC parameters affect key performance metrics to achieve final resolution.

References

Addressing matrix effects in LC-MS/MS analysis of Fungisterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Fungisterol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, components within a complex biological sample (e.g., plasma, serum, tissue extracts) can interfere with the ionization process in the mass spectrometer's ion source.[1][3] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase, known as ion enhancement.[1][3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[4][5]

Q2: What are the primary sources of matrix effects in this compound analysis?

A2: In biological samples, phospholipids (B1166683) are a major contributor to matrix effects, particularly for lipid-like molecules such as this compound.[1] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants or dosing vehicles, can also co-elute with this compound and interfere with its ionization.[3]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard this compound solution is introduced into the mass spectrometer after the LC column.[3][4] A separate injection of a blank matrix extract is then performed. Any dips or peaks in the constant signal of this compound indicate regions of ion suppression or enhancement, respectively.[1][4] This helps to identify at which retention times the matrix components are eluting and causing interference.

  • Post-Extraction Spiking: This is a quantitative approach to evaluate matrix effects.[3][4] The signal response of this compound in a blank matrix extract that has been spiked after the extraction process is compared to the response of this compound in a neat (clean) solvent at the same concentration.[4][6] The ratio of these responses, known as the matrix factor, quantifies the degree of ion suppression or enhancement.[3][6]

Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled this compound).[4][7] A SIL internal standard has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of ionization suppression or enhancement.[7][8] This allows for the most accurate correction for both variability in the sample preparation process and matrix effects.[9][10] If a SIL internal standard for this compound is not available, a structural analog that elutes very close to this compound can be considered, though it may not compensate for matrix effects as effectively.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Actions & Troubleshooting Steps
Low sensitivity or inability to reach the required limit of quantification (LOQ) Ion suppression due to co-eluting matrix components, especially phospholipids.[6]1. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7][11] For biological samples, consider using specialized phospholipid removal products.[6] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the interfering matrix components.[4] Adjusting the mobile phase composition can also alter the retention of interfering compounds.[6] 3. Switch Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for sterols.[6]
High variability in results and poor reproducibility Inconsistent sample preparation leading to variable extraction recovery and matrix effects.[12]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in both sample recovery and matrix effects.[4][9] 2. Automate Sample Preparation: Automation can reduce human error and improve the consistency of extraction procedures.[13] 3. Optimize Extraction Protocol: Ensure the chosen extraction method is robust and validated for the specific matrix. Evaluate different solvents and conditions to maximize recovery and minimize interference.[7]
Inaccurate quantification Non-linear calibration curves due to matrix effects.[5] Improper internal standard selection or calibration strategy.[12]1. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the study samples. This helps to ensure that the standards and the samples experience similar matrix effects.[14][15] 2. Employ the Standard Addition Method: This involves adding known amounts of this compound to the actual samples to create a calibration curve within each sample's unique matrix.[4][14] This is particularly useful when a blank matrix is not available.[9] 3. Verify Internal Standard Performance: Ensure the chosen internal standard co-elutes with this compound and effectively tracks its behavior.
Unexpected peaks or shifts in retention time Matrix components can sometimes alter the chromatographic behavior of the analyte.[16]1. Improve Sample Cleanup: More effective removal of matrix components can prevent their interaction with the analytical column and the analyte.[17] 2. Use a Guard Column: This can help protect the analytical column from strongly retained matrix components.[6] 3. Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[4]

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol is designed to quantify the extent of ion suppression or enhancement for this compound.

Materials:

  • Blank matrix (e.g., plasma, serum) free of this compound

  • This compound analytical standard

  • Stable isotope-labeled this compound internal standard (SIL-IS)

  • Reconstitution solvent (typically the initial mobile phase)

  • All necessary reagents and equipment for the sample preparation procedure

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In a clean tube, spike the this compound standard and SIL-IS into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. In the final, dried extract, add the same amount of this compound standard and SIL-IS as in Set A, and then reconstitute.[6]

    • Set C (Pre-Extraction Spiked Matrix): Spike the blank matrix with the this compound standard and SIL-IS at the same concentration as Set A before starting the sample preparation procedure. Process this spiked matrix through the entire extraction method.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (%RE), and Process Efficiency (%PE):

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100[6]

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%RE): (Peak Area in Set C / Peak Area in Set B) * 100

      • This measures the efficiency of the extraction procedure.

    • Process Efficiency (%PE): (Peak Area in Set C / Peak Area in Set A) * 100

      • This represents the overall efficiency of the entire analytical process, combining both extraction recovery and matrix effects.

Data Presentation

Table 1: Example Data for Matrix Effect, Recovery, and Process Efficiency Evaluation

Sample SetThis compound Peak AreaSIL-IS Peak Area
Set A (Neat) 1,250,0001,300,000
Set B (Post-Spike) 875,000910,000
Set C (Pre-Spike) 787,500819,000

Table 2: Calculated Results for this compound

ParameterCalculationResultInterpretation
Matrix Factor (MF) (875,000 / 1,250,000) * 10070%Significant ion suppression is present.
Recovery (RE) (787,500 / 875,000) * 10090%The extraction procedure has good recovery.
Process Efficiency (PE) (787,500 / 1,250,000) * 10063%The overall process is impacted by both recovery loss and significant ion suppression.

Visualizations

MatrixEffectWorkflow A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) Extract Sample Extraction C->Extract Extract->LCMS MF Matrix Factor (MF) (B vs A) LCMS->MF RE Recovery (RE) (C vs B) LCMS->RE PE Process Efficiency (PE) (C vs A) LCMS->PE

Caption: Workflow for the evaluation of matrix effects, recovery, and process efficiency.

MitigationStrategies cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Optimization cluster_calibration Calibration & Correction Start Matrix Effect Identified LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE PLR Phospholipid Removal Start->PLR Dilution Sample Dilution Start->Dilution Gradient Modify Gradient Start->Gradient Column Change Column Chemistry Start->Column MobilePhase Adjust Mobile Phase Start->MobilePhase SIL_IS Use SIL-IS Start->SIL_IS MatrixMatched Matrix-Matched Calibration Start->MatrixMatched StdAdd Standard Addition Start->StdAdd

Caption: Key strategies for mitigating matrix effects in LC-MS/MS analysis.

References

Preventing the degradation of Fungisterol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fungisterol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound (ergosterol) during sample preparation and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from several factors, including:

  • Light: Exposure to light, particularly UV radiation, can cause photoconversion of this compound to vitamin D2 and other products.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation through oxidation and thermal decomposition.[2][3]

  • Oxygen: As an unsaturated sterol, this compound is prone to oxidation, leading to the formation of various oxidation products, including ergosterol (B1671047) peroxide.[2][4]

  • pH: Extreme pH conditions, both acidic and basic, can catalyze the degradation of this compound.[3]

Q2: How should I store my samples to minimize this compound degradation?

A2: Proper storage is critical for preserving the integrity of this compound in your samples. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.[5] Always protect samples from light by using amber vials or wrapping containers in aluminum foil. If possible, store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is also advisable to process samples as quickly as possible to minimize the opportunity for degradation.

Q3: What are the best practices for handling samples during preparation?

A3: To maintain the stability of this compound during sample preparation, adhere to the following best practices:

  • Work in a cool environment: Perform all extraction and preparation steps on ice or in a cold room to minimize temperature-related degradation.

  • Protect from light: Use amber glassware or cover your labware with aluminum foil to shield samples from light.

  • Minimize oxygen exposure: If possible, work under a stream of inert gas like nitrogen or argon. Using degassed solvents can also help.

  • Control pH: Maintain a neutral pH unless the protocol specifically requires acidic or basic conditions. If extreme pH is necessary, neutralize the sample as soon as possible.

  • Avoid cross-contamination: Use clean, dedicated labware and pipette tips for each sample to prevent the introduction of contaminants that could accelerate degradation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound Degradation during extraction: High temperatures, prolonged extraction times, or harsh solvents may have degraded the this compound.- Employ low-temperature extraction methods.- Minimize extraction duration.- Use appropriate and high-purity solvents.
Oxidative degradation: Exposure to atmospheric oxygen, especially in the presence of heat, can lead to oxidation.- Perform extractions under an inert atmosphere (e.g., nitrogen).- Consider adding an antioxidant like BHT to the extraction solvent.
Inconsistent results between replicates Variable degradation: Inconsistent timing and handling between samples can lead to varying levels of degradation.- Standardize the time for each step of the sample preparation process.- Ensure all samples are treated identically.
Incomplete extraction: The extraction method may not be efficient for your sample matrix.- Optimize the extraction solvent and method for your specific sample type.- Ensure thorough homogenization of the sample.
Presence of unexpected peaks in chromatogram Degradation products: The additional peaks may correspond to this compound degradation products.- Compare the chromatogram with those of stressed samples (e.g., exposed to heat or light) to identify potential degradation peaks.- Use mass spectrometry (MS) to identify the unknown peaks.[7][8][9][10]
Emulsion formation during liquid-liquid extraction High lipid content in the sample: Surfactant-like molecules in the sample can cause emulsions.- Gently swirl instead of vigorously shaking the separatory funnel.- Add a saturated salt solution (brine) to break the emulsion.- Consider an alternative extraction method like solid-phase extraction (SPE).[11]

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on environmental conditions. The following table summarizes the degradation kinetics under various temperatures and pH levels.

Temperature (°C)pHHalf-life (minutes)Activation Energy (kcal/mol)Reference
704.5301.420.57[3]
954.536.720.57[3]
704.3239.019.62[3]
954.333.719.62[3]
703.9203.919.07[3]
953.929.619.07[3]
703.7113.612.41[3]
953.729.812.41[3]
703.583.511.08[3]
953.523.711.08[3]

This data is based on the thermal degradation of ergosterol in tomato paste serum and follows a first-order reaction model.[3]

Experimental Protocols

Protocol 1: this compound Extraction from Fungal Biomass

This protocol describes a common method for extracting this compound from fungal biomass for subsequent analysis by HPLC.

Materials:

  • Fungal biomass (lyophilized)

  • Methanol (B129727) (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • n-Hexane (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with screw caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Saponification:

    • Weigh approximately 100 mg of lyophilized fungal biomass into a glass vial.

    • Add 5 mL of 10% (w/v) KOH in methanol.

    • Incubate in a water bath at 80°C for 1-2 hours with occasional vortexing to saponify the lipids.[12][13]

  • Extraction:

    • Allow the sample to cool to room temperature.

    • Add 5 mL of n-hexane to the vial and vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

    • Repeat the hexane extraction on the lower aqueous layer two more times, combining all hexane extracts.

  • Drying and Reconstitution:

    • Pass the combined hexane extracts through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent for your analytical method (e.g., methanol or isopropanol).

  • Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample by HPLC with UV detection at 282 nm.

Visualizations

This compound Degradation Pathways

Fungisterol_Degradation This compound This compound Intermediates Reactive Intermediates This compound->Intermediates Light (UV) Heat OxidationProducts Oxidation Products (e.g., Ergosterol Peroxide) This compound->OxidationProducts Oxygen (Autoxidation) OtherProducts Other Degradation Products This compound->OtherProducts Extreme pH VitaminD2 Vitamin D2 Intermediates->VitaminD2

Caption: Key degradation pathways of this compound.

Experimental Workflow for this compound Analysis

Fungisterol_Workflow SampleCollection Sample Collection (Protect from light and heat) Storage Storage (-20°C or -80°C) SampleCollection->Storage Extraction Extraction Storage->Extraction Saponification Saponification Extraction->Saponification Purification Purification (e.g., SPE) Saponification->Purification HPLC HPLC Analysis Purification->HPLC Data Data Acquisition and Processing HPLC->Data

Caption: General workflow for this compound analysis.

References

Technical Support Center: Optimizing Fungisterol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of fungisterols.

Troubleshooting Guide

This guide addresses specific issues that may arise during fungisterol extraction experiments.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent System: The solvent may not be optimal for the specific fungal species or the form of the material (e.g., fresh vs. dried mycelia).2. Incomplete Cell Lysis: Fungal cell walls are robust and may not be sufficiently disrupted to release the intracellular sterols.3. Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete transfer of fungisterols into the solvent.4. Suboptimal Temperature: Extraction temperature can significantly affect solvent efficiency and sterol stability.1. Solvent Optimization: Test a range of solvents with varying polarities. Common effective solvents include methanol (B129727), ethanol (B145695), and chloroform.[1] Consider using a combination of a polar and a non-polar solvent. For instance, a chloroform-methanol mixture has been shown to be effective.[1]2. Enhanced Cell Disruption: Incorporate a mechanical disruption method such as sonication or grinding with liquid nitrogen before solvent extraction.[2] Chemical methods like saponification with potassium hydroxide (B78521) (KOH) in methanol can also be employed to break down cell membranes.[1][3]3. Increase Extraction Time/Cycles: Extend the duration of extraction or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction.[4]4. Temperature Adjustment: Optimize the extraction temperature. While higher temperatures can increase solubility, they may also lead to the degradation of thermolabile fungisterols. An initial trial at room temperature followed by gentle heating (e.g., 40-60°C) is advisable.[5]
Formation of Emulsion During Liquid-Liquid Extraction 1. High Concentration of Lipids and Surfactant-like Molecules: Samples with a high fat content can lead to the formation of stable emulsions between the aqueous and organic phases.[6]2. Vigorous Shaking: Excessive agitation of the separatory funnel can promote emulsion formation.[6]1. Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase interaction without forming a stable emulsion.[6]3. Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.4. Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[6]
Co-extraction of Impurities 1. Non-selective Solvent System: The chosen solvent may be extracting a wide range of other lipids and cellular components in addition to fungisterols.2. Presence of Pigments and Other Polar Compounds: Fungal extracts can be rich in pigments and other polar molecules that are co-extracted with the fungisterols.1. Solid-Phase Extraction (SPE): Utilize SPE as a cleanup step after the initial extraction. A silica-based sorbent can effectively separate sterols from more polar and non-polar impurities.[3]2. Saponification: Performing a saponification step with alcoholic KOH will hydrolyze triglycerides and other esters, converting them into water-soluble soaps that can be easily removed by washing. The non-saponifiable fraction containing the fungisterols can then be extracted with a non-polar solvent like hexane (B92381).[7]3. Crystallization: The crude extract can be concentrated and cooled to induce the crystallization of fungisterols, which can then be separated by filtration.
Inconsistent Results Between Batches 1. Variability in Fungal Biomass: Differences in the age, growth conditions, or handling of the fungal material can lead to variations in this compound content.2. Inconsistent Sample Preparation: Variations in the degree of drying or grinding of the fungal material can affect extraction efficiency.[4]3. Solvent Quality and Water Content: The purity of the solvents and the presence of even small amounts of water can alter the solvent properties and affect extraction yields.1. Standardize Fungal Culture and Harvesting: Maintain consistent growth conditions (media, temperature, aeration, light) and harvest the fungal biomass at the same growth phase for each batch.2. Standardize Sample Preparation: Ensure that the fungal material is dried to a consistent moisture content and ground to a uniform particle size before extraction.[4][8]3. Use High-Purity Solvents: Always use high-purity, analytical grade solvents. If using a binary or ternary solvent system, prepare the mixture fresh for each batch to ensure consistent composition.

Frequently Asked Questions (FAQs)

Q1: What is the most effective single solvent for this compound extraction?

A1: There is no single "best" solvent, as the optimal choice depends on the specific fungal species and the target this compound. However, methanol and ethanol are frequently used and have been shown to be effective for extracting a broad range of sterols.[1][9] Chloroform has also demonstrated high extraction efficiency for ergosterol (B1671047), a primary this compound.[1]

Q2: Are solvent mixtures better than single solvents for this compound extraction?

A2: Solvent mixtures, such as chloroform-methanol or methanol-dichloromethane, can be more effective than single solvents.[1][10] These mixtures can solvate a wider range of compounds and can be more efficient at disrupting cell membranes to release intracellular sterols. Ternary systems, incorporating components like CO2, ethanol, and water in pressurized extractions, have also been optimized for high yields.[11]

Q3: What is the purpose of saponification in this compound extraction?

A3: Saponification is a process that involves heating the fungal biomass with an alkali, typically potassium hydroxide (KOH), in an alcohol like methanol or ethanol.[1][3] This process serves two main purposes:

  • Cell Lysis: It breaks down the fungal cell walls and membranes, releasing the intracellular contents, including fungisterols.

  • Purification: It converts triglycerides and other fatty acid esters into water-soluble soaps. This allows for the separation of the non-saponifiable fraction, which contains the fungisterols, from these interfering lipids.[7]

Q4: How can I remove pigments from my this compound extract?

A4: Pigments can often be co-extracted with fungisterols. To remove them, you can employ a post-extraction purification step such as solid-phase extraction (SPE).[3] Alternatively, column chromatography with a suitable stationary phase like silica (B1680970) gel can be used to separate the fungisterols from the pigments.

Q5: Is heating necessary for efficient this compound extraction?

A5: Heating can improve extraction efficiency by increasing the solubility of fungisterols and enhancing the penetration of the solvent into the fungal matrix.[8] However, excessive heat can lead to the degradation of some sterols. A common approach is to perform the extraction at a moderately elevated temperature, for example, by refluxing at the boiling point of the solvent or incubating at a controlled temperature (e.g., 60-80°C).[1][3]

Data on Solvent System Performance

The following tables summarize quantitative data on the yield of fungisterols (specifically ergosterol) using different solvent systems and extraction methods.

Table 1: Comparison of Ergosterol Yield with Different Solvents

Solvent SystemExtraction MethodFungal SourceErgosterol Yield (µg/g of sample)Reference
ChloroformSonication & IncubationMycorrhizal RootsConsistently Higher Yields[1]
Methanol HydroxideSonication & IncubationMycorrhizal Roots80-92% lower than Chloroform[1]
MethanolSonication & IncubationMycorrhizal RootsModerate Yields[1]
n-HexaneSoxhletMushroomsHigh Purity Extracts[10]
Methanol:Dichloromethane (75:25, v/v)MacerationMushroomsHigh Purity Extracts[10]

Table 2: Effect of Extraction Method on Yield

Extraction MethodSolventKey FindingReference
Pressurized Liquid Extraction (PLE) with Ternary Solvent27% CO2, 55% Ethanol, 18% WaterHighest extraction yield (54%)[11]
Alkaline ExtractionAlkaline Solvent MixtureGreater yields than neutral extracts[12]
Pre-soaking ExtractionNot specifiedEfficiencies equal to heat-assisted methods[13]

Experimental Protocols

Protocol 1: Alkaline Extraction of Ergosterol

This protocol is adapted from methods used for quantifying fungal biomass.[1][3]

  • Sample Preparation: Weigh approximately 300 mg of dried and finely ground fungal material into a 50 ml centrifuge tube.

  • Saponification:

    • Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in HPLC-grade methanol (Methanol Hydroxide).

    • Add 10 ml of the Methanol Hydroxide solution to the centrifuge tube.

  • Cell Lysis:

    • Sonicate the mixture in an ultrasonic water bath for 15 minutes.

    • Incubate the tube at 80°C for 30 minutes.

  • Cooling and Neutralization:

    • Allow the sample to cool to room temperature.

    • Add 1 ml of Milli-Q water and vortex at maximum speed for 1 minute.

  • Extraction:

    • Add an equal volume of n-hexane and vortex thoroughly for 2 minutes.

    • Centrifuge at 1000 g for 1 minute to separate the phases.

  • Collection: Carefully collect the upper hexane layer containing the ergosterol.

  • Repeat Extraction: Repeat the extraction step with another portion of n-hexane to ensure complete recovery.

  • Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., isopropanol (B130326) or methanol) for analysis by HPLC.

Protocol 2: Solid-Phase Extraction (SPE) for Ergosterol Purification

This protocol is a common cleanup step following initial lipid extraction.[3]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2 ml of methanol, followed by 2 ml of the conditioning solution (e.g., a mixture of methanol, KOH in methanol, and HCl).[3]

  • Sample Loading:

    • Transfer the crude lipid extract (from a prior extraction step) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a suitable solvent to remove interfering compounds. The specific wash solvent will depend on the nature of the impurities.

  • Elution:

    • Elute the ergosterol from the cartridge with 4 x 400 µl of isopropanol.

  • Collection: Collect the eluate in a clean vial for subsequent analysis.

Visualizations

Experimental_Workflow Start Start: Dried Fungal Biomass Grinding Mechanical Disruption (Grinding/Sonication) Start->Grinding Saponification Alkaline Hydrolysis (KOH in Methanol, 80°C) Grinding->Saponification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Saponification->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract SPE Purification: Solid-Phase Extraction (SPE) CrudeExtract->SPE Cleanup Step Purethis compound Purified this compound Fraction SPE->Purethis compound Analysis Analysis (HPLC/GC-MS) Purethis compound->Analysis End End: Quantified this compound Analysis->End

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic Problem Low this compound Yield? CheckCellLysis Cell Lysis Sufficient? Problem->CheckCellLysis Yes CheckSolvent Solvent System Optimal? CheckCellLysis->CheckSolvent Yes ImproveLysis Action: Enhance Disruption (e.g., Sonication) CheckCellLysis->ImproveLysis No CheckTimeTemp Time/Temperature Adequate? CheckSolvent->CheckTimeTemp Yes OptimizeSolvent Action: Test Different Solvents/Mixtures CheckSolvent->OptimizeSolvent No OptimizeConditions Action: Increase Time or Adjust Temperature CheckTimeTemp->OptimizeConditions No Success Yield Improved CheckTimeTemp->Success Yes ImproveLysis->Problem Re-evaluate OptimizeSolvent->Problem Re-evaluate OptimizeConditions->Problem Re-evaluate

Caption: Troubleshooting Logic for Low this compound Yield.

References

Enhancing the recovery of Fungisterol from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of fungisterol from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound during extraction?

A1: The most critical factors include the choice of extraction solvent, the efficiency of cell lysis, the solvent-to-solid ratio, extraction time, and temperature. For instance, using an appropriate solvent system, such as a chloroform/methanol (B129727) mixture, has been shown to yield higher concentrations of sterols compared to methanol alone.[1] Additionally, ensuring complete cell disruption is crucial for releasing intracellular this compound.

Q2: What is the purpose of saponification, and is it always necessary?

A2: Saponification is an alkaline hydrolysis process that cleaves ester linkages, releasing free sterols from their esterified forms.[2] This step is essential when the goal is to quantify the total this compound content. If you are only interested in free this compound, this step might be omitted, though it is generally recommended for comprehensive analysis from complex biological samples.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: this compound can be sensitive to high temperatures, light, and acidic conditions. To minimize degradation, it is advisable to work in low light or use amber-colored glassware, avoid excessive heat during solvent evaporation (e.g., use a rotary evaporator at < 40°C), and protect samples from prolonged exposure to harsh acidic or basic conditions.

Q4: What are the advantages of Solid-Phase Extraction (SPE) for this compound purification?

A4: SPE is a rapid and efficient method for purifying and concentrating sterols from crude extracts. It requires smaller volumes of solvents compared to traditional column chromatography and can effectively separate sterols from other interfering lipid components, resulting in a cleaner sample for downstream analysis.[3][4][5]

Q5: When should I use derivatization for GC-MS analysis of this compound?

A5: Derivatization is often employed in GC-MS analysis to increase the volatility and thermal stability of sterols, leading to improved chromatographic peak shape and detection sensitivity.[6] Common derivatizing agents for sterols include silylating agents like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract

Symptoms:

  • Low concentration of this compound detected in the initial extract, even with a substantial amount of starting fungal biomass.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Fungal Cell Lysis Ensure the fungal mycelium is thoroughly dried (lyophilization is preferred) and ground into a fine powder to maximize the surface area for solvent penetration.
Inappropriate Extraction Solvent The polarity of the solvent system is crucial. A combination of polar and non-polar solvents, such as chloroform:methanol (2:1, v/v), is often more effective than a single solvent.[1]
Suboptimal Extraction Parameters Optimize the solvent-to-solid ratio (a common starting point is 1:10 to 1:30 g/mL), extraction time, and temperature. Increasing the extraction time or employing methods like ultrasonication can enhance recovery.[7]
Incomplete Saponification If analyzing total this compound, ensure complete hydrolysis of sterol esters by using an adequate concentration of alkali (e.g., KOH in methanol) and sufficient incubation time and temperature (e.g., 80°C for 30 minutes).[1]

Troubleshooting Workflow for Low Crude Extract Yield

Low_Yield_Troubleshooting start Low this compound Yield in Crude Extract check_lysis Was cell lysis complete? (e.g., fine powder) start->check_lysis optimize_lysis Action: Improve cell disruption. - Lyophilize and grind mycelium. check_lysis->optimize_lysis No check_solvent Is the extraction solvent optimal? check_lysis->check_solvent Yes optimize_lysis->check_solvent optimize_solvent Action: Change/optimize solvent. - Use Chloroform:Methanol (2:1). - Test different solvent systems. check_solvent->optimize_solvent No check_params Are extraction parameters adequate? (Time, Temp, Ratio) check_solvent->check_params Yes optimize_solvent->check_params optimize_params Action: Optimize parameters. - Increase extraction time. - Use ultrasonication. - Increase solvent:solid ratio. check_params->optimize_params No check_saponification Was saponification performed for total sterol analysis? check_params->check_saponification Yes optimize_params->check_saponification perform_saponification Action: Include saponification step. check_saponification->perform_saponification No success Yield Improved check_saponification->success Yes perform_saponification->success Fungisterol_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fungal Biomass grind Lyophilize & Grind start->grind saponification Saponification (e.g., Methanolic KOH, 80°C) grind->saponification lle Liquid-Liquid Extraction (e.g., with n-Hexane) saponification->lle dry_crude Evaporate to Dryness lle->dry_crude spe Solid-Phase Extraction (SPE) dry_crude->spe dry_pure Evaporate to Dryness spe->dry_pure analysis GC-MS or HPLC Analysis dry_pure->analysis

Caption: A generalized workflow for the extraction and purification of this compound.

References

Troubleshooting low yield of Fungisterol in fungal cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of low fungisterol yield in fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What are fungisterols and why is their yield important?

Fungisterols are a class of sterol molecules exclusively found in the cell membranes of fungi. The most common and well-studied this compound is ergosterol (B1671047). These compounds are crucial for maintaining the integrity, fluidity, and proper function of the fungal cell membrane.[1] For researchers, particularly in drug development, ergosterol is a primary target for antifungal drugs.[2] Monitoring this compound levels, often by measuring ergosterol, serves as a reliable indicator of fungal biomass.[3][4] Therefore, achieving a consistent and optimal yield of fungisterols is critical for experimental accuracy, antifungal drug efficacy studies, and the production of commercially valuable compounds.

Q2: What are the primary factors that influence this compound yield in fungal cultures?

Several factors can significantly impact the final yield of fungisterols. These can be broadly categorized as biological and environmental factors:

  • Fungal Species: The capacity to produce fungisterols varies significantly among different fungal species.[4][5]

  • Culture Age and Growth Phase: this compound content is not constant throughout the fungal life cycle and can vary with the age of the culture and its developmental stage (e.g., hyphal formation vs. sporulation).[4]

  • Culture Conditions: Environmental parameters play a vital role. These include:

    • Growth Media: The composition of the culture medium, including the carbon and nitrogen sources, is critical.[6][7]

    • pH: The pH of the growth medium can influence fungal growth and metabolism, thereby affecting sterol production.[4][7]

    • Temperature: Each fungal species has an optimal temperature range for growth and, consequently, for this compound biosynthesis.[4][7]

    • Aeration (Oxygen Availability): Ergosterol biosynthesis is an oxygen-dependent process. Hypoxic or anaerobic conditions can limit yield.[2][8]

Q3: Can the addition of precursors to the culture medium boost this compound yield?

Yes, supplementing the culture medium with precursors of the ergosterol biosynthesis pathway can enhance the final yield. For instance, the addition of squalene (B77637) or pyruvate (B1213749) has been shown to increase sterol accumulation in Penicillium crustosum.[6]

Q4: Are there genetic engineering strategies to increase this compound production?

Genetic modification presents a powerful approach to enhance this compound yields. Key strategies include:

  • Overexpression of Biosynthesis Genes: Increasing the expression of genes directly involved in the ergosterol biosynthesis pathway (e.g., ERG1, ERG11) can lead to higher production.[2]

  • Modification of Regulatory Pathways: Targeting transcription factors that regulate sterol homeostasis, such as Sterol Regulatory Element Binding Proteins (SREBPs), can modulate the expression of multiple genes in the pathway.[9][10]

  • Disruption of Competing Pathways: Eliminating or downregulating metabolic pathways that compete for precursors can redirect metabolic flux towards this compound synthesis.[9]

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to identifying and resolving the causes of unexpectedly low this compound yields.

Issue: The final yield of this compound from my fungal culture is significantly lower than expected.

To diagnose the potential cause, work through the following troubleshooting steps, starting with the most common and easily addressable issues.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_extraction Extraction & Quantification Issues cluster_culture Culture Condition Issues cluster_fungus Fungal Strain Issues cluster_advanced Advanced Strategies start Start: Low this compound Yield extraction Step 1: Review Extraction & Quantification Protocol start->extraction culture Step 2: Evaluate Culture Conditions extraction->culture Protocol Verified q1 Inefficient solvent system? extraction->q1 q2 Compound degradation (light/heat)? extraction->q2 q3 Inaccurate quantification? extraction->q3 fungus Step 3: Assess Fungal Strain and Inoculum culture->fungus Conditions Optimized q4 Suboptimal media (C/N ratio)? culture->q4 q5 Incorrect pH or temperature? culture->q5 q6 Insufficient aeration? culture->q6 q7 Harvested at wrong growth phase? culture->q7 advanced Step 4: Consider Advanced Optimization fungus->advanced Strain & Inoculum Viable q8 Low-producing species/strain? fungus->q8 q9 Poor inoculum quality/viability? fungus->q9 end Resolution: Optimized Yield advanced->end Advanced Strategies Implemented q10 Add pathway precursors? advanced->q10 q11 Genetic modification required? advanced->q11

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Step 1: Review Your Extraction and Quantification Protocol

The issue might lie in the recovery and measurement of the this compound, not its production.

  • Is your extraction method efficient?

    • Problem: The chosen solvent or technique may not be effectively isolating the this compound. Chloroform-based extractions have been shown to yield consistently higher concentrations of ergosterol compared to methanol-based methods alone.[5][11]

    • Solution: Consider switching to a more robust solvent system, such as a chloroform/methanol (B129727) mixture. Ensure complete cell lysis to release the sterols; this is often achieved through saponification with alcoholic potassium hydroxide (B78521) (KOH).[1][12]

  • Could the this compound be degrading during the process?

    • Problem: Ergosterol and related compounds are sensitive to light, heat, and oxidation.[5] Exposure during extraction and storage can lead to significant loss.

    • Solution: Protect samples from direct light by using amber vials or covering glassware with foil. Maintain low temperatures throughout the extraction and purification steps.[5] If storing samples, freezing them in the initial extraction solvent (e.g., KOH/methanol) is preferable to storing dry biomass.[3]

  • Is your quantification method accurate?

    • Problem: The analytical method may lack the necessary sensitivity or be prone to interference.

    • Solution: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for ergosterol quantification.[3][12] If yields are extremely low, consider using a more sensitive detection method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] Always use a pure ergosterol standard to create a calibration curve for accurate quantification.

Step 2: Evaluate Fungal Culture Conditions

If the extraction protocol is sound, the next step is to examine the conditions under which the fungus was grown.

  • Is the culture medium optimized?

    • Problem: Nutrient limitation, particularly of carbon or nitrogen, can restrict fungal growth and, consequently, this compound production.[13]

    • Solution: Ensure the medium has an optimal carbon-to-nitrogen ratio. For some fungi, using complex carbon sources like molasses can enhance sterol production.[6][7] Review literature for media compositions known to support high biomass and sterol yields for your specific fungal species.

  • Are the pH, temperature, and aeration levels correct?

    • Problem: Deviations from the optimal pH and temperature for your fungal strain will inhibit growth and metabolic activity.[4][7] As ergosterol synthesis requires molecular oxygen, insufficient aeration can be a major limiting factor.[2][14]

    • Solution: Monitor and control the pH of the culture medium throughout the fermentation. Incubate the culture at the species' recommended optimal temperature. For submerged cultures, ensure adequate agitation and airflow to maintain sufficient dissolved oxygen.

  • When are you harvesting the culture?

    • Problem: this compound content can fluctuate, often peaking during a specific growth phase (e.g., late exponential or early stationary phase). Harvesting too early or too late can result in lower yields.

    • Solution: Perform a time-course experiment to determine the optimal harvest time for maximal this compound accumulation in your specific fungal strain and culture conditions.

Step 3: Assess the Fungal Strain and Inoculum
  • Is your fungal strain a high producer?

    • Problem: There is significant natural variation in this compound content among different fungal species and even between different strains of the same species.[4][5]

    • Solution: Consult the literature to confirm that the species you are using is known to be a good producer of fungisterols. If possible, screen several strains to identify one with higher intrinsic production capacity.

  • Was the inoculum healthy and sufficient?

    • Problem: A low-quality or insufficient inoculum (e.g., old spores, low cell density) will lead to a lag in growth and may result in lower overall biomass and this compound yield.

    • Solution: Use a fresh, viable inoculum. Standardize the inoculum size and age to ensure consistency between experiments.

Data Summary: this compound Content in Various Fungi

The following table summarizes reported ergosterol content for different fungal species, providing a reference for expected yields. Note that these values can vary based on the specific strain and culture conditions used.[4]

Fungal SpeciesTypeAverage Ergosterol Content (μg/mg of dry mass)
Aspergillus versicolorFilamentous Fungus2.6
Penicillium chrysogenumFilamentous Fungus2.6
Cladosporium cladosporioidesFilamentous Fungus14
Candida albicansYeast37
Rhodotorula mucilaginosaYeast42

Data adapted from studies on fungal cultures and building material samples.[4]

Key Signaling Pathway: Ergosterol Biosynthesis

The production of ergosterol is a complex, multi-step process that begins with Acetyl-CoA. This pathway is a common target for antifungal drugs, particularly azoles, which inhibit the enzyme Erg11p (lanosterol 14α-demethylase).[2] The regulation of this pathway is tightly controlled by transcription factors such as Upc2 and SREBPs, which respond to cellular sterol levels and environmental cues like oxygen availability.[8][14]

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase farnesyl_pp Farnesyl-PP mevalonate->farnesyl_pp Multiple Steps squalene Squalene farnesyl_pp->squalene Erg9p lanosterol Lanosterol squalene->lanosterol Erg1p, Erg7p zymosterol Zymosterol lanosterol->zymosterol Erg11p, Erg24, etc. ergosterol Ergosterol zymosterol->ergosterol Final Steps hmgr HMG-CoA Reductase (Rate-limiting) erg9 Erg9p (Squalene synthase) erg1 Erg1p (Squalene epoxidase) erg7 Erg7p (Lanosterol synthase) erg11 Erg11p (Lanosterol 14α-demethylase) multi_step Multiple Steps (Erg24, Erg25, etc.) final_steps Final Steps (Erg6, Erg3, etc.) srebp SREBP (SrbA) Transcription Factor srebp->erg9 srebp->erg1 srebp->erg11 Regulates Expression oxygen Molecular Oxygen (Required) oxygen->erg1 Co-factor azoles Azole Antifungals (Inhibitor) azoles->erg11 Inhibits

Caption: Simplified ergosterol biosynthesis pathway in fungi.

Experimental Protocols

Protocol 1: this compound (Ergosterol) Extraction

This protocol is adapted from methods utilizing saponification followed by liquid-liquid extraction, suitable for quantifying ergosterol from fungal biomass.[1][3][12]

Materials:

  • Fungal biomass (lyophilized or wet pellet)

  • Methanol (HPLC grade)

  • Potassium hydroxide (KOH)

  • n-Hexane (or Pentane) (HPLC grade)

  • Deionized water

  • Glass screw-cap tubes (Teflon-lined caps)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh approximately 20-50 mg of lyophilized fungal biomass into a glass screw-cap tube. If using a wet pellet, determine the dry weight equivalent separately.

  • Saponification:

    • Prepare a 10% (w/v) solution of KOH in methanol (alcoholic KOH).

    • Add 8 mL of the alcoholic KOH solution to the tube containing the fungal biomass.

    • Secure the cap tightly and vortex vigorously for 1 minute to mix.

    • Incubate the tube in a water bath at 80°C for 60-90 minutes to lyse the cells and hydrolyze lipids.

  • Cooling: After incubation, allow the tubes to cool completely to room temperature.

  • Liquid-Liquid Extraction:

    • Add 3 mL of deionized water and 3 mL of n-hexane to the cooled saponified mixture.

    • Cap the tube and vortex vigorously for 3 minutes to ensure thorough mixing and extraction of the non-saponifiable fraction (containing sterols) into the hexane (B92381) layer.

  • Phase Separation: Centrifuge the tubes at 1000 x g for 5 minutes to achieve a clear separation of the upper hexane layer and the lower aqueous/methanolic layer.

  • Collection: Carefully transfer the upper hexane layer, which contains the ergosterol, to a new clean glass tube.

  • Second Extraction (Optional but Recommended): To maximize recovery, add another 3 mL of n-hexane to the original tube, vortex, and centrifuge again. Combine this second hexane extract with the first.

  • Evaporation: Evaporate the hexane solvent to dryness under a gentle stream of nitrogen gas. If a nitrogen evaporator is unavailable, a fume hood can be used, but be mindful of potential oxidation.

  • Reconstitution: Re-dissolve the dried sterol extract in a known volume (e.g., 1 mL) of a suitable solvent for your analytical method, such as methanol or isopropanol. The sample is now ready for quantification.

Protocol 2: this compound (Ergosterol) Quantification by HPLC

Materials:

  • Ergosterol extract (reconstituted in mobile phase)

  • Ergosterol standard (high purity)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase (e.g., 100% Methanol or Acetonitrile)

Procedure:

  • Prepare Standards: Create a series of ergosterol standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by dissolving the pure ergosterol standard in the mobile phase.

  • HPLC Setup:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength of 282 nm, which is the characteristic absorbance maximum for ergosterol.

  • Generate Standard Curve:

    • Inject equal volumes (e.g., 20 µL) of each ergosterol standard onto the HPLC system.

    • Record the retention time and peak area for each standard.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99).

  • Analyze Samples:

    • Inject the same volume (20 µL) of your reconstituted sample extracts.

    • Identify the ergosterol peak in your sample chromatogram by comparing its retention time to that of the standards.

  • Calculate Concentration:

    • Determine the peak area of the ergosterol in your sample.

    • Use the equation from the linear regression of your standard curve to calculate the concentration of ergosterol in your injected sample (in µg/mL).

  • Calculate Final Yield: Account for the reconstitution volume and the initial dry weight of the fungal biomass to express the final ergosterol yield in µg per mg of dry fungal biomass.

References

Strategies to improve the stability of Fungisterol for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fungisterol Stability Solutions Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound compounds during long-term storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: this compound degradation is primarily influenced by a combination of environmental and chemical factors. The most common culprits include:

  • Oxidation: Exposure to oxygen can lead to the formation of phytosterol oxidation products (POPs), which can compromise the efficacy and safety of the compound.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation.[2] Storing fungisterols at lower temperatures, such as -20°C, has been shown to minimize oxidation.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the transformation of fungisterols into other compounds.[2]

  • pH: The pH of the formulation can significantly impact the stability of fungisterols. Acidic conditions, in particular, have been shown to reduce the stability of some sterols.[3][4][5]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q2: What are the most effective strategies to enhance the long-term stability of this compound?

A2: Several strategies can be employed to protect this compound from degradation and improve its shelf-life. These include:

  • Encapsulation: Microencapsulation and nanoencapsulation create a physical barrier between the this compound and detrimental environmental factors.[6][7][8] Common techniques include spray drying and liposomal encapsulation.

  • Use of Antioxidants: Incorporating antioxidants into the formulation can effectively inhibit oxidative degradation.[1][2][9][10] Both natural (e.g., tocopherols (B72186), rosemary extract) and synthetic (e.g., BHT) antioxidants have been shown to be effective.

  • Optimized Storage Conditions: Controlling the storage environment is crucial. This includes refrigeration or freezing, protection from light, and storage in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation.

  • Appropriate Formulation: The choice of excipients and the overall formulation design can significantly influence stability. For instance, creating amorphous solid dispersions or incorporating fungisterols into a lipid-based matrix can enhance stability.

Q3: How can I monitor the degradation of my this compound sample?

A3: Monitoring this compound degradation typically involves analytical techniques that can separate and identify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods used for this purpose.[11][12][13] These techniques allow for the quantification of the remaining active ingredient and the identification of any impurities that may have formed.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound solution observed even at refrigerated temperatures.
Possible Cause Troubleshooting Step Expected Outcome
Oxygen Exposure Degas the solvent before preparing the solution. Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.Reduced oxidative degradation, leading to improved stability.
Light Exposure Store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light.Minimized photodegradation and preservation of the this compound.
Inappropriate pH Measure the pH of the solution. Adjust to a neutral or slightly alkaline pH if the this compound is known to be unstable in acidic conditions.Enhanced stability by avoiding acid-catalyzed degradation.
Reactive Excipients Review the formulation for any excipients that may be reacting with the this compound. Consider a simpler formulation or use of alternative, inert excipients.Improved stability by eliminating chemical incompatibilities.
Issue 2: Low encapsulation efficiency during liposome (B1194612) preparation.
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Lipid to this compound Ratio Experiment with different molar ratios of phospholipids (B1166683) and cholesterol (or other sterols) to this compound. A 1:1 or 2:1 molar ratio of phospholipid to cholesterol is often a good starting point.[14]Increased encapsulation efficiency by optimizing the vesicle structure.
Inefficient Hydration or Homogenization Ensure the lipid film is completely hydrated. Optimize the homogenization or sonication parameters (e.g., time, power) to achieve a uniform vesicle size distribution.Improved formation of stable, well-defined liposomes with higher loading capacity.
This compound Crystallization Increase the temperature during the hydration step to ensure the this compound is fully solubilized in the lipid phase before vesicle formation.Prevention of premature this compound crystallization, leading to better entrapment within the liposomes.
Issue 3: Poor stability of microencapsulated this compound powder.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Wall Material Select a wall material with low water vapor permeability and good film-forming properties. Common choices include maltodextrin, gum arabic, and whey protein isolate.Enhanced protection of the this compound from environmental moisture and oxygen.
High Inlet Temperature during Spray Drying Optimize the inlet and outlet temperatures of the spray dryer. While a higher inlet temperature can improve drying efficiency, excessive heat can degrade the this compound. Typical inlet temperatures range from 150°C to 220°C, with outlet temperatures between 50°C and 80°C.[15]Minimized thermal degradation of the this compound during the encapsulation process.
High Porosity of Microcapsules Adjust the spray drying parameters, such as the feed flow rate and atomization pressure, to produce denser microcapsules with lower porosity.Reduced diffusion of oxygen and moisture into the microcapsules, leading to better long-term stability.

Quantitative Data Summary

Table 1: Efficacy of Different Antioxidants in Stabilizing Phytosterols (B1254722) at 180°C for 4 hours.

AntioxidantTotal Phytosterol Oxidation Products (μg/g of oil)
Phenolic compounds from rapeseed meal96.69
Rosemary extract110.25
Mix of tocopherols from rapeseed oil125.43
Mix of synthetic tocopherols138.91
Green tea extract155.76
Sinapic acid198.32
BHT268.35
Data adapted from a study on the stabilization of β-sitosterol and campesterol.[2]

Table 2: Influence of Liposomal Formulation Method on Phytosterol Entrapment Efficiency.

Formulation MethodEntrapment Efficiency (%)
Thin Film Hydration-Homogenization> 89%
Thin Film Hydration-Ultrasonication> 89%
Mozafari Method> 89%
Data from a study on the encapsulation of brassicasterol, campesterol, and β-sitosterol.[6]

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound via Thin Film Hydration-Homogenization

This protocol is adapted from Chung et al.[6] and is a common method for preparing liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Homogenizer

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio is 1:10:1 (this compound:PC:Cholesterol), but this may need to be optimized.

  • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C). This will form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to homogenization to reduce the particle size and form small unilamellar vesicles (SUVs).

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • Store the final liposomal suspension at 4°C.

Protocol 2: Microencapsulation of this compound using Spray Drying

This protocol provides a general guideline for microencapsulating this compound. Parameters will need to be optimized based on the specific spray dryer and formulation.

Materials:

  • This compound

  • Wall material (e.g., maltodextrin, gum arabic)

  • Distilled water

  • Magnetic stirrer

  • Spray dryer

Procedure:

  • Prepare an aqueous solution of the wall material by dissolving it in distilled water with continuous stirring.

  • Disperse the this compound in the wall material solution. If the this compound is not water-soluble, it may need to be dissolved in a small amount of a suitable solvent and then emulsified into the aqueous wall material solution.

  • Continuously stir the mixture to ensure a homogenous feed for the spray dryer.

  • Set the spray dryer parameters. Typical starting parameters could be:

    • Inlet temperature: 160-180°C

    • Outlet temperature: 70-90°C

    • Feed flow rate: 5-10 mL/min

    • Atomization pressure: 0.10 - 0.15 MPa

  • Feed the this compound-wall material dispersion into the spray dryer.

  • Collect the dried microcapsule powder from the collection chamber.

  • Store the powder in a tightly sealed container in a cool, dark, and dry place.

Visualizations

Fungisterol_Degradation_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation Oxygen Photodegradation Photodegradation This compound->Photodegradation Light (UV) Hydrolysis Hydrolysis This compound->Hydrolysis Water Degradation_Products Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Major degradation pathways for this compound.

Stabilization_Workflow cluster_formulation Formulation Strategies cluster_storage Storage Conditions Encapsulation Encapsulation (Liposomes, Microcapsules) Stable_Product Stable this compound Product Encapsulation->Stable_Product Antioxidants Addition of Antioxidants (e.g., Tocopherols) Antioxidants->Stable_Product Excipients Inert Excipient Selection Excipients->Stable_Product Temperature Low Temperature (-20°C or 4°C) Light Protection from Light (Amber vials) Atmosphere Inert Atmosphere (Nitrogen/Argon) Fungisterol_API This compound API Fungisterol_API->Encapsulation Fungisterol_API->Antioxidants Fungisterol_API->Excipients Stable_Product->Temperature Stable_Product->Light Stable_Product->Atmosphere

Caption: Workflow for improving this compound stability.

References

Technical Support Center: Method Validation for Fungisterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method validation for the accurate quantification of fungisterol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The most common analytical methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[1] GC-MS is also widely used, often requiring derivatization of the sterol to increase its volatility.[2][3]

Q2: What are the key parameters for method validation in this compound analysis?

A2: Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. These parameters ensure the reliability and consistency of the analytical method.

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

A3: this compound, like other sterols, can be susceptible to degradation from light and air.[4] It is crucial to use amber glassware or protect samples from light, work under an inert atmosphere (e.g., nitrogen) if possible, and store extracts at low temperatures (-20°C or -80°C). Minimizing the time between extraction and analysis is also recommended.

Q4: What are common derivatization agents for GC-MS analysis of this compound?

A4: To increase volatility for GC analysis, this compound is typically derivatized.[5] The most common method is silylation, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7] This process forms a trimethylsilyl (B98337) (TMS) ether of the hydroxyl group.[3]

Q5: What are potential matrix effects in this compound quantification and how can they be mitigated?

A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a common challenge, particularly in complex samples like fungal extracts.[8] These effects can arise from co-eluting compounds that interfere with the ionization of this compound. To mitigate matrix effects, one can optimize sample preparation to remove interfering substances (e.g., using solid-phase extraction), improve chromatographic separation, or use a matrix-matched calibration curve. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for these effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Chromatographic Resolution/Peak Shape (HPLC) Suboptimal mobile phase composition.Optimize the mobile phase gradient and consider switching the organic solvent (e.g., methanol (B129727) to acetonitrile) to alter selectivity.[9]
Inappropriate column selection.For sterols, reversed-phase C18 or biphenyl (B1667301) columns are commonly used. For highly polar sterols, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be more suitable.[9]
Peak tailing due to secondary interactions.Add a small amount of a salt like ammonium (B1175870) acetate (B1210297) to the mobile phase to mask active sites on the stationary phase. Adjusting the mobile phase pH can also improve peak shape.[9]
Sample solvent is too strong.Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion.[9]
Low Signal Intensity/Sensitivity Inefficient ionization in LC-MS.Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). This compound may be sensitive to oxidation during electrospray ionization (ESI).[10] Consider using Atmospheric Pressure Chemical Ionization (APCI).
Incomplete derivatization in GC-MS.Ensure complete dryness of the extract before adding the derivatizing agent. Optimize the reaction time and temperature.
Sample degradation.Protect samples from light and heat. Analyze samples as quickly as possible after preparation.
High Background Noise Contaminated mobile phase or system.Use high-purity solvents and filter all mobile phases. Flush the HPLC/GC system thoroughly.[11][12]
Matrix interferences.Improve sample cleanup procedures, for instance, by incorporating a solid-phase extraction (SPE) step.[13]
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[11][13]
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[11]
Air bubbles in the system.Degas the mobile phase and purge the pump.[11][12]
Poor Reproducibility Variability in sample preparation.Ensure consistent and precise execution of all sample preparation steps, including extraction and derivatization. Use an internal standard to account for variability.
Instrument variability.Perform regular system suitability tests to ensure the instrument is performing within specifications.

Quantitative Data Summary

The following tables provide example acceptance criteria for method validation parameters for the quantification of a sterol (ergosterol, as a proxy for this compound) using HPLC-UV. These values should be established and confirmed for each specific method and laboratory.

Table 1: Linearity and Range

ParameterAcceptance CriteriaExample Result (Ergosterol)
Correlation Coefficient (r²)≥ 0.9950.9995
Linearity RangeTo be established based on expected sample concentrations0.2 - 20.0 µg/mL[14]

Table 2: Accuracy

Concentration LevelAcceptance Criteria (% Recovery)Example Result (Ergosterol, % Recovery)
Low80 - 120%92 - 99%[15]
Medium80 - 120%97%[15]
High80 - 120%81 - 105%[15]

Table 3: Precision

Precision TypeAcceptance Criteria (%RSD)Example Result (Ergosterol, %RSD)
Repeatability (Intra-day)≤ 15%3.2 - 6.5%[15]
Intermediate Precision (Inter-day)≤ 20%4.2 - 10.2%[15]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethodAcceptance CriteriaExample Result (Ergosterol Peroxide)
LODSignal-to-Noise ratio of 3:1Reportable value20 ng/mL[16]
LOQSignal-to-Noise ratio of 10:1Reportable value50 ng/mL[16]

Experimental Protocols

Protocol 1: this compound Extraction from Fungal Biomass

This protocol describes a general procedure for the extraction of sterols from fungal biomass.

  • Harvest and Lyophilize Fungal Cells: Harvest fungal biomass by filtration or centrifugation. Freeze-dry the biomass to a constant weight.

  • Homogenization: Grind the lyophilized biomass into a fine powder using a mortar and pestle or a bead beater.

  • Saponification:

    • Weigh approximately 50-100 mg of the dried fungal powder into a glass tube with a screw cap.

    • Add an internal standard (e.g., epicoprostanol (B1214048) or deuterated cholesterol).

    • Add 5 mL of 10% (w/v) potassium hydroxide (B78521) in 90% methanol.

    • Incubate in a water bath at 80°C for 2 hours with occasional vortexing. This step hydrolyzes sterol esters.

  • Liquid-Liquid Extraction:

    • Cool the sample to room temperature.

    • Add 5 mL of n-hexane and 1 mL of distilled water.

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer to a new glass tube.

    • Repeat the extraction with another 5 mL of n-hexane and combine the hexane fractions.

  • Washing: Wash the combined hexane extracts with 5 mL of distilled water to remove any remaining KOH. Vortex, centrifuge, and discard the lower aqueous layer.

  • Drying and Reconstitution:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or isopropanol (B130326) for HPLC, or a derivatization solvent for GC).

Protocol 2: GC-MS Derivatization (Silylation)

This protocol is for the derivatization of the extracted this compound for GC-MS analysis.

  • Ensure Complete Dryness: It is critical that the extracted sample is completely dry, as moisture will deactivate the silylating reagent.

  • Add Derivatization Reagent:

    • To the dried extract, add 100 µL of a silylating agent such as BSTFA with 1% TMCS.

    • Add 50 µL of pyridine (B92270) to act as a catalyst and aid in dissolving the sterols.

  • Reaction:

    • Cap the vial tightly.

    • Incubate at 60-70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis A Fungal Biomass B Lyophilization & Grinding A->B C Saponification B->C D Liquid-Liquid Extraction C->D E Solvent Evaporation D->E F Reconstitution E->F Dried Extract G_HPLC HPLC-UV/MS Analysis F->G_HPLC G_GC Derivatization (Silylation) F->G_GC H_GC GC-MS Analysis G_GC->H_GC

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Poor Peak Shape? Cause1 Suboptimal Mobile Phase Start->Cause1 Yes Cause2 Inappropriate Column Start->Cause2 Yes Cause3 Strong Sample Solvent Start->Cause3 Yes Solution1 Optimize Gradient/Solvent Cause1->Solution1 Solution2 Change Column (e.g., C18 -> Biphenyl) Cause2->Solution2 Solution3 Dissolve Sample in Mobile Phase Cause3->Solution3

Caption: Troubleshooting logic for poor peak shape in HPLC.

References

Identifying and minimizing interferences in Fungisterol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing interferences during fungisterol analysis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis, and what are their primary advantages and disadvantages?

A1: The most common techniques for analyzing fungisterols, such as ergosterol (B1671047), are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3]

  • High-Performance Liquid Chromatography (HPLC) is frequently coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.[2][3][4] HPLC-UV is valued for its accessibility and ease of use, while HPLC-MS offers higher sensitivity and selectivity, making it a powerful tool for identifying and quantifying sterols in complex biological samples.[2][4] A significant advantage of HPLC is that it can often be performed without derivatization of the sterols.[4]

  • Gas Chromatography (GC) is almost always paired with a Mass Spectrometry (GC-MS) or Flame Ionization Detector (FID).[1][3] GC-MS provides excellent separation and identification of different sterol structures.[1] However, a major drawback is that sterols, being non-volatile, typically require a derivatization step to increase their volatility for GC analysis.[3][5]

Q2: What is a "matrix effect" in LC-MS analysis of fungisterols and how can I mitigate it?

A2: A matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS) refers to the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[6][7] Phospholipids are a major cause of ion suppression in biological samples.[7]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can remove interfering matrix components.[6][7]

  • Chromatographic Separation: Optimizing the HPLC method to separate the this compound from matrix components can reduce co-elution and associated ion suppression.[6][8]

  • Use of Internal Standards: Stable isotope-labeled internal standards are particularly effective as they co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[6][7]

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample can help to compensate for matrix-induced changes in ionization efficiency.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte's signal.[8]

Q3: My ergosterol recoveries are low and inconsistent. What are the potential causes during sample preparation?

A3: Low and inconsistent ergosterol recoveries can stem from several issues during sample preparation:

  • Improper Sample Handling and Storage: Ergosterol can degrade when exposed to light (photoconversion) or high temperatures.[9][10] Samples should be protected from light and stored appropriately, with direct placement and storage in methanol (B129727) being a less destructive method than oven drying or freezing.[9][10]

  • Inefficient Extraction: The choice of extraction solvent and method is critical. Ergosterol is not water-soluble but dissolves well in organic solvents like ethanol (B145695) and acetone.[11] Direct extraction in base-hydrolysis reagents can be less effective than extraction with methanol followed by saponification.[9][10]

  • Incomplete Saponification: Saponification is often used to release esterified sterols. Incomplete saponification will lead to an underestimation of the total this compound content.

  • Losses during Liquid-Liquid Extraction: Insufficient mixing during the partitioning of neutral lipids from the base-hydrolysis reagents can lead to significant losses of ergosterol.[9][10]

Q4: Can I analyze fungisterols without derivatization?

A4: Yes, HPLC analysis, particularly with UV or MS detection, can often be performed without the need for derivatization.[4] This simplifies the sample preparation process and avoids potential errors introduced during the derivatization step.[4] However, for GC analysis, derivatization is generally necessary to increase the volatility of the sterols.[3][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC Analysis

  • Potential Cause: Incompatibility between the sample solvent and the mobile phase. Sterols have low solubility in highly aqueous mobile phases, which can lead to peak distortion.[12]

  • Troubleshooting Steps:

    • Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.

    • Consider using a reversed-phase column with higher retention for sterols (e.g., C18) to allow for the use of a higher percentage of organic solvent in the mobile phase.[3][12]

    • Optimize the gradient elution to ensure a smooth transition from aqueous to organic mobile phase.

    • Adding a small amount of acid (e.g., 0.1% phosphoric acid) to the mobile phase can sometimes sharpen peaks.[12]

Issue 2: Co-elution of Structurally Similar Sterols

  • Potential Cause: Insufficient chromatographic resolution. Many fungal samples contain a mixture of structurally similar sterols that can be difficult to separate.

  • Troubleshooting Steps:

    • Optimize the HPLC/GC method:

      • Adjust the mobile phase composition or temperature gradient.

      • Try a different stationary phase (e.g., a C30 column for HPLC may offer different selectivity).[12]

    • Employ High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between co-eluting compounds with the same nominal mass but different elemental compositions.

    • Use Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions, MS/MS can provide structural information that helps to differentiate between isomers.[4][5]

Issue 3: Suspected Contamination in the Final Product

  • Potential Cause: Carryover from previous injections or impurities from the sample preparation process.

  • Troubleshooting Steps:

    • Run Blank Injections: Inject a blank solvent between samples to check for carryover from the injector or column.

    • Improve Sample Cleanup: Utilize more effective sample preparation techniques like Solid-Phase Extraction (SPE) to remove impurities before analysis.[6][7]

    • Thoroughly Wash Glassware and Equipment: Ensure all equipment is meticulously cleaned to avoid cross-contamination.

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Analysis

FeatureHPLC-UVHPLC-MSGC-MS
Derivatization Not requiredNot requiredRequired
Sensitivity ModerateHighHigh
Selectivity ModerateHighHigh
Cost LowerHigherHigher
Primary Use Quantification of known fungisterolsIdentification and quantification in complex matricesSeparation and identification of various sterol structures

Table 2: Common Solvents for this compound Extraction and Analysis

SolventUseNotes
Methanol Extraction, Mobile PhaseEffective for initial extraction from fungal biomass.[9][10]
Ethanol ExtractionGood solubility for ergosterol.[11]
Hexane (B92381) Extraction (LLE), Mobile PhaseUsed to extract non-saponifiable lipids.[5]
Acetonitrile Mobile PhaseCommon in reversed-phase HPLC, but may decrease signal intensity in ESI-MS.[13]
Isopropanol Mobile PhaseCan improve sterol solubility in the mobile phase.

Experimental Protocols

Protocol 1: Ergosterol Extraction from Fungal Mycelium

  • Harvesting: Harvest fungal mycelium by filtration and wash with sterile distilled water.

  • Homogenization: Homogenize a known weight of the fresh or lyophilized mycelium in methanol.[9][10]

  • Saponification: Add alcoholic potassium hydroxide (B78521) to the homogenate and reflux for 1-2 hours to hydrolyze sterol esters.

  • Extraction: After cooling, add water and extract the non-saponifiable lipids three times with an equal volume of n-hexane.[5]

  • Washing: Combine the hexane extracts and wash with distilled water to remove residual alkali.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the hexane to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol, isopropanol) for HPLC or GC-MS analysis.

Protocol 2: Derivatization of Sterols for GC-MS Analysis

  • Drying: Ensure the extracted sterol sample is completely dry.

  • Reagent Addition: Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract in a sealed vial.

  • Reaction: Heat the vial at 60-70°C for 30-60 minutes to allow the derivatization reaction to complete.

  • Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Fungal Sample homogenization Homogenization (in Methanol) start->homogenization saponification Saponification (Alcoholic KOH) homogenization->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction cleanup Washing and Drying extraction->cleanup evaporation Evaporation cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-UV/MS reconstitution->hplc derivatization Derivatization reconstitution->derivatization quantification Quantification hplc->quantification identification Identification hplc->identification gcms GC-MS gcms->quantification gcms->identification derivatization->gcms

Caption: General workflow for the extraction and analysis of fungisterols.

interference_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inaccurate Quantification matrix Matrix Effects (Ion Suppression/Enhancement) problem->matrix degradation Sample Degradation (Light/Heat) problem->degradation coelution Co-eluting Interferences problem->coelution extraction_loss Inefficient Extraction problem->extraction_loss spe Improve Sample Cleanup (SPE, LLE) matrix->spe istd Use Internal Standards matrix->istd storage Proper Sample Storage degradation->storage chromatography Optimize Chromatography coelution->chromatography msms Use MS/MS coelution->msms extraction_loss->spe

Caption: Logical relationships for troubleshooting inaccurate this compound quantification.

References

Technical Support Center: Optimizing Ionization Parameters for Fungisterol in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Fungisterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no signal for this compound. What are the common causes and how can I improve the signal intensity?

Answer: Low signal intensity for sterols like this compound is a common challenge. The issue often lies with the choice of ionization technique or suboptimal source parameters.

Potential Causes & Solutions:

  • Inappropriate Ionization Technique: this compound is a relatively non-polar molecule and may not ionize efficiently with Electrospray Ionization (ESI) without derivatization. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for sterols as it is a gas-phase ionization technique that is more efficient for less polar compounds.[1][2]

  • Suboptimal Source Parameters: Both APCI and ESI sources require careful optimization of parameters to achieve a strong signal.

  • Sample Preparation Issues: The concentration of this compound in your sample may be too low, or the sample matrix could be causing ion suppression.

Troubleshooting Workflow:

start Low/No this compound Signal ionization_check Review Ionization Technique start->ionization_check apci_check Using APCI? ionization_check->apci_check esi_check Using ESI? apci_check->esi_check No optimize_apci Optimize APCI Parameters apci_check->optimize_apci Yes switch_to_apci Consider switching to APCI esi_check->switch_to_apci optimize_esi Optimize ESI Parameters esi_check->optimize_esi switch_to_apci->optimize_apci sample_prep Review Sample Preparation optimize_apci->sample_prep derivatization Consider Derivatization for ESI optimize_esi->derivatization concentration Increase Sample Concentration sample_prep->concentration cleanup Improve Sample Cleanup sample_prep->cleanup end Signal Improved concentration->end cleanup->end derivatization->sample_prep

Caption: Troubleshooting workflow for low this compound signal.

Q2: My mass spectrum for this compound shows multiple peaks, making it difficult to identify the correct molecular ion. What could be causing this?

Answer: The presence of multiple peaks can be attributed to in-source fragmentation, the formation of adducts, or the presence of isotopes.

Potential Causes & Solutions:

  • In-Source Fragmentation: Sterols are known to lose a water molecule ([M+H-H₂O]⁺) during APCI, which can sometimes be the most abundant ion.[1][3] In-source fragmentation is a phenomenon that can occur in both ESI and APCI sources.[4]

  • Adduct Formation: In ESI, this compound may form adducts with cations present in the mobile phase or from the sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[5][6] In some cases, solvent adducts with acetonitrile (B52724) or methanol (B129727) can also be observed.[7]

  • Isotopic Peaks: The natural abundance of isotopes (e.g., ¹³C) will result in small peaks at M+1, M+2, etc. These are typically much lower in intensity than the monoisotopic peak.

Troubleshooting Steps:

  • Identify the Expected Ions: Calculate the m/z for the expected protonated molecule ([M+H]⁺), the dehydrated ion ([M+H-H₂O]⁺), and common adducts ([M+Na]⁺, [M+NH₄]⁺).

  • Optimize Source Conditions: High source temperatures or high cone/fragmentor voltages can increase in-source fragmentation.[4] Try reducing these parameters to see if the relative intensity of the [M+H]⁺ peak increases.

  • Improve Mobile Phase Purity: To minimize adduct formation, use high-purity solvents and additives. If sodium or potassium adducts are an issue, consider using plastic vials instead of glass.[6] Adding a small amount of ammonium (B1175870) acetate (B1210297) can sometimes promote the formation of the [M+NH₄]⁺ adduct, which can be easier to interpret.[8]

Table 1: Common Ions of this compound in Mass Spectrometry

Ion TypeDescriptionTypical Observation
[M+H]⁺ Protonated MoleculeOften observed, but can be of lower intensity than the dehydrated ion in APCI.
[M+H-H₂O]⁺ Dehydrated IonA very common and often abundant ion for sterols in APCI.[1][3]
[M+Na]⁺ Sodium AdductCommon in ESI, especially with glass vials or sodium contamination in reagents.[6]
[M+NH₄]⁺ Ammonium AdductCan be intentionally promoted in ESI by adding ammonium acetate to the mobile phase.[8]
Q3: I am using APCI and see a prominent peak corresponding to the loss of water. Is this normal and how should I proceed with quantification?

Answer: Yes, the observation of a dehydrated ion ([M+H-H₂O]⁺) as the base peak is a well-documented characteristic of sterol analysis by positive ion APCI.[1][3]

Recommendations:

  • Use the Dehydrated Ion for Quantification: For Selected Reaction Monitoring (SRM) or tandem mass spectrometry (MS/MS) experiments, it is standard practice to use this abundant and stable dehydrated ion as the precursor ion for collision-induced dissociation (CID).[1]

  • Optimize Collision Energy: The collision energy should be optimized to obtain the best sensitivity and selectivity for your chosen product ions.[1]

Experimental Protocol: Optimization of APCI Parameters for this compound

  • Initial Instrument Settings:

    • Ion Source: APCI, positive ion mode.

    • Vaporizer Temperature: 350-450 °C

    • Corona Current: 4-5 µA[1]

    • Sheath and Auxiliary Gas: Nitrogen, optimize flow rates as per instrument recommendations. Humidifying the sheath and auxiliary gases has been shown to reduce fragmentation and increase sensitivity for some molecules.[9]

    • Capillary Temperature: 250-300 °C

  • Flow Injection Analysis (FIA):

    • Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer at a typical LC flow rate (e.g., 0.2-0.5 mL/min).

  • Parameter Optimization:

    • Vary the vaporizer temperature and corona current to maximize the intensity of the [M+H-H₂O]⁺ ion.

    • Once the precursor ion is optimized, perform a product ion scan to identify characteristic fragment ions.

    • Select 2-3 of the most intense and specific product ions for SRM and optimize the collision energy for each transition.

Table 2: Typical Starting Parameters for APCI and ESI of Sterols

ParameterAPCIESI
Ionization Mode PositivePositive
Vaporizer/Source Temp. 350-450 °C100-150 °C (Source); 300-400 °C (Desolvation)
Corona Current 4-5 µAN/A
Capillary Voltage N/A3-5 kV
Declustering/Fragmentor Voltage 70-120 V80-150 V
Mobile Phase Additive None required0.1% Formic Acid or 1-5 mM Ammonium Acetate
Q4: How can I confirm the identity of this compound using tandem mass spectrometry (MS/MS)?

Answer: Tandem mass spectrometry is essential for the structural confirmation of this compound. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.

Logical Relationship for MS/MS Analysis:

This compound This compound in Solution ionization Ionization (APCI) This compound->ionization precursor Precursor Ion [M+H-H₂O]⁺ ionization->precursor isolation Isolation in Quadrupole 1 precursor->isolation cid Collision-Induced Dissociation (CID) in Collision Cell isolation->cid fragments Product Ions (Diagnostic Fragments) cid->fragments detection Detection in Quadrupole 3 / TOF fragments->detection spectrum MS/MS Spectrum detection->spectrum

Caption: Workflow for MS/MS analysis of this compound.

Fragmentation Pattern:

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the separation of fungisterol and related sterols. It includes troubleshooting guides and frequently asked questions to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC columns used for this compound and related sterol separation?

Reversed-phase columns are predominantly used for the separation of this compound and related sterols. The most common stationary phases are C18 and C30. C18 columns provide good hydrophobic selectivity, while C30 columns offer enhanced shape selectivity, which is particularly advantageous for separating structurally similar sterol isomers.[1][2]

Q2: When should I choose a C30 column over a C18 column?

A C30 column is recommended when separating hydrophobic, long-chain, structural isomers of sterols.[2] Its higher shape selectivity can provide better resolution for closely related compounds where a C18 column may fall short.[2][3][4] C30 columns are also a viable alternative to normal-phase columns for lipid analysis.[2]

Q3: What is the impact of particle size on the separation?

Smaller particle sizes in the column packing material lead to higher separation efficiency and resolution.[5] This is due to an increased surface area for analyte interaction and reduced mass transfer resistance.[5] Smaller particles can also lead to faster analysis times.[5] However, they also generate higher backpressure.

Q4: How do I choose the right mobile phase for my sterol separation?

The choice of mobile phase is critical for achieving optimal separation. A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically used in reversed-phase chromatography. The ratio of these solvents can be adjusted to optimize the retention and separation of sterols.[6] For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, may be necessary. Adding a low concentration of a salt, like ammonium (B1175870) acetate, can help improve peak shape by minimizing interactions with the stationary phase.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic analysis of this compound and related sterols.

Problem: Poor Resolution Between Sterol Peaks

Possible Causes:

  • Inappropriate Column Selection: The column may not have the necessary selectivity for the specific sterols being analyzed.

  • Suboptimal Mobile Phase Composition: The mobile phase may not be strong enough to elute the sterols effectively or selective enough to separate them.

  • Incorrect Flow Rate: The flow rate may be too high, not allowing for proper partitioning between the mobile and stationary phases.

Solutions:

  • Column Selection:

    • If using a C18 column, consider switching to a C30 column for improved shape selectivity.[2][7]

    • Evaluate columns with different particle sizes; smaller particles generally offer higher resolution.[5]

  • Mobile Phase Optimization:

    • Adjust the organic solvent-to-water ratio. Increasing the organic solvent concentration will decrease retention time, while decreasing it will increase retention and potentially improve the separation of early-eluting peaks.

    • Experiment with different organic modifiers (e.g., switching from methanol (B129727) to acetonitrile) as this can alter selectivity.[1]

    • Implement a gradient elution to improve the separation of complex mixtures.

  • Flow Rate Adjustment:

    • Optimize the flow rate. A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.

Problem: Peak Tailing or Fronting

Possible Causes:

  • Secondary Interactions: Active sites on the stationary phase can interact with the analytes, causing peak tailing.

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[1]

Solutions:

  • Mobile Phase Additives: Add a small amount of a salt (e.g., 5 mM ammonium acetate) to the mobile phase to mask active sites on the stationary phase.[1]

  • Sample Concentration and Injection Volume: Reduce the sample concentration or the injection volume.

  • Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[1]

Problem: Fluctuating Retention Times

Possible Causes:

  • Unstable Pumping System: Leaks or air bubbles in the pump can cause variations in the flow rate.

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the elution strength.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

Solutions:

  • System Maintenance: Regularly check for leaks in the HPLC system and ensure the mobile phase is properly degassed.[8]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs covered to minimize evaporation.

  • Temperature Control: Use a column oven to maintain a constant and stable temperature.[9]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Separation of Sterols

This protocol provides a starting point for developing a separation method for this compound and related sterols. Optimization will be required based on the specific sample matrix and target analytes.

Column:

  • C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A: Water

  • B: Acetonitrile or Methanol

  • Start with an isocratic elution of 90% B and adjust as needed. For complex samples, a gradient from 80% to 100% B over 20-30 minutes may be effective.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detector at 205-210 nm or a Mass Spectrometer (MS) for more sensitive and specific detection.

Sample Preparation:

  • Extract sterols from the sample matrix using a suitable solvent (e.g., hexane (B92381) or a mixture of chloroform (B151607) and methanol).

  • Saponify the extract to release esterified sterols, if necessary.

  • Purify the sterol fraction using Solid Phase Extraction (SPE).[10]

  • Dissolve the final extract in the initial mobile phase before injection.

Data Presentation

Table 1: Comparison of Common HPLC Columns for Sterol Separation

FeatureC18 ColumnC30 Column
Stationary Phase OctadecylsilaneTriacontylsilane
Selectivity Good hydrophobic selectivityHigh shape selectivity for isomers[2]
Primary Application General-purpose reversed-phase separationsSeparation of hydrophobic, long-chain, structural isomers (e.g., carotenoids, steroids, lipids)[2]
Aqueous Compatibility StandardImproved aqueous compatibility[2]

Table 2: Effect of Particle Size on HPLC Performance

Particle SizeResolutionBackpressureAnalysis Time
5 µm StandardLowerLonger
3 µm HigherHigherShorter
< 2 µm (UHPLC) HighestHighestShortest

Visualizations

G Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution check_column Is the column appropriate? start->check_column change_column Switch to a column with higher selectivity (e.g., C30) check_column->change_column No optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Yes change_column->optimize_mobile_phase adjust_gradient Adjust gradient slope or organic modifier optimize_mobile_phase->adjust_gradient check_flow_rate Is the flow rate optimal? adjust_gradient->check_flow_rate adjust_flow_rate Decrease flow rate check_flow_rate->adjust_flow_rate No end Resolution Improved check_flow_rate->end Yes adjust_flow_rate->end

Caption: Troubleshooting workflow for poor peak resolution in sterol analysis.

G General Experimental Workflow for Sterol Analysis sample Sample (e.g., Fungal Biomass) extraction Lipid Extraction sample->extraction saponification Saponification (optional) extraction->saponification spe Solid Phase Extraction (SPE) saponification->spe hplc HPLC Analysis spe->hplc data_analysis Data Analysis hplc->data_analysis

Caption: A typical experimental workflow for the analysis of this compound.

References

Dealing with co-eluting compounds in Fungisterol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the issue of co-eluting compounds in fungisterol chromatography.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography and why is it a problem?

Q2: Why are fungisterols and other sterols particularly prone to co-elution?

A2: Fungisterols, like other sterols, are a class of molecules that often share very similar chemical structures and physicochemical properties, such as polarity and boiling point.[2][3] These similarities cause them to interact with the stationary phase of the chromatography column in a nearly identical manner, leading to similar retention times and a high likelihood of co-elution.[2] Separating structurally similar sterols, such as isomers, is a well-known challenge in the field.[4][5]

Q3: What are the initial signs that I might have a co-eluting compound?

A3: The most obvious signs are asymmetrical peaks, such as those with a "shoulder" or visible merged peaks.[1] However, perfect co-elution can still produce a symmetrical-looking peak.[1] If you suspect co-elution, using advanced detection methods is crucial. A diode array detector (DAD) in HPLC can perform peak purity analysis by comparing UV spectra across the peak; any differences suggest the presence of more than one compound.[1][6] Similarly, for mass spectrometry (MS), you can examine the mass spectra at different points across the peak to see if the ion profiles change.[1]

Q4: Can I rely on mass spectrometry (MS) to solve co-elution without achieving chromatographic separation?

A4: Yes, to a large extent. Mass spectrometry is a powerful tool that can differentiate co-eluting compounds if they have different mass-to-charge ratios (m/z).[7] Even if two compounds elute at the exact same time, you can quantify them independently by extracting the chromatograms for their unique, specific ions (a technique known as Selected Ion Monitoring or SIM).[2] This is a common and effective strategy when complete chromatographic resolution is difficult to achieve.[7] However, it's important to note that if the concentration of one co-eluting compound is much higher than the other, it may suppress the signal of the less abundant compound.

Troubleshooting Guide for Co-eluting Fungisterols

Issue 1: Poor or No Separation of this compound Peaks

This is a common challenge when analyzing samples containing multiple, structurally similar fungisterols.[2] The following steps can help improve separation.

Solution A: Optimize the Mobile Phase (HPLC)

The composition of the mobile phase is a critical factor in achieving separation.[8]

  • Adjust Solvent Strength: In reversed-phase HPLC, reducing the percentage of the organic solvent (like methanol (B129727) or acetonitrile) will increase retention times and may improve resolution.[1][8]

  • Change Organic Modifier: Switching between methanol and acetonitrile (B52724) can alter the selectivity of the separation, as they interact differently with both the analytes and the stationary phase.[6] Using acetonitrile has been reported to sometimes cause a decrease in signal intensity for sterols in LC-ESI-MS.[9]

  • Employ Gradient Elution: Instead of an isocratic (constant) mobile phase, use a gradient. A shallow gradient, where the solvent composition changes slowly around the time your fungisterols elute, can significantly improve the resolution of closely eluting peaks.[10]

Solution B: Change the Stationary Phase (Column)

The chemistry of the column's stationary phase dictates how it interacts with the analytes. If your current column isn't providing adequate separation, changing the chemistry is often the most effective solution.[6][8]

  • For HPLC: If a standard C18 column fails, consider columns with different selectivity. Phenyl-based columns can provide alternative π-π interactions, while embedded polar group columns (like RP-amide) can improve the retention of more polar analytes.[6][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds that show poor retention on reversed-phase columns.[12]

  • For GC: The choice of the capillary column is the most critical factor.[2] Non-polar columns (e.g., 5% phenyl-methylpolysiloxane) often provide insufficient selectivity for sterol isomers. Switching to a mid-polarity stationary phase (e.g., 50% phenyl-methylpolysiloxane) can enhance separation by introducing different interaction mechanisms.[2]

Solution C: Optimize the Temperature (GC & HPLC)

  • GC Oven Temperature Program: Avoid fast temperature ramps. A slower ramp rate (e.g., 1.5-3°C/minute) during the elution window of the sterols can significantly improve separation.[2]

  • HPLC Column Temperature: Increasing the column temperature in HPLC can decrease mobile phase viscosity and improve peak efficiency (making peaks sharper), which can help resolve closely eluting compounds.[8]

Issue 2: A Symmetrical Peak is Observed, but Co-elution is Still Suspected

Even a perfectly symmetrical peak can hide a co-eluting compound.[1] Use your detector to confirm peak purity.

Solution A: Use a Diode Array Detector (DAD) for Peak Purity Analysis (HPLC)

A DAD captures the full UV-Vis spectrum of the eluent. Peak purity software can analyze the spectra across the width of a single chromatographic peak. If all the spectra are identical, the peak is likely pure. If the spectra differ, it indicates the presence of a co-eluting impurity.[1][6]

Solution B: Leverage Mass Spectrometry (GC-MS and LC-MS)

If you are using a mass spectrometer, you can de-convolute the co-eluting peaks.

  • Examine Mass Spectra Across the Peak: Manually inspect the mass spectra at the beginning, apex, and end of the peak. A change in the relative abundance of ions suggests that more than one compound is present.[1]

  • Use Extracted Ion Chromatograms (EIC) or Selected Ion Monitoring (SIM): If you know the mass of the fungisterols you are looking for, you can plot the signal for their specific, unique ions separately. This allows for the quantification of each compound even if they co-elute perfectly.[2][7]

Issue 3: Co-elution Persists Despite Method Optimization

When fungisterols are extremely similar, chromatographic separation can be nearly impossible. In these cases, focus on sample preparation or alternative analytical techniques.

Solution A: Implement a Sample Cleanup Protocol

Interferences from the sample matrix can contribute to co-elution. A cleanup step can remove these interferences before the sample is injected.

  • Solid-Phase Extraction (SPE): SPE is a rapid and effective method for isolating sterols from other lipids and matrix components.[13][14] Using a silica (B1680970) or aminopropyl-based cartridge can effectively separate sterols from more nonpolar compounds like cholesteryl esters and more polar compounds.[9][14]

Solution B: Derivatize the Analytes (Primarily for GC)

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis.

  • Silylation: Converting the hydroxyl groups of sterols into trimethylsilyl (B98337) (TMS) ethers is a common derivatization technique.[2] This process increases the volatility and thermal stability of the sterols, which is essential for GC analysis, and can sometimes alter their elution order to improve separation.[2]

Solution C: Consider Alternative Chromatographic Techniques

  • Coupled Columns: Connecting two columns with different stationary phase chemistries in series can provide a unique selectivity that neither column could achieve on its own.[15]

  • Countercurrent Chromatography (CCC): For preparative scale work, CCC is a liquid-liquid chromatography technique that can be used to isolate the entire free sterol fraction from a complex matrix like a vegetable oil, simplifying subsequent analytical chromatography.[4]

Data Presentation

Table 1: Comparison of Common HPLC Column Chemistries for this compound Separation
Column TypeStationary Phase ChemistrySeparation PrincipleBest For
C18 (ODS) OctadecylsilanePrimarily hydrophobic interactionsGeneral purpose separation of non-polar to moderately polar sterols.[16]
C8 OctylsilaneHydrophobic interactions (less retentive than C18)Less hydrophobic sterols or when retention on C18 is too long.[12]
Phenyl-Hexyl Phenyl-Hexyl groupsHydrophobic and π-π interactionsAromatic or unsaturated sterols, offering alternative selectivity to C18.[10][11]
Embedded Polar Group e.g., RP-AmideHydrophobic and hydrogen bonding interactionsImproving retention and peak shape of more polar fungisterols.[6][11]
HILIC e.g., Bare Silica, AmidePartitioning into an aqueous layer on the surfaceVery polar fungisterols that are not retained in reversed-phase mode.[12]
Table 2: Example of GC Temperature Program Optimization for this compound Separation
ParameterInitial Method (Poor Resolution)Optimized Method (Improved Resolution)Rationale for Change
Initial Temperature 180°C, hold 1 min180°C, hold 1 minNo change needed for initial elution.
Ramp 1 20°C/min to 300°C20°C/min to 260°CA fast initial ramp to elute less retained compounds quickly.
Ramp 2 N/A1.5°C/min to 300°CA very slow ramp rate during the sterol elution window provides more time for the column to separate closely related compounds.[2]
Final Hold 10 min at 300°C15 min at 300°CExtended hold to ensure all heavy components are eluted from the column.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sterol Cleanup

This protocol is adapted for the isolation of sterols from a lipid extract using a silica cartridge.[9]

  • Cartridge Preparation: Pre-wash a 100 mg silica SPE cartridge by passing 2 mL of hexane (B92381) through it.

  • Sample Loading: Dissolve the dried lipid extract in 1 mL of toluene. Pass this solution through the cartridge.

  • Elute Nonpolar Compounds: Elute nonpolar interferences, such as steryl esters, with 1 mL of hexane. Discard this fraction.

  • Elute Sterols: Elute the target fungisterols and other sterols with 8 mL of 30% isopropanol (B130326) in hexane into a clean collection tube.

  • Final Preparation: Dry the collected sterol fraction under a stream of nitrogen and reconstitute it in a solvent suitable for your HPLC or GC analysis (e.g., 95% methanol).[9]

Protocol 2: Silylation Derivatization for GC-MS Analysis

This protocol describes the formation of trimethylsilyl (TMS) ethers for enhanced GC analysis.[2]

  • Drying: Ensure the sample extract containing the fungisterols is completely dry in a reaction vial.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (B92270) to dissolve the sample.

  • Silylation: Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane).

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Visualizations

G cluster_0 Start Co-elution Suspected (Asymmetric or Broad Peak) CheckPurity Assess Peak Purity Start->CheckPurity OptimizeChrom Optimize Chromatography (Mobile Phase, Column, Temp) CheckPurity->OptimizeChrom Purity Fails UseMS Use Mass Spec Deconvolution (EIC / SIM) CheckPurity->UseMS Purity OK (Hidden Peak) Resolved Peaks Resolved OptimizeChrom->Resolved Separation Achieved NotResolved Still Not Resolved OptimizeChrom->NotResolved Separation Fails OptimizeSample Optimize Sample Prep (SPE, Derivatization) OptimizeSample->Resolved UseMS->Resolved NotResolved->OptimizeSample

Caption: A logical workflow for troubleshooting co-elution issues.

G cluster_1 Start Lipid Extraction from Sample SPE Solid-Phase Extraction (SPE) Cleanup Start->SPE Deriv Derivatization (e.g., Silylation for GC) SPE->Deriv GCMS GC-MS Analysis Deriv->GCMS Yes LCMS LC-MS Analysis Deriv->LCMS No End Data Analysis GCMS->End LCMS->End

Caption: Experimental workflow for this compound analysis.

G cluster_2 TIC Total Ion Chromatogram (TIC) Shows One Peak MS Mass Spectrometer Acquires Full Mass Spectra TIC->MS EIC_A Extracted Ion Chromatogram (EIC) for Compound A (m/z = 385.3) MS->EIC_A EIC_B Extracted Ion Chromatogram (EIC) for Compound B (m/z = 399.4) MS->EIC_B Quant Separate Quantification Possible EIC_A->Quant EIC_B->Quant

Caption: Resolving co-elution with mass spectrometry.

References

Improving the sensitivity of Fungisterol detection in trace amounts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of fungisterols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental needs. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to help you improve the sensitivity of fungisterol detection in trace amounts.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are fungisterols and why is their sensitive detection important?

A1: Fungisterols are sterols that are essential components of fungal cell membranes, with ergosterol (B1671047) being the most prominent example.[1][2] They are analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity.[2] Sensitive detection of fungisterols, particularly ergosterol, is crucial as it can serve as a specific biomarker for the presence of fungal biomass in various samples, including clinical specimens, food products, and environmental materials.[1][3] Accurate quantification of trace amounts is vital for early diagnosis of fungal infections, quality control in the pharmaceutical and food industries, and for studying the efficacy of antifungal drugs that target the ergosterol biosynthesis pathway.[4][5]

Q2: What are the primary analytical methods for detecting trace amounts of fungisterols?

A2: The primary methods for sensitive this compound analysis are hyphenated chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used platforms.[6][7] GC-MS often requires a derivatization step to increase the volatility and thermal stability of sterols, which significantly enhances sensitivity.[8][9] LC-MS can analyze sterols directly, but challenges like poor ionization efficiency need to be addressed.[10][11] Other techniques like High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) are also used, but they may offer limited sensitivity and selectivity for trace analysis compared to MS-based methods.[7]

Q3: What is derivatization and why is it often necessary for this compound analysis?

A3: Derivatization is a chemical modification process that converts an analyte into a different, more easily detectable substance. For fungisterols, which are neutral molecules with low volatility and ionization efficiency, derivatization is a critical step to improve analytical performance, especially for GC-MS.[11][12] The main purposes of derivatization in this context are:

  • Increased Volatility: By converting the hydroxyl group of the sterol into a less polar ether or ester, the molecule becomes more volatile and suitable for GC analysis.[6][8]

  • Enhanced Ionization: Tagging the sterol with an easily ionizable moiety increases its signal intensity in the mass spectrometer.[11]

  • Improved Chromatographic Peak Shape: Derivatization can reduce tailing and improve the separation of sterol isomers.

  • Structural Information: The fragmentation patterns of the derivatives in the mass spectrometer can provide valuable structural information.[11][12]

A common derivatization technique is silylation, which forms trimethylsilyl (B98337) (TMS) ethers.[6][13]

Sample Preparation

Q4: What is the first step in preparing a sample for this compound analysis?

A4: The first and most critical step is typically saponification (alkaline hydrolysis). Most fungisterols in biological samples exist as free sterols and steryl esters. Saponification uses a strong base (like potassium hydroxide (B78521) in methanol (B129727) or ethanol) to break down these esters, releasing the free sterols into a non-saponifiable fraction. This is followed by a liquid-liquid extraction (LLE) using an organic solvent like n-heptane or hexane (B92381) to isolate the sterols from the complex sample matrix.[4]

Q5: My sample matrix is very complex. How can I minimize interference and matrix effects?

A5: Complex matrices can cause significant interference and ion suppression, especially in LC-MS.[14] To mitigate these effects:

  • Efficient Extraction and Cleanup: Ensure your initial saponification and liquid-liquid extraction steps are robust.

  • Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) as a cleanup step after the initial extraction. This can effectively remove interfering compounds from the sample extract.

  • Chromatographic Separation: Optimize your GC or LC method to achieve good separation between your target fungisterols and matrix components. A longer column or a gradient elution program can improve resolution.[15]

  • Use of Internal Standards: Employing an internal standard (ideally a stable isotope-labeled version of the analyte) can help correct for matrix effects and variations in sample recovery.

Analytical Techniques

Q6: Should I use GC-MS or LC-MS for my analysis?

A6: The choice depends on your specific requirements, available instrumentation, and the nature of your sample.

  • GC-MS is a highly sensitive and specific technique, especially when coupled with derivatization. It provides excellent chromatographic resolution and detailed mass spectra for structural confirmation.[6][8] It is a well-established method for sterol analysis.

  • LC-MS , particularly with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can analyze fungisterols without derivatization. However, sterols are notoriously difficult to ionize with ESI.[10][11] Ergosterol, in particular, has been shown to be highly sensitive to oxidation during the ESI process, which can complicate analysis.[10][16] Careful optimization of the mobile phase and ion source parameters is critical.[16]

Q7: How can I improve the ionization of fungisterols in LC-MS?

A7: Since fungisterols lack easily ionizable functional groups, improving their detection by LC-ESI-MS can be challenging. Strategies include:

  • Adduct Formation: Promote the formation of adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) by adding salts like sodium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase.[12]

  • APCI Source: Consider using an Atmospheric Pressure Chemical Ionization (APCI) source, which is often more suitable for analyzing less polar molecules like sterols than ESI.

  • Derivatization: While one of the advantages of LC-MS is avoiding derivatization, specific derivatization agents can be used to add a permanently charged group or a readily ionizable moiety to the sterol molecule, significantly boosting the ESI signal.

Troubleshooting Guide

This guide addresses common problems encountered during the trace analysis of fungisterols.

Problem 1: Low or No Signal Intensity

Possible Cause Troubleshooting Step Relevant Technique
Inefficient Extraction/Saponification Verify that saponification was complete. Optimize reaction time and temperature. Ensure the correct solvent (e.g., n-heptane) was used for extraction.Sample Prep
Analyte Degradation Ergosterol is sensitive to oxidation.[10] Protect samples from light and air. Use fresh solvents and consider adding an antioxidant like BHT during sample preparation.Sample Prep
Poor Derivatization Efficiency Ensure reagents (e.g., BSTFA for silylation) are fresh and anhydrous. Optimize derivatization temperature and time.[11] Dry the sample extract completely before adding the reagent.GC-MS
Injector Problems Check for leaks in the injector port.[17] Ensure the injector temperature is appropriate to prevent analyte degradation or incomplete vaporization. Clean or replace the inlet liner if it's contaminated or active.GC-MS
Ionization Suppression (Matrix Effect) Improve sample cleanup using SPE. Dilute the sample extract. Optimize chromatographic separation to separate analytes from co-eluting matrix components.[14]LC-MS
Incorrect MS Parameters Tune the mass spectrometer.[18] Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for your specific analyte and mobile phase.GC-MS & LC-MS
Blown MS Filament If no signal is observed for any compound, the filament may need to be replaced. Check the MS tune report for filament status.[18]GC-MS

Problem 2: Peak Tailing

Possible Cause Troubleshooting Step Relevant Technique
Active Sites in GC System Active sites in the inlet liner, column, or connections can cause tailing for polar compounds. Use a deactivated inlet liner.[17][19] Trim the first few centimeters of the column to remove accumulated non-volatile residues.GC-MS
Incomplete Derivatization Un-derivatized sterols with free hydroxyl groups will tail on non-polar GC columns. Re-evaluate and optimize the derivatization protocol.GC-MS
Column Contamination Bake out the column at a high temperature (within its specified limit). If tailing persists, the column may be permanently damaged and need replacement.[20]GC-MS & LC-MS
Secondary Interactions (Column) For LC, interactions between the analyte and residual silanols on the silica-based column can cause tailing. Adjusting the mobile phase pH or adding a competing base can help. Consider using a highly end-capped column.[15]LC-MS
Extra-Column Volume Poorly made connections (fittings) or using tubing with an unnecessarily large internal diameter can lead to peak broadening and tailing.[15]LC-MS

Problem 3: Poor Reproducibility / Shifting Retention Times

Possible Cause Troubleshooting Step Relevant Technique
Leaks in the System Perform a leak check on the injector septum, column fittings, and gas lines.[17] In LC, check for leaks at all pump heads and connections.[21]GC-MS & LC-MS
Inconsistent Injection Volume Check the autosampler syringe for air bubbles or blockage.[18]GC-MS & LC-MS
Unstable Column Temperature Ensure the GC oven or LC column heater is functioning correctly and maintaining a stable temperature.GC-MS & LC-MS
Mobile Phase Issues (LC) Ensure mobile phase is properly degassed. If using a gradient, ensure the pump's proportioning valves are working correctly. Changes in mobile phase composition will significantly shift retention times.[21]LC-MS
Column Degradation Over time, the stationary phase of the column will degrade, leading to shifts in retention time. This is often irreversible and requires column replacement.[17]GC-MS & LC-MS

Quantitative Data Summary

The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). Below is a summary of reported detection limits for sterols using various derivatization and analysis techniques.

AnalyteDerivativeAnalytical MethodMatrixLODLOQ
CholesterolSulphated EsterMALDI-TOF-MSSolution0.2 µg/mLNot Reported
CholesterolPicolinyl EsterMALDI-TOF-MSSolution1.5 µg/mLNot Reported
ErgosterolNot ApplicablePy-GC/MSHousehold Dust~6 µg/gNot Reported
Organochlorine PesticidesNot ApplicableGC-ECDWater0.001 - 0.005 µg/L0.002 - 0.016 µg/L
Organochlorine PesticidesNot ApplicableGC-ECDSediment0.001 - 0.005 µg/g0.003 - 0.017 µg/g

*Note: Data for pesticides are included to provide context for achievable detection limits in trace analysis with GC-based methods.[22]

Experimental Protocols

Protocol 1: Saponification and Extraction of Fungisterols

This protocol describes the general procedure to extract total non-saponifiable lipids (including free sterols) from a sample.

  • Sample Preparation: Weigh an appropriate amount of homogenized sample into a screw-cap glass tube.

  • Internal Standard: Add an internal standard (e.g., epicoprostanol) to correct for extraction efficiency.

  • Saponification: Add 3 mL of 1 M KOH in 90% ethanol. Cap the tube tightly and vortex. Incubate in a water bath at 80°C for 1 hour.

  • Cooling: Remove the tube and allow it to cool to room temperature.

  • Extraction: Add 1 mL of deionized water and 3 mL of n-heptane. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper n-heptane layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 5-7) two more times, pooling the heptane (B126788) layers.

  • Drying: Evaporate the pooled heptane to complete dryness under a gentle stream of nitrogen. The dried residue contains the fungisterols and is ready for derivatization.

Protocol 2: Silylation for GC-MS Analysis (TMS Derivatives)

This protocol is for the derivatization of the extracted sterols to form trimethylsilyl (TMS) ethers.[11]

  • Reagent Preparation: Use a fresh vial of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). These reagents are moisture-sensitive.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (B92270) (to act as a catalyst and solvent) to the dried extract from Protocol 1.

  • Reaction: Cap the tube tightly and incubate at 60-70°C for 1 hour.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Saponification Saponification (Release Sterols) Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Derivatization (e.g., Silylation) Cleanup->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for this compound analysis.

Troubleshooting Start Low Signal Intensity? Check_Sample_Prep Review Sample Prep: - Extraction Efficiency? - Analyte Degradation? Start->Check_Sample_Prep Yes Check_Deriv GC-MS: Check Derivatization - Reagent Quality? - Reaction Conditions? Check_Sample_Prep->Check_Deriv Prep OK Resolve Problem Resolved Check_Sample_Prep->Resolve Fixed Check_Instrument Check Instrument - Leaks? - Source/Inlet Dirty? - MS Tune? Check_Deriv->Check_Instrument Deriv. OK Check_Deriv->Resolve Fixed Check_Matrix LC-MS: Ion Suppression? - Improve Cleanup - Dilute Sample Check_Instrument->Check_Matrix GC OK Check_Instrument->Resolve Fixed Check_Matrix->Resolve Fixed

Caption: Decision tree for troubleshooting low signal intensity.

Derivatization Principle of Silylation for GC-MS Sterol This compound (e.g., Ergosterol) R-OH Low Volatility Poor Peak Shape Product TMS-Ether Derivative R-O-Si(CH₃)₃ High Volatility Good Peak Shape Thermally Stable Sterol->Product + Reagent BSTFA Reagent (CF₃CON(Si(CH₃)₃)₂) Reagent->Product GCMS Enhanced GC-MS Signal Product->GCMS

Caption: How silylation enhances this compound properties for GC-MS.

References

Technical Support Center: Optimizing Fungisterol Production in Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the statistical analysis and optimization of Fungisterol production in fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to optimize this compound production?

A1: The initial step in optimizing this compound production is to identify the critical factors influencing the fermentation process. A screening design, such as the Plackett-Burman design, is highly effective for this purpose. This statistical method allows for the evaluation of a large number of variables in a minimal number of experiments to identify the most significant factors affecting yield.[1][2][3]

Q2: Once significant factors are identified, how can I determine their optimal levels?

A2: After identifying the key factors using a method like the Plackett-Burman design, Response Surface Methodology (RSM) is employed to determine the optimal levels of these variables.[1][4][5] RSM uses statistical experimental designs like the Box-Behnken design or Central Composite Design to explore the relationships between the significant factors and the response (this compound yield), ultimately identifying the combination of factor levels that maximizes production.[6][7][8]

Q3: What are common factors that influence this compound production in fermentation?

A3: Numerous factors can impact the yield of this compound. These are broadly categorized into nutritional and physical parameters. Nutritional factors include carbon sources (e.g., glucose, soluble starch), nitrogen sources (e.g., peptone, yeast extract), and mineral salts (e.g., K2HPO4, MgSO4).[9][10] Physical parameters include pH, temperature, agitation speed, inoculum size, and fermentation time.[11][12]

Q4: How can I quantify the amount of this compound produced?

A4: this compound, a type of fungal sterol, can be quantified using various analytical techniques. Ergosterol (B1671047) is often used as a biomarker for fungal biomass and its quantification methods are applicable to this compound.[13] High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of sterols.[14][15] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.[13][14]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No this compound Production Suboptimal fermentation conditions (pH, temperature, aeration).[16][17]1. Review and calibrate pH and temperature probes. 2. Ensure adequate aeration and agitation for your fungal strain. 3. Verify the viability and health of the inoculum.
Nutrient limitation in the medium.[17]1. Analyze the composition of your fermentation medium. 2. Consider supplementing with additional carbon, nitrogen, or essential minerals.
Contamination with other microorganisms.[18][19]1. Perform microscopy and plating to check for contaminating bacteria or yeast. 2. Review and reinforce sterile techniques during inoculation and sampling.
Inconsistent this compound Yields Between Batches Variability in raw materials.1. Source high-quality, consistent raw materials for the fermentation medium. 2. Perform quality control checks on incoming raw materials.
Inconsistent inoculum preparation.1. Standardize the protocol for inoculum preparation, including age and cell density.
Fluctuations in fermentation parameters.1. Ensure tight control over pH, temperature, and agitation throughout the fermentation process.[17]
Foaming in the Fermentor High protein content in the medium.1. Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.
High agitation speed.1. Gradually reduce the agitation speed while ensuring adequate mixing and oxygen transfer.
Slow Fungal Growth Incorrect inoculum size.[17]1. Optimize the inoculum size through a series of small-scale experiments.
Presence of inhibitory substances in the medium.1. Test for potential inhibitory compounds in the medium components.
Suboptimal physical conditions.1. Re-optimize temperature and pH for the growth phase of your specific fungal strain.

Experimental Protocols

Protocol 1: Screening of Significant Factors using Plackett-Burman Design

This protocol outlines the steps to identify the key factors affecting this compound production.

  • Factor Selection: Identify up to N-1 variables (e.g., carbon source concentration, nitrogen source concentration, pH, temperature, agitation speed) that could potentially influence this compound production.

  • Level Assignment: For each factor, define a high (+) and a low (-) level based on literature review or preliminary experiments.

  • Experimental Design: Generate a Plackett-Burman design matrix for the selected number of variables. This will result in N experiments.[1]

  • Fermentation: Conduct the N fermentation experiments according to the combinations of high and low levels specified in the design matrix.

  • Analysis: After the fermentation period, measure the this compound concentration for each experiment.

  • Statistical Analysis: Use statistical software to analyze the results. The main effect of each variable is calculated to determine its influence on this compound production. Factors with a p-value < 0.05 are generally considered significant.[12]

Protocol 2: Optimization using Response Surface Methodology (Box-Behnken Design)

This protocol describes how to optimize the levels of the significant factors identified in Protocol 1.

  • Factor and Level Selection: Choose the 3-4 most significant factors identified from the Plackett-Burman design. For each factor, select three levels: a low (-1), a central (0), and a high (+1) value.

  • Experimental Design: Generate a Box-Behnken design matrix. This will typically involve 13-29 experiments, including several replicates at the central point.[6][8]

  • Fermentation: Carry out the fermentation experiments as defined by the Box-Behnken design matrix.

  • Analysis: Measure the this compound yield for each experimental run.

  • Model Fitting: Use statistical software to fit the experimental data to a second-order polynomial equation.

  • Response Surface Analysis: Generate 3D response surface plots and 2D contour plots to visualize the relationship between the factors and the response. These plots help in identifying the optimal levels of the factors for maximum this compound production.[10][20][21]

  • Validation: Conduct a final fermentation experiment using the predicted optimal conditions to validate the model.

Diagrams

Experimental_Workflow_for_Optimization cluster_screening Phase 1: Factor Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation A Identify Potential Factors B Plackett-Burman Design A->B C Conduct Fermentation Experiments B->C D Analyze Results & Identify Significant Factors C->D E Select Significant Factors D->E F Box-Behnken Design E->F G Conduct Fermentation Experiments F->G H Response Surface Methodology (RSM) G->H I Determine Optimal Conditions H->I J Validation Experiment I->J K Optimized this compound Production J->K

Caption: Workflow for statistical optimization of this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is Fungal Growth Normal? Start->Check_Growth Check_Contamination Check for Contamination Check_Growth->Check_Contamination No Check_Parameters Verify Fermentation Parameters (pH, Temp, Agitation) Check_Growth->Check_Parameters Yes Check_Contamination->Check_Parameters No Improve_Sterilization Improve Sterilization Protocol Check_Contamination->Improve_Sterilization Yes Check_Medium Analyze Medium Composition Check_Parameters->Check_Medium Yes Optimize_Parameters Re-optimize Physical Parameters Check_Parameters->Optimize_Parameters No Optimize_Medium Re-optimize Medium Components Check_Medium->Optimize_Medium Suboptimal

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ergosterol and Fungisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fungal biochemistry and its applications in medicine and agriculture, sterols play a pivotal role. Among these, ergosterol (B1671047) is the most well-characterized and significant sterol in fungi, analogous to cholesterol in animals. This guide provides a comprehensive comparison of the biological activities of the specific and well-defined molecule, ergosterol, with "Fungisterol." It is important to note that "this compound" is not a scientifically recognized term for a single, specific molecule. Therefore, for the purpose of this guide, "this compound" will be considered as a general term representing the complex mixture of sterols found in fungi, with ergosterol being the principal component.

This comparison aims to delineate the known biological functions of the primary fungal sterol, ergosterol, and place them in the broader context of the sterol profile of fungi.

Comparative Summary of Biological Activities

The biological activities of ergosterol are multifaceted, ranging from essential structural roles within the fungal cell membrane to a variety of pharmacological effects. Fungal sterols, as a group, contribute to these activities, but the specific effects are predominantly attributed to and studied in the context of ergosterol.

Biological ActivityErgosterolThis compound (General Fungal Sterols)
Primary Function Maintains integrity, fluidity, and permeability of fungal cell membranes.[1][2]Collectively contribute to the structural integrity and function of the fungal cell membrane.
Antifungal Target Primary target for major antifungal drugs like polyenes (e.g., Amphotericin B) and azoles.[1][3]The ergosterol biosynthesis pathway is the target for several classes of antifungal drugs.[4][5]
Immunomodulatory Can induce pro-inflammatory responses, such as pyroptosis.[6][7]Glycosylated sterols from fungi have been linked to immunological protection in animal models.[6][7]
Anticancer Exhibits anticancer effects by inhibiting tumor cell proliferation and angiogenesis.[8][9]Some studies on crude fungal extracts containing a mixture of sterols have shown anticancer properties.
Anti-inflammatory Demonstrates anti-inflammatory properties by suppressing inflammatory pathways like NF-κB.[8][9]Extracts from various mushrooms, which contain a mix of sterols, are known for their anti-inflammatory effects.[10]
Antioxidant Possesses antioxidant properties.[2][8]Fungal extracts containing various sterols are reported to have antioxidant activity.[8]
Vitamin D2 Precursor Serves as a provitamin D2 (ergocalciferol) upon exposure to UV light.[1][8]Fungi are a natural source of vitamin D2 due to their ergosterol content.[10]

Detailed Experimental Protocols

Understanding the methodologies used to evaluate the biological activities of these sterols is crucial for researchers. Below are detailed protocols for key experiments.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is fundamental for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

Objective: To determine the lowest concentration of an antifungal drug that inhibits the visible growth of a fungus.

Protocol:

  • Fungal Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in a sterile saline solution and adjusted to a specific turbidity, typically a 0.5 McFarland standard.

  • Drug Dilution: The antifungal agent (e.g., an azole) is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is read as the lowest drug concentration in which there is no visible growth of the fungus.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory effect of a compound by measuring the inhibition of NO production.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., ergosterol) for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, except for the negative control.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control.

Ergosterol Extraction and Quantification from Fungal Biomass

This protocol is used to extract and quantify ergosterol from fungal samples, which is often used as a biomarker for fungal biomass.

Objective: To determine the amount of ergosterol present in a fungal sample.

Protocol:

  • Saponification: A known weight of the lyophilized fungal sample is saponified by heating in an alcoholic potassium hydroxide (B78521) solution (e.g., 10% KOH in methanol) at 80°C for 30 minutes.[11]

  • Extraction: After cooling, the non-saponifiable lipids, including ergosterol, are extracted with a nonpolar solvent such as n-hexane or pentane.[11] The extraction is typically repeated multiple times.

  • Purification (Optional): The extract can be purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification: The extracted ergosterol is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector set at 282 nm.[12][13] A standard curve is generated using pure ergosterol to calculate the concentration in the sample.

Visualizing Key Pathways and Concepts

Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a complex, multi-step process that is a primary target for many antifungal drugs. The pathway begins with the mevalonate (B85504) pathway, leading to the synthesis of lanosterol, which is then converted to ergosterol through a series of enzymatic reactions.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (Target of Azoles)

Caption: Simplified overview of the Ergosterol Biosynthesis Pathway.

Conceptual Relationship between this compound and Ergosterol

This diagram illustrates the conceptual hierarchy, with "this compound" representing the entire class of sterols in fungi, and ergosterol being the most significant and well-studied member of this class.

Fungisterol_Concept This compound This compound (Total Fungal Sterols) Ergosterol Ergosterol (Principal Sterol) This compound->Ergosterol OtherSterols Other Fungal Sterols (e.g., Zymosterol, Fecosterol) This compound->OtherSterols

References

Fungisterol vs. Cholesterol: A Comparative Guide to Their Effects on Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are fundamental components of eukaryotic cell membranes, playing a crucial role in regulating membrane fluidity, permeability, lipid organization, and the function of membrane-embedded proteins. In mammalian cells, cholesterol is the predominant sterol, whereas in fungi, this role is primarily fulfilled by ergosterol (B1671047) (a type of fungisterol). While structurally similar, the subtle differences between cholesterol and ergosterol lead to distinct effects on the biophysical properties of lipid bilayers. Understanding these differences is paramount for researchers in drug development, particularly for the design of antifungal agents that selectively target fungal membranes, and for scientists investigating the fundamental principles of membrane biology.

This guide provides an objective comparison of the effects of this compound (using ergosterol as the primary example) and cholesterol on artificial membranes, supported by experimental data from various biophysical techniques.

Comparative Analysis of Membrane Properties

The incorporation of either cholesterol or ergosterol into a phospholipid bilayer significantly alters its physical characteristics. While both sterols induce a more ordered state in the fluid phase, the magnitude of their effects differs. Cholesterol generally exhibits a stronger ordering and condensing effect on saturated phospholipids (B1166683) compared to ergosterol.[1][2][3] This is largely attributed to the more planar and rigid structure of cholesterol's steroid ring system, allowing for more favorable van der Waals interactions with adjacent phospholipid acyl chains.[1][3]

Quantitative Data Summary

The following tables summarize the differential effects of cholesterol and ergosterol on key biophysical parameters of artificial membranes, primarily composed of dipalmitoylphosphatidylcholine (DPPC) and dimyristoylphosphatidylcholine (B1235183) (DMPC), common model lipids.

Table 1: Effect on Membrane Fluidity (Fluorescence Anisotropy)

Sterol Concentration (mol%)Lipid SystemFluorescence Anisotropy (r) with CholesterolFluorescence Anisotropy (r) with ErgosterolReference
30DPPC (above Tm)HigherLower[1]
25DMPC~1.5x higher than pure DMPC~2.0x higher than pure DMPC[4]

Note: Higher anisotropy values indicate lower membrane fluidity (a more ordered membrane).

Table 2: Effect on Membrane Condensing Properties and Bilayer Thickness

Sterol Concentration (mol%)Lipid SystemParameterEffect of CholesterolEffect of ErgosterolReference
~25DMPCArea per lipid (nm²)0.503 ± 0.00670.476 ± 0.0057[4]
~25DMPCBilayer Thickness (nm)3.934.15[4]
Up to 40DMPCCondensing EffectStrongWeak (~1/3 of cholesterol)[5]
Up to 20POPC/DOPCCondensing EffectStrongNone (slight thinning)[5]

Table 3: Effect on Phospholipid Phase Transition (Differential Scanning Calorimetry)

Sterol Concentration (mol%)Lipid SystemParameterEffect of CholesterolEffect of ErgosterolReference
Low concentrationsDPPCEnthalpy of pre-transitionReducedMore effectively reduced[6]
Low concentrationsDPPCEnthalpy of main transitionReducedMore effectively reduced[6]
30-50DPPCEnthalpy of main transitionAbolishes cooperative melting at 50 mol%Less effective at reducing enthalpy[6]

Experimental Protocols

Liposome (B1194612) Preparation for Permeability, Fluidity, and Calorimetry Studies

This protocol describes the preparation of large unilamellar vesicles (LUVs), a common model for artificial membranes.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol or Ergosterol

  • Chloroform/Methanol (2:1, v/v)

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DPPC and either cholesterol or ergosterol in a chloroform/methanol mixture in a round-bottom flask. Molar ratios of sterol to phospholipid are typically varied from 0 to 50 mol%.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7][8]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid (for DPPC, Tm is ~41°C).[7][8]

    • Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain LUVs of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[9][10] This should also be performed at a temperature above the Tm of the lipid.

Membrane Permeability: Calcein (B42510) Leakage Assay

This assay measures the release of a fluorescent dye from the liposomes, indicating an increase in membrane permeability.

Materials:

  • Calcein-loaded liposomes (prepared as above, with calcein included in the hydration buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Preparation of Calcein-Loaded Liposomes:

    • During the hydration step of liposome preparation, use a hydration buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).[9][10]

  • Removal of Free Calcein:

    • Separate the calcein-loaded liposomes from the unencapsulated, free calcein by passing the suspension through a size-exclusion chromatography column.[9][10]

  • Fluorescence Measurement:

    • Dilute the purified calcein-loaded liposomes in a cuvette with the hydration buffer.

    • Monitor the fluorescence intensity of calcein over time using a fluorometer (excitation ~495 nm, emission ~515 nm).

    • To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to disrupt the liposomes completely.

    • The percentage of calcein leakage at a given time point is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition.

Membrane Fluidity: Steady-State Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.

Materials:

  • Liposomes (prepared as described above)

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Fluorometer with polarizing filters

Procedure:

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

    • Add a small volume of the DPH stock solution to the liposome suspension while vortexing to facilitate the incorporation of the probe into the lipid bilayer. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark for at least 30 minutes.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., excitation ~360 nm, emission ~430 nm).[11]

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is an instrument-specific correction factor.[12]

Thermotropic Behavior: Differential Scanning Calorimetry (DSC)

DSC measures the heat changes associated with the phase transitions of the lipid bilayer as a function of temperature.

Materials:

  • Liposome suspension (prepared as described above)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Load a specific amount of the liposome suspension into a DSC sample pan.

    • Load an equal volume of the hydration buffer into a reference pan.

  • DSC Scan:

    • Place the sample and reference pans in the calorimeter.

    • Scan the temperature over a desired range that encompasses the phase transition of the lipid (e.g., 20°C to 60°C for DPPC) at a controlled rate (e.g., 1-2°C/min).[13]

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to the pre-transition and the main gel-to-liquid crystalline phase transition.

    • Analyze the thermogram to determine the transition temperature (Tm) and the enthalpy of the transition (ΔH).

Visualization of Experimental Concepts

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_assays Biophysical Assays cluster_data Data Output lipid_film Lipid Film Formation (DPPC + Sterol) hydration Hydration (Buffer) lipid_film->hydration extrusion Extrusion (LUVs) hydration->extrusion permeability Permeability Assay (Calcein Leakage) extrusion->permeability Calcein-loaded Liposomes fluidity Fluidity Measurement (Fluorescence Anisotropy) extrusion->fluidity DPH-labeled Liposomes thermotropics Thermotropic Analysis (DSC) extrusion->thermotropics permeability_data Permeability Coefficient permeability->permeability_data fluidity_data Anisotropy Value (r) fluidity->fluidity_data dsc_data T_m and ΔH thermotropics->dsc_data

Caption: Workflow for comparing sterol effects on artificial membranes.

Conclusion

The choice of sterol, this compound (ergosterol) or cholesterol, has a profound impact on the biophysical properties of artificial membranes. Cholesterol generally induces a higher degree of order and condensation in saturated phospholipid bilayers compared to ergosterol. These differences in membrane packing and fluidity can, in turn, influence the function of membrane-associated proteins. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these differences, aiding in the development of novel antifungal drugs and advancing our fundamental understanding of membrane biology.

References

A Comparative Guide to Fungal Biomarkers: Validation of Fungisterol for Fungal Contamination Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid detection of fungal contamination is a critical aspect of quality control in the pharmaceutical industry. Traditional methods relying on culture techniques are often time-consuming and may not detect viable but non-culturable organisms. This has led to a growing interest in biochemical and molecular biomarkers that can provide a more rapid and quantitative assessment of fungal presence. This guide provides a comprehensive comparison of fungisterol (with a focus on ergosterol (B1671047), its most well-studied form) against other leading alternative biomarkers for the detection of fungal contamination.

Executive Summary

This compound, particularly ergosterol, presents a compelling case as a specific biomarker for fungal contamination. Its presence is exclusive to fungi, making it a direct indicator of fungal biomass. This guide compares the analytical performance of ergosterol detection with three other widely used methods: (1,3)-β-D-glucan (BDG) analysis, galactomannan (B225805) (GM) detection, and quantitative polymerase chain reaction (qPCR). Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and applicability in a pharmaceutical quality control setting.

Data Presentation: Comparison of Fungal Biomarkers

The following table summarizes the key performance characteristics of this compound (ergosterol) and its alternatives. It is important to note that performance can vary depending on the specific fungal species, the sample matrix, and the analytical laboratory.

BiomarkerPrincipleTarget OrganismsSpecificityTypical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
This compound (Ergosterol) HPLC or GC-MS analysis of a fungal-specific cell membrane sterol.Broad-range for most fungi.High (Ergosterol is not present in bacteria or humans).0.03 - 0.1 µg/mL in solution.[1]Direct correlation with fungal biomass; High specificity.Requires solvent extraction and chromatographic equipment; Not suitable for real-time analysis.
(1,3)-β-D-Glucan (BDG) Enzymatic assay based on the activation of a clotting cascade in Limulus amebocyte lysate (LAL).Broad-range for most fungi (except Zygomycetes and low levels in Cryptococcus spp.).[2]Moderate (Present in some bacteria and can be found in the environment, leading to false positives).60 - 80 pg/mL.[2]High sensitivity; Commercially available kits.Prone to false positives from environmental contamination and certain materials (e.g., cellulose (B213188) filters).
Galactomannan (GM) Immunoassay (ELISA) detecting a polysaccharide cell wall component.Primarily Aspergillus spp.; cross-reactivity with some other molds.Moderate to High (More specific than BDG but can cross-react with other fungal genera).Index of ≥ 0.5.[3][4]High sensitivity for Aspergillus; Well-established clinical utility.Limited to a subset of fungi; Potential for false positives from certain foods and antibiotics.
Quantitative PCR (qPCR) Amplification and quantification of fungal-specific DNA sequences (e.g., ITS region).Can be broad-range or species-specific depending on the primers and probes used.Very High (Can be designed to be highly specific to target organisms).~5 CFU/mL or 10-100 fg of fungal DNA.[5]Highest sensitivity and specificity; Can identify specific fungal species.Can detect DNA from non-viable fungi; Susceptible to inhibition by matrix components; Requires specialized equipment and expertise.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable implementation of any biomarker assay. Below are methodologies for the key experiments cited in this guide.

This compound (Ergosterol) Quantification by HPLC-UV

This method is based on the extraction of ergosterol from a sample followed by quantification using High-Performance Liquid Chromatography with UV detection.

a. Sample Preparation (Saponification and Extraction):

  • Weigh a representative amount of the sample (e.g., 100 mg of a non-sterile product).

  • Add 5 mL of 10% (w/v) potassium hydroxide (B78521) in methanol (B129727) to the sample in a glass tube.

  • Incubate the mixture in a water bath at 80°C for 30 minutes to saponify the lipids.

  • After cooling to room temperature, add 2 mL of n-hexane and vortex vigorously for 2 minutes to extract the ergosterol.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper n-hexane layer to a clean tube.

  • Repeat the extraction (steps 4-6) two more times, pooling the n-hexane extracts.

  • Evaporate the pooled n-hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

b. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 100% methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 282 nm.

  • Quantification: Prepare a standard curve using known concentrations of pure ergosterol. The concentration in the sample is determined by comparing its peak area to the standard curve.

(1,3)-β-D-Glucan (BDG) Detection using Limulus Amebocyte Lysate (LAL) Assay

This protocol is a general guideline for commercially available kinetic chromogenic LAL-based BDG assays.

a. Sample Preparation:

  • Collect samples (e.g., aqueous extracts of pharmaceutical ingredients) in pyrogen-free glass tubes.

  • If necessary, dilute the sample with LAL Reagent Water to overcome potential product inhibition.

  • Pre-treat the sample with an alkaline solution as per the kit manufacturer's instructions to denature interfering substances.[6]

b. Assay Procedure:

  • Add the pre-treated sample to a microplate well containing the LAL reagent (which has been rendered specific for BDG by removing or blocking Factor C).[7]

  • Incubate the plate at 37°C in a microplate reader.

  • In the presence of BDG, a series of enzymatic reactions is initiated, leading to the activation of a chromogenic substrate.[6]

  • The microplate reader measures the change in absorbance over time.

  • The concentration of BDG is proportional to the rate of color change and is calculated based on a standard curve.

Galactomannan (GM) Detection by ELISA

This protocol outlines the general steps for the Platelia™ Aspergillus EIA, a commercially available sandwich ELISA for GM detection.[3][8][9]

a. Sample Preparation:

  • For solid or viscous samples, prepare an aqueous extract.

  • Heat-treat the sample in the presence of EDTA to dissociate immune complexes and precipitate interfering proteins.[8]

  • Centrifuge the treated sample to obtain a clear supernatant for testing.[8]

b. Assay Procedure:

  • Add the treated sample supernatant and a peroxidase-linked anti-GM monoclonal antibody conjugate to the wells of a microplate pre-coated with the same monoclonal antibody.

  • Incubate the plate to allow the formation of a sandwich complex (antibody-GM-antibody-peroxidase).

  • Wash the wells to remove unbound materials.

  • Add a chromogen solution (TMB). A blue color develops in the presence of the bound enzyme.

  • Stop the reaction with an acid solution, which turns the color to yellow.

  • Read the absorbance at 450 nm using a microplate reader. The result is expressed as an index relative to a cut-off control.[8]

Fungal DNA Quantification by qPCR

This protocol provides a general framework for the detection of fungal DNA in pharmaceutical samples.

a. DNA Extraction:

  • Weigh a representative amount of the sample and place it in a sterile, DNA-free microcentrifuge tube.

  • Add a lysis buffer containing detergents (e.g., SDS) and enzymes (e.g., lyticase, proteinase K) to break open the fungal cell walls.

  • Mechanically disrupt the cells using bead beating.

  • Purify the DNA from the lysate using a method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial DNA purification kit.[10][11][12][13]

  • Resuspend the purified DNA in a sterile, nuclease-free buffer.

b. qPCR Analysis:

  • Prepare a reaction mixture containing a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a fluorescently labeled probe), forward and reverse primers targeting a conserved fungal DNA region (e.g., the ITS region), and the extracted DNA sample.

  • Perform the qPCR amplification in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]

  • The instrument monitors the fluorescence intensity in each cycle, which is proportional to the amount of amplified DNA.

  • A standard curve is generated using known concentrations of fungal DNA to quantify the amount of fungal DNA in the sample.[5]

Mandatory Visualization

Biomarker_Validation_Workflow Biomarker Validation Workflow for Fungal Contamination cluster_0 Phase 1: Method Development cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Implementation & Monitoring define_cou Define Context of Use (COU) (e.g., raw material screening, in-process control) select_biomarker Select Biomarker (e.g., Ergosterol) define_cou->select_biomarker develop_assay Develop Analytical Assay (e.g., HPLC-UV method) select_biomarker->develop_assay pre_validation Pre-Validation Studies (e.g., preliminary specificity, sensitivity) develop_assay->pre_validation protocol Develop Validation Protocol pre_validation->protocol specificity Specificity & Selectivity protocol->specificity lod_loq LOD & LOQ Determination protocol->lod_loq linearity Linearity & Range protocol->linearity precision Precision (Repeatability & Intermediate Precision) protocol->precision accuracy Accuracy (Recovery Studies) protocol->accuracy robustness Robustness protocol->robustness sop Standard Operating Procedure (SOP) Creation robustness->sop training Analyst Training & Qualification sop->training routine_testing Routine Sample Testing training->routine_testing trending Data Trending & Review routine_testing->trending Fungal_Biomarker_Targets Cellular Targets of Fungal Biomarkers cluster_fungal_cell Cellular Targets of Fungal Biomarkers ergosterol_node Ergosterol (this compound) ergosterol_node->ergosterol_target bdg_node (1,3)-β-D-Glucan bdg_node->bdg_target gm_node Galactomannan gm_node->gm_target dna_node Fungal DNA dna_node->dna_target

References

A Comparative Guide to the Cross-reactivity of Fungisterol with Ergosterol Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fungisterol and ergosterol (B1671047), focusing on the potential for cross-reactivity with anti-ergosterol antibodies. Understanding this interaction is critical for the development of specific immunoassays for fungal detection and for the accurate interpretation of data in antifungal drug development.

Structural Comparison of this compound and Ergosterol

This compound and ergosterol are both vital sterols in fungi, playing crucial roles in maintaining the integrity and fluidity of the cell membrane. While they share a common steroid nucleus, their structural differences, particularly in the side chain and B-ring, are significant and likely to influence their interaction with specific antibodies.

Ergosterol , the most abundant sterol in most fungi, is characterized by two double bonds in the B-ring of the steroid nucleus (at C-5 and C-7) and a double bond in the side chain (at C-22). Its systematic name is ergosta-5,7,22-trien-3β-ol .

This compound , on the other hand, is chemically known as 5α-ergost-7-en-3β-ol . It possesses only one double bond in the B-ring (at C-7) and a saturated side chain.

These structural distinctions are highlighted in the table below:

FeatureErgosterolThis compound
Systematic Name ergosta-5,7,22-trien-3β-ol5α-ergost-7-en-3β-ol
Double Bond (B-Ring) C5=C6, C7=C8C7=C8
Double Bond (Side Chain) C22=C23Absent
Molecular Formula C₂₈H₄₄OC₂₈H₄₈O
Molar Mass 396.65 g/mol 400.69 g/mol

The differences in the number and location of double bonds alter the overall shape and electronic configuration of the molecules, which are key factors in antibody recognition.

Antibody Specificity and Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, ergosterol) also binds to other structurally similar molecules (like this compound). The extent of cross-reactivity is determined by the degree of structural similarity between the primary antigen and the cross-reacting molecule at the antibody's binding site (epitope).

A significant challenge in the field has been the development of antibodies that recognize free, unmodified ergosterol. Ergosterol itself is a poor immunogen. To elicit an immune response, it is often derivatized and conjugated to a carrier protein. However, this can lead to the production of antibodies that recognize the ergosterol-conjugate but not the free sterol found in fungal membranes. This has hampered the development of highly specific immunoassays for direct ergosterol detection and, consequently, detailed cross-reactivity studies with other sterols are scarce.

Based on the structural differences, it is hypothesized that an antibody highly specific to the native conformation of ergosterol would exhibit low cross-reactivity with this compound. The absence of the C-5 double bond and the C-22 double bond in this compound would significantly alter the shape of the molecule, likely preventing a snug fit into the antibody's binding site.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound with anti-ergosterol antibodies, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and appropriate method.

Competitive ELISA Protocol

This protocol outlines the steps to determine the percentage of cross-reactivity of this compound with an anti-ergosterol antibody.

Materials:

  • Anti-ergosterol antibody (polyclonal or monoclonal)

  • Ergosterol standard

  • This compound

  • Ergosterol-protein conjugate (for coating)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the ergosterol-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the ergosterol standard and the this compound test compound.

    • In separate wells, add a fixed concentration of the anti-ergosterol antibody mixed with the different concentrations of either the ergosterol standard or this compound.

    • Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free sterols.

  • Incubation with Coated Plate: Transfer the antibody-sterol mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the immobilized ergosterol conjugate.

  • Washing: Wash the plate five times with wash buffer to remove unbound antibodies and sterols.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the enzyme substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the ergosterol standard.

  • Determine the concentration of ergosterol and this compound that causes 50% inhibition of the antibody binding (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of Ergosterol / IC50 of this compound) x 100

Western Blotting for Specificity (Qualitative)

Western blotting can be used to qualitatively assess the specificity of the anti-ergosterol antibody if a method to immobilize different sterols onto a membrane is available. This is less common for small molecules like sterols but can be adapted.

Visualizing the Workflow and Concepts

To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 1. Coat plate with Ergosterol-conjugate p2 2. Wash p1->p2 p3 3. Block non-specific sites p2->p3 p4 4. Wash p3->p4 d1 6. Add mixture to plate p4->d1 c1 5. Mix Anti-Ergosterol Ab with Ergosterol (Standard) or this compound (Sample) c1->d1 d2 7. Wash d1->d2 d3 8. Add Secondary Ab d2->d3 d4 9. Wash d3->d4 d5 10. Add Substrate d4->d5 d6 11. Stop Reaction d5->d6 d7 12. Read Absorbance d6->d7

Caption: Workflow for Competitive ELISA.

Antibody_Specificity cluster_ergosterol High Specificity cluster_this compound Low Cross-Reactivity ergosterol Ergosterol antibody_e Anti-Ergosterol Antibody antibody_e->ergosterol Strong Binding This compound This compound antibody_f Anti-Ergosterol Antibody antibody_f->this compound Weak/No Binding

Caption: Principle of Antibody Specificity.

Conclusion

A Comparative Analysis of Fungisterol Content in Different Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungisterol, predominantly ergosterol (B1671047), is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Its absence in animal cells makes the ergosterol biosynthesis pathway a prime target for antifungal drug development.[3][4] This guide provides a comparative analysis of this compound content across various fungal strains, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of novel antifungal strategies and for quantitative fungal biomass estimation.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different fungal species and even between strains of the same species, influenced by growth conditions and developmental stage.[5][6] The following tables summarize the this compound (ergosterol) content in several fungal strains as reported in the literature.

Fungal SpeciesStrainErgosterol Content (μg/mg dry mass)Reference
Aspergillus versicolor-2.6 - 14[5]
Penicillium brevicompactum-2.6 - 14[5]
Cladosporium cladosporioides-2.6 - 14[5]
Aureobasidium pullulans-2.6 - 14[5]
Stachybotrys chartarum-2.6 - 14[5]
Acremonium furcatum-2.6 - 14[5]
Candida albicans-37 - 42[5]
Candida glabrata-37 - 42[5]
Rhodotorula mucilaginosa-37 - 42[5]
Saccharomyces cerevisiaeS17.8[7]
Aspergillus fumigatusCM-237 (wild type)5.99 ± 0.86[8]
Fungal SpeciesErgosterol Content (pg/spore or cell)Reference
Aspergillus versicolor2.5[5]
Penicillium brevicompactum2.6[5]
Cladosporium cladosporioides3.1[5]
Acremonium furcatum17[5]
Stachybotrys chartarum17[5]
Yeasts (average)0.00011[5]
Alternaria alternata3.8[9]
Penicillium expansum7.5[9]
Bacteria (for comparison)0.008 - 0.009[9]

Experimental Protocols

Accurate quantification of this compound is critical for comparative studies. The most common methods involve saponification of fungal cells to release sterols, followed by extraction and chromatographic analysis.

Sample Preparation and Alkaline Hydrolysis (Saponification)

This protocol is adapted from methodologies used for extracting sterols from fungal cells.[2]

  • Cell Harvesting: Fungal cells are cultured overnight and harvested by centrifugation.

  • Alkaline Hydrolysis: The cell pellet is subjected to alkaline hydrolysis using alcoholic potassium hydroxide (B78521) (KOH). This process breaks down cellular structures and liberates sterols from the cell membranes.[2] A common procedure involves adding 10 ml of 10% (w/v) KOH in HPLC-grade methanol (B129727) to the sample.[10]

  • Incubation: The mixture is then incubated at a high temperature, for example, 80°C for 30 minutes, to ensure complete saponification.[10]

Sterol Extraction

Following saponification, the sterols are extracted using a non-polar solvent.

  • Solvent Addition: After cooling the saponified mixture, a non-polar solvent such as petroleum ether or n-hexane is added to extract the lipophilic sterols.[2] Chloroform-based extraction has also been shown to yield consistently higher concentrations of ergosterol.[10][11]

  • Phase Separation: The mixture is vortexed vigorously and then centrifuged to separate the aqueous and organic phases. The upper organic layer containing the sterols is carefully collected.

  • Drying and Reconstitution: The collected organic extract is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a suitable solvent (e.g., methanol) for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of ergosterol.[12]

  • Chromatographic System: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: The mobile phase is often a mixture of methanol and water or an organic solvent mixture like methanol/acetic acid.[12]

  • Detection: Ergosterol is detected using a UV-Vis spectrophotometer at its characteristic absorbance maximum, typically around 282 nm.[2]

  • Quantification: The concentration of ergosterol in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of pure ergosterol.

Fungal Sterol Biosynthesis Pathway and Experimental Workflow

The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi.[4] Understanding this pathway is crucial for identifying potential targets for antifungal drugs.

Fungisterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (ERG10, ERG13) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene synthase (ERG9) Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase (ERG1) Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase (ERG7) Eburicol (B28769) Eburicol (Aspergillus) Lanosterol->Eburicol 14-alpha-demethylase (CYP51/ERG11) Zymosterol_route Zymosterol (B116435) (Saccharomyces) Lanosterol->Zymosterol_route 14-alpha-demethylase (CYP51/ERG11) Fecosterol Fecosterol Eburicol->Fecosterol Zymosterol_route->Fecosterol Episterol Episterol Fecosterol->Episterol Sterol C-24 methyltransferase (ERG6) Ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraenol Episterol->Ergosta_tetraenol C-5 desaturase (ERG3) Ergosterol Ergosterol Ergosta_tetraenol->Ergosterol C-22 desaturase (ERG5)

Caption: Simplified overview of the this compound (ergosterol) biosynthesis pathway.

The diagram above illustrates the major steps in the ergosterol biosynthesis pathway, highlighting key enzymes that are often targeted by antifungal drugs. Notably, after the formation of lanosterol, the pathway can diverge between different fungal groups.[1][3] For instance, Saccharomyces cerevisiae predominantly utilizes the zymosterol pathway, while Aspergillus fumigatus favors the eburicol pathway.[3]

Experimental_Workflow Fungal_Culture Fungal Culture Harvesting Cell Harvesting (Centrifugation) Fungal_Culture->Harvesting Saponification Alkaline Hydrolysis (KOH in Methanol, 80°C) Harvesting->Saponification Extraction Solvent Extraction (e.g., Chloroform) Saponification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent (e.g., Methanol) Evaporation->Reconstitution Analysis HPLC Analysis (UV Detection at 282 nm) Reconstitution->Analysis Quantification Quantification (Comparison to Standard Curve) Analysis->Quantification

Caption: Experimental workflow for this compound extraction and quantification.

This guide provides a foundational understanding of the comparative this compound content in different fungal strains and the methodologies to quantify it. For researchers and drug development professionals, these data and protocols are instrumental in evaluating the efficacy of antifungal compounds and in the broader study of fungal physiology and biomass.

References

Evaluating Fungisterol's Antifungal Efficacy Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant threat to global health, necessitating a thorough evaluation of existing and novel antifungal agents against resistant microbial strains. This guide provides a comparative analysis of Fungisterol, a formulation containing the active ingredient Ketoconazole, against common resistant fungal pathogens. The data presented herein is a synthesis of publicly available research to facilitate an objective comparison with other key antifungal drugs.

Comparative Antifungal Efficacy: In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Ketoconazole and other commonly used antifungal agents against resistant strains of Candida auris, fluconazole-resistant Candida albicans, and Aspergillus fumigatus. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MICs (μg/mL) Against Candida auris

Antifungal AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Ketoconazole 1 - >641664[1]
Fluconazole (B54011)2 - >256[2]32[1]>64[3]
Amphotericin B0.38 - 4[2]12[4]
Caspofungin0.25 - 8[5]12

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Comparative MICs (μg/mL) Against Fluconazole-Resistant Candida albicans

Antifungal AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Ketoconazole 0.125 - >64--
Fluconazole≥ 64[6][7]--
Amphotericin B0.06 - 1.0[8]0.51
Caspofungin0.25 - 2[9]0.51[9]

Fluconazole resistance in C. albicans is often defined as an MIC ≥ 64 μg/mL.[7][10]

Table 3: Comparative MICs (μg/mL) Against Aspergillus fumigatus

Antifungal AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Ketoconazole ---
Itraconazole (B105839)≤ 0.06 - >80.51
Amphotericin B0.5 - >16[11][12]12
Caspofungin0.03 - >320.250.5

Note: Data for Ketoconazole against Aspergillus fumigatus is limited in the reviewed literature, as other azoles like itraconazole and voriconazole (B182144) are more commonly used and studied for this pathogen.

Signaling Pathways in Antifungal Resistance

Understanding the molecular mechanisms of antifungal resistance is crucial for developing effective therapeutic strategies. The following diagram illustrates the key signaling pathways involved in resistance to azole antifungals, the class to which Ketoconazole belongs.

Antifungal_Resistance_Pathways cluster_drug_action Drug Action & Target cluster_resistance_mechanisms Resistance Mechanisms cluster_signaling_pathways Signaling Pathways Azoles (Ketoconazole) Azoles (Ketoconazole) Erg11 Erg11 Azoles (Ketoconazole)->Erg11 Inhibits Target Modification Target Modification (ERG11 mutations) Erg11->Target Modification mutation leads to Azole Resistance Azole Resistance Target Modification->Azole Resistance Efflux Pumps Upregulation of Efflux Pumps (CDR1, MDR1) Efflux Pumps->Azole Resistance Stress Response Stress Response Pathways Stress Response->Azole Resistance Calcineurin_Pathway Calcineurin Pathway Calcineurin_Pathway->Efflux Pumps Regulates HOG_Pathway HOG Pathway (MAPK) HOG_Pathway->Stress Response Activates Ras_cAMP_PKA_Pathway Ras/cAMP/PKA Pathway Ras_cAMP_PKA_Pathway->Stress Response Activates

Fig. 1: Key signaling pathways contributing to azole antifungal resistance.

Experimental Protocols

The following are standardized methodologies for determining the in vitro antifungal susceptibility of fungal isolates.

Broth Microdilution Assay

This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading cluster_result Result A Prepare standardized fungal inoculum C Inoculate wells with fungal suspension A->C B Serially dilute antifungal agent in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine growth inhibition D->E F MIC: Lowest concentration with no visible growth E->F

Fig. 2: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Antifungal Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Disk Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antifungal susceptibility.

Detailed Steps:

  • Plate Preparation: A standardized fungal inoculum is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue).

  • Disk Application: Paper disks impregnated with a known concentration of the antifungal agent are placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no fungal growth around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antifungal agent.

Conclusion

The provided data indicates that while Ketoconazole, the active component of this compound, demonstrates activity against some resistant fungal strains, its efficacy can be limited, particularly against highly resistant isolates of Candida auris where high MIC values are observed. In comparison, other antifungal agents such as Amphotericin B and echinocandins like Caspofungin may offer more potent alternatives for certain resistant pathogens.

This guide is intended to serve as a resource for researchers and drug development professionals. The selection of an appropriate antifungal therapy should always be guided by up-to-date susceptibility testing of the clinical isolate and consideration of the specific clinical context. Further research into novel formulations and combination therapies is essential to combat the growing challenge of antifungal resistance.

References

The Shifting Sterol Landscape: A Comparative Guide to Fungisterol's Role in Antifungal Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal drug resistance necessitates a deeper understanding of the molecular mechanisms that fungi employ to evade therapeutic intervention. A key battleground in this host-pathogen conflict is the fungal cell membrane, and specifically, its sterol composition. While ergosterol (B1671047) has long been recognized as the primary sterol in most fungi and a major target for antifungal drugs, its absence or alteration in resistant strains brings other "fungisterols"—a general term for fungal sterols—to the forefront. This guide provides a comparative analysis of the roles of ergosterol and alternative sterols, such as episterol (B45613) and fecosterol, in the context of antifungal drug resistance, supported by experimental data and detailed methodologies.

Ergosterol: The Primary Target

Ergosterol is the predominant sterol in the cell membranes of most fungi, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Its structural dissimilarity to mammalian cholesterol makes it an attractive target for antifungal therapies.[2]

Two major classes of antifungal drugs target ergosterol or its biosynthesis:

  • Azoles (e.g., fluconazole, voriconazole): These drugs inhibit the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene, a critical step in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, ultimately arresting fungal growth.[3][4][5]

  • Polyenes (e.g., amphotericin B): This class of drugs binds directly to ergosterol in the fungal membrane, forming pores that lead to leakage of cellular contents and cell death.[4][6]

The Rise of Alternative Sterols in Drug Resistance

Fungi have evolved sophisticated mechanisms to counteract the effects of these drugs, often involving alterations in their sterol composition. Mutations in the ergosterol biosynthesis pathway, particularly in genes like ERG3 and ERG6, can lead to the accumulation of alternative sterols that can functionally substitute for ergosterol, albeit with significant consequences for drug susceptibility.

The Role of Episterol and Fecosterol in Azole Resistance

A primary mechanism of azole resistance involves mutations in the ERG3 gene, which encodes the C-5 sterol desaturase.[3][4][5] This enzyme is responsible for converting episterol to ergosterol. In susceptible fungi treated with azoles, the accumulation of 14α-methylfecosterol is converted by Erg3p into a toxic sterol, 14α-methylergosta-8,24(28)-dien-3β,6α-diol, which contributes to the drug's fungistatic effect.[3][7]

However, in ERG3 mutants, this conversion is blocked. As a result, non-toxic sterol precursors, such as episterol and fecosterol, accumulate in the cell membrane.[1][8] While these sterols can maintain membrane integrity to a degree, their presence prevents the formation of the toxic diol, rendering the fungus resistant to azole antifungals.[3][7]

Fecosterol and Altered Polyene Susceptibility

Mutations in the ERG6 gene, which encodes the C-24 sterol methyltransferase, can lead to the accumulation of different sterol intermediates, including fecosterol. The absence of ergosterol in the membrane of ERG6 mutants reduces the binding sites for polyenes like amphotericin B, leading to resistance.[6] Interestingly, while conferring polyene resistance, erg6 mutations can sometimes lead to increased susceptibility to other stressors.[9]

Quantitative Comparison of Sterol Composition and Antifungal Susceptibility

The following tables summarize quantitative data from studies on Candida albicans and Aspergillus fumigatus, illustrating the correlation between sterol composition and the minimum inhibitory concentration (MIC) of common antifungal drugs.

Table 1: Sterol Composition and Fluconazole (FLC) MIC in Candida albicans

StrainRelevant GenotypeErgosterol (% of total sterols)Episterol/Ergosta-7,22-dienol (% of total sterols)FLC MIC (µg/mL)Reference
Wild-TypeERG3>80%Undetectable≤1.0[3]
Azole-Resistanterg3 mutant (CA1008)<2%>5% (ergosta 7,22-dienol)≥256[3]
Azole-Resistanterg3 mutant (CA12)Not specified>5% (ergosta 7,22-dienol)≥256[3]
Azole-Resistanterg11/erg11 mutant0%Not applicable>128[1]

Table 2: Sterol Composition and Amphotericin B (AmB) MIC in Candida albicans

StrainRelevant GenotypeErgosterol (% of total sterols)AmB MIC (µg/mL)Reference
Wild-TypeERG3>80%<0.25[3]
AmB-Less Susceptibleerg3 mutant (CA1008)<2%1.0[3]
AmB-Resistanterg11/erg11 mutant0%>16[1]

Table 3: Sterol Composition in Wild-Type and erg6 Mutant of Aspergillus fumigatus

StrainRelevant GenotypeErgosterol (relative abundance)Lanosterol (relative abundance)Antifungal SusceptibilityReference
Wild-TypeERG6HighLowSusceptible to azoles and polyenes[8][9]
Mutanterg6 repressedDramatically decreasedAccumulatedNo significant change in triazole or polyene susceptibility[8][9]

Signaling Pathways Regulating Sterol Homeostasis and Drug Resistance

Fungi possess intricate signaling pathways to sense and respond to changes in cellular sterol levels, which are crucial for both normal physiology and the development of drug resistance.

The SREBP/SrbA Pathway

In filamentous fungi like Aspergillus fumigatus, the Sterol Regulatory Element-Binding Protein (SREBP) homolog, SrbA, is a key transcriptional regulator of ergosterol biosynthesis and azole resistance.[10] Under conditions of sterol depletion, such as during azole treatment or hypoxia, SrbA is activated and upregulates the expression of ergosterol biosynthesis genes, including erg11A (cyp51A), the target of azoles.[11] This compensatory upregulation of the drug target contributes to azole resistance.

SREBP_SrbA_Pathway SrbA-Mediated Azole Resistance Pathway Azole Azole Antifungal Erg11 Erg11p (Lanosterol 14α-demethylase) Azole->Erg11 inhibits Ergosterol_Depletion Ergosterol Depletion & Accumulation of 14α-methylated sterols Erg11->Ergosterol_Depletion leads to SrbA_inactive Inactive SrbA (ER-bound) Ergosterol_Depletion->SrbA_inactive sensed by SrbA_active Active SrbA (cleaved, nuclear) SrbA_inactive->SrbA_active activates ERG_genes Upregulation of Ergosterol Biosynthesis Genes (e.g., erg11A) SrbA_active->ERG_genes induces Azole_Resistance Azole Resistance ERG_genes->Azole_Resistance contributes to

SrbA-Mediated Azole Resistance Pathway
The Upc2/Ecm22 Pathway

In yeasts such as Saccharomyces cerevisiae and Candida albicans, the transcription factors Upc2 and its paralog Ecm22 are central to the regulation of sterol biosynthesis and uptake.[12][13] In response to ergosterol depletion, Upc2 is activated and binds to Sterol Regulatory Elements (SREs) in the promoter regions of ergosterol biosynthesis genes, leading to their transcriptional upregulation.[12] Gain-of-function mutations in UPC2 can lead to constitutive overexpression of these genes, resulting in azole resistance.[14]

Upc2_Ecm22_Pathway Upc2-Mediated Regulation of Ergosterol Biosynthesis Ergosterol_Depletion Ergosterol Depletion Upc2_inactive Inactive Upc2 (Cytoplasmic) Ergosterol_Depletion->Upc2_inactive sensed by Upc2_active Active Upc2 (Nuclear) Upc2_inactive->Upc2_active activates & translocates SRE Sterol Regulatory Element (SRE) Upc2_active->SRE binds to ERG_genes Upregulation of Ergosterol Biosynthesis Genes (ERG2, ERG11, etc.) SRE->ERG_genes activates transcription of Sterol_Homeostasis Restoration of Sterol Homeostasis ERG_genes->Sterol_Homeostasis leads to

Upc2-Mediated Regulation of Ergosterol Biosynthesis

Experimental Protocols

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of sterols from fungal cultures. Specific parameters may need to be optimized depending on the fungal species and equipment.

GCMS_Workflow Workflow for Fungal Sterol Analysis by GC-MS Start Fungal Culture Harvest Harvest & Wash Cells Start->Harvest Saponification Saponification (e.g., with ethanolic KOH) Harvest->Saponification Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Saponification->Extraction Derivatization Derivatization (e.g., silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Analysis Data Analysis (Quantification & Identification) GCMS->Analysis End Sterol Profile Analysis->End

Workflow for Fungal Sterol Analysis by GC-MS

1. Sample Preparation:

  • Grow fungal cultures to the desired growth phase in an appropriate liquid medium.

  • Harvest the cells by centrifugation and wash them with sterile distilled water.

  • Determine the dry weight of a parallel sample for normalization.[15]

2. Saponification:

  • Resuspend the cell pellet in an alcoholic potassium hydroxide (B78521) (KOH) solution.

  • Incubate at a high temperature (e.g., 80-90°C) for 1-2 hours to hydrolyze steryl esters and release free sterols.[16]

3. Extraction:

  • After cooling, perform a liquid-liquid extraction using a non-polar solvent such as n-hexane or petroleum ether to separate the non-saponifiable lipids (including sterols).[16]

  • Repeat the extraction process to ensure complete recovery.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

4. Derivatization:

  • To increase the volatility of the sterols for GC analysis, derivatize the dried extract. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[16]

  • Incubate the reaction mixture at an elevated temperature (e.g., 60-70°C) for 30-60 minutes.

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

  • GC conditions (example):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C) to elute all sterols.

    • Carrier Gas: Helium.

  • MS conditions (example):

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 50-650.

6. Data Analysis:

  • Identify individual sterols by comparing their retention times and mass spectra to those of known standards and library databases.

  • Quantify the amount of each sterol by integrating the peak area and comparing it to a standard curve generated with known concentrations of authentic standards (e.g., ergosterol, episterol, fecosterol). The results are typically expressed as µg of sterol per mg of fungal dry weight.

Conclusion

The landscape of fungal sterols is more complex than a simple focus on ergosterol would suggest. In the face of antifungal pressure, fungi can adapt by altering their sterol biosynthesis pathways, leading to the accumulation of alternative sterols like episterol and fecosterol. These changes can have profound effects on drug susceptibility, particularly for azole and polyene antifungals. Understanding the interplay between different fungisterols and the signaling pathways that regulate their production is crucial for the development of novel antifungal strategies that can overcome existing resistance mechanisms. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the sterol composition of fungal strains and further investigate the intricate relationship between sterol metabolism and antifungal drug resistance.

References

A Head-to-Head Comparison of Fungisterol Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Fungisterol, a vital precursor for various high-value steroid drugs, is a critical step. This guide provides an objective comparison of prevalent extraction methodologies, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

The extraction of this compound, predominantly ergosterol (B1671047) from fungal sources, has evolved from traditional solvent-based methods to more advanced, green technologies. This comparison focuses on four key techniques: Conventional Solvent Extraction (CSE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). Each method is evaluated based on critical parameters including extraction yield, processing time, solvent consumption, and energy efficiency.

Quantitative Comparison of Extraction Methods

The following table summarizes the key performance indicators for each extraction method, providing a clear overview for at-a-glance comparison.

ParameterConventional Solvent Extraction (CSE)Microwave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Extraction Yield Moderate to HighHighHighHigh and Selective
Extraction Time Long (hours to days)Very Short (seconds to minutes)[1]Short (minutes)[2]Short to Moderate (minutes to hours)[3]
Solvent Consumption HighLow to Moderate[4]Low to Moderate[2]Very Low (CO2 is recycled)[5]
Energy Consumption HighLowLow to ModerateModerate to High
Selectivity LowModerateModerateHigh
Environmental Impact High (due to large solvent volumes)Low (reduced solvent and time)Low (reduced solvent and time)Very Low ("Green" technology)

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols represent typical procedures and may require optimization based on the specific fungal source and desired purity of the this compound extract.

Conventional Solvent Extraction (Soxhlet)

This traditional method relies on the continuous washing of a solid sample with a distilled solvent.

Methodology:

  • A known quantity of dried and powdered fungal biomass is placed in a thimble.

  • The thimble is placed into the main chamber of the Soxhlet extractor.

  • The extraction solvent (e.g., n-hexane, ethanol) is placed in the distillation flask.

  • The solvent is heated to reflux. The solvent vapor travels up a distillation arm and condenses in the condenser.

  • The condensate drips into the thimble containing the solid sample.

  • Once the level of solvent in the thimble reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.

  • This cycle is repeated for a prolonged period (typically 6-24 hours).

  • After extraction, the solvent is evaporated to yield the crude this compound extract.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process.[1]

Methodology:

  • A weighed amount of powdered fungal biomass is suspended in a suitable solvent (e.g., ethanol (B145695), methanol) in a microwave-transparent vessel.

  • The vessel is placed in a microwave extractor.

  • The sample is irradiated with microwaves at a controlled power (e.g., 400-800 W) and for a short duration (e.g., 30-120 seconds).[1]

  • The temperature and pressure inside the vessel increase, leading to the disruption of fungal cell walls and the release of this compound.

  • After extraction, the mixture is cooled and filtered.

  • The solvent is evaporated from the filtrate to obtain the this compound extract.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the fungal cell matrix, enhancing extraction.

Methodology:

  • A known quantity of powdered fungal biomass is mixed with an extraction solvent (e.g., ethanol, acetone) in a flask.

  • The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

  • The mixture is subjected to ultrasonication at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).[2]

  • The acoustic cavitation facilitates the penetration of the solvent into the fungal material and the release of intracellular components.

  • Following extraction, the mixture is filtered.

  • The solvent is removed from the filtrate by evaporation to yield the crude extract.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[5] This method is highly selective and environmentally friendly.

Methodology:

  • Dried and ground fungal biomass is packed into an extraction vessel.

  • Liquid CO2 is pumped to a high pressure and heated to above its critical point (31.1 °C and 73.8 bar), transforming it into a supercritical fluid.

  • The supercritical CO2 is passed through the extraction vessel, where it dissolves the this compound.

  • The pressure of the extract-laden supercritical fluid is then reduced in a separator, causing the CO2 to return to a gaseous state and the this compound to precipitate.

  • The gaseous CO2 is re-compressed and recycled.

  • The collected this compound extract is then ready for further purification if necessary. A co-solvent such as ethanol may be added to the supercritical CO2 to enhance the extraction of more polar compounds.[3]

Experimental Workflow

The following diagram illustrates the general workflow for this compound extraction, from initial sample preparation to the final analysis of the extract.

FungisterolExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis FungalBiomass Fungal Biomass Drying Drying FungalBiomass->Drying Grinding Grinding Drying->Grinding Extraction Extraction Method (CSE, MAE, UAE, SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation Purification Purification (e.g., Crystallization, Chromatography) SolventEvaporation->Purification Analysis Analysis (HPLC, GC-MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for this compound extraction.

Conclusion

The choice of an appropriate extraction method for this compound is a critical decision that impacts not only the yield and purity of the final product but also the overall efficiency, cost, and environmental footprint of the process.

  • Conventional Solvent Extraction , while straightforward, is often hampered by long extraction times, high solvent consumption, and potential degradation of thermolabile compounds.

  • Microwave-Assisted Extraction offers a significant leap in efficiency, drastically reducing extraction times and solvent usage.[4]

  • Ultrasound-Assisted Extraction provides a similar advantage in terms of speed and reduced solvent consumption, operating at lower temperatures than MAE, which can be beneficial for heat-sensitive molecules.[2]

  • Supercritical Fluid Extraction stands out as the most environmentally friendly method, utilizing non-toxic, recyclable CO2 and offering high selectivity.[5]

For researchers and professionals in drug development, the adoption of modern techniques like MAE, UAE, and SFE can lead to significant improvements in process efficiency and sustainability. The optimal choice will depend on a careful consideration of factors such as the scale of operation, desired purity of the extract, available equipment, and overall economic and environmental goals.

References

A Comparative Guide to Fungisterol Quantification: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fungisterols, such as ergosterol (B1671047), is critical for assessing fungal biomass, evaluating antifungal drug efficacy, and understanding fungal physiology. This guide provides an objective comparison of common analytical methods for fungisterol quantification, supported by available performance data and detailed experimental protocols. The information is presented to aid in the selection of the most appropriate method for specific research needs.

Fungisterols, primarily ergosterol, are essential components of fungal cell membranes, analogous to cholesterol in mammalian cells. Their unique presence in fungi makes them a valuable biomarker. The choice of quantification method can significantly impact the accuracy, sensitivity, and reproducibility of results. This guide compares the three most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS based on published data. While direct inter-laboratory validation studies for a single, standardized this compound method are not extensively published, data from proficiency tests and multi-laboratory studies on mycotoxins and other fungal biomarkers provide insights into the expected inter-laboratory variability.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) >0.999>0.99Typically ≥ 0.99
Limit of Detection (LOD) ~0.33 - 0.47 µg/mL~0.13 - 20 ng/mL~18.5 ng/g (ppb)
Limit of Quantification (LOQ) ~1.57 µg/mL~50 ng/mL~55.6 ng/g (ppb)
Precision (%RSD) < 6.30%< 15%0.8 - 12.3%
Recovery (%) ~93.0 - 99.6%~82.8 - 90%~88.5 - 97.1%
Selectivity Moderate (risk of co-elution)HighHigh
Throughput HighModerateModerate
Cost LowHighModerate-High
Derivatization Required NoNoYes (silylation)

Note: The values presented are derived from various studies and can vary based on the specific experimental conditions, instrumentation, and sample matrix.

Experimental Protocols

Detailed and standardized protocols are crucial for ensuring the reproducibility of experimental results. Below are representative methodologies for the extraction and quantification of fungisterols using the compared analytical techniques.

Sample Preparation: Saponification and Extraction (Common to all methods)

This initial step is critical for releasing ergosterol from the fungal cell matrix.

  • Sample Weighing: Accurately weigh 10-100 mg of lyophilized fungal biomass or sample matrix.

  • Saponification: Add 2 mL of 10% (w/v) potassium hydroxide (B78521) in methanol (B129727). Vortex vigorously.

  • Incubation: Incubate the mixture in a water bath at 80°C for 60-90 minutes to saponify lipids and release sterols.

  • Cooling: Allow the samples to cool to room temperature.

  • Extraction: Add 1 mL of n-hexane (for GC-MS) or another suitable organic solvent and 1 mL of sterile distilled water. Vortex for 3 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Collection: Carefully transfer the upper organic layer containing the non-saponifiable lipids (including ergosterol) to a new tube.

  • Repeat Extraction: Repeat the extraction step (5-7) two more times to ensure complete recovery of sterols.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol for HPLC and LC-MS, or a derivatization agent for GC-MS).

Analytical Methodologies
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: Isocratic elution with 100% methanol is often employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 282 nm, the absorbance maximum for ergosterol.

  • Quantification: Ergosterol is quantified by comparing the peak area of the sample to a calibration curve generated from ergosterol standards of known concentrations.

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with solvents such as methanol and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is common.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion transitions specific for ergosterol are monitored (e.g., m/z 379.3 → 361.3).

  • Quantification: Quantification is based on the peak area of the specific MRM transition, compared against a calibration curve prepared with ergosterol standards.

  • Derivatization: The dried extract must be derivatized prior to analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70°C for 30 minutes.

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 150°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the ergosterol-TMS derivative (e.g., m/z 468, 363, 337).

  • Quantification: Quantification is based on the peak area of the selected ions, compared against a calibration curve prepared with derivatized ergosterol standards.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound analysis.

Ergosterol_Biosynthesis_Pathway cluster_targets Antifungal Drug Targets Acetyl-CoA Acetyl-CoA Ergosterol Ergosterol Antifungal Targets Antifungal Targets Ergosterol->Antifungal Targets Polyenes HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Mevalonate pathway Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase (Erg9) Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (Erg1) Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase (Erg7) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha-demethylase (Erg11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple steps Fecosterol Fecosterol Zymosterol->Fecosterol C-24 methyltransferase (Erg6) Episterol Episterol Fecosterol->Episterol C-8 isomerase (Erg2) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol C-5 desaturase (Erg3) Ergosta-5,7,24(28)-trienol->Ergosterol C-24 reductase (Erg4) Squalene epoxidase (Erg1) Squalene epoxidase (Erg1) Squalene epoxidase (Erg1)->Antifungal Targets Allylamines 14-alpha-demethylase (Erg11) 14-alpha-demethylase (Erg11) 14-alpha-demethylase (Erg11)->Antifungal Targets Azoles

Caption: Ergosterol biosynthesis pathway with key enzymes and antifungal drug targets.

Experimental_Workflow start Fungal Sample Saponification Saponification start->Saponification KOH/Methanol end_hplc HPLC-UV Analysis end_lcms LC-MS/MS Analysis end_gcms GC-MS Analysis process process Liquid-Liquid Extraction Liquid-Liquid Extraction Saponification->Liquid-Liquid Extraction Organic Solvent Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Nitrogen Stream Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->end_hplc Reconstitution->end_lcms Derivatization Derivatization Reconstitution->Derivatization Silylation Derivatization->end_gcms

Caption: General experimental workflow for this compound quantification.

Signaling_Pathways ergosterol Ergosterol Depletion (e.g., by Azoles) Membrane Stress Membrane Stress ergosterol->Membrane Stress Altered Fluidity Accumulation of\nToxic Intermediates Accumulation of Toxic Intermediates ergosterol->Accumulation of\nToxic Intermediates stress stress response response Cell Wall Integrity (CWI) Pathway Cell Wall Integrity (CWI) Pathway Membrane Stress->Cell Wall Integrity (CWI) Pathway Cell Wall Reinforcement Cell Wall Reinforcement Cell Wall Integrity (CWI) Pathway->Cell Wall Reinforcement Cell Wall Reinforcement->response Fungal Survival Oxidative Stress Oxidative Stress Accumulation of\nToxic Intermediates->Oxidative Stress High Osmolarity Glycerol (HOG) Pathway High Osmolarity Glycerol (HOG) Pathway Oxidative Stress->High Osmolarity Glycerol (HOG) Pathway Stress Adaptation Stress Adaptation High Osmolarity Glycerol (HOG) Pathway->Stress Adaptation Stress Adaptation->response Fungal Survival

Caption: Fungal stress response signaling pathways activated by ergosterol disruption.

A Comparative Guide to the Interaction of Sterols with Lipid Rafts: Cholesterol vs. Ergosterol

Author: BenchChem Technical Support Team. Date: December 2025

An important note on "Fungisterol": Initial searches for "this compound" revealed it to be a specific sterol ((3b,5a,22E)-Ergosta-6,8,22-trien-3-ol) derived from ergosterol (B1671047) by certain fungi[1]. However, a comprehensive review of the scientific literature indicates a lack of specific experimental data on the interaction of this compound with lipid rafts. The predominant body of research on fungal membrane organization and lipid microdomains focuses on ergosterol, the primary sterol in most fungi[2][3][4]. Therefore, this guide will provide a detailed comparison of the well-characterized interactions of cholesterol (the primary sterol in mammalian cells) and ergosterol (as the representative and principal fungal sterol) with lipid rafts.

Introduction to Sterols and Lipid Rafts

Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in sphingolipids, cholesterol (in mammals), or ergosterol (in fungi)[2][5][6]. These platforms play a crucial role in various cellular processes, including signal transduction, protein trafficking, and pathogen entry, by compartmentalizing and facilitating interactions between specific lipids and proteins[2][4][7][8]. The resident sterol is a key determinant of the physical properties and biological functions of these microdomains[9][10].

Comparative Analysis of Sterol Effects on Membrane Properties

The structural differences between cholesterol and ergosterol, particularly the additional double bonds in the B-ring and the side chain of ergosterol, lead to distinct effects on the properties of the lipid membranes they inhabit[2][11]. These differences are summarized in the table below.

PropertyCholesterolErgosterolReferences
Membrane Ordering Induces a high degree of order in surrounding phospholipid acyl chains, promoting the formation of the liquid-ordered (Lo) phase.Exerts a stronger ordering effect on saturated phospholipid acyl chains compared to cholesterol.[11][12]
Membrane Condensing Effect Has a significant condensing effect, reducing the surface area per lipid and increasing bilayer thickness.Leads to more condensed membranes compared to cholesterol, likely due to a more planar ring structure.[13][14]
Membrane Fluidity Decreases fluidity in the liquid-disordered (Ld) phase and increases it in the gel phase.Shows a less pronounced disordering effect at lower temperatures compared to cholesterol, but a similar ordering effect at higher temperatures.[2]
Lipid Raft Stability Acts as a "molecular glue," filling voids between sphingolipids and stabilizing the raft structure.A better raft former than cholesterol, suggesting it promotes more stable or distinct lipid domains in fungal membranes.[2][4]
Interaction with Phospholipids (B1166683) Preferentially interacts with sphingolipids and saturated phospholipids.Shows a strong ability to stiffen bilayers composed of saturated phospholipids.[2][9][12]

Experimental Methodologies

The study of sterol-lipid raft interactions relies on a variety of biochemical and biophysical techniques. Below are detailed protocols for two key experimental approaches.

Isolation of Detergent-Resistant Membranes (DRMs)

This is a classical biochemical method for enriching lipid rafts. The protocol is based on the relative insolubility of the ordered lipid domains in cold non-ionic detergents[3][15].

Protocol:

  • Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors. Incubate on ice for 30 minutes.

  • Homogenization: Homogenize the cell lysate by passing it through a fine-gauge needle or using a Dounce homogenizer.

  • Sucrose (B13894) Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube. A typical gradient might consist of layers of 40%, 30%, and 5% sucrose (w/v) in a suitable buffer.

  • Ultracentrifugation: Mix the cell lysate with a high concentration of sucrose (to a final concentration of ~40%) and place it at the bottom of the prepared gradient. Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection: After centrifugation, the DRMs, being less dense, will float to the interface of the lower sucrose concentrations (e.g., between the 5% and 30% layers). Carefully collect fractions from the top of the gradient.

  • Analysis: Analyze the collected fractions for the presence of lipid raft markers (e.g., flotillin, caveolin, or specific GPI-anchored proteins) and the sterol of interest by Western blotting and/or mass spectrometry.

Fluorescence Anisotropy to Measure Membrane Order

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common method to assess the degree of order within a lipid bilayer, which is influenced by the sterol content.

Protocol:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) composed of a mixture of phospholipids (e.g., a saturated and an unsaturated phosphatidylcholine) and the sterol of interest (cholesterol or ergosterol) at varying molar ratios.

  • Probe Incorporation: Incorporate the fluorescent probe (e.g., DPH) into the lipid vesicles. This is typically done by adding the probe to the lipid mixture before vesicle formation.

  • Fluorescence Measurements: Place the vesicle suspension in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizing filters.

  • Anisotropy Calculation: Excite the sample with vertically polarized light and measure the fluorescence emission intensity with the emission polarizer oriented vertically (I_VV) and horizontally (I_VH). A correction factor, G, is determined by exciting with horizontally polarized light and measuring the vertical (I_HV) and horizontal (I_HH) emission intensities (G = I_HV / I_HH). The steady-state fluorescence anisotropy (r) is then calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Interpretation: Higher anisotropy values indicate a more ordered membrane environment, as the rotational motion of the probe is more restricted. By comparing the anisotropy values of membranes containing different sterols, one can infer their relative ordering effects.

Visualizing Sterol-Lipid Raft Interactions and Associated Processes

The following diagrams illustrate key concepts and workflows in the study of sterol interactions with lipid rafts.

LipidRaftStructure cluster_raft Lipid Raft (Lo Phase) cluster_disordered Surrounding Membrane (Ld Phase) sphingo1 Sphingolipid sterol1 Sterol sat_pl1 Saturated Phospholipid protein1 GPI-anchored Protein sphingo2 Sphingolipid sterol2 Sterol sat_pl2 Saturated Phospholipid unsat_pl1 Unsaturated Phospholipid unsat_pl2 Unsaturated Phospholipid tm_protein Transmembrane Protein unsat_pl3 Unsaturated Phospholipid

Caption: General structure of a lipid raft within the plasma membrane.

ExperimentalWorkflow start Start: Hypothesis on Sterol Function model_systems Prepare Model Membranes (Vesicles, Supported Bilayers) start->model_systems cell_culture Culture Cells of Interest (e.g., Mammalian, Fungal) start->cell_culture biophysical Biophysical Characterization model_systems->biophysical biochemical Biochemical Analysis cell_culture->biochemical microscopy Microscopy Imaging cell_culture->microscopy fa Fluorescence Anisotropy biophysical->fa fret FRET biophysical->fret afm Atomic Force Microscopy biophysical->afm drm DRM Isolation biochemical->drm confocal Confocal Microscopy microscopy->confocal super_res Super-Resolution Microscopy microscopy->super_res data_analysis Data Analysis and Interpretation fa->data_analysis fret->data_analysis afm->data_analysis wb Western Blotting drm->wb wb->data_analysis confocal->data_analysis super_res->data_analysis conclusion Conclusion on Sterol's Role in Lipid Raft Interaction data_analysis->conclusion

Caption: Experimental workflow for studying sterol-lipid raft interactions.

SignalingPathway cluster_raft Lipid Raft cluster_cytosol Cytosol cluster_disruption Raft Disruption (Sterol Depletion) Receptor Receptor Kinase Kinase (e.g., Src-family) Receptor->Kinase Ligand Binding & Dimerization Adaptor Adaptor Protein Kinase->Adaptor Phosphorylation Effector Downstream Effector Adaptor->Effector Activation Response Cellular Response (e.g., Proliferation, Differentiation) Effector->Response Dispersed_Receptor Dispersed Receptor Inactive_Kinase Inactive Kinase Dispersed_Receptor->Inactive_Kinase No efficient interaction No_Signal Signaling Inhibited Inactive_Kinase->No_Signal

Caption: A generic signaling pathway modulated by lipid raft integrity.

Conclusion

The distinct structural features of cholesterol and ergosterol lead to significant differences in their interactions within lipid rafts and their influence on membrane properties. Ergosterol generally induces a higher degree of order and condensation in membranes compared to cholesterol, which has important implications for the stability and function of lipid rafts in fungal versus mammalian cells[11][13][14]. For researchers in drug development, particularly in the field of antifungal therapies, understanding these differences is critical, as many antifungal drugs target ergosterol or its synthesis, thereby disrupting the integrity of the fungal cell membrane[4]. The experimental protocols and conceptual diagrams provided here offer a framework for investigating the nuanced roles of these essential sterols in membrane biology.

References

A Comparative Guide to the Cytotoxic Effects of Fungisterol on Cancer Cell Lines Versus Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Fungisterol, a representative fungal sterol, on various cancer cell lines compared to normal, healthy cells. The data presented is based on published experimental findings for ergosterol (B1671047) peroxide, a common this compound, and is supplemented with comparative data for the standard chemotherapeutic agent, cisplatin. This document aims to be an objective resource, presenting supporting experimental data and detailed methodologies to aid in research and drug development.

Data Presentation: Comparative Cytotoxicity

The cytotoxic effects of this compound (Ergosterol Peroxide) and the standard chemotherapeutic drug Cisplatin were evaluated across a range of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was used as a quantitative measure of cytotoxicity. The data is summarized in the tables below.

Table 1: Cytotoxic Effects (IC50) of this compound (Ergosterol Peroxide) on Cancer and Normal Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
HT29Colon AdenocarcinomaCytostatic at 2–12 µM120[1]
CACO-2Colorectal CarcinomaCytostatic at 2–12 µM120[1]
HCT-116Colorectal Carcinoma11.4748[2]
T47DBreast Cancer5.8Not Specified[2]
MCF-7Breast Cancer~90.8 (40 µg/mL)Not Specified[2]
HepG2Hepatocellular Carcinoma7.8248[2]
A549Lung Carcinoma>5048[2]
HL60Human LeukemiaInduces apoptosis24[1]
WI38 Normal Human Lung Fibroblast No suppression at 2–12 µM 120 [1]
GES-1 Normal Human Gastric Epithelial Selective cytotoxicity observed Not Specified[3]
BJ Normal Human Fibroblast Spared at tested concentrations Not Specified[4]

Table 2: Cytotoxic Effects (IC50) of Cisplatin on Cancer and Normal Cell Lines (for comparison)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
A549Lung Carcinoma~16.6 (4.97 µg/mL)Not Specified[2]
BxPC-3Pancreatic Cancer5.9648[2][5]
MIA PaCa-2Pancreatic Cancer7.3648[2][5]
A2780Ovarian Cancer5-10Not Specified[6]
Ov-carOvarian Cancer10-20Not Specified[6]
HeLaCervical CancerHighly variable48/72[7]
HepG2Hepatocellular CarcinomaHighly variable48/72[7]
MCF-7Breast CancerHighly variable48/72[7]
MRC-5 Normal Human Fetal Lung Fibroblast 29.14 ± 0.41 µg/mL 72 [8]
Fibroblasts Normal Human Fibroblasts 159.62 ± 11.29 µg/mL 24 [9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping and incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A (to eliminate RNA staining) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fungisterol_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound ROS Increased ROS Production This compound->ROS CellCycleArrest Cell Cycle Arrest (e.g., G1/G0 or G2/M phase) This compound->CellCycleArrest Mito Mitochondrial Dysfunction ROS->Mito Bcl2 Bcl-2 Family (e.g., decreased Bcl-2, increased Bax) Mito->Bcl2 Caspases Caspase Activation (e.g., Caspase-3, -9) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Inhibition of Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation Experimental_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CancerCells Cancer Cell Lines This compound This compound CancerCells->this compound Control Vehicle Control CancerCells->Control NormalCells Normal Cell Lines NormalCells->this compound NormalCells->Control MTT MTT Assay (Cytotoxicity) This compound->MTT Apoptosis Annexin V / PI (Apoptosis) This compound->Apoptosis CellCycle PI Staining (Cell Cycle) This compound->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

References

A Comparative Analysis of the Biosynthetic Pathways of Fungisterol and Other Fungal Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biosynthetic pathways of fungisterol (also known as 24-methylcholesterol) and other key fungal sterols, primarily the ubiquitous ergosterol (B1671047). Understanding the nuances of these pathways is critical for the development of novel antifungal therapeutics and for advancing our fundamental knowledge of fungal biochemistry and evolution. This document presents a detailed examination of the enzymatic steps, quantitative data, and experimental methodologies used to study these vital metabolic routes.

Introduction to Fungal Sterol Biosynthesis

Sterols are essential components of eukaryotic cell membranes, influencing membrane fluidity, permeability, and the function of membrane-bound proteins. In fungi, the primary sterol is typically ergosterol, which serves a similar structural role to cholesterol in mammalian cells.[1][2] However, a diversity of other sterols, including this compound, can be found across the fungal kingdom.[3][4] The biosynthesis of these sterols originates from the mevalonate (B85504) pathway, leading to the precursor lanosterol (B1674476).[5][6] From lanosterol, the pathways diverge to produce the various sterols observed in different fungal species. The enzymes in the later stages of these pathways, particularly those unique to fungi, are prime targets for antifungal drug development.[7][8]

Comparative Overview of this compound and Ergosterol Biosynthetic Pathways

The biosynthetic pathways of this compound and ergosterol share a common origin from acetyl-CoA, proceeding through the synthesis of lanosterol. The key divergence point between these pathways lies in the modifications of the sterol side chain, primarily catalyzed by the enzyme C24-sterol methyltransferase (SMT), also known as ERG6 in yeast.[9]

Ergosterol Biosynthesis: This is the most well-characterized fungal sterol pathway. Following the synthesis of lanosterol, a series of demethylations at C4 and C14, desaturations, and a methylation at C24 lead to the final product, ergosterol. The methylation at C24 by SMT is a critical step that differentiates fungal sterols from cholesterol.

This compound (24-methylcholesterol) Biosynthesis: The synthesis of this compound also involves the action of SMT on a sterol precursor. However, the subsequent steps differ from the ergosterol pathway. In some fungi, this compound may be a final product, while in others it can be an intermediate that is further modified. The presence of this compound can be species-specific or can arise from alternative biosynthetic routes, sometimes as a result of mutations in the primary ergosterol pathway.[3][4] For instance, in certain fungi, the absence or altered activity of enzymes downstream of the SMT-catalyzed step in the ergosterol pathway can lead to the accumulation of this compound.

The following diagrams illustrate the key steps in the biosynthetic pathways of ergosterol and a proposed pathway for this compound, highlighting the points of divergence.

Fungisterol_vs_Ergosterol_Pathway cluster_legend Legend AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol ERG6 (SMT) Zymosterol Zymosterol Lanosterol->Zymosterol ERG11, ERG24, ERG25, ERG26, ERG27 Fecosterol Fecosterol Eburicol->Fecosterol Multiple Steps Episterol Episterol Fecosterol->Episterol ERG2 Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol ERG3, ERG5 Ergosterol Ergosterol Ergosta_5_7_24_trienol->Ergosterol ERG4 _24_Methylenecholesterol 24-Methylenecholesterol Zymosterol->_24_Methylenecholesterol ERG6 (SMT) This compound This compound (24-methylcholesterol) _24_Methylenecholesterol->this compound ERG4 Ergosterol_Legend Ergosterol Pathway Fungisterol_Legend This compound Pathway Intermediate_Legend Common Intermediate

Caption: Diverging pathways of Ergosterol and this compound biosynthesis from Lanosterol.

Quantitative Comparison of Biosynthetic Pathways

Direct quantitative comparisons of the entire biosynthetic pathways for this compound and ergosterol are limited in the literature. However, we can infer comparative aspects from the kinetic parameters of key enzymes and the relative abundance of these sterols in different fungal species.

Key Enzyme Kinetics: C24-Sterol Methyltransferase (ERG6/SMT)

The C24-sterol methyltransferase (ERG6/SMT) is a pivotal enzyme that directs the metabolic flow towards either the ergosterol or the this compound pathway by methylating the C24 position of the sterol side chain. The substrate specificity and kinetic parameters of this enzyme can vary between fungal species, influencing the final sterol composition.

Fungal SpeciesEnzymeSubstrateK_m (µM)V_max (or k_cat)Reference
Paracoccidioides brasiliensisSMTLanosterol380.14 min⁻¹ (k_cat)[10]
Candida albicansERG6Zymosterol~50Not specified[4]
Saccharomyces cerevisiaeERG6Zymosterol~50Not specified[4]

Note: The available data on the kinetic parameters of SMT from various fungi is sparse, and direct comparisons are challenging due to variations in experimental conditions.

Relative Abundance of this compound and Ergosterol

The relative amounts of this compound and ergosterol can vary significantly among different fungal species. This variation reflects the differences in their biosynthetic pathways and the physiological roles of these sterols.

Fungal Species/GroupPredominant Sterol(s)Ergosterol Content (µg/mg dry mass)Reference
Aspergillus fumigatusErgosterol2.6 - 10.3[11]
Candida albicansErgosterol2.9 - 5.5[11]
Entomophthorales24-methylcholesterol (this compound)Not typically present[3]
Glomeromycota24-ethylcholesterolNot typically present[4]
Saccharomyces cerevisiaeErgosterol~4.5[11]

Experimental Protocols

The study of fungal sterol biosynthesis relies on a set of established experimental techniques. Below are detailed methodologies for key experiments.

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a widely used method for the identification and quantification of fungal sterols.

Experimental Workflow:

GCMS_Workflow Start Fungal Culture Harvest Harvest Mycelia Start->Harvest Saponification Saponification (e.g., with alcoholic KOH) Harvest->Saponification Extraction Lipid Extraction (e.g., with n-hexane) Saponification->Extraction Derivatization Derivatization (e.g., silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Identification and Quantification) GCMS->DataAnalysis

Caption: Workflow for the analysis of fungal sterols by GC-MS.

Detailed Protocol:

  • Fungal Culture and Harvest: Grow the fungal strain of interest in an appropriate liquid or solid medium. Harvest the mycelia by filtration or centrifugation.

  • Saponification: Resuspend the fungal biomass in a solution of alcoholic potassium hydroxide (B78521) (e.g., 10% KOH in 90% ethanol). Incubate at 80-90°C for 1-2 hours to hydrolyze esterified sterols and break down complex lipids.

  • Lipid Extraction: After cooling, extract the non-saponifiable lipids (including free sterols) with a non-polar solvent such as n-hexane or petroleum ether. Repeat the extraction multiple times to ensure complete recovery.

  • Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. To increase the volatility of the sterols for GC analysis, derivatize the sample by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubating at 60-70°C.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate the different sterol components. The mass spectrometer will provide fragmentation patterns for each peak, allowing for their identification by comparison to spectral libraries and standards.

  • Quantification: For quantitative analysis, add a known amount of an internal standard (e.g., cholesterol or stigmasterol) to the sample before extraction. The peak area of the target sterol relative to the internal standard is used to calculate its concentration.

C24-Sterol Methyltransferase (SMT) Enzyme Assay

This assay is used to determine the activity and substrate specificity of the SMT enzyme.

Experimental Workflow:

SMT_Assay_Workflow Start Recombinant Enzyme Expression and Purification ReactionSetup Set up reaction mixture: - Purified SMT enzyme - Sterol substrate (e.g., lanosterol, zymosterol) - [³H]-S-adenosylmethionine (SAM) - Buffer Start->ReactionSetup Incubation Incubate at optimal temperature ReactionSetup->Incubation ReactionStop Stop reaction (e.g., by adding strong base) Incubation->ReactionStop Extraction Extract radiolabeled sterol product ReactionStop->Extraction Quantification Quantify radioactivity (Scintillation counting) Extraction->Quantification Analysis Calculate enzyme activity (Vmax, Km) Quantification->Analysis

Caption: Workflow for the C24-Sterol Methyltransferase (SMT) enzyme assay.

Detailed Protocol:

  • Enzyme Preparation: Clone and express the SMT gene (e.g., ERG6) in a suitable expression system (e.g., E. coli or a yeast expression system). Purify the recombinant enzyme using affinity chromatography.

  • Reaction Mixture: Prepare a reaction mixture containing the purified SMT enzyme, the sterol substrate (e.g., lanosterol or zymosterol), and a radiolabeled methyl donor, [³H]-S-adenosylmethionine ([³H]-SAM), in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH). Extract the radiolabeled sterol product using an organic solvent.

  • Quantification: Quantify the amount of radiolabeled product formed using liquid scintillation counting.

  • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, the Michaelis-Menten constant (K_m) and maximum velocity (V_max) can be determined using standard enzyme kinetic models.[12][13]

Conclusion

The biosynthetic pathways of this compound and other fungal sterols, while sharing a common origin, exhibit significant diversity, particularly in the later steps of their synthesis. The C24-sterol methyltransferase (SMT/ERG6) plays a crucial role in directing the pathway towards different end products. While the ergosterol pathway is well-elucidated, further research is needed to fully characterize the this compound biosynthetic route in a wider range of fungi and to obtain more comprehensive quantitative data for direct comparison. The experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of these pathways will undoubtedly pave the way for the development of more effective and targeted antifungal therapies.

References

Assessing the Specificity of Fungisterol as a Fungal Marker in Mixed Microbial Communities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fungal biomass in mixed microbial communities is crucial for a wide range of research and development applications, from environmental microbiology to clinical diagnostics and the development of antifungal therapeutics. Fungisterol, primarily ergosterol (B1671047), has long been a key biomarker for this purpose due to its prevalence in fungal cell membranes and its general absence in other microorganisms. However, the specificity of this compound and its performance compared to other fungal markers are critical considerations for ensuring data accuracy. This guide provides an objective comparison of this compound with other common fungal markers, supported by experimental data and detailed protocols.

Executive Summary

This guide compares the specificity and utility of three primary fungal markers in mixed microbial communities:

  • This compound (Ergosterol): A sterol integral to fungal cell membranes.

  • Chitin (B13524): A structural polysaccharide found in fungal cell walls.

  • Fungal DNA (ITS Region): The Internal Transcribed Spacer region of ribosomal DNA, widely used for fungal identification and quantification.

Each marker presents a unique set of advantages and disadvantages in terms of specificity, sensitivity, and the reflection of fungal viability. The choice of the most appropriate marker is highly dependent on the specific research question, the nature of the samples, and the available resources.

Comparative Analysis of Fungal Markers

The following table summarizes the key performance characteristics of this compound (ergosterol), chitin, and fungal DNA (ITS) as fungal biomarkers in mixed microbial communities.

FeatureThis compound (Ergosterol)ChitinFungal DNA (ITS Region)
Specificity High. Primarily found in fungi. Absent in bacteria and plants.[1][2]Moderate. Present in fungi and also in the exoskeletons of arthropods.[3][4] Not produced by vertebrates.[3][4]High. Specific primers can target fungal ITS regions, discriminating against bacterial and plant DNA.[5]
Indication of Viability Generally considered an indicator of living fungal biomass, though it can persist for some time after cell death.[2]Indicates the presence of fungal cell wall material, which can be from living or dead fungi.Indicates the presence of fungal genetic material, which can be from living cells, dead cells, or extracellular DNA.
Quantification Can be quantified accurately using HPLC or GC-MS, providing a continuous measure of biomass.[1]Can be quantified by measuring glucosamine (B1671600) content after hydrolysis, often via HPLC.[4][6]Quantified using quantitative PCR (qPCR) or through relative abundance in sequencing data.
Sensitivity Generally more sensitive than chitin assays for measuring fungal biomass.[7]The assay can lack sensitivity, and chitin content may not always be directly proportional to fungal growth.[7]Highly sensitive, capable of detecting very low amounts of fungal DNA.
Potential for False Positives Low. Primarily from non-fungal sources is minimal.Moderate. Contamination from arthropods in environmental samples can lead to overestimation.Low with well-designed primers. However, primer bias can lead to the under or over-representation of certain fungal groups.[4]
Throughput Moderate. Sample preparation can be time-consuming.Moderate. Hydrolysis and derivatization steps can be lengthy.High. Amenable to high-throughput sequencing and qPCR platforms.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible quantification of fungal biomarkers. Below are representative protocols for the analysis of this compound (ergosterol), chitin, and fungal DNA (ITS).

Protocol 1: this compound (Ergosterol) Quantification by HPLC

This protocol is adapted from methods described for the extraction and quantification of ergosterol from fungal biomass.[1][8]

1. Saponification:

  • To a known mass of sample (e.g., 100 mg lyophilized mycelium or environmental sample), add 5 ml of 10% (w/v) potassium hydroxide (B78521) in methanol.
  • Incubate in a water bath at 80°C for 90 minutes to hydrolyze sterol esters.

2. Lipid Extraction:

  • After cooling, add 3 ml of n-hexane and vortex vigorously for 2 minutes.
  • Centrifuge at 2000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper hexane (B92381) layer to a clean tube.
  • Repeat the extraction with another 3 ml of n-hexane and pool the extracts.

3. Sample Preparation for HPLC:

  • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
  • Re-dissolve the residue in a known volume (e.g., 1 ml) of mobile phase (e.g., methanol).
  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: Methanol at a flow rate of 1 ml/min.
  • Detection: UV detector at 282 nm.
  • Quantification: Compare the peak area of the sample to a standard curve prepared with pure ergosterol.

Protocol 2: Chitin Quantification via Glucosamine Analysis by HPLC

This protocol is based on the acid hydrolysis of chitin to glucosamine, followed by derivatization and HPLC analysis.[4][6]

1. Hydrolysis:

  • To a known mass of sample, add 6 M hydrochloric acid.
  • Heat at 100°C for 4-6 hours to hydrolyze chitin to glucosamine monomers.
  • Neutralize the hydrolysate with sodium hydroxide.

2. Derivatization:

  • To an aliquot of the neutralized hydrolysate, add a derivatizing agent such as 9-fluorenylmethyl-chloroformate (FMOC-Cl) to label the primary amine group of glucosamine.

3. HPLC Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer.
  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for FMOC, excitation at 260 nm and emission at 310 nm).
  • Quantification: Compare the peak area of the derivatized glucosamine in the sample to a standard curve prepared with pure glucosamine.

Protocol 3: Fungal DNA (ITS Region) Analysis by Metagenomic Sequencing

This protocol outlines a general workflow for the amplification and sequencing of the fungal ITS region from environmental DNA extracts, based on established methods.[9][10][11]

1. DNA Extraction:

  • Extract total genomic DNA from the sample using a suitable commercial kit (e.g., E.Z.N.A.® Plant & Fungal DNA Kit) or a standard protocol like CTAB extraction.[12]

2. PCR Amplification of the ITS Region:

  • Use fungal-specific primers targeting the ITS1 or ITS2 region (e.g., ITS1F and ITS4).[13] The primers should have overhang adapters for subsequent library preparation.
  • Perform PCR in triplicate for each sample to minimize PCR bias.
  • PCR Cycling Conditions (Example):
  • Initial denaturation: 95°C for 3 minutes.
  • 30-35 cycles of:
  • Denaturation: 95°C for 30 seconds.
  • Annealing: 55°C for 30 seconds.
  • Extension: 72°C for 1 minute.
  • Final extension: 72°C for 5 minutes.

3. Library Preparation and Sequencing:

  • Pool the triplicate PCR products for each sample.
  • Purify the PCR products to remove primers and dNTPs.
  • Attach dual indices and Illumina sequencing adapters using a limited-cycle PCR step.
  • Quantify the final libraries, normalize, and pool them for sequencing on an Illumina platform (e.g., MiSeq).[10]

4. Bioinformatic Analysis:

  • Process the raw sequencing reads to remove low-quality sequences and adapters.
  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
  • Assign taxonomy to the OTUs/ASVs by comparing them to a fungal ITS database (e.g., UNITE).
  • Analyze the relative abundance of different fungal taxa in the samples.

Visualizing Workflows and Concepts

Diagrams can aid in understanding complex experimental workflows and the biological basis of each marker.

Fungisterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Mixed Microbial Community Sample Saponification Saponification (KOH in Methanol) Sample->Saponification Extraction Hexane Extraction Saponification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC-UV (282 nm) Evaporation->HPLC Quantification Quantification vs. Standard HPLC->Quantification

Caption: Workflow for this compound (Ergosterol) Analysis.

Chitin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Mixed Microbial Community Sample Hydrolysis Acid Hydrolysis (HCl) Sample->Hydrolysis Derivatization Derivatization (e.g., FMOC-Cl) Hydrolysis->Derivatization HPLC HPLC-Fluorescence Derivatization->HPLC Quantification Quantification vs. Standard HPLC->Quantification

Caption: Workflow for Chitin Analysis via Glucosamine.

ITS_Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_analysis Sequencing & Analysis Sample Mixed Microbial Community Sample DNA_Extraction Total DNA Extraction Sample->DNA_Extraction PCR ITS PCR Amplification DNA_Extraction->PCR Library_Prep Library Preparation PCR->Library_Prep Sequencing NGS Sequencing (e.g., Illumina) Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics

Caption: Workflow for Fungal ITS Region Sequencing.

Fungal_Biomarker_Location cluster_fungal_cell Fungal Cell cluster_biomarkers CellWall Cell Wall CellMembrane Cell Membrane Nucleus Nucleus Chitin Chitin Chitin->CellWall Location This compound This compound (Ergosterol) This compound->CellMembrane Location ITS_DNA ITS DNA ITS_DNA->Nucleus Location

Caption: Cellular Location of Fungal Biomarkers.

Conclusion and Recommendations

The selection of an appropriate fungal marker is a critical decision in the design of experiments involving mixed microbial communities.

  • This compound (Ergosterol) remains a robust and specific indicator of fungal biomass, particularly when assessing the living fungal component is of interest. It is well-suited for studies where high specificity to fungi is paramount and where the potential for contamination from non-fungal sources, such as arthropods, is a concern.

  • Chitin provides a measure of total fungal cell wall material. While its specificity is lower than that of ergosterol due to its presence in other organisms, it can be a useful marker in controlled environments where the absence of interfering organisms can be assured.

  • Fungal DNA (ITS Region) offers the highest sensitivity and provides detailed taxonomic information about the fungal community composition. It is the method of choice for studies focused on fungal diversity and the relative abundance of different fungal taxa. However, researchers must be mindful of potential primer biases and the fact that the detected DNA may not originate from viable organisms.

For a comprehensive assessment of the fungal component in a mixed microbial community, a multi-marker approach can be highly beneficial. For instance, combining ergosterol analysis for living biomass estimation with ITS sequencing for community profiling can provide a more complete picture of the fungal population. Ultimately, the choice of marker should be guided by a thorough understanding of the strengths and limitations of each method in the context of the specific research objectives.

References

Quantifying the Unseen: A Comparative Guide to Measuring Fungal Biomass in Soil Using Fungisterol Levels

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the correlation of fungisterol levels, particularly ergosterol (B1671047), with fungal biomass in soil samples. This guide provides a critical comparison with alternative methods, supported by experimental data and detailed protocols.

Fungi play a pivotal role in soil ecosystems, influencing nutrient cycling, organic matter decomposition, and plant health. Accurate quantification of fungal biomass is therefore crucial for a comprehensive understanding of soil ecology and for various applications in agriculture and drug development. Ergosterol, a sterol exclusive to fungal cell membranes, has emerged as a widely used biomarker for estimating fungal biomass.[1][2] This guide provides a comparative analysis of the ergosterol method against other common techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Methods for Fungal Biomass Quantification

Several methods are available for quantifying fungal biomass in soil, each with its own set of advantages and limitations. The choice of method often depends on the research question, soil type, and available resources. A summary of the key methods and their performance is presented in Table 1.

MethodPrincipleAdvantagesLimitationsKey Findings
Ergosterol Assay Quantification of ergosterol, a fungal-specific membrane component, typically by HPLC.[1][2]Specific to fungi, relatively simple and cost-effective.Ergosterol content can vary between fungal species and with environmental conditions.[3][4] Ergosterol can persist in dead fungal biomass, potentially overestimating living fungi.[1][5]Chloroform-based extraction methods have shown consistently higher ergosterol yields.[6][7] The conversion factor from ergosterol to fungal biomass can range significantly, with an average proposed at 95.3 g fungal C g⁻¹ ergosterol.[3]
Phospholipid Fatty Acid (PLFA) Analysis Quantification of specific fatty acids (e.g., 18:2ω6,9) that are characteristic of fungal cell membranes.[3]Provides information on the broader microbial community structure (fungi-to-bacteria ratio).[8][9] Considered a reliable and precise method.[8][9]Requires specialized equipment (GC-MS) and expertise. The abundance of specific PLFAs can vary among fungal phyla.[3]PLFA analysis is often considered the primary method for assessing microbial abundance and the fungi-to-bacteria ratio in soils.[8]
Quantitative PCR (qPCR) Amplification and quantification of fungal-specific DNA sequences (e.g., ITS region).[10][11]Highly sensitive and specific, can target particular fungal groups.[10]DNA extraction efficiency can be variable.[3] The number of rDNA copies can vary significantly between fungal species, affecting biomass estimates.[3]qPCR results can provide good coverage of the fungal community but may have higher variability compared to other methods.[3]
Droplet Digital PCR (ddPCR) A refinement of qPCR that partitions the PCR reaction into thousands of droplets, allowing for absolute quantification of target DNA.Offers higher precision than qPCR.[8][9]Has a narrower dynamic range compared to qPCR.[8]Often used in parallel with qPCR for more reliable outcomes.[8]
Chloroform (B151607) Fumigation-Extraction (CFE) Measures the carbon released from microbial cells after lysis by chloroform fumigation.[12][13]A widely used and relatively simple method for total microbial biomass.[12]Does not distinguish between fungal and bacterial biomass.[12] The efficiency of carbon extraction can be influenced by soil type.[14]Provides a good estimate of total microbial biomass but requires other methods to determine the fungal contribution.

Experimental Protocols

Accurate and reproducible results are contingent on standardized and well-documented experimental protocols. Below are detailed methodologies for ergosterol extraction and analysis, which is a primary focus of this guide.

Ergosterol Extraction from Soil

Several methods have been developed for extracting ergosterol from soil, with variations in solvents and lysis techniques.[6][15] The choice of method can significantly impact the yield of ergosterol.[6]

1. Alkaline Extraction Protocol:

This method is effective for both agricultural and forest soils and generally results in high ergosterol yields.[6][15]

  • Weigh 1-5 g of freeze-dried soil into a glass tube.

  • Add 10 ml of 10% (w/v) potassium hydroxide (B78521) (KOH) in methanol (B129727).

  • Sonicate in an ultrasonic water bath for 15 minutes.

  • Incubate at 80°C for 30 minutes.

  • Allow the samples to cool to room temperature.

  • Add 1 ml of Milli-Q water and vortex at maximum speed for 1 minute.

  • Proceed with solid-phase extraction (SPE) or liquid-liquid extraction for purification.

2. Non-Alkaline (Methanol) Extraction Protocol:

This method is simpler and less hazardous than alkaline extraction.[7][16]

  • Weigh 300 mg of soil into a 50 ml centrifuge tube.

  • Add 6 ml of HPLC-grade methanol.

  • Sonicate in an ultrasonic water bath for 30 minutes.

  • Incubate at 80°C for 30 minutes.

  • Allow the samples to cool to room temperature.

  • Add 1 ml of Milli-Q water and vortex at maximum speed for 1 minute.

  • Centrifuge at 1000 g for 1 minute and collect the supernatant for analysis.

3. Chloroform Extraction Protocol:

This protocol has been shown to yield consistently high concentrations of ergosterol.[7]

  • Weigh 300 mg of soil into a 50 ml centrifuge tube.

  • Add 3 ml of a 2:1 chloroform to methanol solution.

  • Sonicate for 30 minutes at 50°C in a closed tube.

  • Incubate at room temperature for 18 hours.

  • Sonicate again at 50°C for 20 minutes.

  • Centrifuge at 1000 g for 1 minute and collect the supernatant.

Ergosterol Quantification by HPLC

The purified extracts are analyzed by high-performance liquid chromatography (HPLC) with UV detection.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: Isocratic elution with HPLC-grade methanol is common.

  • Flow Rate: A flow rate of 1 ml/min is generally applied.

  • Detection: UV detection at 282 nm.

  • Quantification: Ergosterol concentration is determined by comparing the peak area to a standard curve prepared with pure ergosterol.

Visualizing the Workflow and Correlation

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for ergosterol-based fungal biomass estimation and the logical relationship between ergosterol and fungal biomass.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Ergosterol Extraction cluster_analysis Analysis and Quantification cluster_biomass_estimation Biomass Estimation soil_sample Soil Sample Collection freeze_drying Freeze-Drying soil_sample->freeze_drying homogenization Homogenization freeze_drying->homogenization extraction_method Choice of Extraction Method (Alkaline, Non-Alkaline, Chloroform) homogenization->extraction_method lysis Cell Lysis (Sonication, Heating) extraction_method->lysis extraction Solvent Extraction lysis->extraction purification Purification (SPE or Liquid-Liquid) extraction->purification hplc HPLC Analysis purification->hplc quantification Quantification (vs. Standard Curve) hplc->quantification conversion Conversion to Fungal Biomass (Using Conversion Factor) quantification->conversion

Ergosterol-based fungal biomass estimation workflow.

logical_relationship cluster_fungus Fungal Cell cluster_biomarker Biomarker cluster_measurement Measurement & Correlation cluster_factors Influencing Factors fungal_biomass Living Fungal Biomass cell_membrane Cell Membrane fungal_biomass->cell_membrane is composed of ergosterol Ergosterol cell_membrane->ergosterol contains measured_ergosterol Measured Ergosterol Concentration ergosterol->measured_ergosterol is quantified as estimated_biomass Estimated Fungal Biomass measured_ergosterol->estimated_biomass correlates to (via conversion factor) species_variation Species Variation species_variation->ergosterol environmental_conditions Environmental Conditions environmental_conditions->ergosterol dead_biomass Persistence in Dead Biomass dead_biomass->measured_ergosterol can inflate

Correlation of this compound with fungal biomass.

Conclusion

The quantification of this compound, particularly ergosterol, provides a valuable and widely used method for estimating fungal biomass in soil. Its specificity to fungi makes it a powerful tool for ecological studies. However, researchers must be cognizant of its limitations, including the variability of ergosterol content among species and its persistence after fungal death. For the most robust and comprehensive analysis of the soil microbial community, a multi-faceted approach combining ergosterol analysis with other methods like PLFA or qPCR is recommended.[8] The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions for their soil fungal biomass quantification studies.

References

Unraveling the Nuances: A Comparative Guide to the Differential Effects of Fungisterol and Ergosterol on Membrane Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular membranes, sterols play a pivotal role in dictating the structure, fluidity, and ultimately, the function of embedded proteins. While ergosterol (B1671047) is the most abundant and well-studied sterol in fungal membranes, its structural analog, Fungisterol (5α-Ergost-7-en-3β-ol), presents subtle yet significant differences that can differentially impact membrane protein function. This guide provides an objective comparison of this compound and ergosterol, drawing upon experimental data from direct and analogous sterol studies to illuminate their distinct effects on membrane protein activity. Understanding these differences is paramount for the development of novel antifungal therapies and for elucidating the fundamental principles of membrane biology.

Structural and Functional Overview

Ergosterol and this compound are both vital components of fungal cell membranes, contributing to their integrity and fluidity.[1] Ergosterol is a key target for many antifungal drugs.[2] Structurally, both are 28-carbon sterols, but they differ in the position of a double bond within the B-ring of the sterol nucleus. This seemingly minor variation can lead to distinct biophysical properties and, consequently, differential modulation of membrane protein function. While direct comparative data for this compound is limited, its effects can be inferred from studies comparing ergosterol with other structurally related sterols like cholesterol and lanosterol.

Comparative Analysis of Membrane Properties and Protein Function

The influence of sterols on membrane properties is a critical determinant of membrane protein behavior. The following tables summarize quantitative data from studies on ergosterol and related sterols, providing a framework for understanding the potential differential effects of this compound.

Table 1: Effects on Membrane Physical Properties

PropertyErgosterolThis compound (Inferred)CholesterolLanosterolSupporting Evidence/Rationale
Membrane Ordering (Acyl Chain Order) High ordering effect, stronger than cholesterol in some contexts.[3][4]Likely a high ordering effect, potentially similar to or slightly less than ergosterol due to the saturated B-ring.Strong ordering effect.[4]Less effective in ordering acyl chains compared to cholesterol.[5]The planar sterol ring system promotes the ordering of phospholipid acyl chains. The subtle difference in the B-ring of this compound may slightly alter its interaction with acyl chains.
Membrane Condensing Effect Strong condensing effect, leading to thicker membranes.[6]Expected to have a significant condensing effect.Strong condensing effect.[4]Weaker condensing effect than cholesterol.[5]The ability of a sterol to pack tightly with phospholipids (B1166683) influences membrane thickness and condensation.
Membrane Fluidity Decreases membrane fluidity in the liquid-disordered state.[2]Expected to decrease membrane fluidity.Decreases fluidity at high temperatures and increases it at low temperatures.Less effective at modulating fluidity compared to cholesterol.Sterols restrict the motion of phospholipid acyl chains, thereby reducing membrane fluidity.
Lateral Diffusion of Lipids Reduces lateral diffusion.[6]Likely reduces lateral diffusion.Reduces lateral diffusion.Less impact on lateral diffusion.Increased membrane order and packing density hinder the lateral movement of lipids.

Table 2: Differential Effects on Membrane Protein Function

Membrane Protein TypeEffect of ErgosterolInferred Effect of this compoundEffect of CholesterolEffect of LanosterolSupporting Evidence/Rationale
Ion Channels (e.g., Alamethicin) Modulates channel conductance and lifetime. The presence of ergosterol can influence the efficacy of channel-forming antifungal drugs.[3]Likely modulates ion channel function, potentially with different kinetics compared to ergosterol.Known to directly bind to and modulate the activity of various ion channels.Can have opposing effects on ion channel function compared to cholesterol.The specific sterol structure influences the local lipid environment around the channel and can also involve direct sterol-protein interactions, affecting channel gating and conductance.[7][8]
G-Protein Coupled Receptors (GPCRs) Essential for the proper function of some fungal GPCRs. Can influence ligand binding and receptor activation.Expected to be crucial for fungal GPCR function, possibly with altered efficacy in modulating receptor signaling compared to ergosterol.Can act as an allosteric modulator, affecting ligand binding, receptor activation, and oligomerization.[9][10]Can have different or even opposite effects on GPCR function compared to cholesterol.[9]GPCRs often have specific sterol-binding sites, and subtle changes in sterol structure can alter these interactions and subsequent receptor conformational changes.
Membrane-Bound Enzymes Regulates the activity of various membrane-associated enzymes.[2]Likely a key regulator of membrane enzyme activity.Can modulate enzyme activity by altering membrane fluidity and through direct binding.Less studied, but likely has a distinct modulatory role.The activity of many membrane enzymes is sensitive to the physical state of the lipid bilayer and specific lipid-protein interactions.
Transporters (e.g., ABC transporters) Influences the activity and substrate specificity of drug efflux pumps.May have a distinct impact on transporter function, potentially affecting drug resistance profiles.Can modulate the activity of various transporters.Effects are less characterized.The conformational changes required for transporter function are influenced by the surrounding lipid environment, which is shaped by the specific sterol present.

Signaling Pathways and Experimental Workflows

The differential effects of this compound and ergosterol on membrane proteins can have cascading consequences on cellular signaling and function. The following diagrams, generated using the DOT language, illustrate key concepts and experimental approaches in this field.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol This compound This compound (5α-Ergost-7-en-3β-ol) episterol->this compound Alternative Step ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol episterol->ergosta_5_7_24_trienol ergosterol Ergosterol ergosta_5_7_24_trienol->ergosterol

Ergosterol Biosynthesis Pathway

Sterol_Modulation_of_Signaling cluster_membrane Cell Membrane Sterol This compound or Ergosterol Receptor Membrane Receptor (e.g., GPCR) Sterol->Receptor Modulates IonChannel Ion Channel Sterol->IonChannel Modulates Enzyme Membrane-Bound Enzyme Sterol->Enzyme Modulates Intracellular_Response Intracellular Response Receptor->Intracellular_Response IonChannel->Intracellular_Response Enzyme->Intracellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Sterol Modulation of Membrane Protein Signaling

Patch_Clamp_Workflow start Prepare Liposomes with This compound or Ergosterol reconstitute Reconstitute Membrane Protein (e.g., Ion Channel) into Liposomes start->reconstitute form_giga_seal Form Giga-Ohm Seal with Patch Pipette reconstitute->form_giga_seal record_current Record Ion Channel Currents Under Voltage Clamp form_giga_seal->record_current analyze_data Analyze Current Traces: - Conductance - Open Probability - Mean Open/Closed Times record_current->analyze_data compare Compare Functional Parameters between Sterol Conditions analyze_data->compare

Patch-Clamp Electrophysiology Workflow

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to investigate the differential effects of sterols on membrane protein function.

Liposome (B1194612) Preparation and Protein Reconstitution

Objective: To create model membranes with defined sterol composition for in vitro functional assays.

Protocol:

  • Lipid Film Preparation:

    • Prepare a lipid mixture of the desired phospholipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) and the sterol of interest (this compound or ergosterol) at a specific molar ratio in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with a suitable buffer (e.g., HEPES-buffered saline) by gentle vortexing.

    • Subject the lipid suspension to several freeze-thaw cycles to promote the formation of multilamellar vesicles.

    • Extrude the vesicle suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to generate unilamellar vesicles (liposomes) of a uniform size.

  • Protein Reconstitution:

    • Solubilize the purified membrane protein of interest in a suitable detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

    • Mix the solubilized protein with the prepared liposomes at a desired lipid-to-protein ratio.

    • Remove the detergent slowly by dialysis, size-exclusion chromatography, or by using adsorbent beads (e.g., Bio-Beads) to allow the protein to insert into the liposome bilayer, forming proteoliposomes.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the functional activity of ion channels reconstituted in model membranes containing different sterols.[11][12][13][14][15]

Protocol:

  • Chamber Preparation:

    • Add the proteoliposome suspension to the recording chamber of a patch-clamp setup.

  • Pipette Preparation:

    • Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 5-10 MΩ when filled with the appropriate intracellular solution.

  • Giga-Ohm Seal Formation:

    • Approach a proteoliposome with the micropipette while applying slight positive pressure.

    • Upon contact, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the lipid bilayer.

  • Recording:

    • Establish the desired recording configuration (e.g., cell-attached, inside-out, or outside-out patch).

    • Apply a voltage protocol (e.g., voltage steps or ramps) and record the resulting ion currents using a patch-clamp amplifier.

  • Data Analysis:

    • Analyze the recorded currents to determine key channel properties, including single-channel conductance, open probability, and mean open and closed times.

    • Compare these parameters for channels reconstituted in liposomes containing this compound versus ergosterol.

Fluorescence Anisotropy to Measure Membrane Fluidity and Protein Dynamics

Objective: To assess the effects of this compound and ergosterol on membrane fluidity and the rotational dynamics of membrane proteins.[16][17][18][19][20]

Protocol:

  • Probe Labeling:

    • For membrane fluidity measurements, incorporate a fluorescent probe sensitive to the lipid environment (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) into the liposomes.

    • For protein dynamics, label the purified membrane protein with a suitable fluorophore.

  • Sample Preparation:

    • Prepare samples of liposomes or proteoliposomes containing either this compound or ergosterol.

  • Fluorescence Anisotropy Measurement:

    • Excite the sample with vertically polarized light at the appropriate excitation wavelength for the fluorophore.

    • Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.

  • Calculation and Analysis:

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the G-factor of the instrument.

    • A higher anisotropy value corresponds to lower rotational mobility and thus lower membrane fluidity or slower protein dynamics.

    • Compare the anisotropy values for samples containing this compound and ergosterol.

Conclusion

The subtle structural difference between this compound and ergosterol has the potential to translate into significant functional consequences for membrane proteins. While further direct comparative studies are warranted, the existing body of research on ergosterol and other sterols provides a strong foundation for predicting the differential effects of this compound. By employing the experimental approaches outlined in this guide, researchers can further dissect these nuances, paving the way for a deeper understanding of fungal membrane biology and the development of more effective and specific antifungal agents.

References

Safety Operating Guide

Navigating the Disposal of Fungisterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. The term "Fungisterol" can refer to two distinct substances: a bioactive sterol used in research and a commercial antifungal shampoo containing Ketoconazole. This guide provides detailed, step-by-step disposal procedures for both, ensuring the safe management of this chemical waste.

This compound: The Bioactive Sterol (CAS 516-78-9)

This compound as a pure chemical compound is a bioactive sterol, 5α-Ergost-7-en-3β-ol, utilized in various research applications. Due to the potential for unknown biological activity and the general principle of cautious handling of research chemicals, specific disposal protocols must be followed.

Experimental Protocols for Disposal

1. Waste Identification and Segregation:

  • Treat all unused or waste this compound, including contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Solid waste (contaminated consumables) should be segregated from liquid waste (solutions containing this compound).

2. Packaging and Labeling:

  • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound Solid Waste," and the primary hazards (if known).

  • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. If dissolved in a flammable solvent, it should be stored in a container suitable for flammable liquids. The label must clearly state the contents, including the solvent and estimated concentration of this compound.

3. Storage:

  • Store waste containers in a designated and properly ventilated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Follow institutional guidelines regarding storage time limits for hazardous waste.

4. Disposal:

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Data Presentation: this compound (Sterol) Properties
PropertyValue
Chemical Name 5α-Ergost-7-en-3β-ol
CAS Number 516-78-9
Molecular Formula C28H48O
Appearance Solid

Disposal Workflow for this compound (Sterol)

G Diagram 1: Disposal Workflow for this compound (Sterol) A Unused/Waste this compound (Sterol) B Segregate Solid and Liquid Waste A->B C Solid Waste Container (Labeled Hazardous) B->C D Liquid Waste Container (Labeled Hazardous, Solvent-Compatible) B->D E Store in Satellite Accumulation Area C->E D->E F Arrange for EHS/Contractor Pickup E->F G Proper Disposal by Licensed Facility F->G

Diagram 1: Disposal Workflow for this compound (Sterol)

This compound as a Trade Name for Ketoconazole Shampoo

In a commercial context, "this compound" is a brand name for a shampoo containing 2% Ketoconazole, a potent antifungal agent. Laboratories using pure Ketoconazole for research must adhere to strict disposal protocols due to its toxicity and environmental hazards.

Experimental Protocols for Disposal of Ketoconazole

1. Waste Identification and Segregation:

  • Ketoconazole is classified as toxic if swallowed, may damage fertility, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[1][2][3][4]

  • All waste containing Ketoconazole, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

  • Segregate solid and liquid waste streams.

2. Packaging and Labeling:

  • Use designated, sealed, and clearly labeled hazardous waste containers.

  • Labels must include "Hazardous Waste," "Ketoconazole," and appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

3. Decontamination:

  • Decontaminate work surfaces and non-disposable equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.

  • Collect all decontamination materials (wipes, rinsate) as hazardous waste.

4. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed hazardous waste container.

  • For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid dust generation and place in a sealed container.

5. Disposal:

  • Dispose of contents and container to an approved waste disposal plant or through your institution's EHS department.[3][5]

  • Do not allow Ketoconazole to enter drains or the environment.[1][4]

Data Presentation: Ketoconazole Hazard Information
Hazard ClassificationDescription
Acute Oral Toxicity Category 3: Toxic if swallowed.[1][2][3][4]
Reproductive Toxicity Category 1B: May damage fertility.[1][2][3][4]
Specific Target Organ Toxicity Category 2: May cause damage to organs through prolonged or repeated exposure.[1][2][3]
Aquatic Hazard (Acute) Category 1: Very toxic to aquatic life.[2]
Aquatic Hazard (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.[1][2][3]

Disposal Workflow for Ketoconazole

G Diagram 2: Disposal Workflow for Ketoconazole A Waste Ketoconazole (Pure, Solutions, Contaminated Materials) B Segregate into Labeled Hazardous Waste Containers (Solid/Liquid) A->B C Store in Designated Satellite Accumulation Area B->C D Schedule Pickup with EHS/Licensed Contractor C->D E Transport to Approved Hazardous Waste Facility D->E F Final Disposal via Incineration or other Approved Method E->F

Diagram 2: Disposal Workflow for Ketoconazole

By adhering to these specific, step-by-step procedures, laboratory professionals can ensure the safe and compliant disposal of "this compound," whether it is the bioactive sterol or the active pharmaceutical ingredient, Ketoconazole. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Disposal Plan for Handling Fungisterol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

When handling Fungisterol, adherence to proper personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldProtects against splashes, dust, and airborne particles.[2][3][4] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[4]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Provides a barrier against skin contact.[2][3] It is crucial to select gloves that are resistant to the specific chemicals being used.[3] Double gloving may be appropriate for enhanced protection.
Body Protection Laboratory Coat or Chemical-Resistant ApronProtects skin and personal clothing from contamination.[1][3]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 or higher)Essential when handling the powder form to prevent inhalation of airborne particles.[3] The choice of respirator should be based on a risk assessment of the specific procedures.
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic workflow is critical to ensure safety and experimental integrity. The following diagram outlines the step-by-step process for handling this compound from receipt to disposal.

Figure 1. Operational Workflow for Handling this compound A 1. Preparation - Don appropriate PPE - Work in a ventilated fume hood B 2. Weighing and Aliquoting - Use an analytical balance within the fume hood - Handle powder carefully to minimize dust A->B C 3. Solubilization - Add solvent slowly to the powder - Cap and vortex to dissolve B->C D 4. Experimental Use - Follow specific experimental protocols - Maintain containment C->D E 5. Decontamination - Clean work surfaces with an appropriate solvent - Dispose of cleaning materials as hazardous waste D->E F 6. Waste Segregation - Separate solid and liquid waste - Use designated, labeled hazardous waste containers E->F G 7. Disposal - Arrange for pickup by Environmental Health & Safety (EHS) - Follow institutional guidelines F->G

Figure 1. Operational Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5] All materials contaminated with this compound should be treated as hazardous waste.[5]

Waste Segregation and Containerization:

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and paper towels.[5] Collect this waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5]

  • Liquid Waste: Unused solutions of this compound and solvent rinsates should be collected in a separate, compatible, and leak-proof hazardous waste container.[6] The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.[5]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Segregate Waste: At the point of generation, separate solid, liquid, and sharps waste into their respective designated containers.

  • Label Containers: Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name "this compound," the date, and the lab identification.[5]

  • Store Securely: Store waste containers in a designated, secure area away from general lab traffic until they are ready for pickup.

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

The following decision tree illustrates the disposal process for materials contaminated with this compound.

Figure 2. Disposal Decision Tree for this compound Waste Start Material Contaminated with this compound IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Place in labeled solid hazardous waste container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Place in labeled liquid hazardous waste container IsLiquid->LiquidWaste Yes SharpWaste Place in designated sharps container IsSharp->SharpWaste Yes EHS_Pickup Arrange for EHS waste pickup IsSharp->EHS_Pickup No (Consult EHS) SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup SharpWaste->EHS_Pickup

Figure 2. Disposal Decision Tree for this compound Waste

By adhering to these safety and disposal protocols, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for the most current and detailed information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fungisterol
Reactant of Route 2
Fungisterol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.